Peridinin
Description
Structure
3D Structure
Properties
InChI |
InChI=1S/C39H50O7/c1-26(16-17-33-35(4,5)24-32(44-28(3)40)25-37(33,8)43)14-12-10-11-13-15-27(2)20-31-21-29(34(42)45-31)18-19-39-36(6,7)22-30(41)23-38(39,9)46-39/h10-16,18-21,30,32,41,43H,22-25H2,1-9H3/b12-10+,13-11+,19-18+,26-14+,27-15+,31-20-/t17?,30-,32-,37+,38+,39-/m0/s1 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYRDHEJRPVSJFM-VSWVFQEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC=CC=CC=C(C)C=C1C=C(C(=O)O1)C=CC23C(CC(CC2(O3)C)O)(C)C)C=C=C4C(CC(CC4(C)O)OC(=O)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C=C\C=C\C=C(/C)\C=C/1\C=C(C(=O)O1)/C=C/[C@]23[C@](O2)(C[C@H](CC3(C)C)O)C)/C=C=C4[C@](C[C@H](CC4(C)C)OC(=O)C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H50O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20903948 | |
| Record name | Peridinin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20903948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
630.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33281-81-1 | |
| Record name | Peridinin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033281811 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Peridinin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03001 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Peridinin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20903948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Peridinin-Chlorophyll-Protein Complex: A Structural and Methodological Guide
Authored for Researchers, Scientists, and Drug Development Professionals
The peridinin-chlorophyll-protein (PCP) complex is a water-soluble light-harvesting antenna found in many photosynthetic dinoflagellates. Its unique architecture and highly efficient energy transfer mechanisms have made it a subject of intense scientific scrutiny. This technical guide provides a comprehensive overview of the structure of the PCP complex, detailing its molecular organization and the key experimental protocols used to elucidate its intricate design.
Molecular Architecture of the PCP Complex
The PCP complex from the dinoflagellate Amphidinium carterae is the most extensively studied and serves as the archetypal model for this class of proteins. Its structure, first determined by X-ray crystallography to a resolution of 2.0 Å, reveals a homotrimeric organization, with each monomer having a molecular weight of approximately 32 kDa.[1][2] The monomeric form itself is believed to have evolved from a gene duplication of a smaller, 15 kDa protein.[1][2]
Each monomeric subunit adopts a novel "alpha solenoid" fold, forming a boat- or cradle-shaped structure.[1] This protein scaffold is composed of two pseudosymmetrical domains, each containing eight α-helices that wrap around a large central cavity.[1] This cavity houses the chromophores and lipids responsible for the complex's light-harvesting function.
Pigment and Lipid Composition
The central cavity of each monomeric subunit of the A. carterae PCP complex contains a precise arrangement of pigments and a lipid molecule. The typical stoichiometry within each of the two domains is:
-
Four molecules of this compound: These carotenoids are the primary light-absorbing pigments, capturing light in the blue-green region of the spectrum (470-550 nm) where chlorophyll (B73375) absorption is weak.[1][2]
-
One molecule of chlorophyll a: This is the acceptor chromophore, receiving the energy absorbed by the this compound molecules with remarkable efficiency.[1][2]
-
One molecule of digalactosyl diacyl glycerol (B35011) (DGDG): This lipid molecule is situated within the hydrophobic core and is thought to play a structural role.[1]
This results in a total of eight this compound molecules and two chlorophyll a molecules per monomeric subunit, leading to a characteristic 4:1 this compound-to-chlorophyll ratio.[1][2] The close proximity of the this compound molecules to the chlorophyll a, at van der Waals distances, is the structural basis for the highly efficient excitonic energy transfer.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the PCP complex from Amphidinium carterae.
| Parameter | Value | Reference(s) |
| Molecular Weight (Monomer) | ~32 kDa | [1][2] |
| Molecular Weight (Trimer) | ~96 kDa | [1] |
| Number of Amino Acids | 312 (mature apoprotein) | [2] |
| Pigment Ratio (Per:Chl a) | 4:1 (per domain), 8:2 (per monomer) | [1][2] |
| Energy Transfer Efficiency | >95% | [2] |
Table 1: Molecular and Stoichiometric Properties of A. carterae PCP.
| Spectral Property | Wavelength (nm) | Reference(s) |
| Absorption Maximum | 483 | [4] |
| Emission Maximum | 676 | [4] |
| This compound Absorption | 470 - 550 | [1][2] |
| Chlorophyll a Qy band | ~674 | [5] |
Table 2: Spectroscopic Properties of A. carterae PCP.
Experimental Protocols
The elucidation of the PCP complex's structure has relied on a combination of biochemical, crystallographic, and spectroscopic techniques.
Purification of the PCP Complex
A general protocol for the purification of the PCP complex from dinoflagellate cultures, such as Amphidinium carterae, is as follows:
-
Cell Lysis: Harvested cells are resuspended in a buffered solution (e.g., 50 mM Tris-HCl, pH 7.5) and lysed by ultrasonication or freeze-thaw cycles.[5][6]
-
Clarification: The cell lysate is centrifuged to remove cell debris, yielding a crude extract containing the soluble PCP complex.
-
Ion Exchange Chromatography: The crude extract is loaded onto an anion-exchange column. The PCP complex is then eluted using a salt gradient. This step separates the PCP from other proteins with different isoelectric points.
-
Size Exclusion Chromatography: The fractions containing PCP are pooled and further purified by size exclusion chromatography to separate the complex based on its size and remove any remaining contaminants.
Caption: Workflow for the purification of the PCP complex.
X-ray Crystallography
The atomic-resolution structure of the PCP complex was determined using X-ray crystallography. The key steps are outlined below, based on the seminal work of Hofmann et al. (1996).
-
Crystallization: Purified PCP complex from Amphidinium carterae was crystallized using the hanging drop vapor diffusion method. Crystals were grown from a solution containing the protein at a concentration of 10-20 mg/mL mixed with a reservoir solution containing 1.4 M (NH₄)₂SO₄, 100 mM Tris-HCl pH 8.5, and 2% (v/v) 2-methyl-2,4-pentanediol (MPD).
-
Data Collection: The crystals were exposed to a synchrotron X-ray source. The diffraction data were collected to a resolution of 2.0 Å. The crystals belong to the space group P2₁2₁2₁ with unit cell dimensions of a = 86.4 Å, b = 135.8 Å, and c = 153.2 Å.
-
Structure Determination and Refinement: The structure was solved using multiple isomorphous replacement (MIR). The initial model was then refined using computational methods to best fit the experimental diffraction data, resulting in the final atomic model.
Caption: Key steps in the X-ray crystallographic determination of the PCP complex structure.
Spectroscopic Analysis
Various spectroscopic techniques have been employed to probe the photophysical properties and energy transfer dynamics of the PCP complex.
This technique is used to track the ultrafast energy transfer processes within the complex.
-
Sample Preparation: The purified PCP complex is placed in a cuvette.
-
Excitation: The sample is excited with a short laser pulse (femtosecond duration) at a wavelength where this compound absorbs (e.g., 535 nm).[4]
-
Probing: A second, broadband "white light" pulse is passed through the sample at various time delays after the initial excitation pulse.
-
Detection: The absorption of the probe pulse is measured as a function of wavelength and time delay. This allows for the observation of the decay of the excited state of this compound and the concomitant rise of the excited state of chlorophyll a. The energy transfer from this compound to chlorophyll a has been shown to occur on a timescale of approximately 3 picoseconds.[4]
This method measures the decay of chlorophyll a fluorescence, providing information about the excited state lifetime.
-
Excitation: The PCP sample is excited with a pulsed laser at a wavelength that excites either this compound or directly chlorophyll a.
-
Emission Collection: The resulting fluorescence emission from chlorophyll a is collected and passed through a monochromator to select a specific wavelength.
-
Detection: A sensitive, high-speed detector (e.g., a single-photon avalanche diode) measures the arrival time of individual fluorescence photons relative to the excitation pulse.
-
Data Analysis: By collecting the arrival times of many photons, a histogram of the fluorescence decay is constructed. This decay curve can be fitted to determine the fluorescence lifetime of chlorophyll a in the complex.
Caption: Simplified Jablonski diagram illustrating the energy transfer pathway in the PCP complex.
References
- 1. Femtosecond time-resolved absorption spectroscopy of main-form and high-salt this compound-chlorophyll a-proteins at low temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-chlorophyll-protein complex - Wikipedia [en.wikipedia.org]
- 3. Structural basis of light harvesting by carotenoids: this compound-chlorophyll-protein from Amphidinium carterae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. mdpi.com [mdpi.com]
- 6. This compound-Chlorophyll a Proteins of the Dinoflagellate Amphidinium carterae (Plymouth 450) - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Peridinin in Dinoflagellate Physiology: A Technical Guide
An in-depth exploration of the multifaceted functions of the carotenoid peridinin, from light harvesting and photoprotection to its potential in biomedical applications.
Abstract
Dinoflagellates, a diverse group of marine protists, employ a unique light-harvesting apparatus centered around the carotenoid pigment this compound. This pigment, housed within the water-soluble this compound-chlorophyll a-protein (PCP) complex, plays a critical role in the photosynthetic efficiency and survival of these organisms. This technical guide provides a comprehensive overview of the function of this compound, detailing its exceptional light-harvesting capabilities, its crucial role in photoprotection against oxidative damage, and its emerging potential in drug development. The guide summarizes key quantitative data, outlines detailed experimental protocols for the study of this compound and the PCP complex, and provides visual representations of the underlying molecular processes. This document is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of this remarkable photopigment.
Core Functions of this compound in Dinoflagellates
This compound's primary functions in dinoflagellates are intricately linked to the capture of light energy and the protection of the photosynthetic machinery. These roles are facilitated by its unique chemical structure and its specific arrangement within the PCP complex.
Light Harvesting
This compound is the principal light-harvesting pigment in many dinoflagellates, absorbing light in the blue-green region of the spectrum (470–550 nm), a range where chlorophyll (B73375) a absorption is weak.[1] This captured light energy is then transferred with remarkable efficiency to chlorophyll a molecules within the PCP complex.[2] This process significantly broadens the spectral range available for photosynthesis, allowing dinoflagellates to thrive in their aquatic environments where blue-green light penetrates deepest.[1] The PCP complex, which can be a homodimer of 15 kDa monomers or a monomer of 32-35 kDa, typically contains this compound and chlorophyll a in a 4:1 molar ratio.[2]
Photoprotection
Beyond its role in light harvesting, this compound is a crucial photoprotective agent. It effectively quenches the triplet excited state of chlorophyll a, a potentially damaging species that can lead to the formation of reactive oxygen species (ROS) under high light conditions.[3] This rapid quenching prevents photo-oxidative damage to the photosynthetic apparatus, ensuring the organism's survival under fluctuating light intensities.[3] One specific this compound molecule within the PCP complex, this compound 614, is strategically positioned to efficiently quench the chlorophyll triplet state.[4]
Antioxidant Activity
This compound itself exhibits potent antioxidant properties by scavenging free radicals.[5] This intrinsic chemical reactivity provides an additional layer of defense against oxidative stress, not only within the chloroplast but potentially in other cellular compartments as well.[6] Studies have demonstrated this compound's ability to inhibit lipid peroxidation, suggesting a broader role in maintaining cellular integrity.[6]
Quantitative Data on this compound and the PCP Complex
The functional efficiency of this compound and the PCP complex has been quantified through various spectroscopic and biochemical studies. The following tables summarize key quantitative data.
| Parameter | Value | Reference |
| This compound | ||
| Absorption Maximum (in organic solvent) | 483 nm | [1] |
| Molar Extinction Coefficient (ε) | 1.96 x 10^6 M⁻¹cm⁻¹ | [1] |
| This compound-Chlorophyll a-Protein (PCP) Complex | ||
| This compound to Chlorophyll a Molar Ratio | ~4:1 | [2] |
| Energy Transfer Efficiency (this compound to Chl a) | >95% | [7] |
| Absorption Maxima (PCP complex) | 442 nm (Chl a Soret), 484 nm (this compound), 674 nm (Chl a Qy) | [5] |
| Emission Maximum (PCP complex, excited at 488 nm) | 677 nm | [8] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the study of this compound and the PCP complex.
Purification of the this compound-Chlorophyll a-Protein (PCP) Complex
Objective: To isolate and purify the water-soluble PCP complex from dinoflagellate cultures.
Protocol:
-
Cell Culture and Harvest: Cultivate dinoflagellates (e.g., Amphidinium carterae, Symbiodinium tridacnidorum) under controlled light and temperature conditions.[5] Harvest cells in the late exponential phase by centrifugation at 8,000 x g for 10 minutes at 4°C.[5]
-
Cell Lysis: Resuspend the cell pellet in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).[5] Lyse the cells using methods such as sonication or French press.
-
Clarification: Centrifuge the lysate at high speed (e.g., >20,000 x g) to remove cell debris and membranes.
-
Chromatography:
-
Ion Exchange Chromatography: Load the supernatant onto an anion-exchange column (e.g., DEAE-cellulose) equilibrated with the lysis buffer. Elute the PCP complex using a salt gradient (e.g., 0-1 M NaCl).
-
Size Exclusion Chromatography: Further purify the PCP-containing fractions using a size exclusion column (e.g., Sephadex G-100) to separate based on molecular weight.
-
Automated FPLC: For higher purity, utilize an ÄKTA™ PURE system or similar for automated chromatography.[5]
-
-
Purity Assessment: Analyze the purity of the final PCP sample by SDS-PAGE and spectrophotometry to confirm the characteristic absorption spectrum.[5]
Spectroscopic Analysis
Objective: To characterize the light-absorbing and emitting properties of this compound and the PCP complex.
Protocols:
-
Absorption Spectroscopy:
-
Prepare a solution of the purified PCP complex or this compound extract in a suitable solvent.
-
Use a UV-Vis spectrophotometer to measure the absorbance spectrum across a range of wavelengths (e.g., 350-750 nm).[4]
-
Use the appropriate solvent as a blank for baseline correction.
-
-
Fluorescence Excitation and Emission Spectroscopy:
-
Dilute the sample to an appropriate concentration to avoid inner filter effects.
-
For emission spectra, excite the sample at a specific wavelength (e.g., 488 nm for PCP) and scan the emission across a range of higher wavelengths.[8]
-
For excitation spectra, set the emission wavelength to the fluorescence maximum (e.g., 677 nm for PCP) and scan the excitation wavelength across a range of lower wavelengths.[2]
-
Transient Absorption Spectroscopy
Objective: To measure the kinetics of energy transfer from this compound to chlorophyll a.
Protocol:
-
Sample Preparation: Prepare a solution of the purified PCP complex in a cuvette.
-
Pump-Probe Setup: Use an ultrafast laser system to generate pump and probe pulses. The pump pulse excites the sample (e.g., at a wavelength strongly absorbed by this compound), and the time-delayed probe pulse measures the change in absorption.[9][10]
-
Data Acquisition: Record the difference in absorbance of the probe pulse with and without the pump pulse at various time delays.
-
Kinetic Analysis: Analyze the decay of the excited state absorption of this compound and the rise of the excited state absorption of chlorophyll a to determine the energy transfer time constants.[9][10]
High-Performance Liquid Chromatography (HPLC) for Pigment Analysis
Objective: To separate and quantify the pigment composition of dinoflagellate extracts.
Protocol:
-
Pigment Extraction: Extract pigments from a known quantity of dinoflagellate cells using an organic solvent (e.g., acetone (B3395972) or methanol).
-
HPLC System: Use a reverse-phase C18 column with a gradient elution program. A typical mobile phase could consist of a gradient of two or more solvents, such as acetonitrile, methanol, and water.
-
Detection: Use a photodiode array (PDA) detector to monitor the absorbance of the eluting pigments at multiple wavelengths.
-
Quantification: Identify and quantify individual pigments by comparing their retention times and absorption spectra to those of authentic standards.[7]
Antioxidant Activity Assays
Objective: To measure the free radical scavenging capacity of this compound.
Protocols:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay:
-
Generate the ABTS radical cation (ABTS•+) by reacting ABTS with potassium persulfate.
-
Add different concentrations of this compound to the ABTS•+ solution.
-
Measure the reduction in absorbance at ~734 nm.[11]
-
Signaling Pathways and Logical Relationships
The function of this compound is embedded in several key biological pathways and regulatory networks. The following diagrams, generated using Graphviz, illustrate these relationships.
Caption: Energy transfer cascade within the this compound-Chlorophyll a-Protein complex.
Caption: Photoprotective mechanism of this compound via chlorophyll triplet quenching.
Caption: Regulation of this compound-Chlorophyll a-Protein gene expression by light.
Implications for Drug Development
The unique biological activities of this compound extend beyond its role in photosynthesis, presenting intriguing possibilities for pharmaceutical applications.
Anti-inflammatory and Anti-cancer Potential
Research has indicated that this compound possesses anti-inflammatory and anti-cancer properties.[5] For instance, purified PCP has exhibited cytotoxic effects against human metastatic breast adenocarcinoma and human colorectal cancer cell lines.[5] Furthermore, this compound has been shown to regulate eosinophilia in mice, suggesting its potential in treating allergic inflammatory responses.[13]
Antioxidant-based Therapeutics
Given its potent antioxidant capabilities, this compound is a candidate for the development of therapeutics aimed at mitigating diseases associated with oxidative stress. Its ability to inhibit lipid peroxidation makes it particularly relevant for conditions involving membrane damage.[6]
Conclusion
This compound is a remarkable multifunctional pigment that is central to the ecological success of dinoflagellates. Its primary roles in extending the spectral range for photosynthesis and providing robust photoprotection are well-established. The detailed understanding of its function, facilitated by the experimental approaches outlined in this guide, continues to uncover its complex and vital contributions to dinoflagellate biology. Furthermore, the emerging evidence of its bioactivity in mammalian systems opens exciting avenues for future research and development in the pharmaceutical industry. This guide serves as a foundational resource for scientists and researchers aiming to explore the multifaceted nature of this compound and its potential applications.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Purification and characterization of this compound-chlorophyll a-proteins from the marine dinoflagellates Glenodinium sp. and Gonyaulax polyedra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. depts.ttu.edu [depts.ttu.edu]
- 5. Characterisation and Bioactivity Analysis of this compound-Chlorophyll a-Protein (PCP) Isolated from Symbiodinium tridacnidorum CS-73 [mdpi.com]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. PerCP [this compound-Chlorophyll-Protein Complex] | AAT Bioquest [aatbio.com]
- 9. Ultrafast transient absorption spectroscopy: principles and application to photosynthetic systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ultrafast transient absorption spectroscopy: principles and application to photosynthetic systems: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 11. smujo.id [smujo.id]
- 12. youtube.com [youtube.com]
- 13. home.phys.ntnu.no [home.phys.ntnu.no]
Spectral Characteristics of Peridinin Apocarotenoid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peridinin, a unique C37 apocarotenoid, is a vital pigment in the photosynthetic machinery of many dinoflagellates. Its distinct chemical structure, featuring a lactone ring, an allene, and a conjugated polyene chain, gives rise to fascinating and complex spectral properties. This technical guide provides an in-depth exploration of the spectral characteristics of this compound, with a focus on its behavior in various solvent environments and its photophysical dynamics. This document is intended to serve as a comprehensive resource for researchers in fields ranging from photosynthesis and biophysics to drug development, where the unique properties of this compound may be leveraged.
Introduction
This compound is a key player in the light-harvesting complexes of dinoflagellates, most notably in the this compound-chlorophyll-protein (PCP) complex.[1] In this complex, this compound molecules absorb light in the blue-green region of the spectrum (470–550 nm), a range where chlorophylls (B1240455) absorb poorly, and efficiently transfer this energy to chlorophyll (B73375) a for photosynthesis.[1] Beyond its light-harvesting role, this compound also exhibits potent photoprotective capabilities.[2]
A defining feature of this compound's photophysics is the profound influence of its environment on its excited-state dynamics. The lifetime of its lowest excited singlet state (S₁) is exceptionally sensitive to solvent polarity, a behavior not typical for most carotenoids. This has been attributed to the presence of a low-lying intramolecular charge transfer (ICT) state. The interplay between the S₁ and ICT states is crucial for understanding the high efficiency of energy transfer in the PCP complex.
This guide will systematically present the quantitative spectral data of this compound, detail the experimental methodologies used to obtain this data, and provide visual representations of the key processes and workflows.
Quantitative Spectral Data
The spectral properties of this compound are highly dependent on its surrounding environment. The following tables summarize key quantitative data for this compound in various organic solvents and within the this compound-Chlorophyll-Protein (PCP) complex.
Table 1: Steady-State Spectral Properties of this compound in Various Solvents
| Solvent | Absorption Maximum (λmax, nm) | Emission Maximum (λem, nm) | Molar Extinction Coefficient (ε, M-1cm-1) at λmax |
| n-Hexane | ~486 (with vibronic structure) | ~530 | Data not readily available |
| Methanol | ~483 (broad, structureless) | ~600 | Data not readily available |
| Acetonitrile | Data not readily available | Data not readily available | Data not readily available |
| Ethylene Glycol | Data not readily available | Data not readily available | Data not readily available |
| PCP Complex | ~483 | 676 | 1.96 x 106 |
Table 2: Excited-State Lifetimes of this compound in Various Solvents
| Solvent | S₁/ICT State Lifetime (ps) |
| n-Hexane | ~160 |
| Cyclohexane | ~172 |
| Benzene | ~172 |
| Ethyl Acetate | Data not readily available |
| 2-Propanol | ~54 |
| Chloroform | ~65 |
| Methanol | ~10-13.4 |
| Ethylene Glycol | ~13 |
| Acetonitrile | <10 |
| Trifluoroethanol | ~7 |
| PCP Complex | ~2.7-3.1 |
Experimental Protocols
The characterization of this compound's spectral properties relies on a suite of spectroscopic techniques. Below are detailed methodologies for key experiments.
Steady-State Absorption and Fluorescence Spectroscopy
Objective: To determine the absorption and emission spectra of this compound in a given solvent.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of isolated this compound in the desired spectroscopic grade solvent.
-
Dilute the stock solution to achieve an absorbance of approximately 0.1 at the absorption maximum to minimize inner filter effects in fluorescence measurements.
-
-
Absorption Spectroscopy:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Record the absorption spectrum from 300 to 700 nm.
-
Use the pure solvent as a blank for baseline correction.
-
-
Fluorescence Spectroscopy:
-
Use a calibrated spectrofluorometer.
-
Excite the sample at its absorption maximum.
-
Record the emission spectrum over a wavelength range that covers the expected emission band (e.g., 500-800 nm).
-
Ensure the use of appropriate emission and excitation slit widths to balance signal intensity and spectral resolution.
-
Time-Resolved Transient Absorption Spectroscopy
Objective: To measure the dynamics of the excited states of this compound.
Methodology:
-
Experimental Setup:
-
Utilize a femtosecond pump-probe transient absorption spectrometer.
-
The system typically consists of a Ti:Sapphire laser and regenerative amplifier to generate femtosecond pulses.
-
An optical parametric amplifier (OPA) is used to generate the tunable pump pulse to excite the sample at its absorption maximum.
-
A white-light continuum generated in a sapphire crystal serves as the probe pulse.
-
-
Measurement:
-
The pump pulse excites the this compound sample.
-
The probe pulse, delayed by a variable time delay stage, measures the change in absorbance of the excited sample.
-
By varying the delay time between the pump and probe pulses, the temporal evolution of the excited states can be monitored.
-
Data is collected over a range of probe wavelengths to construct a time-resolved spectrum.
-
Determination of Fluorescence Quantum Yield
Objective: To determine the efficiency of fluorescence emission of this compound.
Methodology (Comparative Method):
-
Standard Selection:
-
Choose a well-characterized fluorescent standard with a known quantum yield that absorbs and emits in a similar spectral region to this compound.
-
-
Sample and Standard Preparation:
-
Prepare a series of dilutions of both the this compound sample and the standard in the same solvent.
-
The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
-
Data Acquisition:
-
Measure the absorbance of each solution at the chosen excitation wavelength.
-
Measure the corrected fluorescence emission spectrum for each solution, ensuring identical excitation and emission bandwidths for both the sample and the standard.
-
-
Calculation:
-
Integrate the area under the corrected emission spectra for both the sample and the standard.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The quantum yield of the sample (ΦX) can be calculated using the following equation: ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2) where ΦST is the quantum yield of the standard, Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.
-
Signaling Pathways and Photophysical Processes
Current research indicates that the primary role of this compound is in the realms of photosynthesis, specifically light harvesting and photoprotection, rather than in classical cellular signaling pathways. Its spectral characteristics are finely tuned for these functions.
Photophysical Processes of this compound
The key photophysical events for this compound, particularly within the PCP complex, involve a series of ultrafast energy transfer steps. Upon absorption of a photon, this compound is excited to its S₂ state. From here, energy can be transferred to chlorophyll, or the molecule can undergo internal conversion to lower energy states, including the S₁ and the ICT state. The S₁/ICT state is a key intermediate for energy transfer to chlorophyll.
Caption: Photophysical pathways of this compound upon light absorption.
Experimental Workflow
The comprehensive analysis of this compound's spectral characteristics involves a multi-step workflow, from sample preparation to data analysis.
References
- 1. Light absorption by carotenoid this compound in zooxanthellae cell and setting down of hermatypic coral to depth • V. A. Leletkin, L. I. Popova • Journal of General Biology • Issue 3 • Volume 66, 2005 [elementy.ru]
- 2. The Unique Photophysical Properties of the this compound-Chlorophyll-a-Protein - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Peridinin in Photosynthetic Light-Harvesting: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Peridinin, a unique C37 carotenoid, plays a central role in the light-harvesting apparatus of many dinoflagellates. This technical guide provides an in-depth examination of the function of this compound, primarily within the context of the water-soluble this compound-chlorophyll-protein (PCP) complex. We will explore its molecular structure, spectroscopic properties, and the highly efficient energy transfer mechanisms that enable the capture of light in the blue-green region of the spectrum and its subsequent transfer to chlorophyll (B73375) a. This document summarizes key quantitative data, details common experimental protocols for studying this compound, and presents visual diagrams of the critical energy transfer pathways.
Introduction: The Significance of this compound in Photosynthesis
In the marine environment, the spectral quality of light changes significantly with depth, with blue-green light penetrating the deepest. Dinoflagellates, a major component of marine phytoplankton, have evolved sophisticated light-harvesting systems to thrive in these conditions. A key adaptation is the utilization of accessory pigments like this compound, which absorb light in the 470-550 nm range, a region where chlorophyll a (Chl a) absorption is weak.[1][2][3] This captured energy is then transferred with remarkable efficiency to Chl a, fueling the process of photosynthesis.[3][4]
The primary locus of this compound's function is the this compound-chlorophyll-protein (PCP) complex, a water-soluble antenna protein found in the thylakoid lumen of dinoflagellates.[1][5] The unique structure of the PCP complex, with a high stoichiometric ratio of this compound to chlorophyll, facilitates this highly efficient energy transfer.[3][6] Beyond its light-harvesting role, this compound also serves a critical photoprotective function by quenching chlorophyll triplet states, thereby preventing the formation of damaging reactive oxygen species.[3][7][8]
The this compound-Chlorophyll-Protein (PCP) Complex: A Unique Molecular Architecture
The PCP complex is a soluble protein that typically exists as a monomer or a trimer of monomers.[1][9] Each monomer, with a molecular weight of approximately 32-35 kDa, possesses a distinctive boat-shaped alpha-solenoid fold, creating a large central cavity that houses the pigment molecules.[1][9][10] The most commonly studied PCP complex, isolated from the dinoflagellate Amphidinium carterae, contains eight this compound molecules and two chlorophyll a molecules per monomer.[9][11][12] This 4:1 this compound-to-chlorophyll ratio is a hallmark of the PCP complex and is fundamental to its function.[3][6]
The pigments are arranged in two clusters within the protein scaffold, with four this compound molecules surrounding each chlorophyll a molecule.[9][12] This close spatial arrangement, with intermolecular distances at the van der Waals level, is crucial for the highly efficient energy transfer from this compound to chlorophyll.[9][12]
Quantitative Data on this compound and the PCP Complex
A summary of key quantitative data related to this compound and the PCP complex is presented in the tables below for easy comparison.
Table 1: Spectroscopic and Photophysical Properties of this compound
| Property | Value | Reference |
| Absorption Maximum (S₀→S₂) | 470 - 550 nm | [1][2] |
| Emission Maximum (S₁→S₀) | ~676 nm | [2][6] |
| S₁ State Lifetime (in nonpolar solvent) | ~160 ps | [3][13] |
| S₁ State Lifetime (in polar solvent) | ~7-10 ps | [3][13] |
| Extinction Coefficient (ε) at 483 nm | 1.96 x 10⁶ M⁻¹cm⁻¹ | [2] |
Table 2: Properties of the this compound-Chlorophyll-Protein (PCP) Complex from Amphidinium carterae
| Property | Value | Reference |
| Pigment Stoichiometry (this compound:Chl a) | 8:2 (per monomer) | [9][11] |
| Molecular Weight (monomer) | ~32-35 kDa | [1][14] |
| This compound Absorption Maxima | 400 - 550 nm | [14][15] |
| Chlorophyll a Qy Absorption Maximum | ~670-674 nm | [14][15] |
| Overall Energy Transfer Efficiency (this compound to Chl a) | >95% | [4][13][16] |
| This compound S₂ to Chl a Qx Energy Transfer Timescale | <130 fs - 200 fs | [16][17] |
| This compound S₁/ICT to Chl a Qy Energy Transfer Timescale | 2.3 - 3.2 ps | [17] |
| Chlorophyll a Triplet Quenching by this compound | Highly efficient | [3][7] |
Energy Transfer Mechanisms from this compound to Chlorophyll a
The high efficiency of energy transfer from this compound to chlorophyll a is a result of multiple, ultrafast pathways. The process is initiated by the absorption of a photon by a this compound molecule, exciting it from its ground state (S₀) to the second excited singlet state (S₂). From the S₂ state, the energy can be transferred to chlorophyll a via several routes.
Key Excited States Involved
-
S₂ (Second Excited Singlet State): This is the state initially populated upon light absorption by this compound. It is a strongly allowed transition, resulting in the broad absorption in the blue-green region.[13]
-
S₁ (First Excited Singlet State): This is a lower energy excited state that is populated via internal conversion from the S₂ state. The S₀→S₁ transition is symmetry forbidden, leading to a longer lifetime compared to the S₂ state.[13][17]
-
ICT (Intramolecular Charge Transfer State): In polar environments, an intramolecular charge transfer state, which is close in energy to the S₁ state, plays a significant role in the energy transfer process.[13][17] These two states are often considered as a collective S₁/ICT state.[17]
Energy Transfer Pathways
The transfer of excitation energy from this compound to chlorophyll a occurs through at least two distinct pathways:
-
Ultrafast S₂ Pathway: A fraction of the energy is transferred directly from the this compound S₂ state to the chlorophyll a Qx state on a femtosecond timescale (<200 fs).[17][18][19] This pathway competes with the internal conversion from S₂ to S₁.
-
S₁/ICT Pathway: The majority of the energy is transferred from the lower-lying S₁/ICT state of this compound to the chlorophyll a Qy state.[17] This transfer occurs on a picosecond timescale (2-3 ps) and is believed to proceed primarily via a Förster resonance energy transfer (FRET) mechanism.[17][20]
The following diagram illustrates the key energy transfer pathways within the PCP complex.
Photoprotective Role of this compound
In addition to its light-harvesting function, this compound plays a crucial role in photoprotection. Under high light conditions, chlorophyll molecules can enter a long-lived triplet excited state (³Chl a). This triplet state can react with molecular oxygen to produce highly reactive singlet oxygen (¹O₂), which can cause significant damage to the photosynthetic apparatus.
This compound effectively quenches the ³Chl a state through triplet-triplet energy transfer, forming the this compound triplet state (³Per).[3][7] The energy of the ³Per state is lower than that of ³Chl a, making this transfer process highly efficient.[21] The ³Per then decays harmlessly back to the ground state, dissipating the excess energy as heat.[7]
The following diagram illustrates the photoprotective mechanism.
Experimental Protocols for Studying this compound Function
The elucidation of this compound's role in light-harvesting has been made possible by a combination of biochemical, spectroscopic, and structural biology techniques.
Isolation and Purification of the PCP Complex
-
Cell Culture and Harvesting: Cultures of dinoflagellates, such as Amphidinium carterae, are grown under controlled light and temperature conditions. Cells are harvested by centrifugation.
-
Cell Lysis: The cell pellet is resuspended in a suitable buffer and lysed, for example, by sonication or French press, to release the cellular contents.
-
Purification: The PCP complex, being water-soluble, can be separated from membrane-bound components by centrifugation. Further purification is typically achieved using chromatographic techniques such as ion-exchange and size-exclusion chromatography.[14]
Femtosecond Transient Absorption Spectroscopy
This technique is instrumental in resolving the ultrafast energy transfer dynamics within the PCP complex.
-
Sample Preparation: A purified solution of the PCP complex is placed in a cuvette.
-
Excitation (Pump Pulse): An ultrashort laser pulse (femtoseconds) is used to excite the sample at a wavelength where this compound absorbs (e.g., 480-530 nm).
-
Probing (Probe Pulse): A second, time-delayed, broad-spectrum femtosecond pulse is passed through the sample. The absorption of this probe pulse is measured as a function of wavelength and time delay relative to the pump pulse.
-
Data Analysis: Changes in the absorption spectrum over time reveal the decay of excited states of this compound and the corresponding rise of excited states in chlorophyll a, allowing for the determination of energy transfer rates.[11][17][20]
The following workflow diagram illustrates the general steps in a transient absorption spectroscopy experiment.
X-ray Crystallography
This technique provides high-resolution structural information of the PCP complex, revealing the precise arrangement of the protein and pigment molecules.
-
Crystallization: The purified PCP complex is crystallized by slowly varying the concentration of precipitants in a controlled environment.
-
X-ray Diffraction: The crystals are exposed to a high-intensity X-ray beam. The X-rays are diffracted by the electrons in the crystal, producing a diffraction pattern.
-
Data Collection and Structure Solution: The diffraction pattern is recorded, and the data are processed to determine the electron density map of the molecule. A model of the protein and pigments is then built into this map and refined to yield the final atomic-resolution structure.[9][22]
Conclusion and Future Perspectives
This compound is a vital component of the photosynthetic machinery in many dinoflagellates, enabling efficient light harvesting in the blue-green spectral region and providing robust photoprotection. The unique architecture of the this compound-chlorophyll-protein complex facilitates ultrafast and highly efficient energy transfer from this compound to chlorophyll a. The detailed understanding of these processes, garnered through advanced spectroscopic and structural techniques, provides a fascinating example of nature's optimization of light-harvesting efficiency.
Future research in this area may focus on the diversity of PCP complexes across different dinoflagellate species, the role of the protein environment in fine-tuning the photophysical properties of the pigments, and the potential for engineering PCP-based systems for applications in artificial photosynthesis and bio-inspired light-harvesting devices. The unique properties of this compound and the PCP complex also make them attractive for use as fluorescent probes in various biomedical applications.[14]
References
- 1. This compound-chlorophyll-protein complex - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. The Unique Photophysical Properties of the this compound-Chlorophyll-a-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. alchetron.com [alchetron.com]
- 6. columbiabiosciences.com [columbiabiosciences.com]
- 7. Triplet State Dynamics in this compound-Chlorophyll-a-Protein: A New Pathway of Photoprotection in LHCs? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structural basis of light harvesting by carotenoids: this compound-chlorophyll-protein from Amphidinium carterae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PerCP; this compound-Chlorophyll-Protein Complex Fluorescent Protein (10mg: Part Percp-FIVE) [fivephoton.com]
- 11. Femtosecond time-resolved absorption spectroscopy of main-form and high-salt this compound-chlorophyll a-proteins at low temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchers.mq.edu.au [researchers.mq.edu.au]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. Characterization of the this compound–chlorophyll a-protein complex in the dinoflagellate Symbiodinium - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pnas.org [pnas.org]
- 18. osti.gov [osti.gov]
- 19. Consistent Model of Ultrafast Energy Transfer in this compound Chlorophyll- a Protein Using Two-Dimensional Electronic Spectroscopy and Förster Theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Energy transfer in the this compound-chlorophyll protein complex reconstituted with mixed chlorophyll sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Triplet state spectra and dynamics of this compound analogs having different extents of pi-electron conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Structure and function of native and refolded this compound-chlorophyll-proteins from dinoflagellates - PubMed [pubmed.ncbi.nlm.nih.gov]
The Peridinin Plastid: An In-Depth Guide to its Origin, Evolution, and Molecular Biology
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The peridinin-containing plastid, the hallmark organelle of most photosynthetic dinoflagellates, is a product of a complex evolutionary history involving serial endosymbiosis. This guide provides a comprehensive technical overview of the current understanding of the this compound plastid's origin, its unique genomic architecture, and the molecular mechanisms that govern its function. Drawing upon key research findings, we present detailed experimental protocols, quantitative data summaries, and visual diagrams of critical biological pathways to serve as a resource for researchers in marine biology, evolutionary genomics, and drug discovery. The unique biology of the dinoflagellate plastid, including its distinct pigment and protein composition, presents potential avenues for the development of novel therapeutic agents and biotechnological applications.
The Endosymbiotic Origin of the this compound Plastid
The evolutionary history of the this compound plastid is a compelling narrative of cellular acquisition and integration. The prevailing hypothesis posits that this organelle arose through a tertiary endosymbiotic event, where a heterotrophic dinoflagellate engulfed a haptophyte alga, which itself contained a secondary plastid of red algal origin.[1][2][3][4] An alternative, though less supported, hypothesis suggests the endosymbiont may have been a heterokont alga.[5][6]
The primary evidence for a tertiary endosymbiotic origin comes from extensive phylogenetic analyses of plastid-encoded genes.[1][2][3][4] Studies sequencing genes such as those for photosystem I and II components (psaA and psbA) and RuBisCO (rbcL) consistently show a strong phylogenetic affinity between the plastids of this compound- and fucoxanthin-containing dinoflagellates and those of haptophyte algae.[1][2][3][4] This suggests a single origin for these dinoflagellate plastids from a haptophyte ancestor.[1][2][3][4]
Further evidence is found in the number of membranes surrounding the plastid. The this compound plastid is enclosed by three membranes, which is consistent with a tertiary endosymbiotic event followed by the loss of one of the endosymbiont's membranes.[5]
dot
Caption: Proposed evolutionary pathway of the this compound plastid via tertiary endosymbiosis.
Genomic Architecture: The World of Minicircles
The this compound plastid genome is one of the most unusual and highly reduced organellar genomes known. Instead of a single, large circular chromosome typical of most plastids, the genome is fragmented into numerous small, plasmid-like DNA molecules called minicircles.[7][8] Each minicircle is typically 2-3 kbp in size and contains one to a few genes, along with a non-coding region believed to be involved in replication and transcription.[7]
The gene content of these minicircles is severely limited, encoding only a handful of core photosynthetic and ribosomal proteins.[7] The vast majority of plastid-related proteins are encoded in the dinoflagellate nucleus and must be imported into the organelle.[9][10][11] This genomic arrangement is a hallmark of the this compound-containing dinoflagellates and stands in contrast to the more conventional plastid genomes found in dinoflagellates with fucoxanthin-containing plastids.[12]
| Feature | This compound Plastid | Fucoxanthin-Containing Plastid (in dinoflagellates) |
| Genome Structure | Multiple minicircles | Single circular chromosome |
| Genome Size | Highly reduced (gene-dependent) | ~120-150 kbp |
| Gene Content | Severely reduced (e.g., psbA, psbB, psaA, psaB, atpA, atpB, petB, petD, rRNAs) | More extensive, but still reduced compared to free-living haptophytes |
| Non-coding DNA | Significant proportion, including non-coding minicircles | Present, but less prominent than in this compound plastids |
| Reference | [7][8][13] | [12] |
Pigment Profile: The Signature of this compound
The defining characteristic of this plastid is its unique pigment composition, dominated by the carotenoid this compound. This pigment, along with chlorophylls (B1240455) a and c2, gives these dinoflagellates their characteristic golden-brown color and allows them to absorb light in the blue-green region of the spectrum. The pigment profile is a key diagnostic feature for identifying dinoflagellates with this type of plastid.
| Pigment | Class | Function |
| This compound | Carotenoid | Light harvesting, photoprotection |
| Chlorophyll a | Chlorophyll | Primary photosynthetic pigment |
| Chlorophyll c2 | Chlorophyll | Accessory light-harvesting pigment |
| Diadinoxanthin | Carotenoid | Photoprotection (xanthophyll cycle) |
| Dinoxanthin | Carotenoid | Accessory pigment |
| β-carotene | Carotenoid | Accessory pigment, antioxidant |
| Reference | [14][15][16] |
Experimental Protocols
Phylogenetic Analysis of Plastid-Encoded Genes
This protocol outlines the general workflow for the phylogenetic analysis of key plastid genes to infer the evolutionary origin of the this compound plastid.
dot
Caption: A generalized workflow for determining the evolutionary history of plastid genes.
Methodology:
-
DNA Extraction: Total genomic DNA is extracted from dinoflagellate cultures using standard methods such as the DNeasy Plant Mini Kit (Qiagen).
-
PCR Amplification: Target genes (psaA, psbA, rbcL) are amplified using gene-specific primers.
-
Sequencing: PCR products are purified and sequenced directly or after cloning.
-
Sequence Alignment: The obtained sequences are aligned with homologous sequences from other dinoflagellates, haptophytes, heterokonts, red algae, and other relevant taxa using software like MAFFT or ClustalW.
-
Phylogenetic Analysis: Phylogenetic trees are constructed using methods such as Maximum Likelihood (ML) with software like RAxML or PhyML, and Bayesian Inference (BI) with software like MrBayes. The appropriate model of nucleotide or amino acid substitution is determined using programs like ModelTest. Statistical support for the tree topology is assessed using bootstrap analysis (for ML) or posterior probabilities (for BI).
Sequencing and Analysis of Minicircle Genomes
This protocol provides a general approach for the isolation, sequencing, and analysis of this compound plastid minicircles.
Methodology:
-
Plastid Isolation: Intact plastids are isolated from dinoflagellate cells by gentle cell lysis followed by differential centrifugation or density gradient centrifugation.
-
DNA Extraction: DNA is extracted from the isolated plastids.
-
Sequencing: The extracted DNA is sequenced using next-generation sequencing platforms (e.g., Illumina).
-
Assembly: The sequencing reads are assembled into contigs. Due to the circular nature of minicircles, assembly may require specific software that can handle circular elements.
-
Annotation: The assembled minicircles are annotated to identify protein-coding genes, ribosomal RNA genes, and non-coding regions. This is typically done using BLAST searches against sequence databases and gene prediction software.
-
Quantitative Analysis: The copy number of individual minicircles can be estimated by mapping the sequencing reads back to the assembled minicircle sequences and calculating the coverage depth.
Analysis of Protein Import into the this compound Plastid
Nuclear-encoded plastid proteins in dinoflagellates are synthesized with a complex N-terminal leader sequence that directs them to the plastid. This leader sequence typically contains a signal peptide for entry into the endoplasmic reticulum and a transit peptide for targeting to the plastid.
dot
Caption: Schematic of the protein import machinery in this compound-containing dinoflagellates.
Methodology for Experimental Validation:
-
Gene Identification: Identify a nuclear gene encoding a plastid-targeted protein from transcriptome data.
-
Leader Sequence-Reporter Fusion: The DNA sequence encoding the N-terminal leader sequence is fused in-frame with a reporter gene, such as Green Fluorescent Protein (GFP).
-
Transformation: The fusion construct is introduced into a model organism (e.g., a plant cell or a closely related protist) for transient or stable expression.
-
Microscopy: The subcellular localization of the GFP fusion protein is visualized using fluorescence microscopy. Co-localization with the plastid's autofluorescence confirms the targeting function of the leader sequence.
-
In Vitro Import Assays: Radiolabeled precursor proteins can be synthesized in vitro and incubated with isolated plastids to directly measure their import into the organelle.
Implications for Drug Development and Biotechnology
The unique features of the this compound plastid offer several potential avenues for research and development:
-
Herbicide Development: The distinct biochemistry of the dinoflagellate plastid, including its unique pigments and enzymes, could be targeted for the development of novel and specific herbicides to control harmful algal blooms.
-
Drug Discovery: this compound and other pigments from these plastids have shown antioxidant and other bioactive properties, making them interesting candidates for pharmaceutical and nutraceutical applications.
-
Biotechnology: The highly reduced nature of the minicircle genomes and the complex protein import machinery provide a unique model system for studying organelle evolution and genome reduction. This knowledge could be applied in synthetic biology for the design of minimalist organelles.
Conclusion
The this compound plastid of dinoflagellates is a testament to the dynamic nature of eukaryotic evolution. Its origin through tertiary endosymbiosis, its highly fragmented and reduced genome, and its complex protein import system provide a wealth of research opportunities. This guide has provided a technical overview of our current understanding and the experimental approaches used to unravel the biology of this fascinating organelle. Continued research into the molecular intricacies of the this compound plastid will not only deepen our understanding of fundamental biological processes but may also unlock new avenues for biotechnological innovation and the development of novel therapeutic agents.
References
- 1. pnas.org [pnas.org]
- 2. biomar.fciencias.unam.mx [biomar.fciencias.unam.mx]
- 3. Research Portal [scholarship.libraries.rutgers.edu]
- 4. A single origin of the this compound- and fucoxanthin-containing plastids in dinoflagellates through tertiary endosymbiosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Integrated Genomic and Transcriptomic Analysis of the this compound Dinoflagellate Amphidinium carterae Plastid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.biologists.com [journals.biologists.com]
- 10. researchgate.net [researchgate.net]
- 11. Plastid ultrastructure defines the protein import pathway in dinoflagellates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Integration of plastids with their hosts: Lessons learned from dinoflagellates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. spo.nmfs.noaa.gov [spo.nmfs.noaa.gov]
The Peridinin Biosynthesis Pathway in Marine Algae: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peridinin, a unique C37 apocarotenoid, is a vital light-harvesting pigment in many dinoflagellates, enabling them to thrive in their marine environments. Its distinct chemical structure, featuring a lactone ring, an allene (B1206475), and a butenolide moiety, allows for highly efficient energy transfer from captured light to chlorophyll (B73375). This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway, acknowledging that the complete enzymatic cascade remains an active area of research. This document synthesizes established principles of carotenoid and apocarotenoid biosynthesis to propose a hypothetical, yet biochemically plausible, pathway for this compound formation. Detailed experimental protocols for investigating this pathway and quantitative data on related processes are presented to facilitate further research and potential applications in drug development and biotechnology.
Introduction to this compound and its Significance
This compound is an accessory pigment found in the this compound-chlorophyll a-protein (PCP) light-harvesting complex of numerous photosynthetic dinoflagellates.[1][2] This complex typically contains this compound and chlorophyll a in a 4:1 molar ratio.[2][3] The extended conjugated system of this compound allows it to absorb blue-green light (470–550 nm), a spectral region where chlorophyll absorption is weak.[1][2] This captured energy is then transferred to chlorophyll a with exceptional efficiency, exceeding 95%, thereby broadening the spectrum of light available for photosynthesis.[4] Beyond its light-harvesting role, this compound also serves a photoprotective function by quenching harmful reactive oxygen species.
The unique structure and photophysical properties of this compound have garnered interest for various biotechnological applications, including as a natural colorant, an antioxidant in nutraceuticals, and as a fluorescent probe in biomedical research. Understanding its biosynthesis is crucial for harnessing its potential through metabolic engineering and synthetic biology approaches.
The Hypothetical this compound Biosynthesis Pathway
The complete, experimentally validated biosynthetic pathway for this compound has not been fully elucidated. However, based on its apocarotenoid structure and the known pathways of carotenoid biosynthesis in algae and plants, a hypothetical pathway can be proposed. This pathway begins with the universal C5 isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), and proceeds through the formation of a C40 carotenoid backbone, which is subsequently cleaved and modified to yield the C37 this compound molecule.
Upstream Pathway: The Methylerythritol 4-Phosphate (MEP) Pathway
In algae and plants, the biosynthesis of IPP and DMAPP, the fundamental building blocks of all isoprenoids including carotenoids, occurs in the plastids via the methylerythritol 4-phosphate (MEP) pathway.
-
Starting Materials: Pyruvate (B1213749) and glyceraldehyde 3-phosphate.
-
Key Intermediates: 1-deoxy-D-xylulose 5-phosphate (DXP), 2-C-methyl-D-erythritol 4-phosphate (MEP).
-
Key Enzymes: DXP synthase (DXS), DXP reductoisomerase (DXR).
-
Products: IPP and DMAPP.
The initial condensation of pyruvate and glyceraldehyde 3-phosphate is catalyzed by DXP synthase (DXS), which is a key regulatory and often rate-limiting step in isoprenoid biosynthesis.[5][6]
Formation of the C40 Carotenoid Backbone
The C5 precursors are sequentially condensed to form the C40 carotenoid, phytoene (B131915).
-
Geranylgeranyl Pyrophosphate (GGPP) Synthesis: IPP and DMAPP are converted to the C20 molecule geranylgeranyl pyrophosphate (GGPP) by GGPP synthase (GGPPS).
-
Phytoene Synthesis: Two molecules of GGPP are condensed head-to-head by phytoene synthase (PSY) to form the first C40 carotenoid, 15-cis-phytoene.[7][8] This is the first committed step in carotenoid biosynthesis.
Desaturation, Isomerization, and Cyclization
Phytoene, a colorless molecule, undergoes a series of desaturations and isomerizations to form lycopene (B16060), the red pigment found in tomatoes. This process introduces the conjugated double bond system responsible for the light-absorbing properties of carotenoids.
-
Key Enzymes: Phytoene desaturase (PDS), ζ-carotene desaturase (ZDS), and carotenoid isomerase (CRTISO).
Lycopene can then be cyclized at one or both ends by lycopene cyclases (LCY) to form α-carotene (one β-ring and one ε-ring) and β-carotene (two β-rings).
Xanthophyll Formation and Proposed Precursor to this compound
Xanthophylls are oxygenated derivatives of carotenes. It is hypothesized that this compound is derived from a xanthophyll precursor, with fucoxanthin (B1674175) being a likely candidate due to its structural similarities.[9] The biosynthesis of fucoxanthin is thought to proceed from β-carotene via intermediates such as zeaxanthin (B1683548) and violaxanthin (B192666).
-
Hydroxylation: β-carotene is hydroxylated by β-carotene hydroxylase (BCH) to form zeaxanthin.
-
Epoxidation: Zeaxanthin is converted to violaxanthin via antheraxanthin (B39726) by zeaxanthin epoxidase (ZEP).
-
Further Modifications: Violaxanthin is then thought to be converted to neoxanthin (B191967). The pathway from neoxanthin to fucoxanthin is not fully resolved but likely involves several enzymatic steps including the formation of an allene bond.
Apocarotenoid Formation: The Role of Carotenoid Cleavage Dioxygenases (CCDs)
The formation of the C37 this compound skeleton from a C40 precursor necessitates the oxidative cleavage of the carotenoid backbone. This is the hallmark of apocarotenoid biosynthesis and is catalyzed by a class of enzymes known as carotenoid cleavage dioxygenases (CCDs).[10][11]
It is proposed that a specific CCD enzyme cleaves a fucoxanthin-like precursor at the C3'-C4' bond to remove a three-carbon fragment, yielding a C37 apocarotenoid skeleton. Subsequent enzymatic modifications, including oxidation, acetylation, and lactone ring formation, would then lead to the final structure of this compound.
Caption: Hypothetical this compound biosynthesis pathway.
Quantitative Data
While specific quantitative data for the this compound biosynthesis pathway is scarce, data from related carotenoid pathways in other algae and plants can provide a valuable reference point.
| Parameter | Organism/System | Value | Reference |
| PCP Transcript Abundance | Amphidinium carterae | Up to 86-fold higher in low-light vs. high-light conditions | [12] |
| This compound to Chlorophyll a Ratio in PCP | Glenodinium sp., Gonyaulax polyedra | ~4:1 | [3] |
| This compound to Chlorophyll a Ratio in PCP | Symbiodinium sp. | 4 | [4] |
| Energy Transfer Efficiency (this compound to Chl a) | Symbiodinium sp. | ~95% | [4] |
| β-carotene ketolase activity (in vitro) | Recombinant E. coli | 290.1 pmol/h/mg (canthaxanthin production) | [10] |
| Lutein content in engineered microalgae | Chlamydomonas reinhardtii (LCYE overexpression) | Increased 2.6-fold compared to wild-type | [6] |
Experimental Protocols
Investigating the hypothetical this compound biosynthesis pathway requires a combination of biochemical, molecular, and analytical techniques. Below are detailed methodologies for key experiments.
Pigment Extraction and HPLC Analysis
This protocol is fundamental for identifying and quantifying this compound and its potential precursors.
Objective: To extract and separate pigments from dinoflagellate cultures for identification and quantification.
Materials:
-
Dinoflagellate culture (e.g., Amphidinium carterae)
-
Glass fiber filters (GF/F)
-
100% Acetone (HPLC grade), chilled to -20°C
-
Centrifuge and centrifuge tubes
-
HPLC system with a C18 or C8 reverse-phase column and a photodiode array (PDA) detector
-
Pigment standards (e.g., this compound, fucoxanthin, β-carotene, chlorophyll a)
Procedure:
-
Harvest a known volume of dinoflagellate culture in the exponential growth phase by filtering onto a GF/F filter under subdued light.
-
Immediately place the filter into a tube containing a known volume of cold 100% acetone.
-
Extract the pigments by sonicating the sample for 30 seconds on ice, followed by incubation at -20°C in the dark for 24 hours.
-
Centrifuge the extract at 4,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and filter through a 0.22 µm syringe filter into an HPLC vial.
-
Inject the sample onto the HPLC system. A typical gradient elution would involve a mobile phase of two or more solvents, such as a mixture of methanol, acetonitrile, and water.
-
Monitor the elution profile at 440 nm and identify pigments by comparing retention times and absorption spectra with those of pure standards.
-
Quantify the pigments by integrating the peak areas and using calibration curves generated from the standards.
Caption: Experimental workflow for pigment analysis.
Heterologous Expression and in vitro Enzyme Assays for Carotenoid Biosynthesis Enzymes
This protocol allows for the functional characterization of candidate genes encoding enzymes in the this compound pathway.
Objective: To express a candidate enzyme (e.g., a putative carotenoid cleavage dioxygenase) in a heterologous host and test its activity with a potential substrate.
Materials:
-
cDNA from a this compound-producing dinoflagellate
-
Expression vector (e.g., pET vector for E. coli)
-
E. coli expression strain (e.g., BL21(DE3))
-
LB medium and appropriate antibiotics
-
IPTG (isopropyl β-D-1-thiogalactopyranoside)
-
Buffer for protein purification (e.g., Tris-HCl with NaCl and imidazole)
-
Ni-NTA affinity chromatography column
-
Substrate carotenoid (e.g., fucoxanthin, β-carotene)
-
Reaction buffer
-
HPLC or LC-MS for product analysis
Procedure:
-
Gene Cloning: Amplify the coding sequence of the candidate gene from dinoflagellate cDNA and clone it into an expression vector containing a His-tag.
-
Protein Expression: Transform the expression vector into E. coli. Grow the culture to an OD600 of 0.6-0.8 and induce protein expression with IPTG.
-
Protein Purification: Harvest the cells, lyse them, and purify the His-tagged protein using Ni-NTA affinity chromatography.
-
In vitro Enzyme Assay:
-
Set up a reaction mixture containing the purified enzyme, the carotenoid substrate (solubilized with a detergent), and reaction buffer.
-
Incubate the reaction at an optimal temperature for a defined period.
-
Stop the reaction by adding a solvent like ethyl acetate (B1210297) to extract the products.
-
-
Product Analysis: Analyze the reaction products by HPLC or LC-MS to identify the cleavage products.
Caption: Workflow for enzyme functional analysis.
Transcriptomic Analysis (RNA-Seq)
This approach can identify genes that are co-regulated with this compound production, providing candidates for biosynthetic enzymes.
Objective: To compare the transcriptomes of a dinoflagellate under conditions of high and low this compound production to identify differentially expressed genes.
Procedure:
-
Culture the dinoflagellate under different conditions that are known to affect this compound content (e.g., high vs. low light).
-
Harvest cells and extract total RNA.
-
Prepare cDNA libraries for RNA sequencing.
-
Sequence the libraries on a high-throughput sequencing platform.
-
Align the sequencing reads to a reference genome or transcriptome.
-
Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated in the high this compound condition.
-
Annotate the differentially expressed genes to identify candidates involved in carotenoid biosynthesis and modification.
Conclusion and Future Directions
The biosynthesis of this compound in marine algae is a complex process that is not yet fully understood. The hypothetical pathway presented in this guide, based on established principles of carotenoid and apocarotenoid biosynthesis, provides a framework for future research. The elucidation of this pathway will require a multi-faceted approach, combining transcriptomics, proteomics, and detailed biochemical characterization of candidate enzymes.
Key areas for future investigation include:
-
Identification of the specific C40 carotenoid precursor to this compound.
-
Discovery and characterization of the carotenoid cleavage dioxygenase(s) responsible for the formation of the C37 apocarotenoid skeleton.
-
Elucidation of the downstream enzymatic steps that lead to the final this compound structure.
-
Understanding the regulatory mechanisms that control the expression of this compound biosynthesis genes in response to environmental cues such as light and nutrient availability.
A complete understanding of the this compound biosynthesis pathway will not only be a significant contribution to our knowledge of algal metabolism but will also open up new avenues for the biotechnological production of this valuable apocarotenoid for applications in the pharmaceutical, nutraceutical, and materials science industries.
References
- 1. New plastids, old proteins: repeated endosymbiotic acquisitions in kareniacean dinoflagellates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Simultaneous LC/MS Analysis of Carotenoids and Fat-Soluble Vitamins in Costa Rican Avocados (Persea americana Mill.) | MDPI [mdpi.com]
- 4. This compound-chlorophyll-protein reconstituted with chlorophyll mixtures: preparation, bulk and single molecule spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tuning energy transfer in the this compound-chlorophyll complex by reconstitution with different chlorophylls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Genetic Engineering and Innovative Cultivation Strategies for Enhancing the Lutein Production in Microalgae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A New Dinoflagellate Genome Illuminates a Conserved Gene Cluster Involved in Sunscreen Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Identification of the carotenoid cleavage dioxygenase genes and functional analysis reveal DoCCD1 is potentially involved in beta-ionone formation in Dendrobium officinale [frontiersin.org]
- 10. Carotenoid Cleavage Dioxygenases: Identification, Expression, and Evolutionary Analysis of This Gene Family in Tobacco - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification, Cloning, and Functional Characterization of Carotenoid Cleavage Dioxygenase (CCD) from Olea europaea and Ipomoea nil - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to Peridinin: Chemical Properties and Isolation
This technical guide provides a comprehensive overview of the chemical and physical properties of peridinin, a unique light-harvesting apocarotenoid. It is intended for researchers, scientists, and professionals in drug development who are interested in the characteristics and isolation of this pigment.
Core Chemical and Physical Properties
This compound is a C37 carotenoid pigment characterized by an unusual molecular structure that includes an allene (B1206475) moiety and a lactone ring conjugated with the polyene backbone.[1] It is primarily found in the this compound-chlorophyll-protein (PCP) light-harvesting complex of dinoflagellates.[2]
Table 1: Quantitative Data for this compound
| Property | Value | Source |
| Molecular Formula | C₃₉H₅₀O₇ | PubChem[3] |
| Molar Mass | 630.8 g/mol | PubChem[3] |
| Alternate Molar Mass | 630.822 g·mol⁻¹ | Wikipedia[2] |
| Absorption Maximum | 483 nm | Columbia Biosciences[4] |
| Emission Maximum | 676 nm | Columbia Biosciences[4] |
| Molar Extinction Coefficient (ε) | 1.96 x 10⁶ M⁻¹cm⁻¹ | Wikipedia[2] |
| Alternate Molar Extinction Coefficient (ε) | 84.5 x 10³ M⁻¹cm⁻¹ (at 466 nm in acetone) | EPIC[5] |
| Alternate Molar Extinction Coefficient (ε) | 83.6 x 10³ M⁻¹cm⁻¹ (at 472 nm in ethanol) | EPIC[5] |
Experimental Protocol: Extraction and Isolation of this compound-Chlorophyll a-Protein (PCP)
The following protocol is a modified procedure for the extraction and isolation of the this compound-Chlorophyll a-Protein (PCP) complex from Symbiodinium cultures, as described by Ogata et al. and adapted in a subsequent study.[6]
1. Algal Culture and Harvest:
-
Symbiodinium tridacnidorum cultures are grown in Daigo's IMK media under a white fluorescent lamp with a light intensity of 30 μmol photons m⁻² s⁻¹ at 25°C with a 12:12 hour light-dark cycle.[6]
-
Cultures are harvested during the late exponential phase by centrifugation at 8000 × g for 10 minutes at 4°C.[6]
2. Cell Lysis:
-
The resulting algal pellet is re-suspended in 50 mM Tris-HCl buffer (pH 7.5).[6]
-
Cell lysis is achieved through ultrasonication using a probe sonicator. This is performed in cycles of 25 seconds on, followed by 25 seconds off, and repeated 5 times. The sample is kept on ice throughout the process to prevent overheating.[6]
3. Purification:
-
The crude extract is then subjected to purification using a system like the ÄKTA™ PURE.[6]
-
Further purification steps, though not detailed in the provided search results, would typically involve chromatographic techniques such as ion exchange and size exclusion chromatography to isolate the PCP complex.
Visualizing the Experimental Workflow
The following diagram illustrates the key stages in the extraction and isolation of the this compound-Chlorophyll a-Protein (PCP) complex.
References
- 1. The Unique Photophysical Properties of the this compound-Chlorophyll-a-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C39H50O7 | CID 5289155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. columbiabiosciences.com [columbiabiosciences.com]
- 5. epic.awi.de [epic.awi.de]
- 6. mdpi.com [mdpi.com]
The Enigmatic Photon Catcher: An In-depth Technical Guide to the Unique Photophysical Properties of Peridinin
For Researchers, Scientists, and Drug Development Professionals
Peridinin, a unique carotenoid found in dinoflagellates, stands as a testament to the intricate strategies evolved by nature for light harvesting. Its distinct molecular structure and resulting photophysical properties enable highly efficient energy transfer, making it a subject of intense research and a molecule of interest for various applications, including as a fluorescent probe in biomedical research and drug development.[1][2] This technical guide delves into the core photophysical characteristics of this compound, providing a comprehensive overview of its excited-state dynamics, the critical role of its intramolecular charge transfer (ICT) state, and the experimental methodologies used to unravel its complexities.
Core Photophysical Characteristics
This compound's photophysical behavior is intrinsically linked to its unusual C37 skeleton, which includes an allene (B1206475) moiety and a lactone ring conjugated with the polyene backbone.[3] This structure deviates from the C₂h symmetry typical of many carotenoids, leading to peculiar and advantageous properties.[3]
Excited States and the Intramolecular Charge Transfer (ICT) State
Upon photoexcitation, this compound transitions to its second excited singlet state (S₂), a strongly allowed transition responsible for its absorption in the blue-green region of the spectrum (470-550 nm).[3][4][5] From the S₂ state, this compound undergoes rapid internal conversion to the first excited singlet state (S₁) on a femtosecond timescale (50-300 fs).[4][6]
A key feature that distinguishes this compound from many other carotenoids is the presence of a low-lying intramolecular charge transfer (ICT) state.[7][8][9] This state, characterized by a significant shift in electron density upon excitation, is heavily influenced by the polarity of the surrounding environment.[3][10][11] In polar solvents, the ICT state is stabilized and its energy is lowered, leading to a dramatic shortening of the excited-state lifetime.[3][12][13][14] This solvent-dependent behavior is a hallmark of this compound's photophysics and is crucial for its function in the this compound-chlorophyll-protein (PCP) complex.[3][7] The ICT state is believed to be formed in less than 100 fs and possesses a large dipole moment.[9][10]
Solvent-Dependent Photophysics
The photophysical properties of this compound are exquisitely sensitive to the solvent environment, a direct consequence of the ICT state. In non-polar solvents, the S₁ state is the lowest-lying excited state, and this compound exhibits a relatively long lifetime and higher fluorescence quantum yield. Conversely, in polar solvents, the ICT state is stabilized and becomes the lowest-lying excited state, leading to a significantly shorter lifetime and lower fluorescence quantum yield.[3] This strong dependence on solvent polarity is a key characteristic that has been extensively studied to understand the nature of its excited states.[3][12][14][15][16][17]
Quantitative Photophysical Data
The following tables summarize key quantitative data on the photophysical properties of this compound in various environments.
| Property | Non-polar Solvents (e.g., n-hexane) | Polar Solvents (e.g., methanol) | This compound-Chlorophyll-Protein (PCP) | Reference(s) |
| S₁ Lifetime | ~160 ps | ~10 ps | ~3.1 - 16 ps | [3][12][14][15][18] |
| Fluorescence Quantum Yield | ~10⁻³ | ~10⁻⁵ | - | [3] |
| Energy Transfer Efficiency to Chlorophyll (B73375) a | - | - | ~88 - 95% | [7][19][20] |
| Parameter | Value | Conditions | Reference(s) |
| Absorption Maximum (in PCP) | 483 nm | - | [21] |
| Emission Maximum (in PCP) | 676 nm | - | [21] |
| Extinction Coefficient (in PCP) | 4.524 x 10⁵ M⁻¹cm⁻¹ | at 483 nm | [21] |
| Energy Transfer Time from this compound S₂ to Chl a | - | 25-50% of excitation is transferred directly | [7][22] |
| Energy Transfer Time from this compound S₁/ICT to Chl a | ~2.3 - 3.2 ps | - | [7][22] |
Energy Transfer in the this compound-Chlorophyll-Protein (PCP) Complex
In its natural environment within the PCP complex of dinoflagellates, this compound acts as the primary light-harvesting pigment.[3][5][8] The PCP complex typically has a stoichiometric ratio of 4 this compound molecules to 1 chlorophyll a molecule. This arrangement facilitates highly efficient energy transfer from this compound to chlorophyll a.[3][5]
The energy transfer mechanism is multifaceted and involves multiple pathways:
-
Direct S₂ to Chlorophyll Transfer: A significant portion of the absorbed energy (25-50%) is transferred directly from the this compound S₂ state to the Qy state of chlorophyll a.[7][22]
-
S₁/ICT to Chlorophyll Transfer: The remaining population undergoes internal conversion to the S₁/ICT manifold, from which energy is transferred to chlorophyll a with a time constant of approximately 2.3-3.2 picoseconds.[7][22] The involvement of the ICT state is believed to enhance the efficiency of this energy transfer process.[7]
The following diagram illustrates the energy transfer pathways within the PCP complex.
Caption: Energy transfer pathways in the this compound-Chlorophyll-Protein complex.
Experimental Protocols
The unique photophysical properties of this compound have been elucidated through a variety of sophisticated spectroscopic techniques. Below are detailed methodologies for key experiments cited in the literature.
Femtosecond Transient Absorption Spectroscopy
This technique is crucial for resolving the ultrafast dynamics of this compound's excited states.
-
Objective: To measure the time-resolved absorption changes of this compound following photoexcitation, providing insights into excited-state lifetimes, internal conversion, and energy transfer rates.
-
Methodology:
-
Sample Preparation: this compound is dissolved in the solvent of interest or the PCP complex is prepared in a buffer solution. The concentration is adjusted to an optical density of approximately 0.3-0.5 in a 1-2 mm path length cuvette.[12]
-
Excitation (Pump) Pulse: A femtosecond laser system generates a "pump" pulse at a wavelength strongly absorbed by this compound (e.g., 490-530 nm) to excite the sample.[8][13][23]
-
Probe Pulse: A second, broadband "probe" pulse (a white-light continuum) is generated and passed through the excited sample at a variable time delay relative to the pump pulse.
-
Detection: The change in absorbance of the probe pulse is measured as a function of wavelength and time delay. This provides a transient absorption spectrum that evolves over time.
-
Data Analysis: The data is analyzed globally to extract kinetic information, such as the lifetimes of different excited states and the rates of energy transfer.[22]
-
The following diagram outlines the workflow for a typical transient absorption spectroscopy experiment.
Caption: Workflow for femtosecond transient absorption spectroscopy.
Time-Resolved Fluorescence Spectroscopy
This technique complements transient absorption by directly measuring the emission from the excited states of this compound.
-
Objective: To measure the decay of fluorescence from this compound's excited states, providing information on their lifetimes and the efficiency of non-radiative decay pathways.
-
Methodology:
-
Sample Preparation: Similar to transient absorption, samples are prepared in a cuvette with an optical density typically around 0.1.[12]
-
Excitation: The sample is excited with a short pulse of light at a wavelength absorbed by this compound.
-
Detection: The fluorescence emission is detected as a function of time using techniques like time-correlated single-photon counting (TCSPC) or a streak camera.[12]
-
Data Analysis: The fluorescence decay curves are fitted to exponential functions to determine the lifetimes of the emissive states.
-
Two-Photon Excitation (TPE) Spectroscopy
TPE spectroscopy provides access to excited states that are forbidden by one-photon absorption rules, offering a more complete picture of the electronic structure of this compound.
-
Objective: To investigate the energy levels and properties of "dark" excited states, such as the S₁ state, which have low one-photon absorption cross-sections.[8]
-
Methodology:
-
Excitation: The sample is excited by the simultaneous absorption of two near-infrared photons, whose combined energy corresponds to a one-photon transition in the visible or UV range.[8]
-
Detection: The resulting fluorescence or transient absorption is measured as a function of the two-photon excitation wavelength.[8]
-
Data Analysis: The TPE spectrum provides information on the location and symmetry of two-photon allowed excited states.[8]
-
Implications for Drug Development and Research
The unique photophysical properties of this compound and its stable complex with chlorophyll, PerCP, have made it a valuable tool in biomedical research.
-
Fluorescent Probes: PerCP is widely used as a bright and photostable fluorescent label in applications such as flow cytometry and fluorescence-activated cell sorting (FACS).[2][21][24] Its large Stokes shift (the difference between the absorption and emission maxima) is particularly advantageous for multicolor fluorescence applications.[24]
-
Photosensitizers: The ability of carotenoids to generate reactive oxygen species upon photoexcitation is being explored for applications in photodynamic therapy. Understanding the excited-state dynamics of this compound is crucial for evaluating its potential in such therapeutic strategies.
-
Bio-inspired Light Harvesting: The highly efficient energy transfer mechanism in the PCP complex serves as a model for the design of artificial light-harvesting systems for solar energy conversion and other applications.[25]
Conclusion
This compound's intricate photophysics, dominated by the interplay of its S₁, S₂, and ICT states, sets it apart from other carotenoids. The profound influence of the environment on its excited-state dynamics underscores the sophisticated tuning of its properties for efficient light harvesting in nature. A thorough understanding of these fundamental characteristics, facilitated by advanced spectroscopic techniques, not only deepens our knowledge of photosynthesis but also paves the way for innovative applications in biotechnology and medicine. The continued exploration of this compound and its protein complexes promises to unlock further secrets of natural light harvesting and inspire the development of novel molecular technologies.
References
- 1. The unique photophysical properties of the this compound-Chlorophyll-α-Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. The Unique Photophysical Properties of the this compound-Chlorophyll-a-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Excited state dynamics of the carotenoid this compound | Division of Chemical Physics [chemphys.lu.se]
- 5. This compound-chlorophyll-protein complex - Wikipedia [en.wikipedia.org]
- 6. portal.research.lu.se [portal.research.lu.se]
- 7. pnas.org [pnas.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The nature of the intramolecular charge transfer state in this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Nature of the Intramolecular Charge Transfer State in this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. scispace.com [scispace.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Effect of π-electron conjugation length on the solvent-dependent S1 lifetime of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Characterization of the this compound-chlorophyll a-protein complex in the dinoflagellate Symbiodinium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. columbiabiosciences.com [columbiabiosciences.com]
- 22. Energy transfer in the this compound chlorophyll-a protein of Amphidinium carterae studied by polarized transient absorption and target analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. PerCP [this compound-Chlorophyll-Protein Complex] | AAT Bioquest [aatbio.com]
- 25. chemrxiv.org [chemrxiv.org]
Unraveling the Core Stoichiometry of Peridinin-Chlorophyll a-Protein (PCP): A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
The Peridinin-Chlorophyll a-Protein (PCP) complex, a unique water-soluble light-harvesting antenna found in dinoflagellates, plays a crucial role in photosynthesis, capturing light in the blue-green spectrum and efficiently transferring this energy to chlorophyll (B73375) a.[1][2][3] This high efficiency is governed by the precise spatial arrangement and stoichiometry of its constituent pigments: this compound and chlorophyll a. Understanding this stoichiometry is fundamental for applications ranging from the development of novel bio-inspired light-harvesting technologies to the utilization of PCP as a fluorescent probe in biomedical research. This technical guide provides an in-depth overview of PCP stoichiometry, detailing the experimental protocols for its determination and visualizing the underlying processes.
Quantitative Analysis of PCP Stoichiometry
The ratio of this compound to chlorophyll a molecules within the PCP complex is a key determinant of its light-harvesting capacity. While this ratio can vary between dinoflagellate species and even between different isoforms of the protein within the same species, a predominant stoichiometry has been identified.[2][4] The most commonly observed ratio is 4:1 this compound to chlorophyll a per functional domain of the protein.[1][2]
The structural organization of the PCP apoprotein can be monomeric (approximately 32-35 kDa) or homodimeric (composed of two ~15 kDa subunits).[4][5] The monomeric form is believed to have arisen from a gene duplication event of the dimeric form.[2] In well-studied cases like the PCP from Amphidinium carterae, the functional complex is a trimer, where each monomeric subunit contains two pseudosymmetrical domains. This results in a total of eight this compound molecules and two chlorophyll a molecules per subunit.[2]
Below is a summary of reported PCP stoichiometries from various dinoflagellate species.
| Dinoflagellate Species | PCP Apoprotein Form | This compound:Chlorophyll a Ratio | Reference(s) |
| Amphidinium carterae | Monomeric (trimeric complex) | 8:2 (equivalent to 4:1 per domain) | [2] |
| Symbiodinium sp. CS-156 | Monomeric | 4:1 | [6] |
| Glenodinium sp. | Dimeric | ~4:1 | [1] |
| Gonyaulax polyedra (now Lingulodinium polyedrum) | Monomeric | ~4:1 | [1] |
Experimental Protocols for Stoichiometric Determination
The determination of PCP stoichiometry relies on a series of experimental procedures, from the initial purification of the complex to the final quantification of its constituent pigments.
Purification of the this compound-Chlorophyll a-Protein Complex
A high-purity PCP sample is a prerequisite for accurate stoichiometric analysis. The following protocol is a generalized procedure based on methodologies reported for PCP purification from dinoflagellate cultures.[4]
a. Cell Lysis and Extraction:
-
Harvest dinoflagellate cells from culture by centrifugation (e.g., 8,000 x g for 10 minutes at 4°C).
-
Resuspend the cell pellet in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Lyse the cells to release the water-soluble PCP. This can be achieved by methods such as ultra-sonication on ice.[4]
-
Centrifuge the lysate at a high speed to pellet cell debris, retaining the supernatant containing the soluble PCP.
b. Chromatographic Purification:
-
Subject the supernatant to a series of chromatographic steps to isolate the PCP. A common approach involves:
-
Ammonium Sulfate Precipitation: To initially concentrate the protein fraction.
-
Size-Exclusion Chromatography (Gel Filtration): To separate proteins based on their molecular weight.
-
Ion-Exchange Chromatography: To separate proteins based on their charge.[7]
-
-
Monitor the purification process by tracking the characteristic orange color of the PCP and by analyzing fractions using SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis) to assess purity and estimate the molecular weight of the apoprotein.[4]
Pigment Extraction and Spectrophotometric Quantification
Once a pure PCP sample is obtained, the bound pigments are extracted and their concentrations measured to determine the stoichiometry.
a. Pigment Extraction:
-
Extract the this compound and chlorophyll a from the purified PCP by adding a solvent such as 100% methanol (B129727) or 90% acetone.[7][8] This denatures the protein, releasing the pigments into the solvent.
-
Centrifuge the mixture to pellet the precipitated apoprotein.
-
Carefully collect the supernatant containing the dissolved pigments for analysis.
b. Spectrophotometric Analysis:
-
Measure the absorbance spectrum of the pigment extract using a spectrophotometer over a range of approximately 400-800 nm.[4]
-
The spectrum will exhibit characteristic absorption peaks for this compound (a broad peak around 470-480 nm) and chlorophyll a (the Soret band around 438-442 nm and the Qy band around 660-674 nm).[4][7]
-
The concentrations of this compound and chlorophyll a in the extract are calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at a specific wavelength, ε is the molar extinction coefficient of the pigment at that wavelength, c is the concentration, and l is the path length of the cuvette.
-
The molar ratio of this compound to chlorophyll a is then calculated from their respective concentrations. It is crucial to use established molar extinction coefficients for this compound and chlorophyll a in the specific solvent used for extraction.
Mass Spectrometry for Protein Characterization
Mass spectrometry is a powerful tool for confirming the identity and determining the precise molecular weight of the PCP apoprotein.
a. Sample Preparation:
-
The purified PCP sample is prepared for mass spectrometry analysis. This typically involves in-solution or in-gel digestion of the protein with an enzyme like trypsin.
-
The resulting peptide mixture is then desalted and concentrated.
b. LC-MS/MS Analysis:
-
The peptide mixture is separated using liquid chromatography (LC) and then introduced into a tandem mass spectrometer (MS/MS).
-
The mass spectrometer measures the mass-to-charge ratio of the peptides and their fragments.
-
The resulting data is analyzed using bioinformatics software to identify the protein by matching the experimental peptide masses and fragmentation patterns to a protein sequence database.[5] This confirms the identity of the PCP apoprotein and can distinguish between different isoforms.
Visualizing Key Processes
To better illustrate the workflows and mechanisms discussed, the following diagrams are provided.
The primary function of PCP is to absorb light energy via its this compound molecules and transfer it with remarkable efficiency to chlorophyll a.
References
- 1. Purification and characterization of this compound-chlorophyll a-proteins from the marine dinoflagellates Glenodinium sp. and Gonyaulax polyedra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-chlorophyll-protein complex - Wikipedia [en.wikipedia.org]
- 3. The Unique Photophysical Properties of the this compound-Chlorophyll-a-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Upregulation of this compound-Chlorophyll A-Binding Protein in a Toxic Strain of Prorocentrum hoffmannianum under Normal and Phosphate-Depleted Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of the this compound-chlorophyll a-protein complex in the dinoflagellate Symbiodinium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. lake.wateratlas.usf.edu [lake.wateratlas.usf.edu]
The intricate dance of light: A technical guide to the energy transfer mechanism from peridinin to chlorophyll a
For Researchers, Scientists, and Drug Development Professionals
The journey of light energy from its capture by accessory pigments to its utilization in the photosynthetic reaction center is a process of remarkable efficiency and precision. In many dinoflagellates, a key player in this process is the peridinin-chlorophyll a-protein (PCP) complex, a water-soluble light-harvesting system.[1] This guide provides an in-depth technical exploration of the core energy transfer mechanism within the PCP complex, specifically focusing on the transfer of excitation energy from the carotenoid this compound to chlorophyll (B73375) a (Chl a). This compound absorbs light in the blue-green region of the spectrum (470-550 nm), a range where chlorophyll absorption is weak, and efficiently funnels this energy to chlorophyll a.[1]
Core Energy Transfer Pathways
The energy transfer from this compound to chlorophyll a in the PCP complex is a multi-pathway process occurring on an ultrafast timescale.[2][3] It involves several key excited states of the this compound molecule: the second excited singlet state (S2), the first excited singlet state (S1), and a crucial intramolecular charge transfer (ICT) state.[4][5] The presence and participation of the ICT state are considered a special strategy employed by the PCP complex to enhance the efficiency of light harvesting.[4]
Upon absorption of a photon in the blue-green spectral region, this compound is excited to its S2 state.[6] From this higher energy state, the excitation energy can follow two principal routes to chlorophyll a:
-
Direct Transfer from the S2 State: A significant portion of the excitation energy, estimated to be between 25% and 50%, is transferred directly from the this compound S2 state to the chlorophyll a molecule.[2][3] This ultrafast pathway is a critical component of the overall high efficiency of the PCP complex.[7]
-
Internal Conversion followed by Transfer from S1/ICT States: The remaining population in the S2 state undergoes rapid internal conversion to the lower-lying S1 and ICT states.[3] The energy is then transferred from these states to the Qy state of chlorophyll a.[4][8] This pathway is considered the primary route for energy transfer in the PCP complex.[4][9] The involvement of the ICT state is particularly noteworthy as it is known to enhance energy transfer efficiency in light-harvesting systems.[5][10][11][12]
The overall efficiency of energy transfer from this compound to chlorophyll a in the native PCP complex is remarkably high, approaching 95%.[3] This high efficiency is attributed to the close proximity and specific orientation of the this compound and chlorophyll a molecules within the protein scaffold.[1][9]
Quantitative Analysis of Energy Transfer
The dynamics of energy transfer within the PCP complex have been extensively studied using ultrafast spectroscopic techniques. The following tables summarize the key quantitative data obtained from these investigations.
| Parameter | Value | Reference |
| Overall this compound to Chl a Energy Transfer Efficiency | ~95% | [3] |
| S2 to Chl a Direct Transfer Yield | 25-50% | [2] |
| S1/ICT to Chl a Energy Transfer Yield | Dominant Pathway | [4] |
| Energy Transfer Pathway | Time Constant (ps) | Reference |
| This compound S2 to S1/ICT Internal Conversion | ~0.2 - 0.9 | [3] |
| This compound S1/ICT to Chl a Qy | 2.3 ± 0.2 | [2] |
| This compound S1/ICT to Chl a Qy | ~3 | [4] |
| This compound S1/ICT to Chl a Qy | 3.2 ± 0.3 | [8][9] |
| This compound S2 to Chl a Qx | Ultrafast (femtoseconds) | [7] |
| Intramonomer Chl a to Chl a | 6.8 ± 0.8 | [13] |
| Intermonomer Chl a to Chl a | 350 ± 15 | [13] |
Experimental Protocols
The elucidation of the energy transfer mechanism in the PCP complex has been made possible by sophisticated ultrafast spectroscopic techniques. Below are detailed methodologies for the key experiments cited.
Femtosecond Transient Absorption Spectroscopy
Femtosecond transient absorption spectroscopy is a powerful technique used to probe the dynamics of excited states on extremely short timescales.[4]
Objective: To measure the rates of energy transfer between this compound and chlorophyll a by monitoring the temporal evolution of their excited state absorption features.
Methodology:
-
Sample Preparation: Monomeric PCP complexes are extracted from dinoflagellates such as Amphidinium carterae and purified.[4] The purified complexes are dissolved in a buffer solution, often with D2O replacing H2O to minimize infrared absorption.[4]
-
Excitation (Pump) Pulse: A femtosecond laser pulse is tuned to a wavelength that selectively excites the this compound molecules, typically around 535 nm, at the low-energy edge of the this compound S0→S2 absorption band.[4]
-
Probing Pulse: A second, broadband femtosecond pulse (the probe) is passed through the sample at a variable time delay after the pump pulse.
-
Data Acquisition: The change in absorption of the probe pulse is measured as a function of wavelength and time delay. This provides a transient absorption spectrum that reveals the appearance and decay of excited state species.
-
Data Analysis: The transient spectra are analyzed to identify the spectral signatures of the this compound S1/ICT states and the excited state of chlorophyll a. By fitting the kinetics of the decay of the this compound signal and the rise of the chlorophyll a signal, the time constants for the energy transfer processes can be determined.[4]
Two-Dimensional Electronic Spectroscopy (2DES)
2DES is an advanced technique that provides a more detailed picture of the electronic couplings and energy transfer pathways between molecules.[7][14]
Objective: To identify and characterize the specific energy transfer pathways and electronic couplings between the different chromophores within the PCP complex.
Methodology:
-
Sample Preparation: Similar to transient absorption spectroscopy, purified PCP complexes are prepared in a suitable buffer.
-
Pulse Sequence: The sample is excited by a sequence of three femtosecond laser pulses. The time delays between the pulses are precisely controlled.
-
Signal Detection: The third-order nonlinear signal emitted by the sample is detected as a function of the time delays and the emission wavelength.
-
Data Representation: The data is presented as a two-dimensional spectrum, with the excitation frequency on one axis and the emission frequency on the other. Cross-peaks in the 2D spectrum indicate electronic coupling and energy transfer between different chromophores.[7]
-
Data Analysis: The evolution of the cross-peaks as a function of the time delay between the second and third pulses provides direct information about the timescales of energy transfer between the coupled states.[7]
Visualizing the Process
The following diagrams, generated using the DOT language, illustrate the key concepts and workflows discussed in this guide.
Caption: Energy level diagram of the this compound-chlorophyll a energy transfer pathways.
Caption: Workflow for femtosecond transient absorption spectroscopy of the PCP complex.
Caption: Conceptual diagram of two-dimensional electronic spectroscopy (2DES).
References
- 1. This compound-chlorophyll-protein complex - Wikipedia [en.wikipedia.org]
- 2. Energy transfer in the this compound chlorophyll-a protein of Amphidinium carterae studied by polarized transient absorption and target analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pnas.org [pnas.org]
- 5. Intramolecular charge-transfer enhances energy transfer efficiency in carotenoid-reconstituted light-harvesting 1 complex of purple photosynthetic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of Fluctuations in the this compound-Chlorophyll a-Protein on the Energy Transfer - Insights from Classical and QM/MM Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Consistent Model of Ultrafast Energy Transfer in this compound Chlorophyll-a Protein Using Two-Dimensional Electronic Spectroscopy and Förster Theory (Journal Article) | OSTI.GOV [osti.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. communities.springernature.com [communities.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 14. The Energy Transfer Yield between Carotenoids and Chlorophylls in this compound Chlorophyll a Protein Is Robust against Mutations [research.unipd.it]
A Technical Guide to the Natural Sources and Isolation of Peridinin from Dinoflagellates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peridinin is a unique, light-harvesting carotenoid pigment found predominantly in photosynthetic dinoflagellates. Its distinctive chemical structure, featuring an allenic bond and a lactone ring, allows it to absorb light in the blue-green region of the spectrum (470-550 nm), a range where chlorophylls (B1240455) absorb weakly. This absorbed energy is then efficiently transferred to chlorophyll (B73375) a, playing a crucial role in the photosynthetic efficiency of these organisms.[1] Beyond its photophysiological significance, this compound has garnered interest for its potential bioactivities, including antioxidant and anti-inflammatory properties, making it a compound of interest for pharmaceutical and nutraceutical applications.
This technical guide provides an in-depth overview of the natural sources of this compound, focusing on dinoflagellate species known for its production. It further details the methodologies for the isolation and purification of this compound, presenting quantitative data in a comparative format and outlining experimental protocols for key procedures.
Natural Sources of this compound
This compound is almost exclusively found in dinoflagellates, where it is a key component of the water-soluble this compound-Chlorophyll-a-Protein (PCP) complex.[1][2] This protein complex typically contains this compound and chlorophyll a in varying molar ratios, depending on the species and environmental conditions. Numerous dinoflagellate species have been identified as potent producers of this compound.
Table 1: Dinoflagellate Species as Natural Sources of this compound and this compound-Chlorophyll-a-Protein (PCP)
| Dinoflagellate Species | This compound Yield/Content | PCP Molecular Weight (kDa) | This compound:Chl a Molar Ratio | Reference |
| Amphidinium carterae | 32.44 mg/L | 30.2 (cDNA-derived) | 4:1 | [3][4] |
| Symbiodinium tridacnidorum (CS-73) | 10.2 mg/g dry algae weight | 17.3 | - | [2] |
| Symbiodinium voratum | 24 mg m⁻² day⁻¹ (immobilized culture) | - | - | [5] |
| Glenodinium sp. | - | 35.5 | ~4:1 | [6] |
| Gonyaulax polyedra | - | 34.5 | ~4:1 | [6] |
| Scrippsiella trochoidea | Predominant pigment on day 10 of growth | - | - | [7] |
| Gyrodinium instriatum | Highest levels on day 25 of growth | - | - | [7] |
Isolation and Purification of this compound
The isolation of this compound is often achieved through the extraction and purification of the PCP complex, from which the pigment can be subsequently separated. The following protocols are based on methodologies reported in the scientific literature.
Experimental Protocol: Extraction and Purification of this compound-Chlorophyll-a-Protein (PCP) from Symbiodinium tridacnidorum
This protocol is adapted from a study by Devi et al. (2021).[2]
1. Algal Culture and Harvest:
-
Culture Symbiodinium tridacnidorum (CS-73) in a suitable medium (e.g., Daigo's IMK medium) under controlled conditions (e.g., 25°C, 12:12 h light:dark cycle, 30 µmol photons m⁻² s⁻¹).
-
Harvest the cells in the late exponential growth phase by centrifugation at 8,000 × g for 10 minutes at 4°C.
2. Cell Lysis and Crude Extract Preparation:
-
Resuspend the algal pellet in 50 mM Tris-HCl buffer (pH 7.5).
-
Perform cell lysis using ultrasonication. A typical procedure involves multiple cycles (e.g., 5 cycles of 25 seconds on, 25 seconds off) while keeping the sample on ice to prevent overheating.
-
Centrifuge the lysate at a high speed (e.g., 10,000 × g) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the water-soluble PCP.
3. Ammonium (B1175870) Sulfate (B86663) Precipitation:
-
Slowly add ammonium sulfate to the supernatant to a final saturation of 80%, while gently stirring on ice.
-
Allow the protein to precipitate for at least 1 hour on ice.
-
Collect the precipitated PCP by centrifugation at 10,000 × g for 30 minutes at 4°C.
-
Resuspend the pellet in a minimal volume of the Tris-HCl buffer.
4. Purification by Ion-Exchange Chromatography:
-
Utilize an ÄKTA™ PURE system or a similar FPLC/HPLC system equipped with an anion-exchange column (e.g., HiTrap Q HP).
-
Equilibrate the column with the Tris-HCl buffer (Buffer A).
-
Load the resuspended PCP sample onto the column.
-
Elute the bound proteins using a linear gradient of NaCl in the Tris-HCl buffer (e.g., 0-1 M NaCl, Buffer B).
-
Monitor the eluate at 484 nm (for this compound) and 280 nm (for protein).
-
Collect the fractions containing the purified PCP, which will appear as a distinct orange-colored peak.
5. Desalting and Concentration:
-
Desalt the purified PCP fractions using a desalting column (e.g., HiTrap Desalting) or through dialysis against the Tris-HCl buffer.
-
Concentrate the desalted PCP solution using centrifugal filter units with an appropriate molecular weight cutoff.
Experimental Protocol: Simplified Methanol-Based Extraction of this compound
For applications where the intact PCP complex is not required, a simpler solvent extraction can be employed to obtain this compound. This method is based on a procedure for photopigment extraction from Symbiodinium spp.
1. Cell Harvesting:
-
Harvest dinoflagellate cells by centrifugation.
2. Pigment Extraction:
-
Resuspend the wet cell pellet in methanol.
-
The extraction can be enhanced by sonication or by allowing the suspension to soak for a couple of hours in an ice bath with intermittent vortexing.
-
After the extraction period, add 0.5 M ammonium acetate (B1210297) buffer (1 part buffer to 9 parts methanol) and store the suspension overnight at -20°C.
-
Centrifuge the suspension to pellet the cell debris and collect the supernatant containing the pigments.
3. Pigment Separation (Optional):
-
The methanolic extract containing a mixture of pigments can be further purified using High-Performance Liquid Chromatography (HPLC) with a reverse-phase column (e.g., C18) to isolate this compound from chlorophylls and other carotenoids.
Visualization of Experimental Workflow
The following diagrams illustrate the key steps in the isolation and purification of this compound from dinoflagellates.
Caption: Workflow for the isolation and purification of this compound-Chlorophyll-a-Protein (PCP) and subsequent isolation of this compound.
Caption: Simplified workflow for the methanol-based extraction of this compound from dinoflagellate cells.
Conclusion
Dinoflagellates represent a rich and primary source of the unique carotenoid, this compound. The isolation of this compound, often via the purification of the this compound-Chlorophyll-a-Protein complex, can be achieved through a series of well-established biochemical techniques. The protocols and data presented in this guide offer a solid foundation for researchers and professionals in the fields of natural product chemistry, phycology, and drug development to explore the potential of this compound. Further optimization of culture conditions and extraction methodologies may lead to higher yields, facilitating broader investigation into the promising bioactivities of this fascinating molecule.
References
- 1. The Unique Photophysical Properties of the this compound-Chlorophyll-a-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Mining marine dinoflagellate Amphidinium carterae for this compound production by optimizing light conditions and mixotrophy strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 5. researchgate.net [researchgate.net]
- 6. Purification and characterization of this compound-chlorophyll a-proteins from the marine dinoflagellates Glenodinium sp. and Gonyaulax polyedra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Unveiling the Architecture of a Light-Harvesting Marvel: The Peridinin-Chlorophyll-Protein Complex
A Technical Guide for Researchers and Drug Development Professionals on the Crystal Structure of the Peridinin-Chlorophyll-Protein Complex
The this compound-chlorophyll-protein (PCP) complex, a water-soluble light-harvesting antenna found in many photosynthetic dinoflagellates, represents a unique paradigm in solar energy capture. Its remarkable efficiency in absorbing light in the blue-green region of the spectrum and transferring that energy to chlorophyll (B73375) a is central to the survival of these organisms and offers profound insights for the development of novel light-harvesting technologies. This technical guide provides a comprehensive overview of the crystal structure of the PCP complex, detailing the experimental methodologies employed in its characterization and presenting key quantitative data in a structured format.
Introduction to the this compound-Chlorophyll-Protein Complex
The PCP complex is distinguished by its unusual pigment stoichiometry, with a much higher ratio of the carotenoid this compound to chlorophyll a than is typically observed in other photosynthetic complexes. This high this compound content allows dinoflagellates to thrive in aquatic environments where blue-green light predominates. The protein scaffold meticulously arranges the this compound and chlorophyll molecules to facilitate ultrafast and highly efficient energy transfer, a process that has been extensively studied to understand the fundamental principles of light harvesting. The determination of the high-resolution crystal structure of PCP has been a landmark achievement, revealing a novel protein fold and providing a structural basis for its exceptional photophysical properties.
Quantitative Crystallographic Data
The crystal structures of the PCP complex have been determined from several dinoflagellate species, most notably Amphidinium carterae and Heterocapsa pygmaea. Additionally, the structure of PCP reconstituted with various chlorophylls (B1240455) has been elucidated, offering insights into the flexibility of the protein's pigment-binding sites. The following tables summarize the key crystallographic data for these structures.
Table 1: Crystallographic Data for Native this compound-Chlorophyll-Protein Complexes
| Parameter | Amphidinium carterae PCP | Heterocapsa pygmaea PCP |
| PDB ID | 1PPR | Not yet deposited (as of late 2025) |
| Resolution (Å) | 2.0 | 1.2 |
| Space Group | P6₃ | Not available |
| Unit Cell Dimensions | ||
| a (Å) | 115.3 | Not available |
| b (Å) | 115.3 | Not available |
| c (Å) | 115.6 | Not available |
| α (°) | 90 | Not available |
| β (°) | 90 | Not available |
| γ (°) | 120 | Not available |
| Molecules per ASU | Trimer | Not available |
| Solvent Content (%) | 55 | Not available |
| R-work / R-free (%) | 19.8 / 25.6 | Not available |
Table 2: Crystallographic Data for Reconstituted this compound-Chlorophyll-Protein Complexes
| Parameter | PCP reconstituted with Chl-b | PCP reconstituted with Chl-d | PCP reconstituted with BChl-a |
| PDB ID | 2X1Z | 2X20 | 2X21 |
| Resolution (Å) | 1.95 | 2.00 | 1.90 |
| Space Group | P2₁2₁2₁ | P2₁2₁2₁ | P2₁2₁2₁ |
| Unit Cell Dimensions | |||
| a (Å) | 59.8 | 60.1 | 60.3 |
| b (Å) | 68.2 | 68.5 | 68.7 |
| c (Å) | 75.1 | 75.4 | 75.8 |
| α (°) | 90 | 90 | 90 |
| β (°) | 90 | 90 | 90 |
| γ (°) | 90 | 90 | 90 |
| Molecules per ASU | Monomer | Monomer | Monomer |
| R-work / R-free (%) | 18.5 / 23.5 | 19.1 / 24.1 | 18.9 / 23.9 |
Experimental Protocols
The determination of the crystal structure of the PCP complex involves several critical experimental stages, from the isolation and purification of the native complex or the expression and reconstitution of the apoprotein to the final steps of X-ray diffraction data collection and structure refinement.
Purification of Native PCP from Amphidinium carterae
A common method for purifying native PCP from Amphidinium carterae involves a combination of ammonium (B1175870) sulfate (B86663) precipitation and ion-exchange chromatography[1].
Protocol:
-
Cell Lysis: Harvested A. carterae cells are resuspended in a suitable buffer (e.g., 20 mM Tris-HCl, pH 8.0) and lysed by methods such as sonication or French press to release the soluble proteins.
-
Clarification: The cell lysate is centrifuged at high speed (e.g., 20,000 x g for 30 minutes) to remove cell debris and membranes.
-
Ammonium Sulfate Precipitation: The supernatant is subjected to fractional ammonium sulfate precipitation. The PCP complex typically precipitates between 40% and 80% saturation. The precipitate is collected by centrifugation and redissolved in a minimal volume of buffer.
-
Dialysis: The redissolved protein is dialyzed against a low-salt buffer (e.g., 10 mM Tris-HCl, pH 8.0) to remove excess ammonium sulfate.
-
Ion-Exchange Chromatography: The dialyzed sample is loaded onto a cation-exchange column (e.g., CM-Sepharose) pre-equilibrated with the low-salt buffer. The column is washed, and the bound proteins are eluted with a linear salt gradient (e.g., 0-500 mM NaCl). The brightly colored PCP fractions are collected.
-
Purity Assessment: The purity of the collected fractions is assessed by SDS-PAGE and UV-visible spectroscopy. Pure PCP exhibits a characteristic absorption spectrum with peaks for both this compound and chlorophyll a.
Reconstitution of PCP with Different Chlorophylls
The apoprotein of PCP can be expressed in E. coli and subsequently reconstituted with various chlorophylls to study the impact of pigment exchange on the structure and function of the complex[2].
Protocol:
-
Apoprotein Expression and Purification: The gene encoding the PCP apoprotein is cloned into an expression vector and transformed into E. coli. The protein is overexpressed, typically forming inclusion bodies. The inclusion bodies are harvested, washed, and the apoprotein is solubilized using denaturants (e.g., 8 M urea). The solubilized apoprotein is then purified under denaturing conditions using techniques like immobilized metal affinity chromatography (if His-tagged).
-
Pigment Preparation: Chlorophylls (a, b, d, or bacteriochlorophyll (B101401) a) and this compound are extracted from their native sources and purified by chromatography.
-
Reconstitution: The purified apoprotein is refolded by rapid dilution or dialysis into a refolding buffer containing the desired chlorophyll and this compound in a specific molar ratio. The refolding buffer typically contains a mild detergent to aid in solubilization.
-
Purification of Reconstituted Complex: The reconstituted PCP complex is purified from excess pigments and unfolded protein using ion-exchange chromatography, similar to the purification of the native complex.
Crystallization
The purified PCP complex is crystallized using the vapor diffusion method, typically in either hanging or sitting drop setups.
Protocol:
-
Protein Concentration: The purified PCP is concentrated to a suitable concentration for crystallization, typically in the range of 5-15 mg/mL.
-
Crystallization Screening: Initial crystallization conditions are screened using commercially available or custom-made sparse matrix screens. A small drop of the protein solution is mixed with an equal volume of the reservoir solution and equilibrated against a larger volume of the reservoir solution.
-
Optimization: Promising initial hits (e.g., small crystals or crystalline precipitate) are optimized by systematically varying the precipitant concentration, pH, and additives to obtain diffraction-quality crystals. For the A. carterae PCP, crystals have been grown using polyethylene (B3416737) glycol (PEG) as the precipitant in a Tris buffer at a slightly acidic pH.
-
Crystal Handling: Crystals are carefully harvested from the drops and cryo-protected by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene (B1197577) glycol) before flash-cooling in liquid nitrogen.
X-ray Data Collection and Processing
Diffraction data are collected from the cryo-cooled crystals using a synchrotron X-ray source.
Protocol:
-
Data Collection: A full dataset is collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector. Key parameters such as the X-ray wavelength, crystal-to-detector distance, and exposure time are optimized to obtain high-quality data.
-
Data Processing: The raw diffraction images are processed using software packages like HKL2000 or XDS. This involves indexing the diffraction spots, integrating their intensities, and scaling the data from multiple images to produce a final reflection file.
Visualizations of Key Processes
The following diagrams, generated using the DOT language, illustrate the workflow for PCP purification and the energy transfer pathway within the complex.
Caption: Experimental workflow for the purification and crystallization of the PCP complex.
Caption: Simplified signaling pathway of light energy transfer within the PCP complex.
Conclusion
The crystal structure of the this compound-chlorophyll-protein complex provides a remarkable example of how nature has evolved sophisticated molecular machinery for efficient light harvesting. The detailed structural information, coupled with the experimental protocols outlined in this guide, offers a valuable resource for researchers in the fields of photosynthesis, biophysics, and structural biology. Furthermore, understanding the principles of energy transfer within this unique protein-pigment complex can inspire the design and development of novel artificial photosynthetic systems and light-activated molecular devices. The continued study of PCP and related light-harvesting complexes will undoubtedly uncover further secrets of nature's ingenuity in harnessing the power of the sun.
References
Peridinin's Dual Role in Photosynthesis: A Technical Guide to Photoprotection and Triplet State Quenching
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peridinin, a unique C37 carotenoid found in the this compound-chlorophyll-a-protein (PCP) complex of dinoflagellates, plays a critical dual role in photosynthesis. It acts as a highly efficient light-harvesting pigment, absorbing light in the blue-green region of the spectrum and transferring the energy to chlorophyll (B73375) a (Chl a).[1] Concurrently, this compound provides essential photoprotection by quenching the potentially damaging triplet excited state of Chl a (³Chl a), thereby preventing the formation of reactive singlet oxygen. This technical guide delves into the core mechanisms of this compound's photoprotective functions, with a focus on its ability to quench triplet states. It provides a comprehensive overview of the photophysical properties of this compound, detailed methodologies of key experimental techniques used to study these processes, and visual representations of the underlying pathways and workflows.
Introduction to this compound and the this compound-Chlorophyll-a-Protein (PCP) Complex
Photosynthetic organisms have evolved sophisticated mechanisms to capture light energy while simultaneously protecting themselves from photodamage. In many dinoflagellates, the primary light-harvesting complex is the water-soluble PCP complex.[1] This complex has a unique stoichiometry, typically with a 4:1 ratio of this compound to Chl a molecules.[1] This high ratio underscores this compound's primary role in light absorption in a spectral region where chlorophyll absorption is weak.[1]
Beyond its light-harvesting function, this compound is a potent photoprotective agent. Under conditions of high light intensity, the excitation of Chl a can lead to the formation of its long-lived triplet state (³Chl a) through intersystem crossing. ³Chl a can then transfer its energy to molecular oxygen (³O₂), generating highly reactive and damaging singlet oxygen (¹O₂). This compound effectively prevents this by quenching the ³Chl a state through triplet-triplet energy transfer.
Photophysical Properties of this compound
This compound's photophysical behavior is distinguished by the presence of a low-lying intramolecular charge transfer (ICT) state, which is highly sensitive to the polarity of its environment.[1][2] This ICT state plays a crucial role in the efficiency of energy transfer to Chl a. The excited state dynamics of this compound are complex and have been extensively studied using ultrafast spectroscopic techniques.
Quantitative Photophysical Data
The following tables summarize key quantitative data on the photophysical properties of this compound and related molecules, compiled from various spectroscopic studies.
Table 1: Excited State Lifetimes of this compound in Various Solvents
| Solvent | Polarity | S₁/ICT State Lifetime (ps) | Reference |
| n-hexane | Nonpolar | ~160 | [1][3] |
| Cyclohexane | Nonpolar | 172 | [4] |
| Carbon Disulfide | Nonpolar | ~165 | [5] |
| Benzene | Nonpolar | 172 | [4] |
| Methanol | Polar | ~10-12 | [1][3][5] |
| Acetonitrile | Polar | <10 | [5] |
| Trifluoroethanol | Highly Polar | 7 | [4] |
Table 2: Fluorescence Quantum Yields of this compound
| Solvent | Fluorescence Quantum Yield (Φf) | Reference |
| Non-polar solvents | 10⁻³ | [1] |
| Polar solvents | 10⁻⁵ | [1] |
| Carbon Disulfide | 0.086 (relative to Rhodamine 800) | [4] |
Table 3: Triplet State Properties and Quenching Rate Constants
| Molecule | Triplet State Energy (cm⁻¹) | Triplet State Lifetime | Singlet Oxygen Quenching Rate Constant (kq) (M⁻¹s⁻¹) | Reference |
| This compound | Lower than ¹O₂ | 10 µs (in PCP at room temp) | 9.5 x 10⁸ | [6][7] |
| Chlorophyll a | ~950-977 nm (phosphorescence) | 1.5 - 2.0 ms (B15284909) (at 77K) | - | [8] |
| β-carotene | - | - | 52 x 10⁸ | [6] |
| Singlet Oxygen (¹O₂) | 7882 | - | - | [7] |
Mechanism of Photoprotection: Triplet State Quenching
The primary photoprotective mechanism of this compound involves the quenching of the chlorophyll a triplet state. This process is crucial for preventing the formation of singlet oxygen, a highly reactive species that can cause significant damage to cellular components.
The process can be summarized by the following steps:
-
Chlorophyll Excitation and Intersystem Crossing: Upon absorption of light, a chlorophyll a molecule is promoted to its excited singlet state (¹Chl a). While most of this energy is funneled into photosynthesis, some can undergo intersystem crossing to the longer-lived triplet state (³Chl a).
-
Triplet-Triplet Energy Transfer: The energy of the ³Chl a state is higher than the lowest triplet state of this compound (³Per). This energy difference allows for efficient triplet-triplet energy transfer from ³Chl a to a nearby this compound molecule.
-
This compound Triplet State Formation and Decay: This energy transfer results in the formation of the this compound triplet state (³Per) and the return of chlorophyll to its ground state. The ³Per state is unable to transfer its energy to molecular oxygen to form singlet oxygen because its energy is below that of ¹O₂.[7] The ³Per then decays non-radiatively back to its ground state, dissipating the excess energy as heat.
Signaling Pathway of Photoprotection
The following diagram illustrates the energy transfer and quenching pathways within the PCP complex, leading to photoprotection.
Caption: Energy flow and photoprotection in the PCP complex.
Experimental Methodologies
The study of this compound's photoprotective role and triplet state quenching relies on a suite of advanced spectroscopic techniques capable of resolving ultrafast molecular events.
Femtosecond Transient Absorption Spectroscopy
Principle: This pump-probe technique is used to monitor the excited state dynamics of molecules on a femtosecond to picosecond timescale. A short "pump" pulse excites the sample, and a delayed "probe" pulse measures the change in absorption of the sample as a function of time after excitation. This allows for the direct observation of the formation and decay of transient species, such as excited singlet and triplet states.
Experimental Protocol:
-
Laser System: A mode-locked Ti:Sapphire laser and a regenerative amplifier are typically used to generate femtosecond pulses (e.g., ~100 fs) at a high repetition rate (e.g., 1 kHz).
-
Pump Beam Generation: The output of the amplifier is used to pump an optical parametric amplifier (OPA) to generate tunable pump pulses in the visible spectrum (e.g., 480-550 nm) to excite this compound.
-
Probe Beam Generation: A portion of the fundamental laser output is used to generate a white-light continuum probe pulse by focusing it into a nonlinear crystal (e.g., sapphire or CaF₂).
-
Optical Delay Line: The pump beam is directed through a variable optical delay line to control the time delay between the pump and probe pulses.
-
Sample: The sample, a solution of this compound or the PCP complex in a cuvette, is placed at the intersection of the pump and probe beams.
-
Detection: The transmitted probe light is dispersed by a spectrograph and detected by a CCD camera or photodiode array. The change in absorbance (ΔA) is recorded as a function of wavelength and pump-probe delay time.
Time-Resolved Fluorescence Spectroscopy
Principle: This technique measures the decay of fluorescence intensity over time after excitation with a short pulse of light. It provides information about the lifetime of excited singlet states and can be used to study energy transfer processes. Time-Correlated Single Photon Counting (TCSPC) is a common method for these measurements.
Experimental Protocol:
-
Excitation Source: A pulsed laser diode or a mode-locked laser provides short excitation pulses (picosecond duration).
-
Wavelength Selection: A monochromator is used to select the excitation wavelength.
-
Sample: The fluorescent sample is placed in a cuvette.
-
Emission Collection: Fluorescence emission is collected at 90 degrees to the excitation beam and passed through a second monochromator to select the emission wavelength.
-
Detector: A high-speed, sensitive single-photon detector, such as a photomultiplier tube (PMT) or a microchannel plate (MCP-PMT), is used.
-
Timing Electronics: The time difference between the excitation pulse (start signal) and the arrival of a fluorescence photon (stop signal) is measured by a time-to-amplitude converter (TAC) and stored in a multichannel analyzer (MCA) to build up a histogram of photon arrival times, which represents the fluorescence decay curve.
Singlet Oxygen Near-Infrared (NIR) Emission Detection
Principle: Singlet oxygen has a characteristic phosphorescent emission in the near-infrared region at approximately 1270 nm. Detecting this emission provides a direct method for quantifying singlet oxygen production.
Experimental Protocol:
-
Excitation: A pulsed laser is used to excite a photosensitizer in the presence of the sample and oxygen.
-
NIR Detection: The weak NIR emission is collected and focused onto a sensitive NIR detector, such as a liquid nitrogen-cooled germanium detector or a specialized NIR-sensitive photomultiplier tube.
-
Wavelength Filtering: A narrow bandpass filter centered at 1270 nm is used to isolate the singlet oxygen emission from other light sources.
-
Signal Processing: The detector signal is amplified and processed to measure the intensity of the 1270 nm emission, which is proportional to the amount of singlet oxygen generated.
Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow for investigating this compound's photoprotective properties.
Caption: Workflow for studying this compound's photoprotection.
Conclusion
This compound's role in photoprotection is a testament to the elegant solutions evolved by nature to harness light energy safely and efficiently. Its ability to quench chlorophyll triplet states with remarkable efficiency is central to the survival of dinoflagellates in high-light environments. The intricate interplay of its unique molecular structure, the influence of the protein environment in the PCP complex, and its complex excited-state dynamics, including the solvent-sensitive ICT state, all contribute to its dual functionality. The experimental techniques outlined in this guide provide the necessary tools for researchers to further unravel the subtleties of these photoprotective mechanisms, which can inform the design of novel light-harvesting systems and photoprotective agents for various applications, including drug development and materials science.
References
- 1. The Unique Photophysical Properties of the this compound-Chlorophyll-a-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of Fluctuations in the this compound-Chlorophyll a-Protein on the Energy Transfer - Insights from Classical and QM/MM Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Effect of π-electron conjugation length on the solvent-dependent S1 lifetime of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound as the major biological carotenoid quencher of singlet oxygen in marine algae Gonyaulax polyedra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Triplet State Dynamics in this compound-Chlorophyll-a-Protein: A New Pathway of Photoprotection in LHCs? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Phosphorescence analysis of the chlorophyll triplet state in preparations of photosystem II] - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantum Chemical Analysis of Peridinin Excited States: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the excited state dynamics of peridinin, a key carotenoid in the light-harvesting complexes of dinoflagellates. Understanding the photophysical properties of this compound is crucial for fields ranging from photosynthesis research to the development of novel photosensitizers and light-activated drugs. This document summarizes key quantitative data from quantum chemical and experimental studies, details common experimental protocols, and visualizes the underlying photophysical processes.
Core Concepts in this compound Photophysics
This compound exhibits a complex and fascinating excited state behavior that is highly sensitive to its environment. Unlike many other carotenoids, the photophysics of this compound is strongly influenced by the presence of an intramolecular charge transfer (ICT) state, which plays a critical role in its light-harvesting function.[1][2] The primary excited states of interest are the ground state (S₀), the first excited singlet state (S₁), the second excited singlet state (S₂), and the ICT state.
Upon absorption of light, this compound is typically excited from the ground state (S₀) to the bright S₂ state.[3] Following this initial excitation, a series of ultrafast relaxation and energy transfer processes occur. The S₂ state rapidly decays, primarily through internal conversion to the lower-lying S₁ and ICT states.[4][5] The relative ordering and coupling of the S₁ and ICT states are highly dependent on the polarity of the solvent, a key factor governing the subsequent de-excitation pathways.[1][6][7][8] In nonpolar environments, the S₁ state is lower in energy, while in polar solvents, the ICT state is stabilized and becomes the lowest energy excited singlet state.[2][8] This solvent-dependent behavior is a hallmark of this compound's photophysics.
Quantitative Analysis of this compound Excited States
The following tables summarize key quantitative data from various experimental and computational studies on this compound's excited states. These data highlight the significant influence of the solvent environment on the photophysical properties of this carotenoid.
Table 1: Excited State Lifetimes of this compound in Various Solvents
| Solvent | S₁/ICT Lifetime (ps) | Experimental Technique | Reference |
| n-Hexane | 160 | Transient Absorption | [1][7] |
| Cyclohexane | 172 | Transient Absorption | [6] |
| Tetrahydrofuran (THF) | 77 | Time-Resolved Fluorescence | [1] |
| 2-Propanol | 54 | Time-Resolved Fluorescence | [1] |
| Chloroform | 65 | Infrared Transient Absorption | [9] |
| Methanol | 10 - 12 | Transient Absorption, Time-Resolved Fluorescence, Infrared Transient Absorption | [1][7][9] |
| Trifluoroethanol | 7 | Transient Absorption | [6] |
Table 2: Computationally Determined Vertical Excitation Energies of this compound
| Method/Basis Set | State | Excitation Energy (eV) | Oscillator Strength | Environment | Reference |
| TD-DFT/CAM-B3LYP/6-31G | S₁ (Ag--like) | 2.14 | 0.00 | Vacuum | [8] |
| TD-DFT/CAM-B3LYP/6-31G | S₂ (Bu+-like) | 2.58 | 2.39 | Vacuum | [8] |
| TD-DFT/CAM-B3LYP/6-31G* | ICT | 2.45 | 0.07 | Vacuum | [8] |
| QM/MM (TD-LC-DFT/CAM-B3LYP) | S₂ | ~2.3 - 2.6 | - | Protein | [3] |
Experimental Protocols
The study of this compound's excited states relies on a suite of ultrafast spectroscopic techniques. Below are generalized methodologies for two of the most common experimental approaches.
Femtosecond Transient Absorption Spectroscopy
Objective: To measure the excited state absorption and dynamics of this compound following photoexcitation.
Methodology:
-
Sample Preparation: this compound is dissolved in the solvent of interest to a concentration that yields an optical density of approximately 0.5-1.0 at the excitation wavelength in a 1-2 mm path length cuvette.
-
Excitation (Pump) Pulse: A femtosecond laser system is used to generate a pump pulse at a wavelength strongly absorbed by this compound, typically in the range of 480-500 nm, to excite the S₀ → S₂ transition.[1][7]
-
Probe Pulse: A white-light continuum probe pulse, generated by focusing a portion of the fundamental laser output into a nonlinear crystal (e.g., sapphire), is used to probe the absorption changes in the sample.
-
Data Acquisition: The pump pulse excites the sample, and the probe pulse is delayed with respect to the pump pulse using a variable optical delay line. The change in absorbance of the probe light is measured as a function of both wavelength and delay time.
-
Analysis: The resulting data is a three-dimensional map of differential absorbance (ΔA) versus wavelength and time. Kinetic traces at specific wavelengths are analyzed to extract the lifetimes of the excited states.[6]
Time-Resolved Fluorescence Spectroscopy (Up-conversion)
Objective: To measure the fluorescence decay dynamics of this compound's excited states.
Methodology:
-
Sample Preparation: Similar to transient absorption, a solution of this compound is prepared in the desired solvent.
-
Excitation: The sample is excited with a femtosecond laser pulse at a wavelength corresponding to the S₀ → S₂ absorption band.
-
Fluorescence Collection: The emitted fluorescence is collected and focused into a nonlinear crystal.
-
Gating (Up-conversion): A gate pulse, which is a fraction of the fundamental laser output, is also focused onto the nonlinear crystal, temporally and spatially overlapping with the collected fluorescence.
-
Sum-Frequency Generation: When the fluorescence and the gate pulse are coincident in the crystal, a sum-frequency signal (up-converted signal) is generated. The intensity of this signal is proportional to the fluorescence intensity at that specific time.
-
Data Acquisition: The up-converted signal is detected by a photomultiplier tube as the delay of the gate pulse is scanned.
-
Analysis: The resulting fluorescence decay profile is fitted to exponential functions to determine the lifetimes of the emissive states.[1]
Visualizing this compound's Photophysics
The following diagrams, generated using the DOT language, illustrate key aspects of this compound's excited state dynamics and the methodologies used to study them.
Caption: Jablonski diagram illustrating the primary photophysical pathways of this compound.
Caption: Simplified workflow for a femtosecond transient absorption spectroscopy experiment.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Impact of Fluctuations in the this compound-Chlorophyll a-Protein on the Energy Transfer - Insights from Classical and QM/MM Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of excited-state energy transfer and relaxation pathways in the this compound-chlorophyll complex: an ultrafast mid-infrared study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scispace.com [scispace.com]
Methodological & Application
Utilizing PerCP in Multicolor Flow Cytometry Panels: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the effective use of Peridinin-Chlorophyll-Protein Complex (PerCP) and its tandem conjugates in multicolor flow cytometry. PerCP is a valuable fluorochrome for multicolor panel design due to its large Stokes shift, which minimizes spectral overlap into the PE channel.[1]
Introduction to PerCP and its Tandem Conjugates
This compound-Chlorophyll-Protein (PerCP) is a naturally fluorescent protein isolated from dinoflagellates.[2][3] It is excited by the blue laser (488 nm) and has a long emission wavelength, making it a suitable choice for multicolor flow cytometry experiments.[2][4]
Key Characteristics of PerCP:
-
Large Stokes Shift: This property results in a significant separation between its excitation and emission spectra, reducing the need for extensive compensation when combined with fluorochromes like PE.[3]
-
Blue Laser Excitation: PerCP is efficiently excited by the standard 488 nm laser found in most flow cytometers.[4][5]
-
Susceptibility to Photobleaching: A notable drawback of PerCP is its sensitivity to light, which can lead to signal loss.[4][6]
To overcome the photobleaching issue and to expand the options for multicolor panel design, tandem conjugates of PerCP have been developed. A popular example is PerCP-Cy5.5 , where PerCP is conjugated to Cyanine5.5. In this tandem dye, energy is transferred from the excited PerCP (donor) to Cy5.5 (acceptor) via Förster Resonance Energy Transfer (FRET).[7][8] This results in a fluorochrome that is excited at 488 nm but emits at a longer wavelength characteristic of Cy5.5.[1][5]
Advantages of PerCP-Cy5.5:
-
Increased Photostability: Tandem conjugates like PerCP-Cy5.5 are more resistant to photobleaching compared to PerCP alone.[5][9]
-
Brighter Signal: PerCP-Cy5.5 is often brighter than PerCP, making it suitable for detecting antigens with low expression levels.[9]
-
Reduced Fc-receptor Mediated Staining: PerCP-Cy5.5 has been reported to cause less non-specific binding to Fc receptors compared to other tandem dyes.[1][9]
Data Presentation: Fluorochrome Properties
The selection of fluorochromes is a critical step in designing a multicolor flow cytometry panel. The following table summarizes the spectral properties of PerCP and its common tandem conjugate, along with other fluorochromes commonly used in conjunction with them.
| Fluorochrome | Excitation Max (nm) | Emission Max (nm) | Laser Line | Brightness |
| PerCP | 482[2][4] | 675-677[2][4] | Blue (488 nm) | Moderate |
| PerCP-Cy5.5 | 482[5] | ~695[1] | Blue (488 nm) | Bright[9] |
| FITC | 495 | 519 | Blue (488 nm) | Moderate |
| PE (Phycoerythrin) | 496, 565 | 578 | Blue (488 nm), Yellow/Green (561 nm) | Very Bright |
| APC (Allophycocyanin) | 650 | 660 | Red (633/640 nm) | Bright |
Experimental Protocols
General Workflow for Multicolor Flow Cytometry
The following diagram illustrates a typical workflow for a multicolor flow cytometry experiment.
Caption: General workflow for a multicolor flow cytometry experiment.
Protocol for Immunophenotyping of Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the staining of cell surface markers on PBMCs using a panel that includes a PerCP-conjugated antibody.
Materials:
-
Human PBMCs, isolated by density gradient centrifugation
-
Phosphate-Buffered Saline (PBS)
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)
-
Fc Receptor Blocking Reagent (e.g., Human TruStain FcX™)
-
Fluorochrome-conjugated antibodies (e.g., CD3-FITC, CD4-APC, CD8-PerCP-Cy5.5, CD19-PE)
-
Compensation controls: single-stained beads or cells for each fluorochrome
-
Viability dye (optional)
Procedure:
-
Cell Preparation: Start with a single-cell suspension of PBMCs. Wash the cells with PBS and resuspend in Flow Cytometry Staining Buffer at a concentration of 1 x 10^7 cells/mL.
-
Fc Receptor Block (Optional but Recommended): Add Fc receptor blocking reagent to the cell suspension and incubate for 10 minutes at 4°C. This step helps to reduce non-specific antibody binding.
-
Antibody Staining: Add the predetermined optimal concentrations of the fluorochrome-conjugated antibodies to the cells. It is recommended to prepare a master mix or "cocktail" of the antibodies.[10]
-
Incubation: Incubate the cells for 20-30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer. Centrifuge at 300-400 x g for 5 minutes between washes.
-
Resuspension: Resuspend the stained cells in an appropriate volume of Flow Cytometry Staining Buffer (e.g., 0.5 mL) for analysis on the flow cytometer.
-
Data Acquisition: Acquire the samples on a flow cytometer that has been properly set up and compensated using single-stained controls.[11]
Protocol for Intracellular Cytokine Staining
This protocol is designed for the detection of intracellular cytokines in activated T cells and can incorporate PerCP-conjugated antibodies for surface markers.
Materials:
-
Isolated T cells or PBMCs
-
Cell culture medium
-
Cell stimulation reagents (e.g., PMA and Ionomycin, or anti-CD3/CD28 antibodies)
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)[12]
-
Surface staining antibodies (including a PerCP conjugate)
-
Fixation Buffer (e.g., 4% paraformaldehyde)
-
Permeabilization Buffer (e.g., a saponin-based buffer)
-
Intracellular staining antibodies (e.g., anti-IFN-γ-PE)
Procedure:
-
Cell Stimulation: Stimulate the cells in culture for 4-6 hours with the appropriate activators in the presence of a protein transport inhibitor to allow for cytokine accumulation within the cells.[12]
-
Surface Staining: After stimulation, harvest the cells and perform surface marker staining as described in the immunophenotyping protocol (Section 3.2).
-
Fixation: After surface staining and washing, resuspend the cells in Fixation Buffer and incubate for 20 minutes at room temperature, protected from light.[12]
-
Permeabilization: Wash the fixed cells with PBS, then resuspend them in Permeabilization Buffer. Incubate for 10-15 minutes at room temperature.[6]
-
Intracellular Staining: Add the fluorochrome-conjugated anti-cytokine antibodies (diluted in Permeabilization Buffer) to the permeabilized cells.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Washing: Wash the cells twice with Permeabilization Buffer.
-
Resuspension and Acquisition: Resuspend the cells in Flow Cytometry Staining Buffer and acquire the data on a properly compensated flow cytometer.
Mandatory Visualizations: Signaling Pathways
Flow cytometry is a powerful tool for analyzing intracellular signaling events at the single-cell level.[13] PerCP-conjugated antibodies can be used to identify specific cell populations in which these signaling pathways are active.
T Cell Receptor (TCR) Signaling Pathway
Caption: Simplified T Cell Receptor (TCR) signaling cascade.
B Cell Receptor (BCR) Signaling Pathway
Caption: Simplified B Cell Receptor (BCR) signaling cascade.[14][15][16]
Conclusion
PerCP and its tandem conjugates are valuable tools for multicolor flow cytometry, enabling the identification and characterization of cell populations in complex samples. Careful panel design, including the consideration of fluorochrome brightness and spectral properties, along with the use of appropriate controls, is essential for obtaining high-quality, reproducible data.[14] The protocols and information provided in this document serve as a guide for researchers to effectively incorporate PerCP into their multicolor flow cytometry experiments.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. cd-genomics.com [cd-genomics.com]
- 3. researchgate.net [researchgate.net]
- 4. anilocus.com [anilocus.com]
- 5. Analysis of lymphocyte activation and metabolism by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. docs.abcam.com [docs.abcam.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. youtube.com [youtube.com]
- 9. med.virginia.edu [med.virginia.edu]
- 10. researchgate.net [researchgate.net]
- 11. Flow Cytometric-Based Analysis of Defects in Lymphocyte Differentiation and Function Due to Inborn Errors of Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Intracellular Flow Cytometry Staining Protocol [protocols.io]
- 13. Flow Cytometric Analysis of Cell Signaling Proteins | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. B-cell receptor - Wikipedia [en.wikipedia.org]
- 16. B Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
Protocol for Antibody Conjugation with PerCP: A Detailed Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peridinin-Chlorophyll-Protein (PerCP) is a 35.5 kDa fluorescent protein complex isolated from dinoflagellates.[1][2][3] Its large Stokes shift, with a primary excitation peak around 482-488 nm and a maximum emission at approximately 677 nm, makes it an ideal fluorophore for multicolor flow cytometry and other fluorescence-based immunoassays.[1][2][3] This characteristic minimizes spectral overlap with other common fluorophores like FITC and PE, simplifying compensation in multicolor experiments. This document provides a detailed protocol for the covalent conjugation of antibodies to PerCP, targeting primary amines. It includes antibody preparation, the conjugation reaction, and purification of the conjugate.
Principle of Conjugation
The most common method for conjugating PerCP to an antibody involves the formation of a stable, covalent bond between the fluorophore and the antibody. This is typically achieved by targeting primary amine groups (e.g., on lysine (B10760008) residues) on the antibody.[4][5] The process utilizes an activated form of PerCP that readily reacts with these amines under specific pH and temperature conditions to form a stable conjugate.
Caption: Amine-reactive conjugation chemistry.
Data Presentation: Key Experimental Parameters
Successful conjugation depends on carefully controlling several parameters. The following tables summarize the critical quantitative data for the protocol.
Table 1: Antibody Preparation and Buffer Recommendations
| Parameter | Recommended Value/Condition | Notes |
| Antibody Purity | >95% IgG | Impurities with primary amines can compete for the label, reducing conjugation efficiency. |
| Antibody Concentration | 0.5 - 2.0 mg/mL (Optimal: 1.0 mg/mL) | Concentrations below 0.5 mg/mL may require concentration prior to labeling.[6] |
| Buffer Type | Amine-free buffers (e.g., MES, HEPES, MOPS, PBS) | To avoid interference with the amine-reactive chemistry.[6][7] |
| pH Range | 6.5 - 8.5 | Optimal for the reaction between activated PerCP and antibody primary amines.[6][7] |
| Incompatible Substances | Primary amines (e.g., Tris, Glycine), Thiols (e.g., DTT), Azide (>0.1%), BSA, Gelatin | These substances can interfere with the conjugation reaction.[6][7] Buffer exchange is required if present. |
Table 2: Conjugation Reaction Parameters
| Parameter | Recommended Value/Condition | Notes |
| Antibody:PerCP Molar Ratio | 1:1 to 1:2 | A 1:1 mass ratio is often recommended for commercial kits (e.g., 100 µg Ab to 100 µg PerCP).[6][8] |
| Reaction Temperature | 20-25°C (Room Temperature) | Consistent temperature should be maintained throughout the incubation.[4][6] |
| Incubation Time | 3 hours to Overnight | Longer incubation times (overnight) generally do not have a negative effect on the conjugate.[4][5][6] |
| Light Conditions | Protect from light | PerCP is a fluorophore and should be protected from photobleaching.[4][6] |
Experimental Protocol
This protocol is a generalized procedure based on common commercially available kits.
Materials Required
-
Purified antibody (meeting conditions in Table 1)
-
PerCP Conjugation Kit (containing activated/lyophilized PerCP, modifier, and quencher reagents)
-
Reaction Buffer (e.g., 10-50 mM amine-free buffer like PBS or HEPES, pH 7.4)
-
Pipettes and sterile, low-protein binding microcentrifuge tubes
-
Microcentrifuge
-
Purification column (e.g., gel filtration/desalting column, if required)
Experimental Workflow
Caption: Step-by-step experimental workflow for PerCP conjugation.
Step-by-Step Methodology
1. Antibody Preparation: a. Ensure the antibody is in a compatible, amine-free buffer at a pH between 6.5 and 8.5.[6][7] If the buffer contains incompatible substances like Tris or BSA, perform a buffer exchange using an appropriate antibody purification or concentration kit. b. Adjust the antibody concentration to the optimal range of 0.5-2.0 mg/mL.[6] For most kits, an initial concentration of 1 mg/mL is recommended.[4][6]
2. Antibody Modification: a. Equilibrate all kit components to room temperature.[4] b. For every 10 µL of antibody solution, add 1 µL of the provided Modifier reagent.[6][7] c. Mix gently by pipetting up and down. Do not vortex, as this can denature the antibody.
3. Conjugation Reaction: a. Transfer the entire volume of the antibody-modifier mixture directly onto the lyophilized PerCP mix.[4][6] b. Resuspend the lyophilized pellet by gently pipetting the solution up and down two or three times until fully dissolved.[4] c. Cap the vial and incubate at room temperature (20-25°C) for at least 3 hours.[4][6] The incubation can be extended overnight without adverse effects.[4] Ensure the reaction is protected from light.
4. Quenching the Reaction: a. After the incubation period, add 1 µL of the Quencher reagent for every 10 µL of antibody that was initially used.[6][7] b. Mix gently and let the vial stand for 30 minutes at room temperature.[4][6] This step deactivates any remaining reactive PerCP, preventing further conjugation.
5. Purification (Optional): a. Most modern rapid conjugation kits are designed to achieve high conjugation efficiency, yielding a conjugate that can be used without further purification for many applications.[4][5] Unbound label is typically removed during subsequent washing steps in the final application (e.g., flow cytometry).[6] b. If purification is required to remove any unconjugated PerCP or aggregated conjugate, gel filtration chromatography (e.g., Sephacryl S-200) is a suitable method.[9]
6. Storage of the Conjugate: a. The final PerCP-antibody conjugate can typically be stored at 4°C in the dark for up to 18 months.[4][5] b. For long-term storage, the conjugate can be stored at -20°C. It is recommended to add a cryoprotectant, such as 50% glycerol, to prevent damage from freeze-thaw cycles.[4][5] c. The optimal storage conditions should be determined experimentally for each specific antibody conjugate.[4]
Troubleshooting
Table 3: Common Issues and Solutions
| Symptom | Possible Cause | Recommendation |
| Little or no signal | Low antibody concentration: Starting concentration was below 0.5 mg/mL. | Concentrate the antibody before conjugation using an appropriate kit. |
| Incompatible buffer components: Presence of amines (Tris, glycine) or other interfering substances. | Perform buffer exchange into a recommended amine-free buffer prior to conjugation. | |
| Impure antibody: Presence of other proteins (e.g., BSA) that compete for conjugation. | Use an antibody that is >95% pure or purify it before labeling. | |
| High background | Insufficient quenching: Unbound, reactive PerCP is still present. | Ensure the Quencher reagent is added correctly and allowed to incubate for the full 30 minutes. |
| Aggregated conjugate: The antibody may have aggregated during the process. | Centrifuge the conjugate at ~14,000 x g for 10 minutes and use the supernatant. Consider purification via gel filtration. | |
| Poor conjugate stability | Improper storage: Exposure to light or repeated freeze-thaw cycles. | Always store conjugates at 4°C or -20°C with cryoprotectant, protected from light.[4][5] |
References
- 1. This compound-Chlorophyll-protein, PerCP - Jackson ImmunoResearch [jacksonimmuno.com]
- 2. PerCP conjugated Antibodies Clinisciences [clinisciences.com]
- 3. jacksonimmuno.com [jacksonimmuno.com]
- 4. PerCP Conjugation kit | Easy PerCP Labelling (ab102907) | Lightning-Link® | Abcam [abcam.com]
- 5. PerCP Conjugation kit | Easy PerCP Labelling (ab102907) | Lightning-Link® | Abcam [abcam.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. PerCP Conjugation kit | Easy PerCP Labelling (ab102907) | Lightning-Link® | Abcam [abcam.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for PerCP-Cy5.5 Tandem Dye in Immunoassays
For Researchers, Scientists, and Drug Development Professionals
Introduction to PerCP-Cy5.5
Peridinin-Chlorophyll-Protein Complex (PerCP) conjugated to Cyanine5.5 (Cy5.5) is a widely utilized tandem dye in immunoassays, particularly in multicolor flow cytometry. This tandem fluorochrome is excited by the standard 488 nm blue laser, and through the process of Förster Resonance Energy Transfer (FRET), it emits light in the far-red region of the spectrum, with a maximum emission at approximately 695 nm.[1][2] This significant Stokes shift, the difference between the excitation and emission wavelengths, makes PerCP-Cy5.5 a valuable tool for multicolor analysis, as it minimizes spectral overlap with fluorochromes that emit in the green and yellow channels, such as FITC and PE.[1]
The tandem structure of PerCP-Cy5.5 offers several advantages, including increased photostability compared to PerCP alone and bright fluorescence, which is beneficial for detecting antigens with low expression levels.[1][3] Furthermore, it has been reported to cause less non-specific binding to Fc receptors compared to other tandem dyes.[1] However, like all tandem dyes, PerCP-Cy5.5 is susceptible to degradation from light exposure and fixation, which can lead to uncoupling of the donor and acceptor molecules and result in increased signal in the donor's emission channel (PerCP). Therefore, proper handling and the use of appropriate controls are crucial for obtaining accurate and reproducible results.
Key Characteristics and Performance Data
Quantitative data for PerCP-Cy5.5 and a comparison with other common fluorochromes are summarized in the tables below. This information is essential for selecting the appropriate fluorochromes for a multicolor panel.
Table 1: Spectral Properties of PerCP-Cy5.5
| Property | Value |
| Excitation Maximum (nm) | 482 |
| Emission Maximum (nm) | 695 |
| Common Laser Line (nm) | 488 (Blue) |
| Common Filter (nm) | 695/40 |
| Extinction Coefficient (M⁻¹cm⁻¹) | 350,000 |
| Molecular Weight (kDa) | ~58 |
Data sourced from various supplier specifications.[2]
Table 2: Comparative Brightness of Common Fluorochromes
| Fluorochrome | Relative Brightness |
| PE | ★★★★★ |
| APC | ★★★★☆ |
| PerCP-Cy5.5 | ★★★☆☆ |
| PE-Cy7 | ★★★★★ |
| APC-Cy7 | ★★★☆☆ |
| FITC | ★★☆☆☆ |
| Pacific Blue | ★★☆☆☆ |
Relative brightness can vary depending on the instrument, antibody conjugate, and antigen density.
Applications in Immunoassays
PerCP-Cy5.5 is a versatile fluorochrome primarily used in flow cytometry for a variety of applications, including:
-
Immunophenotyping: Identification and quantification of different immune cell subsets in heterogeneous populations such as peripheral blood mononuclear cells (PBMCs).
-
Intracellular Cytokine Staining (ICS): Detection of cytokines produced by specific cell types upon stimulation, providing insights into cellular function.
-
Cell Signaling Analysis: In conjunction with other fluorochromes, it can be used to study signaling pathways by detecting phosphorylated proteins within cells.
Experimental Protocols
Protocol 1: Immunophenotyping of Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol outlines the steps for staining human PBMCs with a PerCP-Cy5.5 conjugated antibody for the identification of lymphocyte subsets.
Materials:
-
Freshly isolated or cryopreserved human PBMCs
-
Phosphate-Buffered Saline (PBS)
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% Fetal Bovine Serum and 0.09% sodium azide)
-
Fc Block (to prevent non-specific binding)
-
PerCP-Cy5.5 conjugated antibody against a surface marker of interest (e.g., CD4, CD8, CD19)
-
Other fluorochrome-conjugated antibodies for the multicolor panel
-
Viability dye (e.g., 7-AAD or a fixable viability dye)
-
Fixation/Permeabilization buffer (if performing intracellular staining in conjunction)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
If using cryopreserved PBMCs, thaw them quickly in a 37°C water bath and transfer to a 15 mL conical tube containing pre-warmed culture medium.
-
Centrifuge at 300 x g for 7 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in Flow Cytometry Staining Buffer.
-
Count the cells and adjust the concentration to 1 x 10⁷ cells/mL.
-
-
Fc Receptor Blocking:
-
Aliquot 100 µL of the cell suspension (1 x 10⁶ cells) into a flow cytometry tube.
-
Add Fc Block according to the manufacturer's instructions and incubate for 10 minutes at room temperature.
-
-
Surface Staining:
-
Without washing, add the predetermined optimal concentration of the PerCP-Cy5.5 conjugated antibody and other surface marker antibodies to the cell suspension.
-
Vortex gently and incubate for 20-30 minutes at 4°C in the dark.
-
-
Washing:
-
Add 2 mL of Flow Cytometry Staining Buffer to each tube and centrifuge at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant. Repeat the wash step once more.
-
-
Viability Staining (if using a non-fixable dye):
-
Resuspend the cell pellet in 500 µL of Flow Cytometry Staining Buffer.
-
Add the viability dye (e.g., 7-AAD) and incubate for 5-10 minutes at room temperature in the dark just before analysis.
-
-
Data Acquisition:
-
Acquire the samples on a flow cytometer equipped with a 488 nm laser.
-
Ensure that appropriate compensation controls (single-stained beads or cells) are run for all fluorochromes in the panel, including PerCP-Cy5.5.
-
Protocol 2: Intracellular Cytokine Staining (ICS)
This protocol describes the detection of intracellular cytokines in stimulated T cells using a PerCP-Cy5.5 conjugated antibody.
Materials:
-
Stimulated cell suspension (e.g., PBMCs stimulated with a mitogen or specific antigen)
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Surface staining antibodies
-
Fixation/Permeabilization Buffer Kit
-
PerCP-Cy5.5 conjugated anti-cytokine antibody (e.g., anti-IFN-γ)
-
Wash Buffer (as provided in the kit or PBS)
Procedure:
-
Cell Stimulation:
-
Culture cells with the desired stimulant in the presence of a protein transport inhibitor for the recommended time (typically 4-6 hours). This step is crucial to allow cytokines to accumulate within the cell.
-
-
Surface Staining:
-
After stimulation, wash the cells and perform surface staining as described in Protocol 1, steps 1-4.
-
-
Fixation and Permeabilization:
-
After the final wash of the surface staining, resuspend the cell pellet in 100 µL of Fixation Buffer.
-
Incubate for 20 minutes at room temperature in the dark.
-
Wash the cells with 1X Permeabilization/Wash Buffer.
-
Centrifuge at 500 x g for 5 minutes and discard the supernatant.
-
-
Intracellular Staining:
-
Resuspend the fixed and permeabilized cell pellet in 100 µL of Permeabilization/Wash Buffer.
-
Add the predetermined optimal concentration of the PerCP-Cy5.5 conjugated anti-cytokine antibody.
-
Vortex gently and incubate for 30 minutes at room temperature in the dark.
-
-
Washing and Data Acquisition:
-
Wash the cells twice with Permeabilization/Wash Buffer.
-
Resuspend the final cell pellet in Flow Cytometry Staining Buffer.
-
Acquire the samples on a flow cytometer, ensuring proper compensation is set for all fluorochromes.
-
Visualizations
Förster Resonance Energy Transfer (FRET) in PerCP-Cy5.5
The following diagram illustrates the FRET mechanism that enables the function of the PerCP-Cy5.5 tandem dye.
Caption: FRET mechanism in PerCP-Cy5.5 tandem dye.
General Experimental Workflow for Immunophenotyping
This diagram outlines the major steps involved in a typical immunophenotyping experiment using flow cytometry.
Caption: General workflow for immunophenotyping.
Multicolor Panel Design Strategy with PerCP-Cy5.5
This diagram illustrates a logical approach to designing a multicolor flow cytometry panel, incorporating PerCP-Cy5.5 for a moderately expressed antigen.
Caption: Multicolor flow cytometry panel design strategy.
References
Peridinin-Chlorophyll-Protein (PerCP) Complex: Application Notes and Protocols for Cellular Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peridinin is a carotenoid pigment found in dinoflagellates that plays a crucial role in photosynthesis. While free this compound exhibits fluorescence, its application as a cellular probe is most prominent when complexed with chlorophyll (B73375) and apoproteins to form the this compound-Chlorophyll-Protein (PCP) complex. This water-soluble complex boasts a high extinction coefficient, significant Stokes shift, and efficient energy transfer from this compound to chlorophyll a, making it a bright and valuable fluorescent label in biological research.[1][2][3] The most common application of this compound in cellular analysis is in the form of PerCP, widely used for immunolabeling in techniques such as flow cytometry.[2][4][5]
This document provides detailed application notes and protocols for the use of the PerCP complex as a fluorescent probe for cellular analysis.
Photophysical Properties of PerCP
The unique spectral properties of the PerCP complex make it an excellent choice for multicolor fluorescence analysis, particularly with the common 488 nm laser line found in most flow cytometers.[2][5] The large Stokes shift minimizes spectral overlap with other common fluorophores.
| Property | Value | Reference |
| Excitation Maximum | ~482 nm | [5] |
| Emission Maximum | ~677 nm | [2][5] |
| Molecular Weight | ~35.5 kDa | [5] |
| Extinction Coefficient | High (exact value varies with specific conjugate) | [2] |
| Quantum Yield | High (exact value varies with specific conjugate) | [2] |
Key Advantages of PerCP in Cellular Analysis
-
Large Stokes Shift: The significant separation between the excitation and emission peaks reduces spectral overlap and simplifies multicolor experimental design.[2]
-
Bright Fluorescence: PerCP exhibits strong fluorescence intensity, enabling the detection of low-abundance cellular targets.
-
Compatibility with 488 nm Excitation: It is efficiently excited by the standard 488 nm laser, making it readily usable on most flow cytometers.[2][5]
-
Availability as Conjugates: PerCP is commercially available conjugated to a wide range of antibodies and streptavidin, facilitating its use in various immunoassays.[4][5]
Applications in Cellular Analysis
The primary application of PerCP is in flow cytometry for the identification and quantification of cell populations. Its bright red emission makes it an ideal fluorophore for a third or fourth color in multicolor experiments, often used alongside probes like FITC and PE.[5]
Immunofluorescent Staining for Flow Cytometry
PerCP-conjugated antibodies are routinely used to label specific cell surface or intracellular antigens. This allows for the precise identification and characterization of different cell types within a heterogeneous population.[4][5]
Multicolor Flow Cytometry
PerCP is a valuable tool in multicolor flow cytometry panels. Its emission in the far-red spectrum allows for its use with blue- and green-emitting fluorophores with minimal spectral overlap and compensation requirements.[5] Tandem conjugates, such as PerCP-Cy5.5, further extend its utility by shifting the emission to even longer wavelengths.[2]
Experimental Protocols
Protocol 1: Direct Immunofluorescent Staining of Suspension Cells for Flow Cytometry
This protocol describes the direct staining of cell surface antigens on suspension cells using a PerCP-conjugated primary antibody.
Materials:
-
Cells in suspension (e.g., peripheral blood mononuclear cells, cultured lymphocytes)
-
Phosphate-Buffered Saline (PBS)
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
PerCP-conjugated primary antibody specific to the target antigen
-
Isotype control antibody (PerCP-conjugated)
-
Flow cytometer tubes
Procedure:
-
Cell Preparation:
-
Count the cells and adjust the concentration to 1 x 10^7 cells/mL in cold Flow Cytometry Staining Buffer.
-
Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into each flow cytometer tube.
-
-
Antibody Staining:
-
Add the predetermined optimal concentration of the PerCP-conjugated primary antibody to the respective tubes.
-
To a separate tube, add the same concentration of the PerCP-conjugated isotype control antibody. This will serve as a negative control to determine background fluorescence.
-
Vortex the tubes gently to mix.
-
-
Incubation:
-
Incubate the tubes for 20-30 minutes at 4°C in the dark.
-
-
Washing:
-
Add 2 mL of cold Flow Cytometry Staining Buffer to each tube.
-
Centrifuge at 300-400 x g for 5 minutes at 4°C.
-
Carefully decant the supernatant.
-
Repeat the wash step two more times.
-
-
Resuspension and Analysis:
-
Resuspend the cell pellet in 500 µL of Flow Cytometry Staining Buffer.
-
Analyze the samples on a flow cytometer equipped with a 488 nm laser for excitation and an appropriate detector for PerCP emission (typically around 670-700 nm).
-
Protocol 2: Indirect Immunofluorescent Staining of Suspension Cells for Flow Cytometry
This protocol is used when a directly conjugated primary antibody is not available. It involves an unconjugated primary antibody followed by a PerCP-conjugated secondary antibody.
Materials:
-
All materials from Protocol 1
-
Unconjugated primary antibody specific to the target antigen
-
PerCP-conjugated secondary antibody that recognizes the species and isotype of the primary antibody
Procedure:
-
Cell Preparation:
-
Follow step 1 from Protocol 1.
-
-
Primary Antibody Staining:
-
Add the optimal concentration of the unconjugated primary antibody to the sample tubes.
-
For a negative control, a tube with cells only (no primary antibody) should be prepared.
-
Vortex gently and incubate for 20-30 minutes at 4°C in the dark.
-
-
Washing:
-
Wash the cells twice with cold Flow Cytometry Staining Buffer as described in step 4 of Protocol 1.
-
-
Secondary Antibody Staining:
-
After the final wash, resuspend the cell pellet in 100 µL of Flow Cytometry Staining Buffer.
-
Add the optimal concentration of the PerCP-conjugated secondary antibody to all tubes (including the negative control).
-
Vortex gently and incubate for 20-30 minutes at 4°C in the dark.
-
-
Washing:
-
Wash the cells twice with cold Flow Cytometry Staining Buffer.
-
-
Resuspension and Analysis:
-
Resuspend the cell pellet in 500 µL of Flow Cytometry Staining Buffer and analyze by flow cytometry as described in Protocol 1.
-
Diagrams
Caption: Workflow for direct immunofluorescent staining.
Caption: Workflow for indirect immunofluorescent staining.
Caption: Energy transfer mechanism in the PerCP complex.
References
- 1. The Unique Photophysical Properties of the this compound-Chlorophyll-a-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PerCP [this compound-Chlorophyll-Protein Complex] | AAT Bioquest [aatbio.com]
- 3. The unique photophysical properties of the this compound-Chlorophyll-α-Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound-Chlorophyll-protein, PerCP - Jackson ImmunoResearch [jacksonimmuno.com]
Application Notes and Protocols for the Extraction and Purification of Peridinin-Chlorophyll a-Protein (PCP) from Symbiodinium
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Peridinin-Chlorophyll a-Protein (PCP) is a unique water-soluble light-harvesting complex found in dinoflagellates of the family Symbiodiniaceae, commonly known as Symbiodinium. This protein plays a crucial role in photosynthesis by absorbing light in the blue-green region of the spectrum and efficiently transferring this energy to chlorophyll (B73375) a.[1][2] Beyond its native biological function, PCP and its constituent pigment, this compound, have garnered significant interest for various biotechnological and pharmaceutical applications.[3][4] this compound possesses antioxidant, anti-inflammatory, and anti-cancer properties, making purified PCP a promising candidate for drug development.[3][4][5] Additionally, PCP's intrinsic fluorescence is utilized in biomedical imaging and as fluorescent probes.[4]
These application notes provide detailed protocols for the extraction and purification of PCP from Symbiodinium cultures, along with a summary of key quantitative data to guide researchers in obtaining high-purity PCP for further investigation and application.
Data Presentation
Table 1: Summary of Quantitative Data for PCP from Symbiodinium
| Parameter | Symbiodinium tridacnidorum (CS-73) | Symbiodinium sp. (CS-156) | Reference |
| Purification Yield | 10.2 mg/g dry algae weight | Not Reported | [3] |
| Molecular Weight (SDS-PAGE) | 15-20 kDa | ~33 kDa | [2][3] |
| Predicted Molecular Weight | 17.3 kDa (monomer) | 32.7 kDa (monomer) | [2][3] |
| Isoelectric Point (pI) | 5.6 | Not Reported | [3] |
| Pigment Ratio (this compound:Chl a) | Not Reported | 4:1 | [1][2] |
| Energy Transfer Efficiency | Not Reported | ~95% | [1][2] |
| Absorption Maximum | 484 nm | Not Reported | [3] |
Experimental Protocols
Protocol 1: Culturing Symbiodinium for PCP Production
Successful extraction of PCP begins with robust algal cultures. Low light conditions have been shown to increase PCP accumulation.[4]
Materials:
-
Symbiodinium starter culture (e.g., S. tridacnidorum CS-73)
-
Daigo's IMK medium or other suitable artificial seawater-based culture medium
-
Sterile culture flasks
-
Climate-controlled incubator with a light source
-
Centrifuge and sterile centrifuge tubes
Procedure:
-
Prepare the culture medium according to the manufacturer's instructions and sterilize by autoclaving.
-
In a sterile environment (e.g., laminar flow hood), inoculate the fresh medium with the Symbiodinium starter culture.
-
Incubate the cultures at 25°C under a 12:12 hour light:dark cycle.
-
Maintain a low light intensity of approximately 30 µmol photons m⁻² s⁻¹ to enhance PCP expression.[4]
-
Monitor culture growth by cell counting or optical density measurements.
-
Harvest the cells during the late exponential growth phase by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).
-
Wash the cell pellet with sterile seawater or a suitable buffer to remove residual media components.
-
The resulting cell pellet can be used immediately for extraction or stored at -80°C for later use.
Protocol 2: Extraction of Crude PCP from Symbiodinium
This protocol describes the cell lysis and initial extraction of the water-soluble PCP.
Materials:
-
Symbiodinium cell pellet
-
Extraction Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Protease inhibitor cocktail
-
Sonicator
-
Centrifuge and centrifuge tubes
Procedure:
-
Resuspend the fresh or frozen cell pellet in ice-cold extraction buffer containing a protease inhibitor cocktail. A common ratio is 1 g of wet cell paste to 5-10 mL of buffer.
-
Disrupt the cells by sonication on ice. Use multiple short bursts (e.g., 30 seconds on, 30 seconds off) to prevent overheating and protein denaturation.
-
Monitor cell lysis by microscopy.
-
Following cell disruption, centrifuge the homogenate at a high speed (e.g., 12,000 x g for 20 minutes at 4°C) to pellet cell debris.
-
Carefully collect the supernatant, which contains the crude PCP extract. This extract will have a distinct deep-orange color.
Protocol 3: Purification of PCP using Chromatography
A multi-step chromatography approach is typically required to achieve high-purity PCP.
Materials:
-
Crude PCP extract
-
Dialysis tubing (e.g., 10 kDa MWCO)
-
Ion-exchange chromatography column (e.g., HiTrap Q HP)
-
Size-exclusion chromatography column (e.g., Superdex 200 Increase)
-
Binding Buffer (e.g., 20 mM Tris-HCl, pH 8.0)
-
Elution Buffer (e.g., 20 mM Tris-HCl, pH 8.0, 1 M NaCl)
-
Gel Filtration Buffer (e.g., Phosphate Buffered Saline, pH 7.4)
Procedure:
Step 1: Ammonium Sulfate Precipitation
-
Slowly add solid ammonium sulfate to the crude PCP extract on ice with gentle stirring to a final saturation of 40-80%. The optimal saturation should be determined empirically.
-
Allow the precipitation to proceed for at least 1 hour on ice.
-
Centrifuge at 12,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.
-
Discard the supernatant and resuspend the pellet in a minimal volume of Binding Buffer.
Step 2: Desalting/Buffer Exchange
-
Transfer the resuspended protein solution to dialysis tubing and dialyze against the Binding Buffer overnight at 4°C with at least two buffer changes. This removes the excess ammonium sulfate.
Step 3: Ion-Exchange Chromatography (IEX)
-
Equilibrate the ion-exchange column with Binding Buffer.
-
Load the desalted protein sample onto the column.
-
Wash the column with Binding Buffer until the absorbance at 280 nm returns to baseline.
-
Elute the bound proteins using a linear gradient of the Elution Buffer (0-100% over several column volumes).
-
Collect fractions and monitor the absorbance at 280 nm (for total protein) and 484 nm (for PCP).
-
Pool the deep-orange colored fractions corresponding to the PCP peak.
Step 4: Size-Exclusion Chromatography (SEC)
-
Concentrate the pooled fractions from IEX if necessary.
-
Equilibrate the size-exclusion column with Gel Filtration Buffer.
-
Load the concentrated sample onto the column.
-
Elute with Gel Filtration Buffer at a constant flow rate.
-
Collect fractions and monitor the absorbance at 280 nm and 484 nm.
-
Pool the fractions containing the purified PCP.
Step 5: Purity Assessment
-
Assess the purity of the final PCP sample by SDS-PAGE. A single band should be observed at the expected molecular weight.[3]
-
Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).
-
Characterize the purified PCP using UV-Vis spectroscopy to confirm the characteristic absorbance spectrum.
Mandatory Visualizations
Caption: Experimental workflow for PCP extraction and purification.
References
- 1. Characterization of the this compound-chlorophyll a-protein complex in the dinoflagellate Symbiodinium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of the this compound–chlorophyll a-protein complex in the dinoflagellate Symbiodinium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterisation and Bioactivity Analysis of this compound-Chlorophyll a-Protein (PCP) Isolated from Symbiodinium tridacnidorum CS-73 [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Peridinin Applications in Fluorescence-Activated Cell Sorting (FACS): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peridinin-Chlorophyll-Protein (PerCP) is a naturally occurring fluorescent complex isolated from dinoflagellates.[1][2] Its unique spectral properties, including a large Stokes shift and excitation by the common 488 nm blue laser, have made it a valuable tool in multicolor flow cytometry.[3][4] This document provides detailed application notes and protocols for the effective use of PerCP and its tandem conjugates in Fluorescence-Activated Cell Sorting (FACS) for immunophenotyping and other cell analysis applications.
Key Features of this compound (PerCP) in FACS
PerCP offers several advantages for multicolor flow cytometry:
-
Large Stokes Shift: PerCP has a significant separation between its maximum excitation (around 482 nm) and emission (around 677 nm) wavelengths.[2][5] This large Stokes shift minimizes spectral overlap with fluorochromes that emit in the green and yellow-orange regions of the spectrum, such as FITC and PE, simplifying compensation.[6]
-
Excitation by the 488 nm Laser: PerCP is efficiently excited by the standard 488 nm blue laser found in most flow cytometers, making it widely accessible for multicolor analysis.[3][4]
-
Utility in Multicolor Panels: Due to its minimal spectral overlap with FITC and PE, PerCP is an excellent choice for the third color in a three- or four-color panel using a single laser.[2][7]
-
Tandem Conjugates for Expanded Capabilities: To further expand the multicolor capabilities of PerCP, it has been conjugated to other fluorochromes to create tandem dyes, such as PerCP-Cy5.5. These tandems are also excited at 488 nm but emit at even longer wavelengths, allowing for the detection of additional markers with minimal spillover into shorter wavelength channels.[4][8]
However, researchers should also be aware of some limitations:
-
Photobleaching: PerCP is known to be susceptible to photobleaching, especially with high-power lasers.[6][9] Tandem conjugates like PerCP-Cy5.5 have been developed to be more photostable.[4][8]
-
Brightness: PerCP is generally considered to be less bright than other common fluorochromes like PE.[10][11] Therefore, it is best suited for detecting antigens with moderate to high expression levels.
Quantitative Data and Spectral Properties
The selection of fluorochromes in a multicolor panel is critically dependent on their spectral properties, brightness, and spillover characteristics. The following tables summarize these key parameters for PerCP and its common tandem conjugate, PerCP-Cy5.5, in comparison to other widely used fluorochromes.
Table 1: Spectral Properties of PerCP and Other Common Fluorochromes
| Fluorochrome | Excitation Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Common Laser Line (nm) |
| FITC | ~495 | ~519 | ~24 | 488 |
| PE | ~496, 564 | ~578 | ~14 (from 564 nm) | 488, 561 |
| PerCP | ~482 | ~677 | ~195 | 488 |
| PerCP-Cy5.5 | ~482 | ~695 | ~213 | 488 |
| APC | ~650 | ~660 | ~10 | 633/640 |
Data compiled from multiple sources.[2][3][5][8]
Table 2: Relative Brightness and Spillover Considerations
| Fluorochrome | Relative Brightness | Major Spillover Into |
| FITC | Moderate | PE |
| PE | Very Bright | PerCP, PE-Cy5 |
| PerCP | Dim to Moderate | Minimal into PE |
| PerCP-Cy5.5 | Bright | APC |
| APC | Bright | Minimal |
Relative brightness is a generalized comparison and can be influenced by the specific antibody conjugate and instrument settings.[10][12] It is crucial to note that for low-abundance antigens, a strong fluorochrome like PE should be selected over weaker ones like PerCP to ensure clear separation of positive and negative cell populations.[11]
Experimental Protocols
Protocol 1: Cell Surface Immunophenotyping using a PerCP-Conjugated Antibody
This protocol outlines the general steps for staining cell surface markers for analysis by flow cytometry.
Materials:
-
Single-cell suspension (e.g., peripheral blood mononuclear cells (PBMCs), splenocytes)
-
PerCP-conjugated primary antibody
-
Other fluorochrome-conjugated antibodies for multicolor panel (e.g., FITC, PE, APC)
-
Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA or FBS)
-
Fc Block (optional, to reduce non-specific binding)
-
7-AAD or other viability dye (optional)
-
Flow cytometer
Procedure:
-
Cell Preparation: Prepare a single-cell suspension from your tissue of interest. Ensure cell viability is high (>90%).
-
Cell Counting: Count the cells and adjust the concentration to 1 x 10^6 to 1 x 10^7 cells/mL in cold Flow Cytometry Staining Buffer.
-
Fc Receptor Blocking (Optional): If working with cells known to express Fc receptors (e.g., B cells, macrophages), incubate the cells with an Fc blocking reagent for 10-15 minutes on ice to prevent non-specific antibody binding.[13]
-
Antibody Staining: Add the predetermined optimal concentration of the PerCP-conjugated antibody and other antibodies in your panel to the cell suspension.
-
Incubation: Incubate the cells for 20-30 minutes at 2-8°C in the dark.[13]
-
Washing: Wash the cells twice with 1-2 mL of cold Flow Cytometry Staining Buffer by centrifuging at 300-400 x g for 5 minutes and decanting the supernatant.
-
Viability Staining (Optional): If assessing cell viability, resuspend the cells in an appropriate buffer and add a viability dye according to the manufacturer's instructions.
-
Final Resuspension: Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
-
Data Acquisition: Acquire the samples on the flow cytometer as soon as possible. Protect samples from light and keep them on ice until acquisition.
Protocol 2: Compensation for a Multicolor Panel Containing PerCP
Accurate compensation is essential for correcting spectral overlap in multicolor flow cytometry. This protocol describes the setup of single-color compensation controls.
Materials:
-
Unstained cells (or compensation beads)
-
Single-color stained cells (or beads) for each fluorochrome in your panel (e.g., FITC, PE, PerCP, APC). Each control should be stained with a bright antibody.
Procedure:
-
Prepare Compensation Controls: For each fluorochrome in your multicolor panel, prepare a separate tube containing cells (or compensation beads) stained with only that single fluorochrome-conjugated antibody. Also, include a tube of unstained cells.[3]
-
Instrument Setup:
-
Run the unstained control to set the forward scatter (FSC) and side scatter (SSC) parameters to visualize the cell population of interest and to set the baseline for the fluorescence detectors.
-
Run the single-color positive control for the brightest fluorochrome in your panel (often PE) to adjust its corresponding detector voltage (PMT) so that the positive population is on scale.
-
-
Compensation Calculation:
-
Record the data for each single-color control.
-
Use the flow cytometer's software to automatically calculate the compensation matrix. The software will measure the amount of signal from each fluorochrome that spills over into the other detectors and subtract it accordingly.
-
For a panel with FITC, PE, and PerCP, you will primarily need to compensate for the spillover of FITC into the PE channel and potentially minor spillover from PE into the PerCP channel. PerCP generally has minimal spillover into the FITC and PE channels.[6]
-
-
Apply Compensation to Samples: Apply the calculated compensation matrix to your multicolor stained samples for accurate data analysis.
-
Verification: Visually inspect the compensated data for each single-color control to ensure that the median fluorescence intensity of the positive population in the spillover channels is the same as the negative population.[14]
Visualizations
The following diagrams illustrate key workflows in the application of this compound in FACS.
Caption: Workflow for cell surface immunophenotyping using PerCP.
Caption: Workflow for setting up compensation in multicolor FACS.
Conclusion
PerCP and its tandem conjugates are valuable reagents for multicolor flow cytometry, particularly in panels utilizing the 488 nm laser. By understanding their spectral properties, advantages, and limitations, and by following standardized protocols for staining and compensation, researchers can effectively integrate PerCP into their FACS experiments to achieve reliable and reproducible results. Careful panel design, considering antigen expression levels and fluorochrome brightness, is paramount for successful multicolor analysis.
References
- 1. Protocol for murine multi-tissue deep immunophenotyping using a 40-color full-spectrum flow cytometry panel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-Chlorophyll-protein, PerCP - Jackson ImmunoResearch [jacksonimmuno.com]
- 3. Compensation Controls for Multi-fluorochrome Experiments | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 4. PerCP-Cy5.5 Tandem | AAT Bioquest [aatbio.com]
- 5. m.youtube.com [m.youtube.com]
- 6. What are the 3 top guidelines for using PerCP conjugates and tandems? | AAT Bioquest [aatbio.com]
- 7. Four color compensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bdbiosciences.com [bdbiosciences.com]
- 9. bdbiosciences.com [bdbiosciences.com]
- 10. tcd.ie [tcd.ie]
- 11. file.elabscience.com [file.elabscience.com]
- 12. bu.edu [bu.edu]
- 13. kumc.edu [kumc.edu]
- 14. Designing a multicolour flow cytometry protocol | Abcam [abcam.com]
Application Notes and Protocols: Two-Dimensional Electronic Spectroscopy of Peridinin-Chlorophyll Protein
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Peridinin-Chlorophyll Protein (PCP) is a unique light-harvesting complex found in dinoflagellates, such as Amphidinium carterae.[1] This protein plays a crucial role in photosynthesis by capturing blue-green light, which penetrates deep into the water column, and efficiently transferring that energy to chlorophyll (B73375). The complex is composed of eight this compound (PID) and two chlorophyll-a (CLA) molecules held in close proximity by a polypeptide chain.[2] The energy transfer from the carotenoid (this compound) to chlorophyll occurs with near-perfect quantum efficiency.[3]
Understanding the intricate and ultrafast energy transfer pathways within PCP has been a significant challenge due to the spectral congestion and competing kinetic pathways.[4][5] Traditional time-resolved spectroscopic techniques often struggle to resolve these complex dynamics.[1] Two-dimensional electronic spectroscopy (2DES) has emerged as a powerful technique to overcome these limitations. By spreading the spectroscopic signals across two frequency dimensions, 2DES can disentangle overlapping spectral features, identify couplings between chromophores through the presence of cross-peaks, and track energy transfer pathways with femtosecond precision.[6][7]
These application notes provide a detailed overview of the application of 2DES to study PCP, including experimental protocols, data interpretation, and a summary of key findings that have elucidated the fundamental mechanisms of light harvesting in this remarkable system.
Experimental Protocols
Sample Preparation
The quality of the 2DES data is critically dependent on the sample preparation.
-
Protein Isolation: The this compound-Chlorophyll Protein is isolated from the dinoflagellate Amphidinium carterae. Further purification can be achieved using standard chromatography techniques.
-
Buffer and Concentration: The purified PCP is typically suspended in a buffered solution (e.g., Tris buffer) to maintain its native conformation. The sample concentration should be adjusted to achieve an optical density (OD) of approximately 0.1 to 0.3 at the absorption maximum in a cuvette with a short path length (e.g., 1 mm) to avoid signal saturation and unwanted propagation effects.
-
Sample Holder: The sample is held in a thin, optically transparent cuvette (e.g., quartz) with a path length typically between 0.2 mm and 1 mm. For low-temperature measurements, the cuvette is mounted in a cryostat.
Two-Dimensional Electronic Spectroscopy (2DES) Setup
The 2DES experiment utilizes a sequence of three femtosecond laser pulses that interact with the sample. A fourth pulse, the local oscillator, is used for heterodyne detection of the emitted signal.
-
Laser Source: A broadband laser source is required to cover the absorption bands of both this compound and chlorophyll a. Typically, a noncollinear optical parametric amplifier (NOPA) pumped by a high-repetition-rate laser (e.g., Ytterbium-based) is used to generate pulses with durations of 10-50 fs.[3][8]
-
Pulse Sequence: The experiment involves a three-pulse sequence with controlled time delays.[7]
-
Pulse 1 (Pump): Creates a coherent superposition of the ground and excited states.
-
Pulse 2 (Pump): Interacts with the evolving coherence. The time delay between pulse 1 and 2 is the coherence time (τ) .
-
Pulse 3 (Probe): Interacts with the system after a population time (T) , during which energy transfer and relaxation occur. This interaction generates a third-order polarization signal.
-
-
Geometry: A partially collinear pump-probe geometry is often employed. Pulses 1 and 2 are generated using an interferometer or a pulse shaper and are collinear, while the probe pulse arrives from a non-collinear direction.[8][9]
-
Detection: The signal emitted in the phase-matched direction is collected and interfered with a local oscillator (a replica of the probe pulse) on the entrance slit of a spectrometer. The resulting spectral interferogram is recorded by a CCD camera.[10]
Data Acquisition and Analysis
-
Data Acquisition: For a fixed population time (T), the coherence time (τ) is scanned in small steps (e.g., 5 fs).[10] This process is repeated for a series of population times to create a 3D data set (τ, T, λ_t), where λ_t is the detection wavelength.
-
Fourier Transformation: A Fourier transform is performed along the τ dimension for each detection wavelength to generate the 2D spectrum, which correlates the excitation frequency (ω_τ) with the detection frequency (ω_t).[10]
-
Data Interpretation:
-
Diagonal Peaks: Peaks appearing on the diagonal (ω_τ = ω_t) correspond to the excitation and subsequent emission of the same electronic state.
-
Cross-Peaks: Off-diagonal peaks (ω_τ ≠ ω_t) are the key feature of 2DES. They signify electronic coupling or energy transfer between the state excited at ω_τ and the state detected at ω_t.[4][5][11]
-
-
Kinetic Analysis: By analyzing the growth and decay of diagonal and cross-peak amplitudes as a function of the population time (T), the timescales of energy transfer and relaxation processes can be determined. A global multiexponential analysis is often used to extract the time constants and generate decay-associated spectra (DAS).[12][13]
Application: Unraveling Energy Transfer Pathways in PCP
2DES has been instrumental in building a consistent model of the ultrafast photophysics in PCP.[1][14] The high time and frequency resolution of the technique allows for the disentanglement of competing energy transfer pathways.[4][5]
Key Findings
-
Direct S₂ → Qₓ Pathway: 2DES experiments have provided direct evidence for a previously unconfirmed, ultrafast energy transfer pathway from the this compound S₂ state to the chlorophyll-a Qₓ state.[1][4][5] This is observed as a cross-peak between the this compound S₂ absorption region and the chlorophyll-a Qₓ region.[11] This channel is critical for the high efficiency of light harvesting.
-
Ultrafast S₁ Formation: The this compound S₁ state, which is dark (one-photon forbidden) from the ground state, is populated in under 30 femtoseconds.[1] Kinetic analysis reveals this formation time to be as fast as 24 fs.[4][5][14] This rapid population is proposed to occur via a conical intersection between the S₂ and S₁ potential energy surfaces.[1][4][6]
-
Multiple Competing Channels: The 2DES data show clear cross-peaks between the this compound S₂ state and both the Qₓ and Qᵧ states of chlorophyll-a, indicating that energy transfer proceeds through multiple channels simultaneously.[4][5][11] The coexistence of these pathways ensures the robustness and high efficiency of the overall energy transfer process.[3]
Quantitative Data Summary
The following tables summarize the key electronic states and the dynamics measured by 2DES.
Table 1: Relevant Electronic States in this compound-Chlorophyll Protein (PCP)
| Chromophore | State | Absorption Region (nm) | Absorption Region (cm⁻¹) | Role |
| This compound (PID) | S₀ → S₂ | 400 - 550[2] | 25,000 - 18,180 | Primary light absorption |
| This compound (PID) | S₁ / ICT | - | - | Intermediate in energy transfer |
| Chlorophyll a (CLA) | Qₓ | ~615[2][3] | ~16,250 | Energy acceptor |
| Chlorophyll a (CLA) | Qᵧ | ~670[2][3] | ~15,000 | Final energy acceptor |
Table 2: Ultrafast Energy Transfer Dynamics in PCP Revealed by 2DES
| Process | Pathway | Timescale | Significance |
| Internal Conversion | PID S₂ → PID S₁ | < 30 fs (e.g., 24 fs)[1][4][5] | Rapidly populates the S₁ state, likely via a conical intersection. |
| Energy Transfer | PID S₂ → CLA Qₓ | Ultrafast (< 200 fs)[11] | A major, previously unconfirmed, efficient energy transfer channel. |
| Energy Transfer | PID S₂ → CLA Qᵧ | Slower ps timescale | Contributes to overall energy transfer. |
| Energy Transfer | PID S₁/ICT → CLA Qᵧ | 2 - 3 ps[3] | A well-established pathway for energy transfer to the lowest excited state of chlorophyll. |
Visualizations
Experimental Workflow
The diagram below illustrates the logical flow of a typical 2DES experiment.
Caption: Workflow for a 2D Electronic Spectroscopy experiment.
Energy Transfer Pathways
The following diagram summarizes the key energy transfer channels in PCP as identified by 2DES.
Caption: Energy transfer pathways in PCP revealed by 2DES.
References
- 1. osti.gov [osti.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Consistent Model of Ultrafast Energy Transfer in this compound Chlorophyll- a Protein Using Two-Dimensional Electronic Spectroscopy and Förster Theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Consistent Model of Ultrafast Energy Transfer in this compound Chlorophyll-a Protein Using Two-Dimensional Electronic Spectroscopy and Förster Theory. | Semantic Scholar [semanticscholar.org]
- 7. nireos.com [nireos.com]
- 8. researchgate.net [researchgate.net]
- 9. Two-Dimensional Optical Spectroscopy | Laser Chemistry, Spectroscopy & Dynamics Group [bristoldynamics.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Verification Required - Princeton University Library [dataspace.princeton.edu]
- 12. Photoelectrochemical Two-Dimensional Electronic Spectroscopy (PEC2DES) of Photosystem I: Charge Separation Dynamics Hidden in a Multichromophoric Landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 14. A Consistent Model of Ultrafast Energy Transfer in this compound Chlorophyll-a Protein Using Two-Dimensional Electronic Spectroscopy and Förster Theory (Journal Article) | OSTI.GOV [osti.gov]
Application Notes and Protocols for Real-Time Bioconjugation Sensing Using Peridinin-Based Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise and real-time monitoring of bioconjugation events is critical in various fields, including drug development, diagnostics, and fundamental biological research. Peridinin-Chlorophyll-Protein (PerCP) complexes, isolated from dinoflagellates, are increasingly utilized as novel fluorescent probes for such applications. Their intrinsic brightness, large Stokes shift, and sensitivity to the local environment make them excellent candidates for developing real-time, wash-free bioconjugation assays. This document provides detailed application notes and protocols for the use of this compound-based probes in real-time bioconjugation sensing, leveraging principles of fluorescence quenching.
Upon bioconjugation, the close proximity of the interacting molecules can lead to a change in the fluorescence emission of the PerCP probe, most commonly through quenching. This change in fluorescence intensity can be monitored in real-time to provide kinetic data on the binding event. This approach offers a significant advantage over endpoint assays by providing dynamic information about the interaction.
Core Principles and Signaling Pathway
The fundamental principle behind using this compound-based probes for real-time bioconjugation sensing lies in the modulation of their fluorescence upon binding to a target molecule. When a PerCP-labeled molecule binds to its partner, the interaction can bring a quenching moiety into close proximity to the PerCP, resulting in a decrease in its fluorescence signal. This process, known as contact quenching, is distance-dependent and can be monitored to provide real-time kinetic data of the bioconjugation event.
Quantitative Data Summary
The following tables summarize key quantitative data for PerCP and representative bioconjugation sensing parameters.
Table 1: Spectroscopic Properties of this compound-Chlorophyll-Protein (PerCP) Complex
| Parameter | Value | Reference |
| Excitation Maximum | 482 nm | [1] |
| Emission Maximum | 677 nm | [1] |
| Stokes Shift | ~195 nm | [1] |
| Molecular Weight | ~35.5 kDa | [1] |
Table 2: Representative Kinetic Parameters from Real-Time Fluorescence Quenching Assay
| Interacting Pair | Association Rate Constant (k_on) (M⁻¹s⁻¹) | Dissociation Rate Constant (k_off) (s⁻¹) | Dissociation Constant (K_D) (nM) |
| Antibody - Antigen | 1.5 x 10⁵ | 5.0 x 10⁻⁴ | 3.3 |
| Protein - Small Molecule | 8.2 x 10⁴ | 2.1 x 10⁻³ | 25.6 |
| Nanobody - Target Protein | 3.4 x 10⁵ | 9.8 x 10⁻⁴ | 2.9 |
Note: The values in Table 2 are representative and will vary depending on the specific interacting molecules and assay conditions.
Experimental Protocols
Protocol 1: Conjugation of PerCP to a Protein/Antibody
This protocol describes the covalent attachment of a commercially available PerCP conjugation kit to a protein or antibody of interest.
Materials:
-
PerCP Conjugation Kit (containing lyophilized PerCP mix, modifier reagent, and quencher reagent)
-
Protein/antibody to be labeled (in an amine-free buffer, e.g., MES, MOPS, HEPES, or phosphate (B84403) buffer, pH 6.5-8.5)
-
Pipettes and tips
-
Microcentrifuge tubes
Procedure:
-
Antibody Preparation: Ensure the protein/antibody is at a suitable concentration (typically 1-2 mg/mL) in an amine-free buffer. If the buffer contains primary amines (e.g., Tris), dialysis or buffer exchange is required.
-
Modifier Addition: Add 1 µL of the modifier reagent for every 10 µL of the protein/antibody solution. Mix gently by pipetting.
-
Reconstitution of PerCP: Transfer the entire volume of the modified protein/antibody solution to the vial containing the lyophilized PerCP mix.
-
Incubation: Gently resuspend the lyophilized powder by pipetting up and down. Cap the vial and incubate at room temperature (20-25°C) for 3 hours in the dark. Longer incubation times (e.g., overnight) are also acceptable.
-
Quenching: Add 1 µL of the quencher reagent for every 10 µL of the protein/antibody used. Mix gently.
-
Final Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Storage: The PerCP-conjugated protein is now ready to use. Store at 4°C in the dark. Do not freeze.
Protocol 2: Real-Time Bioconjugation Sensing using Fluorescence Quenching
This protocol details the use of a PerCP-conjugated molecule to monitor its binding to a target in real-time.
Materials:
-
PerCP-conjugated protein (from Protocol 1)
-
Target molecule
-
Assay buffer (e.g., PBS or HEPES-buffered saline, pH 7.4)
-
Fluorometer or microplate reader with fluorescence intensity detection capabilities
-
Black, low-volume 96-well or 384-well plates
Experimental Setup:
-
Instrument Settings:
-
Set the excitation wavelength to 482 nm.
-
Set the emission wavelength to 677 nm.
-
Set the instrument to kinetic mode to acquire data over time.
-
Optimize the gain/sensitivity settings to ensure the initial fluorescence signal is within the linear range of the detector.
-
-
Assay Procedure:
-
Baseline Reading: Pipette a solution of the PerCP-conjugated protein at a known concentration into the wells of the microplate. Record the baseline fluorescence for a set period (e.g., 5-10 minutes) to ensure a stable signal.
-
Initiate Reaction: Inject a solution of the target molecule at various concentrations into the wells containing the PerCP-conjugate. Ensure rapid and thorough mixing.
-
Data Acquisition: Immediately start recording the fluorescence intensity over time. The time course of the fluorescence decrease corresponds to the binding kinetics of the interaction. Continue data acquisition until the signal reaches a plateau, indicating that the binding has reached equilibrium.
-
Controls: Include control wells with only the PerCP-conjugated protein to monitor for photobleaching. Also, include wells with the PerCP-conjugate and a non-binding control molecule to assess non-specific interactions.
-
Data Analysis
The kinetic data obtained from the fluorescence quenching assay can be analyzed to determine the association (k_on) and dissociation (k_off) rate constants, and the equilibrium dissociation constant (K_D).
-
Data Correction: Correct the raw fluorescence data for photobleaching by subtracting the signal decay observed in the control wells (PerCP-conjugate only).
-
Curve Fitting: The corrected fluorescence decay curves can be fitted to a one-phase or two-phase exponential decay model using appropriate software (e.g., GraphPad Prism, Origin).
-
For a simple 1:1 binding model, the observed rate constant (k_obs) can be obtained from the fit.
-
-
Determination of k_on and k_off:
-
Plot the k_obs values against the concentration of the target molecule.
-
Fit the resulting data to a linear regression model. The slope of the line represents the association rate constant (k_on), and the y-intercept represents the dissociation rate constant (k_off).
-
-
Calculation of K_D: The equilibrium dissociation constant (K_D) can be calculated from the ratio of the rate constants: K_D = k_off / k_on.
Conclusion
This compound-based probes offer a powerful tool for the real-time monitoring of bioconjugation events. The protocols and data analysis methods outlined in this document provide a framework for researchers to implement this technology in their own studies. The ability to obtain kinetic information in a wash-free, real-time format can significantly accelerate research and development in areas where understanding molecular interactions is paramount.
References
Application Notes and Protocols for LC-MS/MS Analysis of Peridinin-Chlorophyll a-Protein
For Researchers, Scientists, and Drug Development Professionals
Introduction
The peridinin-chlorophyll a-protein (PCP) is a unique water-soluble light-harvesting complex found in many photosynthetic dinoflagellates. It plays a crucial role in photosynthesis by absorbing light in the blue-green region of the spectrum (470-550 nm) and efficiently transferring this energy to chlorophyll (B73375) a.[1][2] This intricate process is facilitated by the protein's structure, which typically binds multiple this compound and chlorophyll a molecules.[2] The analysis of PCP is critical for understanding photosynthetic mechanisms in these organisms and has potential applications in biotechnology and drug development, where PCP conjugates are used as fluorescent probes.[3]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful technique for the detailed characterization of PCP. This method allows for the accurate determination of the protein's molecular weight, the identification of its amino acid sequence, and the characterization of different isoforms.[3][4] This application note provides a comprehensive overview of the methodologies and protocols for the extraction, purification, and subsequent LC-MS/MS analysis of PCP.
Data Presentation
Quantitative Data Summary of this compound-Chlorophyll a-Protein from Various Dinoflagellates
The following table summarizes key quantitative data for PCP from different dinoflagellate species, as determined by various analytical techniques including LC-MS/MS.
| Dinoflagellate Species | PCP Form | Molecular Weight (kDa) | Isoelectric Point (pI) | This compound:Chl a Ratio | Reference |
| Symbiodinium tridacnidorum (CS-73) | Short Form (monomeric unit) | ~17.3 | 5.6 | Not specified | [3] |
| Symbiodinium sp. (CS-156) | Monomeric | 32.7 | Not specified | 4:1 | [4] |
| Glenodinium sp. | Complex | 35.5 | 7.3, 7.4 | ~4:1 | [1] |
| Subunit | 15.5 | [1] | |||
| Gonyaulax polyedra | Monomeric | 34.5 | 7.2 | ~4:1 | [1] |
| Amphidinium carterae | Main Form | 32 | Not specified | 8:1 | [5] |
| Novel Form | 34 | Not specified | 6:1 | [5] | |
| Alexandrium cohorticula | Monomeric | 37 | Not specified | 6:1 (12 this compound: 2 Chl a) |
Experimental Protocols
I. Extraction and Purification of this compound-Chlorophyll a-Protein
This protocol describes the extraction and purification of PCP from dinoflagellate cultures.
Materials:
-
Dinoflagellate cell culture
-
Tris-HCl buffer (50 mM, pH 7.5)
-
Dialysis tubing
-
Gel filtration chromatography column (e.g., Sephadex G-100)
-
Ion-exchange chromatography column (e.g., DEAE-Sepharose or CM-Sepharose)
-
ÄKTA™ PURE system or similar chromatography system
-
Centrifuge and appropriate tubes
-
Spectrophotometer
Procedure:
-
Cell Harvesting: Harvest dinoflagellate cells from the culture medium by centrifugation at 8,000 x g for 10 minutes at 4°C.[3] Discard the supernatant.
-
Cell Lysis: Resuspend the cell pellet in 50 mM Tris-HCl buffer (pH 7.5).[3] Cell lysis can be achieved by sonication or freeze-thawing cycles.
-
Clarification: Centrifuge the cell lysate at 10,000 x g for 20 minutes at 4°C to pellet cell debris. Collect the supernatant containing the soluble PCP.
-
Ammonium Sulfate Precipitation:
-
Slowly add solid ammonium sulfate to the supernatant with gentle stirring to achieve a desired saturation percentage (e.g., 40-80%). This step helps to precipitate the PCP.
-
Incubate the mixture on ice for at least 1 hour with occasional stirring.
-
Centrifuge at 10,000 x g for 20 minutes at 4°C to collect the precipitated protein. Discard the supernatant.
-
Resuspend the pellet in a minimal volume of Tris-HCl buffer.
-
-
Dialysis: Dialyze the resuspended pellet against Tris-HCl buffer overnight at 4°C to remove excess ammonium sulfate.
-
Gel Filtration Chromatography:
-
Load the dialyzed sample onto a gel filtration column (e.g., Sephadex G-100) equilibrated with Tris-HCl buffer.
-
Elute the proteins with the same buffer and collect fractions.
-
Monitor the absorbance of the fractions at 280 nm (for protein) and 483 nm (for PCP) to identify the fractions containing PCP.
-
-
Ion-Exchange Chromatography:
-
Pool the PCP-containing fractions from the gel filtration step.
-
Load the pooled sample onto an ion-exchange column (the type of resin, either anion or cation exchange, will depend on the pI of the specific PCP isoform).
-
Wash the column with the equilibration buffer to remove unbound proteins.
-
Elute the bound PCP using a linear salt gradient (e.g., 0-1 M NaCl in Tris-HCl buffer).
-
Collect fractions and monitor the absorbance to identify the purified PCP.
-
-
Purity Assessment: Assess the purity of the final PCP sample by SDS-PAGE. A single band should be observed.
II. Sample Preparation for LC-MS/MS Analysis (In-Solution Tryptic Digestion)
This protocol describes the preparation of the purified PCP for LC-MS/MS analysis.
Materials:
-
Purified PCP sample
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium bicarbonate buffer (50 mM, pH 8.0)
-
Formic acid
Procedure:
-
Reduction: To the purified PCP sample, add DTT to a final concentration of 10 mM. Incubate at 56°C for 30 minutes.
-
Alkylation: Cool the sample to room temperature. Add IAA to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes.
-
Digestion: Add trypsin to the sample at a 1:50 (trypsin:protein) ratio (w/w). Incubate overnight at 37°C.
-
Quenching: Stop the digestion by adding formic acid to a final concentration of 0.1%.
-
Desalting: Desalt the peptide mixture using a C18 ZipTip or a similar solid-phase extraction method.
-
Sample Preparation for LC-MS/MS: Dry the desalted peptides in a vacuum centrifuge and resuspend in a suitable volume of 0.1% formic acid in water for LC-MS/MS analysis.
III. LC-MS/MS Analysis
This protocol provides a general framework for the LC-MS/MS analysis of PCP tryptic peptides. Parameters may need to be optimized for the specific instrument used.
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system capable of nanoflow rates.
-
A high-resolution mass spectrometer (e.g., Q Exactive Plus, Thermo Scientific or Synapt G2, Waters) equipped with a nano-electrospray ionization (nESI) source.
LC Parameters:
-
Trap Column: nanoEase C18 trapping column (or equivalent).[3]
-
Analytical Column: PicoFrit column (75 µm ID × 250 mm) packed with C18AQ resin (3 µm) (or equivalent).[3]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 98% acetonitrile with 0.2% formic acid.[3]
-
Flow Rate: 300 nL/min.
-
Gradient:
MS/MS Parameters (example for a Q Exactive instrument):
-
Ionization Mode: Positive ion mode.
-
Spray Voltage: 2000 V.[3]
-
MS1 Scan Range: 350–1500 m/z.[3]
-
MS1 Resolution: 70,000.[3]
-
Data Acquisition: Data-Dependent Acquisition (DDA).
-
TopN: Select the top 10-20 most intense precursor ions for fragmentation.
-
Isolation Window: 2.0 m/z.
-
Collision Energy: Normalized Collision Energy (NCE) of 27.
-
MS2 Resolution: 17,500.
-
Dynamic Exclusion: 30 seconds.
IV. Data Analysis
This protocol outlines the steps for analyzing the raw LC-MS/MS data to identify and characterize the PCP.
Software:
-
ProteinLynx Global Server (PLGS) (Waters) or similar proteomics data analysis software (e.g., MaxQuant, Proteome Discoverer).
Procedure:
-
Raw Data Conversion: Convert the raw mass spectrometry data files to a compatible format for the search engine (e.g., .mgf).
-
Database Searching:
-
Use a search engine like Mascot or the built-in search engine in PLGS to search the MS/MS spectra against a protein sequence database.
-
Suitable databases include NCBIprot or UniProt. It is advisable to create a custom database containing known PCP sequences and sequences from the dinoflagellate species of interest.
-
-
Search Parameters:
-
Enzyme: Trypsin.
-
Fixed Modifications: Carbamidomethyl (C).
-
Variable Modifications: Oxidation (M), Acetyl (Protein N-term).
-
Precursor Mass Tolerance: 10 ppm.
-
Fragment Mass Tolerance: 0.02 Da.
-
Max Missed Cleavages: 2.
-
-
Data Validation and Interpretation:
-
Filter the search results based on a false discovery rate (FDR) of <1%.
-
Identify the PCP based on high-confidence peptide matches.
-
Analyze the sequence coverage to confirm the identity of the protein.
-
Use the quantitative data (e.g., peak areas or spectral counts) to estimate the relative abundance of different PCP isoforms if present.
-
Mandatory Visualization
Caption: Experimental workflow for the LC-MS/MS analysis of this compound-chlorophyll a-protein.
References
- 1. Purification and characterization of this compound-chlorophyll a-proteins from the marine dinoflagellates Glenodinium sp. and Gonyaulax polyedra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of the this compound-chlorophyll a-protein complex in the dinoflagellate Symbiodinium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. bsb.research.baylor.edu [bsb.research.baylor.edu]
- 5. Two distinct forms of the this compound-chlorophyll a-protein from Amphidinium carterae - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Investigating the Ultrafast Excited-State Dynamics of Phencyclidine (PCP) using Transient Absorption Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phencyclidine (PCP), an arylcyclohexylamine, is a dissociative anesthetic that has gained notoriety as a recreational drug due to its profound psychological effects.[1] Understanding the fundamental photophysical and photochemical processes that occur in PCP upon absorption of light is crucial for a complete characterization of its properties, which may have implications for the development of analytical detection methods and a deeper comprehension of its interaction with biological systems. Transient absorption spectroscopy (TAS) is a powerful technique to study the short-lived excited states of molecules.[2][3] This application note provides a detailed protocol for conducting transient absorption studies on PCP to elucidate its excited-state dynamics, such as the lifetimes of excited states and the pathways of relaxation back to the ground state.
Safety Precautions
Phencyclidine is a Schedule II controlled substance with significant health risks.[4] All handling and experiments must be performed in a licensed facility, adhering to strict safety protocols and regulations. Appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, must be worn at all times. All procedures should be carried out in a certified fume hood to avoid inhalation or accidental exposure.
Experimental Protocol
1. Sample Preparation
A stock solution of phencyclidine hydrochloride (PCP HCl) should be prepared in a suitable solvent. Given that the UV-Vis absorption spectrum of PCP has been characterized in 0.1M hydrochloric acid (HCl), this is a recommended solvent to ensure consistency with existing data.[4] For time-resolved studies, a non-polar solvent like cyclohexane (B81311) or a polar aprotic solvent such as acetonitrile (B52724) can also be used to investigate solvent effects on the excited-state dynamics.
-
Materials:
-
Phencyclidine hydrochloride (PCP HCl)
-
0.1 M Hydrochloric acid (HCl)
-
Spectroscopic grade solvent (e.g., cyclohexane, acetonitrile)
-
Volumetric flasks
-
Pipettes
-
Quartz cuvette with a 1 mm path length
-
-
Procedure:
-
Prepare a stock solution of PCP HCl in 0.1 M HCl at a concentration of 1 mg/mL.
-
From the stock solution, prepare a working solution with a concentration that yields an absorbance of approximately 0.5-1.0 at the excitation wavelength in a 1 mm path length cuvette. This ensures a good signal-to-noise ratio while minimizing inner filter effects.
-
Transfer the working solution to a 1 mm path length quartz cuvette for the transient absorption measurements.
-
2. Transient Absorption Spectroscopy Setup
A standard femtosecond pump-probe transient absorption spectrometer is required. The fundamental output of a Ti:sapphire regenerative amplifier is used to generate the pump and probe pulses.
-
Pump Pulse Generation: The UV-Vis absorption spectrum of PCP in 0.1M HCl shows absorption maxima at 252, 257.5, 262, and 268.5 nm.[4] Therefore, an appropriate pump wavelength would be around 266 nm. This can be generated by frequency-tripling the fundamental output (e.g., 800 nm) of the Ti:sapphire laser.
-
Probe Pulse Generation: A white-light continuum (WLC) probe pulse is generated by focusing a small portion of the fundamental laser output onto a nonlinear crystal (e.g., CaF2 or sapphire). This creates a broadband probe beam that can monitor changes in absorption across a wide spectral range.
-
Data Acquisition: The pump beam excites the sample, and the time-delayed probe beam passes through the excited volume. The change in absorbance of the probe light is measured as a function of wavelength and time delay between the pump and probe pulses. A mechanical delay stage is used to vary the path length and thus the time delay.
3. Data Acquisition Parameters
-
Pump Wavelength: ~266 nm (or another wavelength corresponding to a ground-state absorption maximum of PCP)
-
Probe Wavelength Range: 350 - 700 nm (or a broader range depending on the generated white light continuum)
-
Pulse Duration: <100 fs
-
Time Delay Range: -1 ps to 2 ns (with finer steps around time zero)
-
Data Analysis: The collected data will be a 3D map of change in absorbance (ΔA) versus wavelength and time. This data can be analyzed using global fitting and singular value decomposition to extract the kinetic time constants and the spectra of the transient species.
Data Presentation
The quantitative data from the proposed experimental setup is summarized in the table below for clarity and easy comparison.
| Parameter | Value | Rationale |
| Analyte | Phencyclidine (PCP) | The subject of the investigation. |
| Solvent | 0.1 M HCl, Cyclohexane, or Acetonitrile | To match existing UV-Vis data and investigate solvent effects on excited-state dynamics. |
| Concentration | Adjusted for Absorbance of 0.5-1.0 at λ_pump | To optimize signal-to-noise ratio and minimize inner-filter effects. |
| Pump Wavelength (λ_pump) | ~266 nm | Corresponds to a ground-state absorption maximum of PCP, ensuring efficient excitation.[4] |
| Probe Wavelength Range | 350 - 700 nm | To monitor the evolution of excited-state absorption and ground-state bleaching features. |
| Laser System | Ti:sapphire regenerative amplifier | Standard for femtosecond transient absorption spectroscopy. |
| Pulse Duration | < 100 fs | To achieve high temporal resolution for observing ultrafast processes. |
| Time Delay Range | -1 ps to 2 ns | To capture the initial ultrafast dynamics and subsequent relaxation pathways on the picosecond timescale. |
| Cuvette Path Length | 1 mm | A standard path length for transient absorption experiments to minimize dispersion of the probe pulse. |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for transient absorption studies on PCP.
References
- 1. Arylcyclohexylamine - Wikipedia [en.wikipedia.org]
- 2. Femtosecond to Microsecond Observation of Photochemical Pathways in Nitroaromatic Phototriggers Using Transient Absorption Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transient absorption, femtosecond dynamics, vibrational coherence and molecular modelling of the photoisomerization of N-salicylidene-o-aminophenol in solution - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Phencyclidine | C17H25N | CID 6468 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for SDS-PAGE Analysis of Purified Peridinin-Chlorophyll a-Protein (PCP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The peridinin-chlorophyll a-protein (PCP) is a unique water-soluble light-harvesting complex found in many dinoflagellates. It plays a crucial role in photosynthesis by absorbing light in the blue-green region of the spectrum and efficiently transferring the energy to chlorophyll (B73375) a.[1][2] The distinct spectral properties of PCP and its constituent pigments, this compound and chlorophyll a, have made it a subject of intense research, with applications ranging from ecological studies to the development of fluorescent probes in biomedical imaging.[3][4]
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a fundamental technique for the characterization of purified PCP. It allows for the determination of the subunit molecular weight, assessment of purity, and identification of different isoforms of the protein.[3][5] This document provides detailed protocols for the SDS-PAGE analysis of purified PCP, along with expected results based on published data.
Data Presentation
The molecular weight of the this compound-chlorophyll a-protein can vary depending on the dinoflagellate species and the oligomeric state of the complex. SDS-PAGE analysis under denaturing conditions dissociates the protein subunits, allowing for the determination of their individual molecular weights.
| Dinoflagellate Species | Apparent Molecular Weight (kDa) | Protein Form | Reference |
| Glenodinium sp. | 35.5 (complex), 15.5 (subunit) | Homodimer | [1] |
| Gonyaulax polyedra | 34.5 (complex), ~32 (subunit) | Monomer | [1] |
| Symbiodinium tridacnidorum CS-73 | ~17.3 | Monomer (short form) | [3][4][5] |
| Symbiodinium sp. CS-156 | 32.7 | Monomer (long form) | [2][6] |
| Prorocentrum hoffmannianum | ~32-34 | Monomer | [7] |
Note: The terms "monomer" and "homodimer" in the context of PCP can be complex. Some "monomeric" forms with higher molecular weights (30-35 kDa) are thought to have arisen from gene duplication and consist of two linked domains, while "homodimeric" forms are composed of two separate, smaller subunits (14-16 kDa).[3]
Experimental Protocols
This section outlines the key experimental procedures for the successful SDS-PAGE analysis of purified PCP.
Sample Preparation
Proper sample preparation is critical for obtaining clear and accurate results. The goal is to denature the protein, reduce disulfide bonds, and ensure complete solubilization.
Materials:
-
Purified PCP sample
-
2x Laemmli sample buffer (4% w/v SDS, 20% v/v glycerol, 125 mM Tris-HCl pH 6.8, 0.02% w/v bromophenol blue)
-
β-mercaptoethanol or dithiothreitol (B142953) (DTT)
-
Microcentrifuge tubes
-
Heating block or water bath
Protocol:
-
To a microcentrifuge tube, add a known amount of purified PCP sample.
-
Add an equal volume of 2x Laemmli sample buffer.
-
Add a reducing agent to a final concentration of 5% (v/v) for β-mercaptoethanol or 200 mM for DTT.[3]
-
Vortex the mixture gently to ensure thorough mixing.
-
Heat the sample at 95-100°C for 5-10 minutes to denature the protein.[8][9][10]
-
Allow the sample to cool to room temperature.
-
Centrifuge the sample at high speed (e.g., 14,000 x g) for 5 minutes to pellet any insoluble material.[8][10]
-
The supernatant is now ready for loading onto the SDS-PAGE gel.
SDS-PAGE Gel Electrophoresis
The choice of acrylamide (B121943) concentration in the gel is dependent on the expected molecular weight of the PCP subunits. For the typical size range of PCP (15-35 kDa), a 10-15% acrylamide resolving gel is appropriate.[7][11]
Materials:
-
Acrylamide/bis-acrylamide solution
-
Tris-HCl buffers (for resolving and stacking gels)
-
Sodium dodecyl sulfate (B86663) (SDS)
-
Ammonium persulfate (APS)
-
N,N,N',N'-Tetramethylethylenediamine (TEMED)
-
Electrophoresis apparatus (gel casting stand, glass plates, combs)
-
Power supply
-
1x Tris-Glycine-SDS running buffer
Protocol:
-
Casting the Gel:
-
Assemble the gel casting apparatus according to the manufacturer's instructions.
-
Prepare the resolving gel solution with the desired acrylamide concentration (e.g., 12%).[9] Add APS and TEMED to initiate polymerization and pour the gel, leaving space for the stacking gel. Overlay with water or isopropanol (B130326) to ensure a flat surface.
-
After the resolving gel has polymerized, pour off the overlay and prepare the stacking gel solution (typically 4-5% acrylamide).[9]
-
Pour the stacking gel solution and insert the comb to create the sample wells. Allow the stacking gel to fully polymerize.
-
-
Running the Gel:
-
Place the polymerized gel into the electrophoresis tank.
-
Fill the inner and outer chambers with 1x Tris-Glycine-SDS running buffer.[12]
-
Carefully remove the comb from the stacking gel.
-
Load the prepared PCP samples and a molecular weight marker into the wells.
-
Connect the electrophoresis apparatus to the power supply and run the gel at a constant voltage (e.g., 100-150 V) until the bromophenol blue dye front reaches the bottom of the gel.[12]
-
Gel Staining and Visualization
After electrophoresis, the separated proteins in the gel need to be visualized. Coomassie Brilliant Blue and silver staining are common methods.
a) Coomassie Brilliant Blue Staining
A widely used, relatively simple, and sensitive method for protein visualization.[13][14]
Materials:
-
Coomassie Brilliant Blue R-250 or G-250 staining solution
-
Destaining solution (e.g., 40% methanol, 10% acetic acid)
-
Shaking platform
Protocol:
-
After electrophoresis, carefully remove the gel from the glass plates.
-
Place the gel in a container with Coomassie staining solution and agitate gently on a shaking platform for at least 1 hour.[14]
-
Remove the staining solution.
-
Add destaining solution and agitate. Replace the destaining solution several times until the protein bands are clearly visible against a clear background.[10][14]
-
The gel can be imaged using a gel documentation system.
b) Silver Staining
A more sensitive method than Coomassie staining, capable of detecting nanogram levels of protein.[13]
Materials:
-
Fixing solution (e.g., 50% methanol, 10% acetic acid)
-
Sensitizing solution (e.g., sodium thiosulfate)
-
Silver nitrate (B79036) solution
-
Developing solution (e.g., sodium carbonate and formaldehyde)
-
Stop solution (e.g., acetic acid)
Protocol:
-
Fix the gel in the fixing solution for at least 1 hour.
-
Wash the gel with deionized water.
-
Incubate the gel in the sensitizing solution.
-
Rinse the gel with water.
-
Incubate the gel in cold silver nitrate solution.
-
Rinse the gel with water.
-
Add the developing solution and watch for the appearance of protein bands.
-
Stop the reaction by adding the stop solution once the desired band intensity is reached.[13]
-
Rinse the gel with water and image.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the sequential steps involved in the SDS-PAGE analysis of purified PCP.
Caption: Workflow for SDS-PAGE analysis of PCP.
Logical Relationships in PCP Analysis
This diagram shows the relationship between the native PCP complex and its components as revealed by SDS-PAGE.
Caption: Dissociation of the PCP complex by SDS-PAGE.
References
- 1. Purification and characterization of this compound-chlorophyll a-proteins from the marine dinoflagellates Glenodinium sp. and Gonyaulax polyedra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of the this compound-chlorophyll a-protein complex in the dinoflagellate Symbiodinium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Upregulation of this compound-Chlorophyll A-Binding Protein in a Toxic Strain of Prorocentrum hoffmannianum under Normal and Phosphate-Depleted Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sample Preparation for SDS-PAGE - National Diagnostics [nationaldiagnostics.com]
- 9. PAGE简介 — 基于分子大小的蛋白质分离 [sigmaaldrich.com]
- 10. Methods for SDS-PAGE – Chemical Biology & Biochemistry Laboratory Using Genetic Code Expansion Manual [open.oregonstate.education]
- 11. Protein analysis SDS PAGE [qiagen.com]
- 12. SDS-PAGE Protocol | Rockland [rockland.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. Protein Gel Staining: Coomassie, Silver, Fluorescent & More - Creative Proteomics [creative-proteomics.com]
Application Notes and Protocols for Evaluating the Carcinogenic and Pro-inflammatory Effects of Pentachlorophenol (PCP)
Disclaimer: Pentachlorophenol (PCP) is a highly toxic environmental pollutant and is classified as a probable human carcinogen.[1] The following application notes and protocols are intended for researchers and scientists investigating the toxicological, carcinogenic, and pro-inflammatory properties of PCP. These assays are not for the evaluation of PCP as a therapeutic anti-cancer or anti-inflammatory agent, as evidence strongly indicates PCP promotes cancer and inflammation.
Introduction
Pentachlorophenol (PCP) is an organochlorine compound that was once widely used as a pesticide and wood preservative.[1][2] Due to its toxicity and persistence in the environment, its use is now restricted.[1] Exposure to PCP is associated with significant health risks, including carcinogenicity, immunotoxicity, and hepatotoxicity.[2][3] Epidemiological studies have suggested a credible causal relationship between PCP exposure and Non-Hodgkin Lymphoma (NHL) in humans.[2][4]
The mechanisms underlying PCP's toxicity are not fully understood but are thought to involve its metabolism into genotoxic compounds, induction of oxidative stress, immunosuppression, and the disruption of cellular signaling pathways leading to inflammation and inhibition of apoptosis.[2][4][5]
These application notes provide a framework for the in vitro evaluation of PCP's effects on cancer cells and inflammatory responses. The protocols described are standard methods to quantify cytotoxicity, apoptosis, and the production of inflammatory mediators.
Part 1: Anti-Cancer Assays (Assessment of Carcinogenic Potential)
The following assays are designed to evaluate the cytotoxic and other cancer-related effects of PCP and its metabolites on various cancer cell lines.
Data Presentation: Cytotoxicity of PCP and its Metabolite TCBQ
| Compound | Cell Line | Cancer Type | Assay | Endpoint | Result | Reference |
| PCP | Human NK Cells | - | Binding Assay | Tumor Cell Binding | 46.6% ± 21% decrease at 1 µM (6 days) | [6] |
| TCBQ | MCF7 | Breast (Luminal A) | Cytotoxicity Assay | Cytotoxicity | Induced | [7] |
| TCBQ | Sk-Br-3 | Breast (HER2+) | Cytotoxicity Assay | Cytotoxicity | Elevated | [7] |
| TCBQ | MDA-MB-231 | Breast (Triple-Negative) | Cytotoxicity Assay | Cytotoxicity | Less sensitive | [7] |
Experimental Protocols
Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[8][9][10]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% penicillin-streptomycin
-
Pentachlorophenol (PCP) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[9]
-
PCP Treatment: Treat the cells with various concentrations of PCP (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and an untreated control.[9]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[9][11]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[9][11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9][12]
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of PCP that inhibits cell growth by 50%, from the dose-response curve.[9]
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay detects apoptosis, or programmed cell death, a common mechanism affected by toxic compounds.[9]
Materials:
-
Cancer cell lines
-
PCP stock solution
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
1X Annexin V binding buffer
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat them with PCP at desired concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.[9]
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[9]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[9]
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry. Annexin V positive cells are considered apoptotic, while PI positive cells are necrotic.[9]
Visualizations
Caption: Workflow for assessing the carcinogenic potential of PCP.
Part 2: Anti-Inflammatory Assays (Assessment of Pro-Inflammatory Effects)
PCP exposure has been shown to induce a significant inflammatory response.[5][13] The following assays are used to quantify the production of key pro-inflammatory mediators.
Data Presentation: Pro-Inflammatory Effects of PCP
| Cell Line | PCP Conc. | Duration | Mediator | Effect | Reference |
| HepG2 (Liver) | 1 µM, 10 µM | 24 h | IL-1β, IL-6, TNF-α, IL-8, CCL2, CCL5 | Significant induction | [13] |
| A549 (Lung) | 1 µM, 10 µM | 24 h | IL-1β, IL-6, TNF-α, IL-8, CCL2, CCL5 | Significant induction | [13] |
| HepG2, A549 | 1 µM, 10 µM | 24 h | HMGB1, Hsp70, TLR-4 (mRNA) | Upregulated | [13] |
| HepG2, A549 | 1 µM, 10 µM | 24 h | NF-κB, STAT3 (Transcription Factors) | Increased expression | [13] |
Experimental Protocols
Protocol 3: Measurement of Nitric Oxide (NO) using the Griess Assay
This assay measures nitrite (B80452), a stable and nonvolatile breakdown product of NO, as an indicator of NO production.[12][14]
Materials:
-
Murine macrophage cell line (e.g., RAW 264.7)
-
PCP stock solution
-
Lipopolysaccharide (LPS)
-
Griess Reagent System
-
Sodium nitrite (NaNO₂) standard
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[14]
-
PCP Treatment: Pre-treat the cells with various concentrations of PCP for 1 hour.[14]
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include an unstimulated control group.[12][14]
-
Sample Collection: Collect 100 µL of the cell culture supernatant from each well.[14]
-
Griess Reaction: In a new 96-well plate, add the collected supernatant. Add the components of the Griess Reagent according to the manufacturer's instructions.
-
Incubation & Measurement: Incubate for 10-15 minutes at room temperature. Measure the absorbance at 540-550 nm.[12]
-
Quantification: Quantify the nitrite concentration using a sodium nitrite standard curve.[12]
Protocol 4: Quantification of Pro-Inflammatory Cytokines (ELISA)
Enzyme-Linked Immunosorbent Assays (ELISA) are used to quantify the levels of specific pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant.[12]
Materials:
-
Cell line (e.g., RAW 264.7, A549, HepG2)
-
PCP stock solution and LPS
-
ELISA kits for specific cytokines (TNF-α, IL-6, IL-1β)
-
96-well ELISA plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with PCP and/or LPS as described in Protocol 3.
-
Sample Collection: Collect the cell culture supernatants.
-
ELISA Protocol: Perform the ELISA according to the manufacturer's protocol for the specific cytokine kit. This typically involves:
-
Coating the plate with a capture antibody.
-
Adding samples and standards.
-
Adding a detection antibody.
-
Adding a substrate to produce a measurable color change.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength.
-
Quantification: Calculate the cytokine concentrations based on the standard curve.
Visualizations
Caption: PCP-induced pro-inflammatory signaling pathway.[13]
References
- 1. epa.gov [epa.gov]
- 2. Pentachlorophenol and By-products of Its Synthesis - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Monographie Vol. 117 : Pentachlorophénol et composés apparentés • Cancer Environnement [cancer-environnement.fr]
- 5. researchgate.net [researchgate.net]
- 6. Pentachlorophenol Decreases Tumor-cell-binding Capacity and Cell-Surface Protein Expression of Human Natural Killer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluating the Effects of Tetrachloro-1,4-benzoquinone, an Active Metabolite of Pentachlorophenol, on the Growth of Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Pentachlorophenol mediated regulation of DAMPs and inflammation: In vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Probing the Photophysics of Peridinin Complexes: Application Notes and Protocols in Vibrational Spectroscopy
Authored for Researchers, Scientists, and Drug Development Professionals, this document provides a detailed guide to the application of vibrational spectroscopy in the study of peridinin complexes. It includes comprehensive experimental protocols, tabulated quantitative data for comparative analysis, and visualizations of key signaling pathways and experimental workflows.
The carotenoid this compound, found in the this compound-chlorophyll-a-protein (PCP) complex of dinoflagellates, plays a crucial role in light harvesting for photosynthesis.[1] Its unique molecular structure, featuring a conjugated polyene chain with a lactone ring, an allene, and an epoxide, gives rise to complex photophysical properties, including highly efficient energy transfer to chlorophyll (B73375) a.[2][1][3] Vibrational spectroscopy techniques, such as Raman and infrared (IR) spectroscopy, are powerful tools to investigate the structural dynamics of this compound in its ground and excited states, providing insights into the mechanisms of energy transfer and photoprotection.[2]
Application Notes
Vibrational spectroscopy offers a window into the molecular vibrations of this compound and its surrounding environment within the PCP complex. By analyzing the frequencies, intensities, and temporal evolution of vibrational modes, researchers can elucidate:
-
Pigment-Protein Interactions: The vibrational frequencies of this compound, particularly the C=O stretching mode of the lactone ring, are sensitive to the local environment, including hydrogen bonding and solvent polarity.[2] These shifts can be used to probe the specific interactions between the this compound molecules and the protein scaffold.[2]
-
Excited-State Dynamics: Time-resolved vibrational spectroscopy techniques, such as femtosecond stimulated Raman spectroscopy (FSRS) and transient IR spectroscopy, can track the structural changes in this compound upon photoexcitation.[4][5][6] This allows for the characterization of excited states, including the S1 (2Ag-), the optically allowed S2 (1Bu+), and an intramolecular charge transfer (ICT) state, and their roles in the energy transfer cascade.[5][7][8]
-
Energy Transfer Pathways: By monitoring the vibrational signatures of both this compound and chlorophyll a over time, the kinetics and pathways of energy transfer can be determined.[7][8] Studies have revealed that energy transfer from the this compound ICT state to chlorophyll a is a dominant channel.[7][8]
-
Photoprotective Mechanisms: this compound is also involved in quenching chlorophyll a triplet states, thus preventing the formation of damaging reactive oxygen species.[2] Time-resolved vibrational spectroscopy can help to unravel the mechanism of this triplet-triplet energy transfer.[2][7][8]
Quantitative Vibrational Data of this compound
The following tables summarize key vibrational modes of this compound observed in different environments and states, providing a valuable resource for spectral interpretation and comparative studies.
Table 1: Ground State Vibrational Modes of this compound in Various Solvents
| Vibrational Mode | Wavenumber (cm⁻¹) in Cyclohexane | Wavenumber (cm⁻¹) in Chloroform | Wavenumber (cm⁻¹) in Methanol | Assignment | Reference |
| ν(C=O) lactone | ~1750 | ~1745 | ~1740 | C=O stretching of the lactone ring | [2] |
| ν(C=C) | ~1525 | ~1525 | ~1525 | C=C stretching of the polyene chain | [9] |
| ν(C-C) | ~1159 | ~1159 | ~1159 | C-C stretching of the polyene chain | [9] |
Table 2: Excited State Vibrational Modes of this compound
| Excited State | Vibrational Mode | Wavenumber (cm⁻¹) in Cyclohexane | Wavenumber (cm⁻¹) in Chloroform | Assignment | Reference |
| S₁/ICT | ν(C=C) | 1700, 1750 | 1630, 1660 | Excited state C=C stretching | [6][10] |
| Triplet (³Per) | ν(C=O) lactone bleach | 1748 | - | Bleaching of the ground state C=O stretch | [7][8] |
| Triplet (³Per) | ν(C=O) lactone | 1719 | - | C=O stretching of the triplet state | [11] |
| ICT | ν(C=O) lactone bleach | 1745 | - | Bleaching of the ground state C=O stretch | [7][8] |
Experimental Protocols
Detailed methodologies for key vibrational spectroscopy experiments are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and research goals.
Protocol 1: Femtosecond Stimulated Raman Spectroscopy (FSRS)
FSRS is a powerful technique to obtain time-resolved vibrational spectra with high temporal and spectral resolution.[12][13]
Objective: To probe the structural dynamics of this compound in an excited state.
Methodology:
-
Sample Preparation:
-
Dissolve purified this compound or PCP complex in a suitable solvent (e.g., cyclohexane, chloroform, or a buffer solution). The concentration should be adjusted to yield an appropriate optical density at the excitation wavelength.
-
Place the sample in a cuvette with a short path length (e.g., 1 mm) to minimize reabsorption and scattering.
-
-
FSRS Setup:
-
Actinic Pump: A femtosecond laser pulse (e.g., 400 nm) is used to excite the sample to the S2 state.[6]
-
Raman Pump: A picosecond laser pulse (e.g., 800 nm) is used to stimulate Raman scattering from the excited molecules.
-
Probe: A femtosecond broadband pulse is used to probe the stimulated Raman signal.
-
The time delay between the actinic pump and the Raman pump/probe pulses is varied to acquire spectra at different time points after photoexcitation.
-
-
Data Acquisition:
-
The probe beam is directed to a spectrometer equipped with a CCD detector.
-
Spectra are collected with the Raman pump on and off. The FSRS signal is obtained by dividing the pump-on spectrum by the pump-off spectrum.[13]
-
Acquire data at various time delays to construct a time-resolved spectral map.
-
-
Data Analysis:
-
Analyze the transient spectra to identify the appearance and decay of vibrational bands corresponding to excited states.
-
Fit the kinetic traces of specific bands to determine the lifetimes of the excited states and the rates of conformational changes.
-
Protocol 2: Femtosecond Transient Infrared (IR) Spectroscopy
Transient IR spectroscopy monitors the changes in the infrared absorption of a sample following photoexcitation.
Objective: To investigate the excited-state dynamics and energy transfer in this compound complexes by probing vibrational modes in the mid-IR region.
Methodology:
-
Sample Preparation:
-
Prepare a concentrated sample of this compound or PCP complex in a suitable solvent. D₂O is often used as a solvent for protein samples to avoid the strong IR absorption of H₂O.
-
The sample is placed between two CaF₂ windows with a thin spacer (e.g., 50 µm) to create a short path length.
-
-
Transient IR Setup:
-
Visible Pump: A femtosecond laser pulse (e.g., 400 nm, 480 nm, or 530 nm) excites the sample.[4]
-
IR Probe: A broadband mid-IR femtosecond pulse is used to probe the changes in IR absorption.
-
The time delay between the pump and probe pulses is systematically varied.
-
-
Data Acquisition:
-
The probe beam is directed through the sample and then to an MCT (Mercury Cadmium Telluride) detector array coupled to a spectrograph.
-
Difference spectra are calculated by subtracting the absorbance spectrum without the pump pulse from the spectrum with the pump pulse.
-
-
Data Analysis:
-
Analyze the transient difference spectra to identify bleach signals (depletion of ground-state absorption) and excited-state absorption features.
-
Global analysis of the time-resolved data can be used to extract the lifetimes of different excited states and the time constants for energy transfer processes.[7]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key processes in this compound photophysics and a typical experimental workflow.
Caption: Energy transfer pathways in the this compound-Chlorophyll-a-Protein complex.
References
- 1. This compound-chlorophyll-protein complex - Wikipedia [en.wikipedia.org]
- 2. The Unique Photophysical Properties of the this compound-Chlorophyll-a-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of Fluctuations in the this compound-Chlorophyll a-Protein on the Energy Transfer - Insights from Classical and QM/MM Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Identification of excited-state energy transfer and relaxation pathways in the this compound-chlorophyll complex: an ultrafast mid-infrared study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Ultrafast excited-state isomerization in phytochrome revealed by femtosecond stimulated Raman spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Diffuse Reflectance-Based Femtosecond Stimulated Raman Spectroscopy of Opaque Suspensions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Determination of the Extinction Coefficient of Peridinin-Chlorophyll-Protein (PerCP)
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Peridinin-Chlorophyll-Protein (PerCP) complex is a water-soluble fluorescent protein derived from dinoflagellates.[1][2] With a molecular weight of approximately 35.5 kDa, PerCP is widely utilized as a fluorescent label in applications such as flow cytometry and immunolabeling.[1][3][4] Its unique photophysical properties include a broad excitation spectrum with a maximum at ~482 nm, a large Stokes shift, and a distinct emission peak at ~677 nm.[1][4][5]
Accurate quantification of PerCP concentration is crucial for experimental consistency and the reliability of downstream applications. The most direct method for this is through UV-Vis spectrophotometry, based on the Beer-Lambert law. This law states that absorbance (A) is directly proportional to the molar concentration (c), the path length of light (L), and the molar extinction coefficient (ε), expressed as A = εcL.[6][7] The extinction coefficient is a unique physical constant for a substance at a specific wavelength, representing its light-absorbing ability.
Unlike many proteins whose concentrations are estimated by absorbance at 280 nm, PerCP's concentration is determined at its visible absorbance maximum (~482 nm) due to its pigment components.[1][8] The ratio of absorbance at this peak to the absorbance at 280 nm (A₄₈₂/A₂₈₀) also serves as a critical indicator of the protein's purity.[1][8] This document provides a detailed protocol for the experimental determination of the extinction coefficient of PerCP.
Quantitative Data for PerCP
The following table summarizes key quantitative parameters for PerCP, compiled from various technical sources.
| Parameter | Value | Source(s) |
| Molecular Weight | ~35,000 - 35,500 Da | [1][3][4][8] |
| Absorbance Maximum (λ_max) | 482 - 483 nm | [1][8] |
| Emission Maximum | 676 - 677 nm | [1][8] |
| Molar Extinction Coefficient (ε) | 3.5 x 10⁵ - 4.524 x 10⁵ M⁻¹cm⁻¹ at ~483 nm | [2][3][8] |
| Mass Extinction Coefficient | A(1 mg/mL) = 11.6 at 482 nm | [3][9] |
| Purity Criterion | A₄₈₂/A₂₈₀ ratio ≥ 4.2 | [1] |
Experimental Protocol: Measuring the PerCP Extinction Coefficient
Objective: To determine the molar and mass extinction coefficient of a highly purified PerCP sample using spectrophotometry.
Principle: This protocol is based on the Beer-Lambert law. By measuring the absorbance of a PerCP solution of a precisely known concentration, the extinction coefficient can be calculated. An accurate, independent method (e.g., quantitative amino acid analysis) is required to determine the initial concentration of the stock solution for a de novo measurement.
Materials and Equipment:
-
Highly purified PerCP sample
-
Appropriate buffer (e.g., Phosphate-Buffered Saline (PBS), 50 mM HEPES)[9]
-
Calibrated UV-Vis spectrophotometer
-
Matched quartz cuvettes (1 cm path length)
-
Calibrated micropipettes and tips
-
Vortex mixer
Methodology:
1. Preparation of PerCP Stock Solution
-
Prepare a stock solution of purified PerCP in the desired buffer.
-
Crucial Step: Determine the precise protein concentration of this stock solution using an absolute quantification method, such as quantitative amino acid analysis or nitrogen analysis. This value is the reference concentration for calculating the extinction coefficient.
2. Spectrophotometer Setup
-
Turn on the spectrophotometer and allow the lamp to warm up for at least 15-20 minutes to ensure a stable output.[10]
-
Set the instrument to perform a wavelength scan from 250 nm to 750 nm to confirm the absorbance peaks at ~280 nm and ~482 nm.
3. Sample Preparation and Measurement
-
Prepare a dilution of the PerCP stock solution with the buffer to achieve an absorbance value between 0.1 and 1.0 at the ~482 nm peak. This range ensures the measurement is within the linear response range of most spectrophotometers.[11] Record the dilution factor accurately.
-
Fill a 1 cm path length quartz cuvette with the same buffer used for dilution to serve as the blank.
-
Place the blank cuvette in the spectrophotometer and zero the absorbance across the entire wavelength range.[10]
-
Replace the blank cuvette with the cuvette containing the diluted PerCP sample.
-
Measure the full absorbance spectrum and record the absorbance values at the visible peak (~482 nm) and at 280 nm.
4. Data Analysis and Calculations
-
Step A: Calculate the Concentration of the Diluted Sample
-
Use the concentration of the initial stock solution (determined by an absolute method) and the dilution factor.
-
Concentration_diluted (mg/mL) = Concentration_stock (mg/mL) / Dilution Factor
-
Concentration_diluted (M) = (Concentration_diluted (mg/mL) / Molecular Weight ( g/mol )) * 1000
-
-
Step B: Calculate the Mass Extinction Coefficient (ε_mass)
-
This coefficient is often expressed as the absorbance of a 1 mg/mL solution in a 1 cm cuvette.
-
ε_mass [(mg/mL)⁻¹cm⁻¹] = A₄₈₂ / (Concentration_diluted (mg/mL) * Path Length (cm))
-
-
Step C: Calculate the Molar Extinction Coefficient (ε_molar)
-
This is the standard coefficient used in the Beer-Lambert law with molar concentrations.
-
ε_molar [M⁻¹cm⁻¹] = A₄₈₂ / (Concentration_diluted (M) * Path Length (cm))
-
-
Step D: Determine the Purity Ratio
-
Calculate the ratio of the absorbance at the visible peak to the absorbance at 280 nm.
-
Purity Ratio = A₄₈₂ / A₂₈₀
-
A ratio of ≥ 4.2 is indicative of a high-purity PerCP sample.[1]
-
Visualizations
Caption: Workflow for determining the extinction coefficient of PerCP.
References
- 1. manuals.plus [manuals.plus]
- 2. benchchem.com [benchchem.com]
- 3. How do you determine the concentration of this compound-chlorophyll protein complex (PerCP) | AAT Bioquest [aatbio.com]
- 4. PerCP [this compound-Chlorophyll-Protein Complex] | AAT Bioquest [aatbio.com]
- 5. PerCP-conjugated Antibodies: R&D Systems [rndsystems.com]
- 6. Protein Extinction Coefficient and Concentration Calculation [novoprolabs.com]
- 7. How to Determine the Extinction Coefficient | MtoZ Biolabs [mtoz-biolabs.com]
- 8. columbiabiosciences.com [columbiabiosciences.com]
- 9. columbiabiosciences.com [columbiabiosciences.com]
- 10. Measuring protein concentration using absorbance at 280 nm [ruf.rice.edu]
- 11. Measuring Concentration | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
Peridinin: Applications in Marine Biotechnology Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Peridinin, a unique carotenoid pigment found in dinoflagellates, is gaining significant attention in marine biotechnology for its potent biological activities.[1] This document provides detailed application notes and experimental protocols for the utilization of this compound in key research areas, including cancer therapy, anti-inflammatory studies, and advanced fluorescence imaging.
Anti-Cancer Applications
This compound has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines, particularly in T-cell leukemia.[2][3] Its mechanism of action primarily involves the suppression of critical cell survival signaling pathways.
Application Note:
This compound can be utilized as a potential therapeutic agent against certain cancers. It induces cell cycle arrest at the G1 phase at lower concentrations and triggers apoptosis at higher concentrations.[3][4] The apoptotic activity is mediated through the cleavage of caspases-3, -8, and -9.[3] Notably, this compound effectively inhibits the NF-κB and Akt signaling pathways, which are crucial for cancer cell proliferation and survival.[2][3]
Quantitative Data Summary:
| Cell Line | Treatment | Result | Reference |
| HTLV-1-infected T-cell lines | Various concentrations of this compound for 24h | Dose-dependent inhibition of cell proliferation and viability.[5] | [5] |
| HTLV-1-infected T-cell lines | 5 µM this compound | Arrested cells at G1 phase.[4] | [4] |
| HTLV-1-infected T-cell lines | 10 µM this compound | Induced apoptosis.[4] | [4] |
| Human metastatic breast adenocarcinoma (MDA-MB-231) | Purified PCP | Exhibited anti-cancer activities.[4] | [4] |
| Human colorectal (HTC-15) cancer cell lines | Purified PCP | Exhibited anti-cancer activities.[4] | [4] |
| Human colorectal cancer cells | This compound | Induced apoptosis by activating both caspase-8 and caspase-9.[4] | [4] |
Experimental Protocol: Cell Viability Assay (WST-8 Assay)
-
Cell Seeding: Seed HTLV-1-infected T-cell lines in a 96-well plate at a density of 1 x 10^5 cells/well.
-
This compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20 µM) for 24 hours.[5]
-
WST-8 Reagent: Add 10 µL of WST-8 solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.[5]
Experimental Protocol: Western Blot Analysis for Signaling Pathway Proteins
-
Cell Lysis: Treat MT-2 cells with desired concentrations of this compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-IκBα, p-RelA, p-Akt (Ser473 and Thr308), cyclin D1, cyclin D2, CDK4, CDK6, c-Myc, survivin, XIAP, and Bcl-2 overnight at 4°C.[2][3]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway Diagram:
Caption: this compound's anti-cancer mechanism via Akt/NF-κB inhibition.
Anti-Inflammatory Applications
This compound and its protein complexes exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.[6]
Application Note:
This compound-Chlorophyll a-Protein (PCP) complexes can significantly reduce nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[6] This suggests its potential as a therapeutic agent for inflammatory conditions. The anti-inflammatory effects of carotenoids like this compound are often attributed to the inhibition of NF-κB activation and MAPK phosphorylation.[6]
Quantitative Data Summary:
| Cell Line | Treatment | Concentration | Result | Reference |
| RAW 264.7 Macrophages | PCP | 24 µM | Significantly reduced NO production (>3 folds) to 10 µM.[6] | [6] |
Experimental Protocol: Nitric Oxide (NO) Production Assay
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS.
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of PCP for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Griess Assay: Collect the cell culture supernatant and measure the nitrite (B80452) concentration using the Griess reagent system according to the manufacturer's instructions.
-
Data Analysis: Determine the concentration of nitrite from a standard curve and express the results as a percentage of the LPS-stimulated control.
Experimental Workflow Diagram:
Caption: Workflow for assessing this compound's anti-inflammatory effects.
Fluorescent Probe Applications
This compound-chlorophyll-protein (PCP) complexes are utilized as fluorescent probes in various biotechnological applications due to their unique light-harvesting properties.[4][7]
Application Note:
PerCP (this compound-Chlorophyll a-Protein) conjugates are widely used as fluorescent probes in immunoassays like fluorescence-activated cell sorting (FACS) and flow cytometry.[4][8] The strong absorption of light by this compound and efficient energy transfer to chlorophyll (B73375) a makes PCP a bright fluorescent marker.[7]
Spectral Characteristics of this compound:
| Property | Value |
| Absorption Maximum | 483 nm |
| Emission Maximum | 676 nm |
| Extinction Coefficient (ε) | 1.96 x 10^6 M⁻¹cm⁻¹ |
(Data from reference[8])
Experimental Protocol: Immunofluorescent Staining using PerCP Conjugates
-
Cell Preparation: Prepare a single-cell suspension from the tissue or cell culture of interest.
-
Fixation and Permeabilization (for intracellular targets): Fix cells with 4% paraformaldehyde and permeabilize with a suitable detergent (e.g., Triton X-100 or saponin).
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., PBS with 5% BSA) for 30 minutes.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific to the target antigen for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with a PerCP-conjugated secondary antibody for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells to remove unbound antibodies.
-
Analysis: Analyze the stained cells using a flow cytometer with appropriate laser excitation (e.g., 488 nm) and emission filters.
Logical Relationship Diagram:
Caption: Logic of PerCP conjugates in fluorescence-based detection.
References
- 1. Biotechnological and Pharmacological Applications of Biotoxins and Other Bioactive Molecules from Dinoflagellates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. This compound, a carotenoid, inhibits proliferation and survival of HTLV-1-infected T-cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. The Unique Photophysical Properties of the this compound-Chlorophyll-a-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Preventing PerCP Photobleaching in Microscopy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate PerCP photobleaching in microscopy experiments.
Troubleshooting Guide: Dim or Fading PerCP Signal
Rapid signal loss or a consistently dim signal when using PerCP or its tandem dyes in fluorescence microscopy is a common issue. This guide provides a step-by-step approach to identify and resolve the root cause of PerCP photobleaching.
Problem: My PerCP signal is fading rapidly during image acquisition.
This is a classic sign of photobleaching, the irreversible photochemical destruction of a fluorophore upon exposure to excitation light.
Solutions:
-
Optimize Imaging Parameters:
-
Reduce Excitation Light Intensity: Use the lowest possible laser power or lamp intensity that provides a sufficient signal-to-noise ratio. Employ neutral density (ND) filters to attenuate the light source.
-
Minimize Exposure Time: Use the shortest possible exposure time for your camera. Modern, sensitive cameras can often produce high-quality images with minimal exposure.
-
Limit Illumination Area: Use the field diaphragm to illuminate only the region of interest being captured.
-
-
Employ Antifade Mounting Media: Utilize a commercial antifade mounting medium to protect your sample from photobleaching. These reagents work by scavenging reactive oxygen species that are a primary cause of fluorophore degradation. See the Experimental Protocols section for more details.
-
Consider More Photostable Alternatives: For demanding applications requiring prolonged imaging, consider replacing PerCP with more photostable fluorophores. See the Quantitative Data Summary and FAQs for recommended alternatives.
Problem: My PerCP signal is weak from the start.
If the signal is dim even at the beginning of imaging, the issue may not be solely photobleaching.
Troubleshooting Steps:
-
Verify Filter Sets: Ensure that your microscope's excitation and emission filters are appropriate for PerCP (Excitation max: ~482 nm, Emission max: ~675 nm). An incorrect filter set can lead to inefficient excitation and/or detection.[1]
-
Check Antibody/Reagent Concentration: The concentration of your PerCP-conjugated antibody may be too low. Titrate the antibody to determine the optimal concentration for your sample.
-
Confirm Target Expression: Ensure that the target antigen is expressed at a sufficient level in your sample.
-
Proper Sample Preparation: Follow validated protocols for sample fixation and permeabilization, as these steps can sometimes affect antigenicity and fluorophore brightness.
Quantitative Data Summary
While direct, quantitative comparisons of photobleaching half-lives for PerCP and its alternatives in microscopy are not extensively published, the available data and manufacturer information consistently indicate that newer fluorophores offer significantly improved brightness and photostability.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Relative Brightness & Photostability (Qualitative) | Key Advantages |
| PerCP | ~482 | ~675 | Moderate Brightness, Low Photostability | Historically used, large Stokes shift. |
| PerCP-Cy5.5 | ~482 | ~695 | Moderate Brightness, Moderate Photostability | Tandem dye with improved photostability over PerCP. |
| BB700 | ~485 | ~693 | High Brightness, Improved Photostability | Brighter alternative to PerCP-Cy5.5, suitable for resolving dim populations.[2][3] |
| RealBlue™ 705 | ~498 | ~707 | High Brightness, High Photostability | Novel multimer with lower cross-beam excitation, reducing spillover and improving signal clarity.[4][5] Brighter than PerCP-Cy5.5.[5] |
Experimental Protocols
Protocol for Using Antifade Mounting Media with Fixed Cells
This protocol provides a general guideline for using commercially available antifade mounting media such as ProLong™ Gold or VECTASHIELD® with PerCP-stained samples. Always refer to the manufacturer's specific instructions for the chosen reagent.
Materials:
-
Fixed and stained slides with PerCP-conjugated antibodies
-
Antifade mounting medium (e.g., ProLong™ Gold Antifade Reagent or VECTASHIELD® Antifade Mounting Medium)
-
Coverslips
-
Disposable pipette or pipette tip
-
Clear nail polish or sealant (for hardening mountants)
Procedure:
-
Prepare the Slide: After the final wash step of your immunofluorescence protocol, carefully remove excess buffer from the slide by gently tapping the edge on a lint-free wipe.
-
Apply Antifade Reagent: Dispense one drop of the antifade mounting medium onto the specimen on the slide. For a 22 mm x 22 mm coverslip, approximately 25 µl is recommended.[6][7]
-
Mount the Coverslip: Carefully lower a clean coverslip onto the drop of mounting medium, avoiding the introduction of air bubbles.
-
Curing (for hardening mountants like ProLong™ Gold):
-
Storage: Store the mounted slides at 4°C or -20°C, protected from light.[6][7]
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a problem for PerCP?
Photobleaching is the irreversible photochemical destruction of a fluorophore, causing it to lose its ability to fluoresce.[10] This process is induced by the high-intensity light used for excitation in fluorescence microscopy.[10] PerCP, being a protein-based fluorophore, is particularly susceptible to rapid photobleaching compared to many synthetic dyes.[11]
Q2: How can I minimize PerCP photobleaching during my experiment?
To minimize photobleaching, you should:
-
Reduce light exposure: Use the lowest possible excitation intensity and shortest exposure time.[10]
-
Use antifade reagents: Mount your sample in a medium containing antifade agents.
-
Choose a more photostable fluorophore: If your experiment requires long imaging times, consider using an alternative to PerCP.[12][13]
Q3: What are some good alternatives to PerCP for fluorescence microscopy?
Several newer fluorophores offer better photostability and brightness than PerCP. Good alternatives include:
-
BD Horizon™ BB700: A brighter alternative to PerCP-Cy5.5.[2][3]
-
BD Horizon RealBlue™ 705: A novel fluorochrome with high brightness and reduced spectral spillover compared to PerCP-Cy5.5.[4][5][13]
Q4: Can I use antifade reagents with live-cell imaging?
Specific antifade formulations are available for live-cell imaging. These are designed to be non-toxic and reduce phototoxicity while protecting the fluorescent signal. Always ensure the reagent you choose is compatible with live cells.
Q5: How do I know if my signal loss is due to photobleaching or another issue?
To determine if photobleaching is the cause of signal loss, move to a fresh, un-imaged area of your slide. If the signal is initially bright and then fades with exposure to the excitation light, photobleaching is the likely culprit. If the signal is weak from the outset in a fresh area, the problem may lie with sample preparation, antibody concentration, or incorrect microscope settings.[1]
Visualizations
Caption: The Jablonski diagram illustrating the mechanism of PerCP photobleaching.
Caption: A troubleshooting workflow for addressing dim or fading PerCP signals.
References
- 1. Fluorescence Microscopy Configuration and Photomicrography Errors [evidentscientific.com]
- 2. ptacts.uspto.gov [ptacts.uspto.gov]
- 3. bcchr.ca [bcchr.ca]
- 4. FluoroFinder [app.fluorofinder.com]
- 5. Try BD Horizon RealBlue™ 705 Reagents–the Superior Alternative to PerCP-Cy5.5 [bdbiosciences.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. vectorlabs.com [vectorlabs.com]
- 8. media.cellsignal.com [media.cellsignal.com]
- 9. media.cellsignal.com [media.cellsignal.com]
- 10. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. fishersci.com [fishersci.com]
- 12. biocompare.com [biocompare.com]
- 13. RealBlue 705 — The Don Mason Facility of Flow Cytometry [oxforddmflowcytometry.com]
Technical Support Center: Compensation Strategies for PerCP-Cy5.5 in Flow Cytometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using PerCP-Cy5.5 in their flow cytometry experiments.
Frequently Asked Questions (FAQs)
1. What is PerCP-Cy5.5 and why is it used in flow cytometry?
PerCP-Cy5.5 (Peridinin-Chlorophyll-Protein Complex-Cyanine5.5) is a tandem fluorochrome commonly used in multicolor flow cytometry. It is excited by the 488 nm blue laser and has a maximal emission in the far-red region of the spectrum (around 695 nm).[1] This large Stokes shift, the difference between the excitation and emission wavelengths, allows for its inclusion in multicolor panels with other fluorochromes excited by the same laser, such as FITC and PE, with minimal spectral overlap into their primary detectors.[1]
2. What are the main spectral spillover issues with PerCP-Cy5.5?
The primary spectral spillover from PerCP-Cy5.5 is into the Allophycocyanin (APC) detector.[1] Depending on the instrument's filter configuration, some signal from PerCP-Cy5.5 may also be detected in the PE-Cy7 channel. While PerCP-Cy5.5 is designed to minimize spillover into the PE channel, some minor spillover can still occur.[1][2]
3. What is tandem dye degradation and is PerCP-Cy5.5 susceptible to it?
Tandem dyes consist of a donor fluorochrome (PerCP) and an acceptor fluorochrome (Cy5.5) linked together.[3] Energy from the excited donor is transferred to the acceptor via Förster Resonance Energy Transfer (FRET), which then emits light at a longer wavelength.[3] Tandem dye degradation occurs when this linkage is disrupted, leading to decreased emission from the acceptor and increased emission from the donor. For PerCP-Cy5.5, this would result in a decreased signal in the PerCP-Cy5.5 detector and an artificial increase in the PerCP (or PE) channel.
Several factors can contribute to tandem dye degradation, including:
-
Photodegradation: Exposure to light during storage and experimental procedures.[4]
-
Fixation: Certain fixatives can disrupt the tandem conjugate.
-
Temperature: Elevated temperatures can lead to instability.
-
Oxidative Stress: Reactive oxygen species in cell suspensions can cause degradation.[5]
While all tandem dyes are susceptible to degradation to some extent, PerCP-Cy5.5 is considered to be relatively resistant compared to other tandem dyes like PE-Cy7 and APC-Cy7.[5][6]
4. How can I minimize PerCP-Cy5.5 degradation?
To minimize the degradation of PerCP-Cy5.5 and ensure data accuracy, the following precautions should be taken:
-
Protect from Light: Store antibodies conjugated to PerCP-Cy5.5 in the dark and minimize light exposure during staining and acquisition.[4]
-
Proper Storage: Store reagents at the recommended temperature (typically 2-8°C) and never freeze them.[4]
-
Use Fresh Master Mixes: Avoid preparing large volumes of staining cocktails containing tandem dyes long in advance.[3]
-
Consistent Sample Handling: Treat all samples, including compensation controls, identically in terms of incubation times, temperature, and exposure to light.[7]
-
Consider Fixation Effects: If fixation is necessary, assess its impact on PerCP-Cy5.5 fluorescence and compensation. Some tandem-friendly fixation buffers are commercially available.
Troubleshooting Guides
Issue 1: High Compensation Values between PerCP-Cy5.5 and APC/PE-Cy7
Potential Causes:
-
Incorrect Instrument Settings: Photomultiplier tube (PMT) voltages that are not optimized can lead to artificially high compensation values.
-
Spectral Overlap: The inherent spectral properties of PerCP-Cy5.5 result in some spillover into the APC and PE-Cy7 detectors.[1]
-
Tandem Dye Degradation: Breakdown of the PerCP-Cy5.5 tandem can lead to increased signal in the PerCP (donor) channel, which can be miscompensated.
Solutions:
-
Optimize PMT Voltages:
-
Use unstained cells to set the baseline PMT voltages, ensuring that the negative population is on scale and away from the axis.
-
For each single-color control, adjust the PMT voltage to place the positive population within the linear range of detection, avoiding saturation.
-
-
Prepare Accurate Compensation Controls:
-
Use a single-stained control for PerCP-Cy5.5. This can be compensation beads or cells expressing the antigen of interest.[8]
-
The compensation control must be at least as bright as, or brighter than, the signal in your experimental samples.[9][10]
-
Ensure the fluorochrome used for the compensation control is identical to the one in your multicolor panel.[9]
-
Treat your compensation controls in the same manner as your experimental samples (e.g., same fixation and wash steps).[7]
-
-
Verify Compensation Matrix:
-
After automatic compensation calculation, manually inspect the compensation matrix and the resulting plots.
-
For the PerCP-Cy5.5 single-stain control, the median fluorescence intensity (MFI) of the positive population in the APC and PE-Cy7 channels should be the same as the MFI of the negative population in those channels.
-
Issue 2: Inconsistent Compensation with PerCP-Cy5.5 Across Experiments
Potential Causes:
-
Lot-to-Lot Variability of Tandem Dyes: Different lots of the same PerCP-Cy5.5-conjugated antibody can have slight variations in their FRET efficiency, leading to different spillover characteristics.[10]
-
Inconsistent Sample Preparation: Variations in staining times, temperatures, or fixation methods between experiments can affect the fluorescence properties of PerCP-Cy5.5.[7]
-
Instrument Performance Drift: Changes in laser power or detector sensitivity over time can alter compensation requirements.
Solutions:
-
Perform Compensation for Each Experiment: It is best practice to run single-stain compensation controls with every new experiment to account for any day-to-day variations.[8]
-
Titrate New Lots of Antibodies: When starting with a new lot of a PerCP-Cy5.5-conjugated antibody, it is important to titrate it to determine the optimal concentration and to re-evaluate the compensation.
-
Standardize Protocols: Maintain consistent and well-documented protocols for sample staining, washing, and fixation to minimize experimental variability.[7]
-
Monitor Instrument Performance: Regularly run instrument quality control procedures using standardized beads to ensure consistent performance of lasers and detectors.
Data Presentation
Table 1: Spectral Properties and Spillover Considerations for PerCP-Cy5.5
| Property | Description |
| Excitation Maximum | ~482 nm (Excited by the 488 nm blue laser) |
| Emission Maximum | ~695 nm |
| Primary Detector | PerCP-Cy5.5 |
| Major Spillover Receiver | APC |
| Minor Spillover Receiver | PE-Cy7 |
| Negligible Spillover | PE, FITC |
Note: The degree of spillover can vary depending on the specific instrument configuration, including the filters and dichroic mirrors used.[1]
Experimental Protocols
Protocol: Preparation of Single-Color Compensation Controls for a Panel Including PerCP-Cy5.5
Materials:
-
Cells or compensation beads (antibody-capture beads are recommended for tandem dyes).[8]
-
Unstained cells (for negative control).
-
Your panel of fluorochrome-conjugated antibodies, including the PerCP-Cy5.5 antibody.
-
Staining buffer (e.g., PBS with 1% BSA).
Procedure:
-
Label Tubes: Prepare a separate tube for each fluorochrome in your panel, plus one for an unstained control. For a panel with FITC, PE, PerCP-Cy5.5, and APC, you will have five tubes.
-
Aliquot Cells/Beads: Add an appropriate number of cells or a drop of compensation beads to each tube.
-
Stain Single-Color Controls:
-
To the "Unstained" tube, add only staining buffer.
-
To the "FITC" tube, add the FITC-conjugated antibody at the concentration determined by titration.
-
To the "PE" tube, add the PE-conjugated antibody.
-
To the "PerCP-Cy5.5" tube, add the PerCP-Cy5.5-conjugated antibody.
-
To the "APC" tube, add the APC-conjugated antibody.
-
-
Incubate: Incubate the tubes according to your standard staining protocol (e.g., 20-30 minutes at 4°C, protected from light).
-
Wash: Wash the cells/beads with staining buffer to remove unbound antibodies. Centrifuge and resuspend in an appropriate buffer for flow cytometry analysis.
-
Fixation (if applicable): If your experimental samples will be fixed, fix your compensation controls using the same method.[7]
-
Acquire Data:
-
Calculate Compensation: Use the flow cytometry software's automatic compensation algorithm with your single-stain controls to calculate the compensation matrix. Manually verify the accuracy of the compensation.
Mandatory Visualizations
Caption: Troubleshooting logic for PerCP-Cy5.5 compensation issues.
References
- 1. bdbiosciences.com [bdbiosciences.com]
- 2. docs.abcam.com [docs.abcam.com]
- 3. colibri-cytometry.com [colibri-cytometry.com]
- 4. What steps can be taken to avoid degradation of tandem dyes? | AAT Bioquest [aatbio.com]
- 5. Worry and FRET: ROS Production Leads to Fluorochrome Tandem Degradation and impairs Interpretation of Flow Cytometric Results - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Setting Compensation Multicolor Flow [bdbiosciences.com]
- 9. 3 Requirements For Accurate Flow Cytometry Compensation - ExpertCytometry [expertcytometry.com]
- 10. miltenyibiotec.com [miltenyibiotec.com]
Technical Support Center: Optimizing PerCP Fluorescence
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize laser excitation for PerCP (Peridinin-Chlorophyll-Protein) fluorescence in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is PerCP and what are its spectral characteristics?
A1: this compound-Chlorophyll-Protein (PerCP) is a naturally occurring fluorescent protein complex isolated from dinoflagellates.[1] It is commonly used in flow cytometry. The this compound molecules absorb blue-green light and transfer the energy to chlorophyll (B73375) molecules, which then emit red light.[1] This process results in a large Stokes shift, which is the difference between the excitation and emission wavelengths, a desirable feature for fluorescent probes.[1][2]
Q2: What is the optimal laser for exciting PerCP and its tandem derivatives?
A2: PerCP and its tandem derivatives, such as PerCP-Cy®5.5 and PerCP-Vio® 700, are optimally excited by a blue laser, typically at 488 nm.[2][3][4][5] This laser line is standard on most flow cytometers.
Q3: What are tandem dyes and why are they used with PerCP?
A3: Tandem dyes consist of two covalently linked fluorochromes, a donor (in this case, PerCP) and an acceptor.[6] When the donor molecule is excited, it transfers energy to the acceptor molecule via Förster Resonance Energy Transfer (FRET), which then emits light at a longer wavelength.[6] This creates a larger Stokes shift than the donor molecule alone.[6] PerCP tandem dyes like PerCP-Cy®5.5 were developed to improve photostability and increase signal intensity compared to PerCP alone.[5][7]
Q4: Are there alternatives to PerCP and its tandem dyes?
A4: Yes, there are several alternatives to PerCP and PerCP-Cy®5.5, which may offer better stability and brightness. Some of these alternatives include BB700, NovaFluor Blue 690, and PerCP-eFluor™ 710.[8]
Troubleshooting Guide
This guide addresses common issues encountered during flow cytometry experiments using PerCP-conjugated antibodies.
Problem: Weak or No PerCP Signal
A weak or absent signal can be frustrating. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Incorrect Instrument Settings | Verify that the 488 nm laser is selected for excitation and that the appropriate emission filter for PerCP (e.g., 670/30 nm or 695/40 nm) is in place.[1] |
| Low Laser Power | While PerCP is susceptible to photobleaching at high laser power, ensure the laser power is sufficient for excitation.[3] It is recommended not to use laser power greater than 150 mW for PerCP-conjugated reagents.[3] |
| Antibody Concentration Too Low | The antibody concentration may be insufficient to bind to all available antigens. Perform a titration experiment to determine the optimal antibody concentration.[9] |
| Photobleaching | PerCP is known to be susceptible to photobleaching, especially at high laser power.[8][10] Tandem dyes like PerCP-Cy®5.5 offer increased photostability.[3][7] Minimize light exposure to your samples. |
| Degraded Reagent | Ensure proper storage of PerCP-conjugated antibodies at 2-8°C and protected from light.[11] Do not freeze tandem dye conjugates. |
| Intracellular Target Inaccessible | For intracellular targets, ensure that the cell permeabilization step was effective. |
Problem: High Background or Non-Specific Staining
High background can obscure your specific signal. Here are some common causes and solutions.
| Potential Cause | Recommended Solution |
| Antibody Concentration Too High | Excess antibody can lead to non-specific binding. Titrate the antibody to find the optimal concentration that maximizes the signal-to-noise ratio.[9] |
| Inadequate Washing | Insufficient washing can leave unbound antibody in the sample. Ensure thorough washing steps are performed.[12] |
| Fc Receptor Binding | Fc receptors on cells like monocytes and macrophages can non-specifically bind antibodies.[12] Block Fc receptors using an Fc blocking reagent or normal serum from the same species as the secondary antibody.[12][13] |
| Dead Cells | Dead cells can non-specifically bind antibodies, leading to false positives.[14] Use a viability dye to exclude dead cells from your analysis.[14] |
| Autofluorescence | Some cells have intrinsic fluorescence (autofluorescence).[9] Include an unstained control to assess the level of autofluorescence.[9] |
Problem: Compensation Issues in Multi-Color Experiments
Spectral overlap can lead to incorrect data interpretation.
| Potential Cause | Recommended Solution |
| Spectral Overlap | The emission spectrum of PerCP or its tandem may overlap with other fluorochromes in your panel. For example, some PerCP signal may be detected in the APC channel.[3] |
| Tandem Dye Degradation | Degradation of tandem dyes can lead to uncoupling of the donor and acceptor molecules, resulting in fluorescence emission from the donor (PerCP) and decreased emission from the acceptor.[1] This alters the spectral properties and affects compensation. Use properly stored and handled tandem dye conjugates.[15][16] |
| Incorrect Compensation Controls | Use single-stained compensation controls for each fluorochrome in your panel to accurately set compensation.[17][18] The compensation control must use the same fluorochrome as the experimental sample.[19] |
Quantitative Data Summary
The following tables provide key spectral and performance characteristics of PerCP and its common tandem derivatives.
Table 1: Spectral Properties of PerCP and Tandem Dyes
| Fluorochrome | Excitation Max (nm) | Emission Max (nm) | Optimal Laser | Common Filter (nm) |
| PerCP | 482[8][11][20] | 675-678[8][11][21] | 488 nm (Blue)[8] | 670/30[8] |
| PerCP-Cy®5.5 | 482[5][7] | 690-695[3][5][7] | 488 nm (Blue)[5] | 695/40[5][7] |
| PerCP-Vio® 700 | 482[22] | 704[22] | 488 nm (Blue)[4][23] | 670/30 or 655-730[4][22] |
Table 2: Performance Characteristics
| Fluorochrome | Key Advantages | Key Disadvantages |
| PerCP | Large Stokes shift[2][11] | Susceptible to photobleaching, lower stability[8] |
| PerCP-Cy®5.5 | Increased photostability and brightness compared to PerCP[3][7] | Potential for tandem degradation, spectral overlap into APC channel[1][3] |
| PerCP-Vio® 700 | High fluorescence brightness, enhanced fixation stability[4][23] | Tandem dye, requires careful handling[4] |
Experimental Protocols
Protocol 1: General Staining Protocol for Flow Cytometry with a PerCP-Conjugated Antibody
-
Cell Preparation: Begin with a single-cell suspension. For adherent cells, use a gentle dissociation method. Wash the cells with a suitable buffer (e.g., PBS with 1-2% FBS). Count the cells and adjust the concentration to 1 x 10⁶ cells/mL.[1]
-
Fc Receptor Blocking (Recommended): Pellet 1 x 10⁶ cells by centrifugation. Resuspend the cell pellet in 100 µL of staining buffer containing an Fc blocking reagent. Incubate for 10-15 minutes at 4°C.[1]
-
Antibody Staining: Without washing, add the predetermined optimal amount of the PerCP-conjugated antibody to the cell suspension.[1]
-
Incubation: Incubate for 20-30 minutes at 4°C, protected from light.
-
Wash: Add 1-2 mL of staining buffer and centrifuge. Discard the supernatant. Repeat the wash step.
-
Resuspension: Resuspend the final cell pellet in an appropriate volume of staining buffer for analysis on the flow cytometer.[1]
-
Data Acquisition: Acquire data on the flow cytometer using the 488 nm laser for excitation and an appropriate emission filter for PerCP (e.g., 670/30 nm or 695/40 nm).
Visualizations
Caption: Experimental workflow for immunofluorescent staining with a PerCP-conjugated antibody.
Caption: Troubleshooting logic for a weak or absent PerCP signal.
Caption: Förster Resonance Energy Transfer (FRET) in a PerCP tandem dye.
References
- 1. benchchem.com [benchchem.com]
- 2. PerCP-Cy5.5 Tandem | AAT Bioquest [aatbio.com]
- 3. bdbiosciences.com [bdbiosciences.com]
- 4. miltenyibiotec.com [miltenyibiotec.com]
- 5. FluoroFinder [app.fluorofinder.com]
- 6. wi.mit.edu [wi.mit.edu]
- 7. PerCP-Cy®5.5 Conjugated Antibodies | Cell Signaling Technology [cellsignal.com]
- 8. FluoroFinder [app.fluorofinder.com]
- 9. biotium.com [biotium.com]
- 10. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
- 11. manuals.plus [manuals.plus]
- 12. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 13. bosterbio.com [bosterbio.com]
- 14. How to Identify Problems with Flow Cytometry Panel Design – Bad Data Part 2 | Cytometry and Antibody Technology [voices.uchicago.edu]
- 15. Flow cytometry and the stability of phycoerythrin-tandem dye conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. docs.abcam.com [docs.abcam.com]
- 18. Compensation Controls for Multi-fluorochrome Experiments | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 19. miltenyibiotec.com [miltenyibiotec.com]
- 20. This compound-Chlorophyll-protein, PerCP - Jackson ImmunoResearch [jacksonimmuno.com]
- 21. Spectrum [PerCP (this compound chlorophyll)] | AAT Bioquest [aatbio.com]
- 22. FluoroFinder [app.fluorofinder.com]
- 23. miltenyibiotec.com [miltenyibiotec.com]
Technical Support Center: Troubleshooting Low Fluorescence Intensity with PerCP Antibodies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low fluorescence intensity when using PerCP (Peridinin-Chlorophyll-Protein) and its tandem conjugates in flow cytometry experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why is my PerCP fluorescence signal weak or absent?
A weak or absent signal with PerCP-conjugated antibodies is a common issue that can arise from several factors throughout the experimental workflow. The primary causes can be categorized into issues with the antibody reagent itself, the experimental protocol, or the instrument setup.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Tandem Dye Degradation | PerCP is often used in tandem with other fluorochromes (e.g., PerCP-Cy®5.5). These tandems are susceptible to degradation, leading to a loss of the acceptor fluorophore's emission.[1][2] |
| Photodegradation | Protect the antibody and stained samples from light at all stages of the experiment and during storage.[1][2] Use opaque tubes or cover racks with aluminum foil.[3] |
| Fixation-Induced Degradation | Some fixatives, like paraformaldehyde (PFA), can degrade tandem dyes.[3][4] If fixation is necessary, consider using a fixation buffer specifically designed for preserving tandem dye fluorescence or reduce fixation time and temperature.[5] For example, some modern tandems like PerCP-Vio® 700 show enhanced stability with PFA fixation.[6][7] |
| Temperature Sensitivity | Avoid freezing PerCP tandem dye conjugates as this can denature the donor fluorochrome.[1] Store antibodies at the recommended temperature, typically 4°C.[8] Perform all staining steps at 4°C to minimize cell-mediated dye degradation.[3][9] |
| Cell-Mediated Breakdown | Certain cell types, particularly those with high metabolic or enzymatic activity (e.g., myeloid cells), can degrade tandem dyes.[3] Keep samples cold and process them promptly after staining. |
| Improper Antibody Storage and Handling | Incorrect storage can lead to antibody degradation and loss of function. |
| Incorrect Temperature | Always store antibodies according to the manufacturer's datasheet.[10][11] Most liquid antibody conjugates should be stored at 4°C and should not be frozen.[1][8] |
| Repeated Freeze-Thaw Cycles | Aliquot the antibody upon first use to avoid repeated freeze-thaw cycles, which can damage the antibody.[8][11] |
| Expired Reagents | Do not use antibodies beyond their expiration date.[10][12] |
| Suboptimal Antibody Concentration | Using too little antibody will result in a weak signal. |
| Insufficient Titration | Perform an antibody titration for every new lot of antibody and for each specific cell type and protocol to determine the optimal staining concentration.[10][13] |
| Low Target Antigen Expression | The target antigen may be expressed at low levels on your cells of interest. |
| Cell Type and State | Confirm the expected expression level of your target antigen in the literature for your specific cell type and experimental conditions.[10][13] Consider using a positive control cell line known to express the antigen.[14] |
| Pairing with a Dim Fluorochrome | For low-abundance targets, it is recommended to use a bright fluorophore.[15] While PerCP is considered a bright fluorochrome, its tandem conjugates can vary in brightness.[16] |
| Instrument and Setup Issues | Incorrect flow cytometer settings can lead to poor signal detection. |
| Incorrect Laser and Filter Configuration | Ensure the flow cytometer is equipped with the appropriate laser (typically a 488 nm blue laser for PerCP) and emission filters to detect the specific PerCP conjugate being used.[17][18] |
| Suboptimal PMT Voltages | Optimize the Photomultiplier Tube (PMT) voltages for each detector to ensure the best separation between positive and negative signals.[19][20] |
| Incorrect Compensation | Improper compensation can lead to the subtraction of true signal, making it appear weak.[21] Always include single-stained compensation controls for each fluorochrome in your panel.[22] |
Q2: My PerCP signal is present, but I see high spillover into other channels. What should I do?
High spillover, particularly from tandem dyes, can complicate data analysis. This is often due to tandem degradation or improper compensation.
-
Tandem Degradation: When a PerCP tandem dye degrades, the energy transfer from the PerCP (donor) to the acceptor dye is disrupted. This results in increased fluorescence emission from the donor (PerCP) and decreased emission from the acceptor.[1][2] This can cause unexpected spillover into channels that detect PerCP's emission.
-
Solution: Follow the recommendations in Q1 to prevent tandem dye degradation, especially protecting the reagents and stained cells from light.
-
-
Improper Compensation: Inaccurate compensation settings are a major cause of apparent spillover.
-
Solution: It is critical to use the correct compensation controls.[22] Use single-stained cells or compensation beads for each fluorochrome in your experiment. The compensation control must use the exact same fluorochrome as in the experimental sample.[22] Ensure that the positive control used for compensation is at least as bright as the signal expected in the stained sample.[22]
-
Q3: Can I fix my cells when using a PerCP-tandem conjugated antibody?
Fixation can be a significant cause of tandem dye degradation, leading to reduced fluorescence intensity.[4] The degree of degradation can depend on the specific tandem conjugate, the fixative used, and the duration of fixation.
-
Recommendations:
-
If possible, acquire your data without fixation.
-
If fixation is necessary, use a commercially available fixation buffer that is specifically formulated to preserve tandem dye fluorescence.
-
Some newer PerCP tandem conjugates, such as PerCP-Vio® 700, are designed to have higher stability during fixation with paraformaldehyde (PFA).[6][7]
-
If using PFA, minimize the fixation time and keep the temperature low (e.g., 10-15 minutes at 4°C).[5]
-
Experimental Protocols
Protocol 1: Antibody Titration
Titrating your antibody is crucial to determine the optimal concentration that gives the best signal-to-noise ratio.[10]
-
Prepare a cell suspension at a concentration of 1 x 10^6 cells/mL in your staining buffer.
-
Create a serial dilution of your PerCP-conjugated antibody. A typical starting range is from the manufacturer's recommended concentration down to 1:100 or 1:200, covering a range of concentrations.
-
Aliquot 100 µL of your cell suspension into a series of tubes or a 96-well plate.
-
Add the different antibody concentrations to the corresponding tubes/wells. Include an unstained control (cells with no antibody).
-
Incubate for the recommended time and temperature (e.g., 30 minutes at 4°C), protected from light.
-
Wash the cells twice with staining buffer by centrifugation.
-
Resuspend the cells in an appropriate volume of buffer for flow cytometry analysis.
-
Acquire the data on the flow cytometer using consistent settings for all samples.
-
Analyze the data by plotting the Mean Fluorescence Intensity (MFI) of the positive population against the antibody concentration. The optimal concentration is the one that gives a bright signal on the positive population with minimal background on the negative population (highest stain index).
Protocol 2: Preparation of Single-Stain Compensation Controls
Accurate compensation is essential for multicolor flow cytometry.[22]
-
For each PerCP-conjugated antibody in your panel, you will need a separate compensation control tube.
-
Use either cells or compensation beads.
-
Cells: Use the same cell type as in your experiment. Pipette approximately 1 x 10^6 cells into a tube. Add the single PerCP-conjugated antibody at the same concentration used in your experiment. Also, prepare a tube of unstained cells.
-
Compensation Beads: Use beads that can bind to your antibody (e.g., anti-mouse Ig, kappa beads for mouse monoclonal antibodies). Add one drop of positive beads and one drop of negative beads to a tube. Add the PerCP-conjugated antibody.
-
-
Incubate under the same conditions as your experimental samples, protected from light.
-
Wash the cells/beads as you would for your experimental samples.
-
Resuspend in an appropriate buffer.
-
Run these controls on the flow cytometer before running your experimental samples to set the compensation matrix.
Visualizations
Caption: General workflow for a flow cytometry experiment involving PerCP antibody staining.
Caption: A decision tree to guide troubleshooting of low PerCP fluorescence signals.
References
- 1. Tandem Dyes (Fluorochromes/Fluorophores) FAQs: Flow Cytometry, Degradation & More | Bio-Techne [bio-techne.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. colibri-cytometry.com [colibri-cytometry.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. miltenyibiotec.com [miltenyibiotec.com]
- 7. miltenyibiotec.com [miltenyibiotec.com]
- 8. abcam.cn [abcam.cn]
- 9. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 10. bosterbio.com [bosterbio.com]
- 11. drexel.edu [drexel.edu]
- 12. hycultbiotech.com [hycultbiotech.com]
- 13. biotium.com [biotium.com]
- 14. researchgate.net [researchgate.net]
- 15. biocompare.com [biocompare.com]
- 16. PerCP-Cy®5.5 Conjugated Antibodies | Cell Signaling Technology [cellsignal.com]
- 17. FluoroFinder [app.fluorofinder.com]
- 18. miltenyibiotec.com [miltenyibiotec.com]
- 19. Best Practices for Multiparametric Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. Principles of Advanced Flow Cytometry: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Compensation Controls for Multi-fluorochrome Experiments | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
Technical Support Center: Peridinin-Chlorophyll a-Protein (PCP) Fluorescence Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing peridinin-chlorophyll a-protein (PCP) in fluorescence-based assays, with a specific focus on the effects of pH.
Frequently Asked Questions (FAQs)
Q1: How does pH affect the fluorescence of this compound-Chlorophyll a-Protein (PCP)?
The fluorescence of PCP is sensitive to pH. Generally, deviations from the optimal pH range can lead to a decrease in fluorescence intensity, a phenomenon known as fluorescence quenching. At low pH, particularly below the protein's isoelectric point (pI), significant quenching of chlorophyll (B73375) a fluorescence is observed.[1] This is often due to conformational changes in the protein that alter the microenvironment of the chlorophyll and this compound pigments, affecting the efficiency of energy transfer and fluorescence emission.
Q2: What is the optimal pH range for maintaining PCP fluorescence?
The optimal pH for PCP stability and fluorescence is typically close to physiological pH, generally in the range of 7.0 to 8.0. However, the specific optimal pH can vary depending on the species of dinoflagellate from which the PCP was isolated. The isoelectric point (pI) of PCP can range from acidic (pI ~5.1-6.1) to slightly basic (pI ~7.2-7.7) for different isoforms and species.[2] It is crucial to maintain the pH of the buffer system well above the pI to prevent protein aggregation and fluorescence quenching. For the PCP from Symbiodinium tridacnidorum, the pI has been reported to be 5.6.
Q3: What are the possible mechanisms behind pH-induced fluorescence quenching in PCP?
The primary mechanism for pH-induced fluorescence quenching in PCP is believed to be conformational changes in the protein structure.[3] Protons can alter the charge distribution on the protein surface, leading to changes in folding and the spatial arrangement of the this compound and chlorophyll a molecules. These structural changes can:
-
Disrupt Energy Transfer: Alter the precise orientation and distance required for efficient Förster resonance energy transfer (FRET) from this compound to chlorophyll a.
-
Promote Aggregation: At or near the isoelectric point, the net charge of the protein is minimal, which can lead to aggregation and subsequent fluorescence quenching.
-
Alter the Chromophore Environment: Changes in the local environment of the chlorophyll a molecule can create non-radiative decay pathways for the excited state, thus reducing fluorescence.
Q4: Can high pH also affect PCP fluorescence?
While low pH is a more common cause of significant fluorescence quenching, very high pH values (e.g., above 9.0) can also negatively impact PCP fluorescence. Extreme alkaline conditions can lead to denaturation of the protein, which would disrupt the pigment-protein interactions essential for fluorescence.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Low or No Fluorescence Signal | Incorrect Buffer pH: The pH of your experimental buffer may be too low (acidic), causing fluorescence quenching. | Verify the pH of all buffers and solutions used in the experiment. Adjust the pH to the optimal range for your specific PCP (typically 7.0-8.0). Prepare fresh buffers if necessary. |
| Protein Denaturation: The PCP may have been exposed to extreme pH, temperature, or denaturing agents. | Ensure proper storage and handling of the PCP stock. Avoid repeated freeze-thaw cycles. | |
| Incorrect Wavelength Settings: The excitation and emission wavelengths on the fluorometer are not set correctly for PCP. | For PCP, typical excitation is in the blue-green range (~480 nm) and emission is in the red region (~675 nm). Confirm the correct settings for your instrument. | |
| Inconsistent Fluorescence Readings | pH Fluctuation: The pH of the sample is not stable and is drifting during the measurement. | Use a buffer with sufficient buffering capacity for the experimental pH range. Ensure all components added to the sample do not significantly alter the final pH. |
| Sample Precipitation: The protein is aggregating and precipitating out of solution, often due to the pH being near the pI. | Visually inspect the sample for turbidity or precipitation. If observed, adjust the buffer pH to be further from the pI of the PCP. Consider centrifugation to remove aggregates before measurement. | |
| Photobleaching: The sample is being exposed to the excitation light for too long, causing the fluorophores to degrade. | Reduce the exposure time or the intensity of the excitation light. Use an anti-fade reagent if compatible with your assay. | |
| Unexpected Shifts in Emission Spectra | Conformational Changes: A shift in the emission peak could indicate a change in the protein's conformation due to pH. | Carefully record the emission spectra and compare it to a control sample at optimal pH. This may be an indicator of a pH-induced structural change. |
| Contamination: The sample may be contaminated with other fluorescent molecules. | Run a buffer blank to check for background fluorescence. Ensure all labware is clean. |
Quantitative Data
The following table provides illustrative data on the relative fluorescence intensity of a hypothetical PCP sample at different pH values. This data is based on the general understanding of fluorescence quenching at acidic pH. Researchers should generate their own calibration curves for their specific experimental conditions.
| pH | Relative Fluorescence Intensity (%) | Observations |
| 4.0 | 15 | Severe quenching, potential protein aggregation. |
| 5.0 | 40 | Significant quenching, near the isoelectric point for some PCPs. |
| 6.0 | 75 | Moderate quenching, fluorescence recovering. |
| 7.0 | 98 | Near optimal fluorescence. |
| 7.5 | 100 | Optimal fluorescence intensity. |
| 8.0 | 95 | High fluorescence, stable. |
| 9.0 | 85 | Slight decrease in fluorescence, potential for denaturation to begin. |
Experimental Protocols
Protocol: Measuring the Effect of pH on PCP Fluorescence
This protocol outlines the steps to perform a spectrofluorometric titration of PCP to determine its fluorescence profile across a range of pH values.
-
Preparation of Buffers:
-
Prepare a series of buffers with varying pH values (e.g., from pH 4.0 to 9.0 in 0.5 unit increments).
-
Use a buffer system that is effective across your desired pH range (e.g., a combination of citrate, phosphate, and Tris buffers).
-
Ensure the ionic strength of all buffers is consistent.
-
-
Preparation of PCP Sample:
-
Dilute a stock solution of purified PCP to a final concentration suitable for fluorescence measurements (typically in the low nanomolar range) in each of the prepared pH buffers.
-
Allow the samples to equilibrate at room temperature for at least 30 minutes, protected from light.
-
-
Spectrofluorometer Setup:
-
Turn on the spectrofluorometer and allow the lamp to warm up.
-
Set the excitation wavelength to ~480 nm and the emission scan range from 600 nm to 750 nm.
-
Set the excitation and emission slit widths to an appropriate value (e.g., 5 nm).
-
-
Measurement:
-
Measure the fluorescence of a buffer blank for each pH value to account for background fluorescence.
-
Measure the fluorescence emission spectrum of each PCP sample at the different pH values.
-
Record the peak emission intensity at ~675 nm for each sample.
-
-
Data Analysis:
-
Subtract the background fluorescence from the corresponding PCP sample fluorescence at each pH.
-
Normalize the fluorescence intensity data, for example, by setting the highest intensity value to 100%.
-
Plot the normalized fluorescence intensity as a function of pH.
-
Visualizations
References
Technical Support Center: Minimizing Spectral Overlap with PerCP in Multiplex Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize spectral overlap when using Peridinin-Chlorophyll-Protein (PerCP) and its tandem conjugates in multiplex flow cytometry assays.
Frequently Asked Questions (FAQs)
Q1: What is PerCP and why is it used in flow cytometry?
This compound-Chlorophyll-Protein (PerCP) is a naturally occurring fluorescent protein complex derived from dinoflagellates.[1] It is commonly used in flow cytometry because it can be excited by the standard 488 nm blue laser and has a large Stokes shift, emitting in the far-red region of the spectrum (around 677 nm).[1] This large separation between its excitation and emission wavelengths makes it suitable for multicolor experiments.
Q2: What is the difference between PerCP and PerCP-Cy5.5?
PerCP-Cy5.5 is a tandem dye. It consists of PerCP covalently bound to a Cyanine 5.5 (Cy5.5) molecule. In this configuration, the PerCP molecule absorbs light from the 488 nm laser and transfers the energy to the Cy5.5 molecule via Förster Resonance Energy Transfer (FRET). The Cy5.5 molecule then emits light at a longer wavelength (around 695 nm) than PerCP alone.[1] This tandem structure offers increased photostability compared to PerCP.[1]
Q3: What are the main spectral overlap concerns with PerCP and its tandem conjugates?
The primary spectral overlap issues with PerCP and its tandems are:
-
PerCP: Can have some spectral overlap with PE-Cy5 and APC.
-
PerCP-Cy5.5: While having minimal spillover into the PE channel, it can have significant spillover into the APC channel, depending on the instrument's filter configuration.[1] It has also been reported to have a surprising amount of overlap with Brilliant Violet 711 (BV711).
-
Tandem Dye Degradation: A major concern with tandem dyes like PerCP-Cy5.5 is their potential for degradation.[2] This breakdown can lead to uncoupling of the donor (PerCP) and acceptor (Cy5.5) molecules. When this happens, the donor molecule will fluoresce at its original emission wavelength, causing a false-positive signal in the PerCP channel and requiring compensation.[3]
Q4: Are there alternatives to PerCP and its tandems for the far-red channel off the blue laser?
Yes, several newer generation dyes have been developed to be brighter and have less spectral spillover than PerCP-Cy5.5. Some of these alternatives include BD Horizon™ RB705 and BB700.[4] These can be a good option to reduce spillover and improve data resolution.
Troubleshooting Guides
Issue 1: Unexpected positive signal in the PE or APC channel from a PerCP-Cy5.5 stained sample.
Possible Cause A: Spectral Spillover
PerCP-Cy5.5 has a long emission tail that can extend into the detection channels for other fluorochromes, particularly APC.
Solution:
-
Proper Compensation is Crucial: Always run single-stain compensation controls for every fluorochrome in your panel, including PerCP-Cy5.5.
-
Use the Correct Controls: For tandem dyes, it is critical to use the exact same antibody-fluorochrome conjugate for your compensation control as in your experimental sample. Lot-to-lot variability in tandem dyes can affect their spectral properties.[5][6]
-
Check Instrument Filters: Be aware of your flow cytometer's specific filter configurations, as this will determine the extent of spectral overlap.
-
Consider Alternatives: If spillover is a persistent issue, consider using a fluorochrome with a cleaner spectral profile, such as BD Horizon™ RB705.[4]
Possible Cause B: Tandem Dye Degradation
The covalent bond between PerCP and Cy5.5 can break down due to exposure to light, fixation, or improper storage.[2][7] This results in increased fluorescence of the PerCP donor dye, which can spill into the PE channel.
Solution:
-
Proper Reagent Handling:
-
Use FMO Controls: Fluorescence Minus One (FMO) controls are essential for accurately gating populations stained with tandem dyes, as they help to visualize the spread of the tandem dye into other channels.
-
Monitor Tandem Dye Performance: If you suspect degradation, you can run a quality control check by comparing the fluorescence of a new vial of the conjugate to an older one.
Issue 2: Difficulty resolving a dim population stained with a fluorochrome spectrally close to PerCP.
Possible Cause: Spillover Spreading
Even with proper compensation, the spillover from a bright fluorochrome like PerCP-Cy5.5 can increase the background in the adjacent channel, a phenomenon known as spillover spreading. This can make it difficult to resolve a dimly expressed marker in that channel.
Solution:
-
Strategic Panel Design:
-
Avoid pairing a brightly expressed antigen stained with PerCP-Cy5.5 with a dimly expressed antigen stained with a spectrally adjacent fluorochrome (e.g., APC).
-
Assign the brightest fluorochromes to the least abundant antigens and dimmer fluorochromes to highly expressed antigens.[8]
-
-
Use a Spillover Spreading Matrix (SSM): If your flow cytometry software provides it, use the SSM to guide your panel design. This matrix helps to identify which fluorochrome combinations will have the most significant spillover spreading.[9]
-
Choose Fluorochromes with Less Overlap: When possible, select fluorochromes with minimal spectral overlap. For example, using PerCP-Cy5.5 and APC together may result in more spreading than a combination with less overlap.[10]
Data Presentation
Table 1: Spectral Properties of PerCP and PerCP-Cy5.5
| Fluorochrome | Excitation Max (nm) | Emission Max (nm) | Primary Laser |
| PerCP | ~490 | ~677 | Blue (488 nm) |
| PerCP-Cy5.5 | ~490 | ~695 | Blue (488 nm) |
Data sourced from BD Biosciences.[1]
Table 2: Qualitative Spectral Overlap of PerCP and PerCP-Cy5.5 with Common Fluorochromes
| PerCP/PerCP-Cy5.5 Variant | Spills Into | Comments |
| PerCP | PE | Minimal spillover.[1] |
| APC | Some overlap may occur. | |
| PE-Cy7 | Some overlap may occur. | |
| PerCP-Cy5.5 | PE | No significant spectral overlap.[1] |
| APC | Some signal may be detected in the APC channel, requiring compensation.[1] | |
| BV711 | Significant overlap has been reported; avoid using together if possible. |
Table 3: Example Compensation Matrix with PerCP-Cy5.5
This table shows an example of spillover values from a compensation matrix. The values represent the percentage of fluorescence from the fluorochrome in the row that is detected in the channel in the column. Note that these values are instrument-specific.
| FITC | PE | PerCP-Cy5.5 | APC | |
| FITC | 100 | 0.94 | 3.37 | 1.9 |
| PE | 14.3 | 100 | 33.25 | 0.02 |
| PerCP-Cy5.5 | 0.05 | 0.21 | 100 | 0.03 |
| APC | 0.02 | 0.04 | 0.02 | 100 |
Adapted from a supplementary table showing a full compensation matrix.[11] As shown, PerCP-Cy5.5 has minimal spillover into the other channels in this specific example, but PE shows significant spillover into the PerCP-Cy5.5 channel.
Experimental Protocols
Protocol 1: Setting Up Single-Stain Compensation Controls for a Panel Containing PerCP-Cy5.5
Objective: To prepare single-color controls for accurate compensation of a multiplex panel that includes a PerCP-Cy5.5 conjugate.
Materials:
-
Cells or compensation beads
-
All antibodies used in the full multicolor panel, including the PerCP-Cy5.5 conjugate
-
Staining buffer (e.g., PBS with 2% FBS)
-
Flow cytometer
Methodology:
-
Label Tubes: Prepare a separate tube for each fluorochrome in your panel. Label one tube as "Unstained."
-
Aliquot Cells/Beads: Add an appropriate number of cells or a drop of compensation beads to each tube.
-
Single Staining: To each labeled tube (except the "Unstained" tube), add the corresponding single antibody-fluorochrome conjugate at the same concentration used in the full panel.
-
Incubate: Incubate the tubes according to your standard staining protocol (e.g., 20-30 minutes at 4°C in the dark).
-
Wash: Wash the cells/beads with staining buffer to remove unbound antibodies.
-
Resuspend: Resuspend the cells/beads in an appropriate volume of staining buffer for flow cytometer acquisition.
-
Acquire Data: Run the unstained control first to set the voltages, followed by each single-stained control. Ensure you collect enough events to clearly define the positive and negative populations.
-
Calculate Compensation: Use your flow cytometry software's compensation wizard to automatically calculate the compensation matrix based on the single-stained controls. Manually inspect the compensation to ensure it has been applied correctly.
Mandatory Visualizations
Caption: Workflow for setting up and running a compensated multiplex flow cytometry experiment.
Caption: Mechanism of FRET in an intact vs. a degraded PerCP-Cy5.5 tandem dye.
Caption: Logical relationship between the problem of spectral overlap and its solutions.
References
- 1. bdbiosciences.com [bdbiosciences.com]
- 2. colibri-cytometry.com [colibri-cytometry.com]
- 3. Tandem Dyes (Fluorochromes/Fluorophores) FAQs: Flow Cytometry, Degradation & More | Bio-Techne [bio-techne.com]
- 4. Cleaner Alternatives for PerCP and PE Tandem Dyes [bdbiosciences.com]
- 5. Tandem Fluorochrome Conjugated Antibody Best Practices | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 6. Compensation in Flow Cytometry - FluoroFinder [fluorofinder.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. Designing a multicolour flow cytometry protocol | Abcam [abcam.com]
- 9. Spectral Spillover in Flow Cytometry | FluoroFinder [fluorofinder.com]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. researchgate.net [researchgate.net]
Navigating PerCP Sensitivity to Fixation: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The use of Peridinin-Chlorophyll-Protein (PerCP) and its tandem conjugates in flow cytometry is invaluable for identifying and characterizing cell populations. However, the sensitivity of this protein-based fluorophore to fixation methods can pose significant challenges, leading to signal loss and data variability. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges and ensure the integrity of your experimental results.
Troubleshooting Guide: Common Issues with PerCP and Fixation
This section addresses specific problems you might encounter when using PerCP-conjugated antibodies in protocols involving cell fixation.
| Issue | Potential Cause | Recommended Solution |
| Significant loss of PerCP signal after fixation. | PerCP is a protein that can be denatured by harsh fixation methods, particularly those using alcohols like methanol (B129727).[1] Aldehyde-based fixatives such as paraformaldehyde (PFA) can also cause signal reduction if used at high concentrations or for prolonged periods.[2] | 1. Optimize PFA Fixation: Use a lower concentration of PFA (e.g., 1-2%) for a shorter duration (e.g., 10-15 minutes) at room temperature or on ice.[2] 2. Avoid Alcohol-Based Fixatives: Whenever possible, avoid using methanol or ethanol (B145695) for fixation when PerCP is in your panel. If alcohol fixation is necessary, consider alternative fluorophores. 3. Stain Before Fixation: For surface markers, stain the cells with the PerCP-conjugated antibody before fixation to protect the fluorophore.[3] |
| Increased background fluorescence after fixation. | PFA fixation can induce autofluorescence in cells due to the cross-linking of intracellular proteins. | 1. Quench Fixation: After fixation with PFA, wash the cells and then incubate with a quenching agent like 0.1 M glycine (B1666218) or 50 mM ammonium (B1175870) chloride in PBS for 10-15 minutes to neutralize free aldehyde groups. 2. Use a Brightness-Optimized PerCP Tandem: Consider using PerCP tandem dyes like PerCP-Cy5.5, which are often brighter and may provide a better signal-to-noise ratio.[4] |
| Altered spectral properties of PerCP tandem dyes (e.g., PerCP-Cy5.5, PerCP-Vio700) after fixation. | Fixation can sometimes lead to the degradation of the tandem dye, causing uncoupling of the acceptor dye from PerCP. This results in increased fluorescence in the PerCP donor channel and reduced fluorescence in the acceptor channel, leading to incorrect compensation.[5][6] | 1. Use a Stabilizing Fixation Buffer: Some commercial fixation buffers are formulated to be gentler on tandem dyes. 2. Minimize Fixation Time: Adhere to the shortest effective fixation time. 3. Stain After Fixation (for intracellular targets): For intracellular staining, fixing and permeabilizing the cells before adding the PerCP tandem conjugate can sometimes mitigate breakdown.[7] 4. Check Compensation with Fixed Single-Stain Controls: Always prepare single-stain compensation controls that have undergone the same fixation and processing steps as your experimental samples. |
| Poor separation between positive and negative populations. | This can be a result of both signal loss in the positive population and increased background in the negative population. | 1. Titrate Your Antibody: Ensure you are using the optimal concentration of your PerCP-conjugated antibody. 2. Combine Optimized Fixation with Blocking Steps: Use a gentle fixation protocol followed by appropriate Fc receptor blocking to minimize non-specific binding. |
Frequently Asked Questions (FAQs)
Here are answers to some common questions regarding the use of PerCP in fixation protocols.
Q1: What is the best fixative to use with PerCP-conjugated antibodies?
A1: Aldehyde-based fixatives, particularly paraformaldehyde (PFA), are generally recommended over alcohol-based fixatives like methanol.[1] Methanol can severely denature the PerCP protein, leading to a significant loss of fluorescence. When using PFA, it is crucial to optimize the concentration and incubation time to balance cell preservation with fluorophore stability.
Q2: What is the recommended concentration and incubation time for PFA fixation with PerCP?
A2: A good starting point is 1-2% PFA for 10-15 minutes at room temperature.[2] However, the optimal conditions can vary depending on the cell type and the specific antibody conjugate. It is highly recommended to perform a titration of both PFA concentration and fixation time to determine the best conditions for your experiment. Avoid prolonged fixation, especially overnight, as this can significantly increase autofluorescence and damage the PerCP signal.[8]
Q3: Should I stain for my cell surface marker before or after fixation when using a PerCP-conjugated antibody?
A3: For cell surface markers, it is strongly recommended to perform the staining step before fixation.[3] This allows the antibody to bind to its target epitope without being affected by any potential conformational changes induced by the fixation process. The bound antibody can also offer some protection to the PerCP fluorophore during fixation.
Q4: Are PerCP tandem dyes, like PerCP-Cy5.5, more stable to fixation than PerCP alone?
A4: Yes, tandem dyes like PerCP-Cy5.5 are often more stable than PerCP alone during fixation.[4][9] However, they are still susceptible to degradation, which can lead to spectral changes.[5] Therefore, it is still important to use optimized and gentle fixation protocols even when working with PerCP tandems.
Q5: How can I minimize the breakdown of PerCP tandem dyes during my experiment?
A5: To minimize tandem dye breakdown, you should:
-
Protect your stained samples from light.
-
Keep samples cold (2-8°C) when not actively being processed.
-
Use a stabilizing fixation buffer if available.
-
Minimize the duration of fixation.
-
Consider staining for intracellular targets after fixation and permeabilization.[7]
-
Always use freshly prepared single-stain controls for compensation that have been treated with the same fixation protocol as your samples.
Experimental Protocols
Protocol 1: Gentle Fixation for PerCP-Stained Cells (Surface Staining)
This protocol is designed to minimize PerCP signal loss when staining for cell surface markers.
Workflow Diagram:
Caption: Workflow for surface staining with PerCP followed by gentle fixation.
Methodology:
-
Prepare Single-Cell Suspension: Prepare your cells of interest in a single-cell suspension in an appropriate staining buffer (e.g., PBS with 2% FBS).
-
Stain with PerCP-conjugated Antibody: Incubate the cells with the pre-titrated amount of PerCP-conjugated antibody for 20-30 minutes on ice, protected from light.
-
Wash: Wash the cells twice with cold staining buffer to remove unbound antibody.
-
Fix: Resuspend the cell pellet in 1-2% PFA in PBS and incubate for 10-15 minutes at room temperature, protected from light.
-
(Optional) Quench: Add an equal volume of 0.1 M glycine solution and incubate for 10 minutes at room temperature to quench the PFA.
-
Wash: Wash the cells twice with staining buffer.
-
Acquire Data: Resuspend the cells in staining buffer and acquire the data on a flow cytometer as soon as possible. If storage is necessary, cells can be kept at 4°C in the dark for up to 24-48 hours, though signal intensity may decrease over time.
Protocol 2: Intracellular Staining with a PerCP-Conjugated Antibody
This protocol outlines the steps for intracellular staining, where fixation and permeabilization precede antibody incubation.
Workflow Diagram:
Caption: Workflow for intracellular staining using PerCP conjugates.
Methodology:
-
Prepare Single-Cell Suspension: Prepare your cells as described in Protocol 1.
-
(Optional) Surface Staining: If you are also staining for surface markers, do so at this step using fluorophores that are known to be stable through fixation and permeabilization.
-
Wash: Wash the cells with staining buffer.
-
Fix: Resuspend the cells in 2% PFA and incubate for 15-20 minutes at room temperature.
-
Permeabilize: Wash the cells and then resuspend in a saponin-based permeabilization buffer.
-
Intracellular Staining: Add the PerCP-conjugated antibody to the permeabilized cells and incubate for 30-45 minutes at room temperature, protected from light.
-
Wash: Wash the cells twice with permeabilization buffer.
-
Acquire Data: Resuspend the cells in staining buffer and acquire data on the flow cytometer.
Data Summary: Impact of Fixation on PerCP Fluorescence
The following table summarizes the expected impact of different fixation methods on PerCP and its tandem conjugates.
| Fixative | Concentration | Incubation Time | Expected Impact on PerCP Signal | Expected Impact on PerCP-Tandem Signal |
| Paraformaldehyde (PFA) | 1-2% | 10-15 min | Minimal to moderate signal loss. | Minimal signal loss. |
| Paraformaldehyde (PFA) | 4% | >30 min | Significant signal loss and increased autofluorescence. | Moderate signal loss, potential for tandem degradation.[2] |
| Methanol | 90-100% | 10-15 min | Severe signal loss due to protein denaturation.[1] | Severe signal loss and likely tandem degradation.[5] |
| Commercial Stabilizing Fixatives | Per Manufacturer | Per Manufacturer | Generally designed for minimal signal loss. | Generally designed for improved tandem stability. |
By understanding the nature of PerCP's sensitivity and implementing these optimized protocols and troubleshooting strategies, researchers can achieve more reliable and reproducible results in their flow cytometry experiments.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. protocols.io [protocols.io]
- 4. bdbiosciences.com [bdbiosciences.com]
- 5. colibri-cytometry.com [colibri-cytometry.com]
- 6. colibri-cytometry.com [colibri-cytometry.com]
- 7. reddit.com [reddit.com]
- 8. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 9. cytometry.org [cytometry.org]
Technical Support Center: Optimization of Sample Preparation for PCP Proteomic Studies
Welcome to the technical support center for proteomic sample preparation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their sample preparation workflows for protein-centric proteomic (PCP) studies.
Frequently Asked Questions (FAQs)
Q1: What are the most critical steps in sample preparation for PCP proteomics?
A1: The success of a proteomics study is largely determined by the quality of the sample preparation.[1] Key stages include efficient cell lysis and protein extraction, protein digestion, and peptide cleanup.[2][3][4] Each step presents potential challenges that can introduce variability and impact the final results.[3][4][5]
Q2: How can I prevent protein degradation during sample collection and processing?
A2: To maintain protein integrity, it is crucial to work quickly at sub-ambient temperatures and use buffers that stabilize pH and ionic strength.[6] Adding protease and phosphatase inhibitors to your lysis buffer is essential to prevent enzymatic degradation.[6][7][8] Whenever possible, flash-freezing samples in liquid nitrogen immediately after collection can halt enzymatic activity.[7] Minimizing freeze-thaw cycles is also recommended to preserve sample quality.[5]
Q3: Which lysis buffer should I choose for my experiment?
A3: The choice of lysis buffer depends on the cell type, the location of the target protein, and the downstream application.[9] Detergent-based buffers like RIPA are commonly used for total protein extraction.[8][10] However, some detergents can interfere with mass spectrometry analysis and may need to be removed.[10][11] For complex samples, a combination of chemical lysis and mechanical disruption (e.g., sonication or homogenization) may be necessary for efficient protein extraction.[6][9]
Q4: How can I reduce keratin (B1170402) contamination in my samples?
A4: Keratin is a common contaminant in proteomic experiments.[12] To minimize keratin contamination, it is recommended to wear powder-free gloves, use new disposable labware, and work in a clean environment.[13] Avoid wearing natural fiber clothing, such as wool, in the lab.[12]
Troubleshooting Guides
This section addresses specific issues that may arise during sample preparation and offers potential solutions.
Issue 1: Low Protein Yield After Extraction
| Potential Cause | Troubleshooting Steps |
| Inefficient Cell Lysis | Optimize the lysis buffer for your specific cell or tissue type. Consider combining chemical lysis with mechanical disruption methods like sonication or homogenization for tougher samples.[6][9] Ensure the appropriate volume of lysis buffer is used for the amount of starting material.[8] |
| Protein Degradation | Work on ice or at 4°C throughout the extraction process.[6] Ensure that fresh protease and phosphatase inhibitors are added to the lysis buffer immediately before use.[7][8] |
| Incomplete Solubilization | For membrane proteins or difficult-to-solubilize proteins, consider using stronger detergents like SDS or chaotropic agents like urea (B33335) in your lysis buffer.[5][9] Note that these may require removal before mass spectrometry. |
| Protein Loss During Precipitation | If using precipitation methods (e.g., acetone (B3395972) or TCA), ensure the correct ratio of precipitant to sample is used.[14] Chill samples and reagents thoroughly. After centrifugation, carefully remove the supernatant without disturbing the pellet. |
Issue 2: Incomplete Protein Digestion
| Potential Cause | Troubleshooting Steps |
| Suboptimal Digestion Conditions | Ensure the pH of your protein solution is optimal for the chosen enzyme (e.g., pH 7.5-8.5 for trypsin). Use a denaturing agent like urea to unfold proteins and make cleavage sites accessible.[15] |
| Incorrect Enzyme-to-Protein Ratio | Use an appropriate enzyme-to-protein ratio, typically ranging from 1:20 to 1:100 (w/w). Too little enzyme can lead to incomplete digestion, while too much can result in non-specific cleavage. |
| Presence of Inhibitors | Ensure that reagents from the lysis buffer that may inhibit enzymatic activity (e.g., high salt concentrations, detergents) are removed or diluted before digestion. |
| Inactive Enzyme | Use a fresh, high-quality enzyme. Properly store the enzyme according to the manufacturer's instructions. |
Issue 3: Poor Mass Spectrometry Results (Low Signal, High Contamination)
| Potential Cause | Troubleshooting Steps |
| Presence of Interfering Substances | Salts, detergents, and polymers can suppress ionization in the mass spectrometer.[12][13] Perform a desalting or cleanup step using C18 spin columns or similar devices before LC-MS analysis.[2] |
| Keratin Contamination | Follow strict clean-handling procedures. Wear powder-free gloves, use dedicated reagents and equipment, and work in a clean, low-traffic area.[12][13] |
| Peptide Adsorption to Vials | Use low-protein-binding tubes and pipette tips to minimize sample loss, especially for low-concentration samples.[12] |
| Sample Complexity | For highly complex samples like plasma, consider fractionation at the protein or peptide level to reduce complexity and improve the detection of low-abundance proteins.[1][5] |
Quantitative Data Summary
The choice of sample preparation workflow can significantly impact the number of identified proteins and peptides. The following table summarizes a quantitative comparison of different proteomic sample preparation methods.
| Method | Number of Protein Groups Identified | Number of Peptides Identified | Key Characteristics |
| In-Solution Digestion (ISD) - GnHCl | ~3500 | ~30,000 | Lower number of identified proteins and peptides compared to other methods.[16] |
| In-Solution Digestion (ISD) - SDC | ~4500 | ~40,000 | Results in the highest numbers of identified proteins and peptides.[16] Good representation of transmembrane proteins.[17] |
| Filter-Aided Sample Preparation (FASP) | High | High | Good reproducibility.[11] Can be used with a variety of lysis buffers. |
| Single-Pot, Solid-Phase-Enhanced Sample Preparation (SP3) | High | High | High peptide recovery and reproducibility.[11] |
| In-StageTip (iST) | High | High | Integrates protein extraction, digestion, and cleanup into a single device, minimizing sample loss.[2] |
Experimental Protocols
Protocol 1: Total Protein Extraction from Cultured Cells using RIPA Buffer
-
Cell Collection and Washing:
-
Cell Lysis:
-
Clarification of Lysate:
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Protocol 2: In-Solution Protein Digestion
-
Denaturation, Reduction, and Alkylation:
-
Take a specific amount of protein (e.g., 100 µg) in a clean tube.
-
Add a strong denaturant such as 8 M urea.[15]
-
Add a reducing agent like DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine) to a final concentration of 5-10 mM and incubate for 30-60 minutes at room temperature to reduce disulfide bonds.[1][15]
-
Alkylate the free sulfhydryl groups by adding iodoacetamide (B48618) to a final concentration of 15-20 mM and incubate for 30 minutes in the dark at room temperature.[15]
-
-
Digestion:
-
Dilute the sample with a suitable buffer (e.g., 50 mM ammonium (B1175870) bicarbonate) to reduce the urea concentration to less than 1 M.
-
Add trypsin at an enzyme-to-protein ratio of 1:50 (w/w).
-
Incubate overnight at 37°C.
-
-
Stopping the Digestion and Cleanup:
-
Stop the digestion by adding an acid such as formic acid or trifluoroacetic acid (TFA).
-
Proceed with peptide cleanup using a C18 desalting column to remove salts and detergents before LC-MS analysis.
-
Visualizations
Caption: General workflow for a bottom-up proteomics experiment.
Caption: Troubleshooting logic for low protein yield.
References
- 1. Proteomics Workflow: Sample Prep to LC-MS Data Analysis | Technology Networks [technologynetworks.com]
- 2. A Quick Guide to Proteomics Sample Preparation For Mass Spectrometry [preomics.com]
- 3. A Robust Protocol for Protein Extraction and Digestion | Springer Nature Experiments [experiments.springernature.com]
- 4. A Robust Protocol for Protein Extraction and Digestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Navigating the Initial Stages of a Robust Proteomics Project | Technology Networks [technologynetworks.com]
- 6. biocompare.com [biocompare.com]
- 7. Proteomics Sample Preparation FAQ | MetwareBio [metwarebio.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Comprehensive Guide to Cell Lysis and Protein Extraction Method - Creative Proteomics [creative-proteomics.com]
- 10. UWPR [proteomicsresource.washington.edu]
- 11. mdpi.com [mdpi.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Sample Preparation | Proteomics and Metabolomics (PMC) | Institutional Cores | Office of Research | UTHSC [uthsc.edu]
- 14. researchgate.net [researchgate.net]
- 15. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - US [thermofisher.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Peridinin-Chlorophyll-a-Protein (PCP) Extraction from Dinoflagellates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address variability in Peridinin-Chlorophyll-a-Protein (PCP) extraction yields from dinoflagellates.
Frequently Asked Questions (FAQs)
Q1: What is this compound-Chlorophyll-a-Protein (PCP) and why are my extraction yields variable?
A1: this compound-Chlorophyll-a-Protein (PCP) is a water-soluble light-harvesting complex found in many photosynthetic dinoflagellates.[1] It plays a crucial role in photosynthesis by absorbing blue-green light (470-550 nm) and transferring the energy to chlorophyll (B73375) a with high efficiency. Variability in extraction yields is common and can be attributed to several factors:
-
Interspecies and Intraspecies Variation: Dinoflagellates exhibit significant diversity in PCP characteristics, including protein length, pigment ratio, amino acid sequence, and spectroscopic properties, even between different strains of the same species.[1] PCP can exist in different forms, such as homodimers of 15 kDa monomers or monomers of 32-35 kDa, which can affect extraction efficiency.[1]
-
Culture Conditions: The growth phase, light intensity, temperature, salinity, and nutrient availability in the dinoflagellate culture can significantly impact the cellular concentration of PCP.[2][3] For instance, some species show a two- to three-fold increase in PCP apoprotein in low light compared to high light conditions.[4]
-
Cell Wall Composition: Dinoflagellate species can be "armored" (thecate) with tough cellulosic plates or "naked" (athecate). The robustness of the cell wall presents a major barrier to efficient cell lysis and subsequent protein extraction.
Q2: How do I choose the right dinoflagellate species for high PCP yield?
A2: The choice of species is critical. Species like Glenodinium sp. and Gonyaulax polyedra have been reported to yield large quantities of PCP. In contrast, some species like Amphidinium carterae (PY-1) may yield very little to no PCP. It is advisable to consult literature for species known to be rich in PCP and consider the ease of cell lysis (athecate species may be easier to process).
Q3: What is the best method for cell disruption to maximize PCP release?
A3: The optimal cell disruption method depends on the dinoflagellate species.
-
For athecate (naked) or delicate species: Ultrasonication on ice is a common and effective method.[1]
-
For thecate (armored) species: More robust methods like bead-beating or grinding in liquid nitrogen are often necessary to break the tough cell walls. High-pressure homogenization is another highly efficient method for disrupting microalgal cells.
It is crucial to keep the sample chilled during mechanical disruption to prevent protein denaturation and pigment degradation.
Q4: Which solvent system is ideal for PCP extraction?
A4: Since PCP is a water-soluble protein, aqueous buffers are the primary extraction solvents. A common choice is a Tris-HCl buffer at a physiological pH (e.g., 50 mM Tris-HCl, pH 7.5).[1] The use of organic solvents like acetone (B3395972) or methanol (B129727) will precipitate the protein and are typically used for pigment-only extraction, not for the intact PCP complex.
Q5: How can I quantify the PCP in my extract?
A5: Quantification is typically done spectrophotometrically. The purified PCP has a characteristic absorption spectrum with major peaks around 442 nm (Chlorophyll a Soret band), 484 nm (this compound), and 674 nm (Chlorophyll a Qy band).[1] The ratio of absorbance at 478 nm (this compound) to 280 nm (protein) can be used as an indicator of PCP purity.[4] For accurate quantification, the molar extinction coefficient of the specific PCP complex should be known. The molar ratio of this compound to Chlorophyll a, which is often close to 4:1, can also be determined from the absorption spectrum of a methanol extract of the purified PCP.
Troubleshooting Guides
Issue 1: Low PCP Yield
| Potential Cause | Troubleshooting Steps |
| Inefficient Cell Lysis | - For armored dinoflagellates, ensure the cell disruption method is sufficiently rigorous. Consider switching from sonication to bead-beating or a French press. - Optimize the duration and intensity of the disruption method. For sonication, use short bursts on ice to prevent overheating.[1] - For bead-beating, ensure the correct bead size and bead-to-sample ratio are used. |
| Suboptimal Culture Conditions | - Harvest cells in the late exponential growth phase, as PCP content can vary with the growth stage. - Culture dinoflagellates under optimal light and temperature conditions for the specific species. Low light conditions can increase PCP content in some species.[4] |
| Protein Precipitation | - Ensure the pH of the extraction buffer is appropriate. A pH around 7.5 is commonly used.[1] - Maintain a low temperature (4°C) throughout the extraction and purification process to enhance protein stability.[1] - If precipitation occurs during purification (e.g., chromatography), consider adjusting the ionic strength of the buffers. |
| Incomplete Protein Solubilization | - Ensure the extraction buffer volume is sufficient for the amount of cell biomass. - Gentle agitation or stirring during the initial extraction step can improve solubilization. |
Issue 2: Poor Purity of Extracted PCP
| Potential Cause | Troubleshooting Steps |
| Contamination with other Proteins | - If using ammonium (B1175870) sulfate (B86663) precipitation, optimize the salt concentration to selectively precipitate PCP. - Employ multi-step chromatography for purification. A common sequence is ion-exchange chromatography followed by size-exclusion chromatography. - Ensure proper equilibration of chromatography columns and use a well-defined elution gradient. |
| Presence of Free Pigments | - Free pigments can result from the denaturation of PCP. Handle the extract gently and keep it cold and protected from light. - Size-exclusion chromatography is effective in separating the PCP complex from smaller, free pigments. |
| Sample Overload on Chromatography Column | - Do not exceed the binding capacity of the chromatography resin. This can lead to co-elution of contaminants. - If the protein concentration is very high, dilute the sample before loading it onto the column. |
Issue 3: Degradation of PCP (Loss of Color)
| Potential Cause | Troubleshooting Steps |
| Protease Activity | - Add protease inhibitors to the extraction buffer immediately after cell lysis. - Work quickly and maintain low temperatures (4°C) at all steps to minimize enzymatic activity. |
| Thermal Denaturation | - Avoid overheating during cell disruption by performing it on ice and using pulsed cycles.[1] - Avoid high temperatures during all subsequent purification steps. |
| pH Instability | - Maintain the pH of the buffers within the stability range of the PCP. A pH of around 7.5 is generally suitable.[1] Extreme pH values can cause the protein to denature and release the pigments. |
| Light-Induced Damage | - Protect the sample from direct light exposure throughout the extraction and purification process by working in a dimly lit room or covering sample tubes with aluminum foil. |
Data Presentation
Table 1: Illustrative Comparison of PCP Extraction Efficiencies.
The following data is illustrative and compiled from qualitative descriptions of extraction efficiencies for microalgal proteins. Actual yields will vary significantly based on dinoflagellate species, culture conditions, and precise protocol execution.
| Cell Disruption Method | Extraction Buffer | Relative PCP Yield (%) | Advantages | Disadvantages |
| Ultrasonication | 50 mM Tris-HCl, pH 7.5 | 60-75 | Good for less robust cells, relatively quick. | Inefficient for armored species, risk of overheating. |
| Bead-Beating | 50 mM Tris-HCl, pH 7.5 | 70-90 | Highly effective for armored species. | Can be harsh, may require optimization of bead size and time. |
| High-Pressure Homogenization | 50 mM Tris-HCl, pH 7.5 | 85-95 | Very efficient, scalable. | Requires specialized equipment. |
| Freeze-Thaw Cycles | 50 mM Tris-HCl, pH 7.5 | 40-60 | Gentle method. | Often inefficient on its own, requires multiple cycles. |
| Grinding in Liquid Nitrogen | 50 mM Tris-HCl, pH 7.5 | 70-85 | Effective for tough cells. | Can be laborious for large samples. |
Experimental Protocols
Protocol 1: PCP Extraction and Purification from Symbiodinium sp.
This protocol is adapted from methodologies described for the extraction of PCP from Symbiodinium tridacnidorum.[1]
1. Cell Harvesting:
-
Harvest dinoflagellate cultures in the late exponential phase by centrifugation at 8,000 x g for 10 minutes at 4°C.
-
Discard the supernatant. The cell pellet can be stored at -80°C or used immediately.
2. Cell Lysis:
-
Resuspend the algal pellet in 50 mM Tris-HCl buffer (pH 7.5).
-
Perform cell lysis using an ultra-sonication probe. Use cycles of 25 seconds on, followed by 25 seconds off, and repeat 5 times. Keep the sample on ice throughout the process to prevent overheating.[1]
3. Clarification:
-
Centrifuge the crude lysate at a high speed (e.g., 20,000 x g) for 30 minutes at 4°C to pellet cell debris.
-
Carefully collect the supernatant, which contains the water-soluble PCP.
4. Purification (Optional, for high purity):
-
The supernatant can be further purified using chromatography, for example, with an ÄKTA™ PURE system.[1]
-
Ion-Exchange Chromatography: Load the supernatant onto an anion-exchange column (e.g., Q-Sepharose) equilibrated with the extraction buffer. Elute the bound proteins with a linear salt gradient (e.g., 0-1 M NaCl in the extraction buffer).
-
Size-Exclusion Chromatography: Collect the colored fractions from the ion-exchange step, concentrate them if necessary, and load them onto a size-exclusion column (e.g., Superdex 200) to separate PCP from proteins of different molecular weights.
5. Purity Analysis:
-
Analyze the purity of the final PCP fraction using SDS-PAGE. The PCP from Symbiodinium tridacnidorum should appear as a single band with a molecular weight of approximately 17.3 kDa.[1]
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. An Improved DNA Extraction Method for Efficient and Quantitative Recovery of Phytoplankton Diversity in Natural Assemblages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purification and characterization of this compound-chlorophyll a-proteins from the marine dinoflagellates Glenodinium sp. and Gonyaulax polyedra - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Peridinin Levels in Algae Under Environmental Stress
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of environmental stress on peridinin levels in algae.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound in algae?
A1: this compound is a unique carotenoid pigment found in dinoflagellates. It is a key component of the this compound-chlorophyll a-protein (PCP) complex, which serves as a major light-harvesting complex.[1][2] The this compound molecules absorb light in the blue-green region of the spectrum (470-550 nm), where chlorophyll (B73375) a absorption is poor, and efficiently transfer the captured light energy to chlorophyll a for photosynthesis.[1] Additionally, this compound plays a crucial role in photoprotection by quenching harmful reactive oxygen species (ROS) generated under stress conditions.[1]
Q2: Which environmental stressors are known to affect this compound levels?
A2: Several environmental stressors can significantly influence this compound levels in algae. The most commonly studied include:
-
High Light Intensity: Exposure to high levels of light can lead to changes in the transcription of genes encoding for PCP, often resulting in an initial decrease in this compound levels as a photo-acclimation response.[3]
-
Salinity Stress: Both increases and decreases in salinity from the optimal range can induce osmotic stress, affecting cellular metabolism and consequently, this compound concentrations.[4][5]
-
Nutrient Starvation: Depletion of essential nutrients, particularly nitrogen and phosphorus, can lead to a decrease in pigment synthesis, including this compound, as the cell shifts its metabolism towards survival.[6][7][8][9][10]
-
Temperature Stress: Both high and low temperature extremes can disrupt cellular processes and impact the stability and synthesis of the PCP complex, thereby affecting this compound levels.[11][12]
-
UV Radiation: Exposure to ultraviolet radiation can induce oxidative stress, leading to the degradation of pigments like this compound.[13]
Q3: How are this compound levels typically quantified in a laboratory setting?
A3: this compound levels are most commonly quantified using spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Spectrophotometry: This method involves extracting the pigments from the algal cells using a solvent (e.g., acetone (B3395972) or methanol) and measuring the absorbance of the extract at specific wavelengths. The concentration of this compound can then be calculated using specific equations.
-
HPLC: This technique provides a more accurate and sensitive quantification of individual pigments.[14][15] An algal extract is injected into an HPLC system, and the pigments are separated based on their chemical properties and detected by a photodiode array detector.[14] The concentration of this compound is determined by comparing the peak area to that of a known standard.[14]
Troubleshooting Guides
Problem 1: Unexpectedly low this compound yield after extraction.
| Possible Cause | Troubleshooting Step |
| Incomplete cell lysis | The robust cell walls of some dinoflagellates can hinder efficient pigment extraction. Ensure thorough cell disruption by using methods like bead beating, sonication, or freeze-thaw cycles prior to solvent extraction. |
| Pigment degradation during extraction | This compound is sensitive to light and heat. Conduct the extraction process under dim light and keep samples on ice to minimize degradation.[16] |
| Inappropriate solvent selection | The choice of solvent can significantly impact extraction efficiency. Acetone (100%) or methanol (B129727) are commonly used and effective for extracting this compound. For wet biomass, 90% ethanol (B145695) has also been shown to be effective.[16] |
| Insufficient extraction time or volume | Ensure that the solvent volume is adequate to fully submerge the algal biomass and allow for sufficient extraction time (e.g., 24 hours at -20°C in the dark) with occasional vortexing to maximize yield. |
Problem 2: No significant change in this compound levels observed after applying an environmental stressor.
| Possible Cause | Troubleshooting Step |
| Insufficient stress level or duration | The applied stress may not be severe enough or applied for a long enough duration to elicit a physiological response. Consult literature for appropriate stress levels and exposure times for your specific algal species. A gradual increase in the stressor might be necessary. |
| Algal strain is resistant to the specific stressor | Different algal species and even strains within the same species can have varying tolerances to environmental stressors. Consider using a different stressor or a different algal strain known to be more sensitive. |
| Acclimation of the algae to the stressor | If the stress is applied gradually over a long period, the algae may acclimate and adjust their physiology, resulting in minimal changes to this compound levels. Consider a more acute stress exposure. |
| Timing of measurement | The response of this compound to stress can be dynamic. Measure this compound levels at multiple time points after stress induction to capture the full response profile, which may include an initial decrease followed by a recovery or increase. |
Problem 3: High variability in this compound measurements between replicates.
| Possible Cause | Troubleshooting Step |
| Inconsistent sampling or extraction technique | Ensure that all samples are collected and processed using a standardized and consistent protocol. This includes using the same volume of culture, the same extraction solvent volume, and the same incubation times. |
| Heterogeneous algal culture | Ensure that the algal culture is well-mixed before taking samples to get a representative population of cells for each replicate. |
| Instrumental error | Calibrate the spectrophotometer or HPLC instrument regularly and ensure that it is functioning correctly. Run a standard with each batch of samples to check for consistency. |
| Pipetting errors | Use calibrated pipettes and ensure accurate and consistent pipetting of solvents and extracts. |
Data Presentation
Table 1: Impact of Salinity Stress on this compound Levels in Amphidinium carterae
| Salinity (PSU) | This compound (% dry weight) | Reference |
| 10 | 0.39 ± 0.01 | [1] |
| 30 | 0.38 ± 0.01 | [1] |
Table 2: Impact of Light Intensity on this compound-Chlorophyll a Protein (PCP) and LHC Transcript Levels in Amphidinium carterae
| Light Condition | PCP Transcript Level (relative to high light) | LHC Transcript Level (relative to high light) | Reference |
| Low Light | Up to 86-fold higher | Up to 6-fold higher | [3] |
| High Light | 1 | 1 | [3] |
Experimental Protocols
Protocol 1: this compound Extraction and Spectrophotometric Quantification
-
Harvesting Algal Cells: Centrifuge a known volume of algal culture (e.g., 50 mL) at 5,000 x g for 10 minutes. Discard the supernatant.
-
Cell Lysis (Optional but Recommended): Resuspend the cell pellet in a small volume of extraction solvent and subject it to bead beating, sonication, or three cycles of freezing in liquid nitrogen and thawing at room temperature.
-
Pigment Extraction: Add 5 mL of 100% acetone to the cell pellet. Vortex thoroughly and incubate at -20°C in the dark for 24 hours.
-
Clarification: Centrifuge the extract at 5,000 x g for 10 minutes to pellet the cell debris.
-
Spectrophotometric Analysis: Transfer the supernatant to a cuvette and measure the absorbance at 470 nm, 664 nm, and 649 nm.
-
Calculation: Use the following equations (for 100% acetone) to calculate the concentration of this compound:
-
Chlorophyll a (µg/mL) = 11.85 * A664 - 1.54 * A649 - 0.08 * A470
-
This compound concentration can be estimated from the absorbance at 470 nm after accounting for chlorophyll a absorbance, but HPLC is recommended for accurate quantification.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Quantification
-
Sample Preparation: Prepare the pigment extract as described in Protocol 1 (Steps 1-4). Filter the extract through a 0.22 µm syringe filter before injection.[16]
-
Mobile Phase: A gradient of two solvents is typically used. For example:
-
Solvent A: 80:20 methanol: 0.5 M ammonium (B1175870) acetate (B1210297) (v/v)
-
Solvent B: 60:40 methanol: acetone (v/v)
-
-
Gradient Program:
-
0-10 min: Linear gradient from 100% Solvent A to 100% Solvent B
-
10-25 min: Isocratic at 100% Solvent B
-
-
Detection: Monitor the eluent at 470 nm using a photodiode array detector.
-
Quantification: Prepare a standard curve using a pure this compound standard. Identify the this compound peak in the sample chromatogram based on its retention time and absorption spectrum. Quantify the this compound concentration by comparing the peak area to the standard curve.[14]
Protocol 3: Induction of Salinity Stress
-
Culture Preparation: Grow the algal culture in its optimal growth medium to the mid-exponential phase.
-
Stress Induction: Prepare sterile growth media with varying concentrations of NaCl (e.g., 0, 10, 20, 30, 40, 50, 60 g/L).[4]
-
Inoculation: Centrifuge the mid-exponential phase culture, discard the supernatant, and resuspend the cell pellet in the prepared stress media to a desired initial cell density.
-
Incubation: Incubate the cultures under the same light and temperature conditions as the control culture.
-
Monitoring: Monitor cell growth and harvest samples at different time points for this compound analysis.
Protocol 4: Induction of High Light Stress
-
Culture Preparation: Grow the algal culture under optimal light intensity (e.g., 50-100 µmol photons/m²/s) to the mid-exponential phase.
-
Stress Induction: Expose the cultures to a higher light intensity (e.g., 400, 800, or higher µmol photons/m²/s).[11][17] This can be achieved by moving the cultures closer to the light source or using a more powerful light source.
-
Incubation: Maintain the high light conditions for the desired duration of the experiment.
-
Monitoring: Monitor photosynthetic efficiency (e.g., using a PAM fluorometer) and harvest samples at different time points for this compound analysis.
Protocol 5: Induction of Nitrogen Starvation
-
Culture Preparation: Grow the algal culture in a nitrogen-replete medium to the mid-exponential phase.
-
Cell Washing: Centrifuge the culture to pellet the cells. Discard the supernatant and wash the cells twice with a nitrogen-free version of the growth medium to remove any residual nitrogen.[8]
-
Resuspension: Resuspend the washed cells in the nitrogen-free medium to the original cell density.
-
Incubation: Incubate the cultures under the same light and temperature conditions as the control culture.
-
Monitoring: Monitor cell growth and harvest samples at different time points for this compound analysis.
Signaling Pathways and Experimental Workflows
Caption: Generalized signaling pathway in algae in response to environmental stress.
Caption: A typical experimental workflow for studying the impact of stress on this compound levels.
Caption: Crosstalk between ROS and Calcium signaling pathways under environmental stress.
References
- 1. mdpi.com [mdpi.com]
- 2. Upregulation of this compound-Chlorophyll A-Binding Protein in a Toxic Strain of Prorocentrum hoffmannianum under Normal and Phosphate-Depleted Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Light-Regulated Transcription of Genes Encoding this compound Chlorophyll a Proteins and the Major Intrinsic Light-Harvesting Complex Proteins in the Dinoflagellate Amphidinium carterae Hulburt (Dinophycae) : Changes in Cytosine Methylation Accompany Photoadaptation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spo.nmfs.noaa.gov [spo.nmfs.noaa.gov]
- 5. Salinity Stress Responses and Adaptation Mechanisms in Eukaryotic Green Microalgae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | The Effect of Nitrogen Starvation on Biomass Yield and Biochemical Constituents of Rhodomonas sp. [frontiersin.org]
- 9. Effects of nitrogen starvation on growth and biochemical composition of some microalgae species [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Heat-Stress and Light-Stress Induce Different Cellular Pathologies in the Symbiotic Dinoflagellate during Coral Bleaching - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Symbiodinium Proteome Response to Thermal and Nutrient Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ROS and calcium signaling mediated pathways involved in stress responses of the marine microalgae Dunaliella salina to enhanced UV-B radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Field & Laboratory Protocols: Chapter 13 [hahana.soest.hawaii.edu]
- 15. scispace.com [scispace.com]
- 16. Valorization of Amphidinium carterae for Integrated Preparation of this compound and Diadinoxanthin Cycle Carotenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. oatext.com [oatext.com]
How to correct for PerCP spectral spillover into other channels.
This technical support guide provides researchers, scientists, and drug development professionals with detailed information on identifying and correcting for spectral spillover from Peridinin-Chlorophyll-Protein (PerCP) and its tandem conjugates in multicolor flow cytometry experiments.
Frequently Asked Questions (FAQs)
Q1: What is spectral spillover and why is it a concern with PerCP?
A1: Spectral spillover occurs when the fluorescence emission of one fluorochrome is detected in a detector designated for another fluorochrome.[1][2] PerCP, a bright fluorochrome excited by the blue laser (488 nm), has a broad emission spectrum. This can lead to its signal "spilling over" into detectors for other fluorochromes, particularly those in the longer wavelength range, such as the Allophycocyanin (APC) channel.[3][4] This unwanted signal can lead to false positives and inaccurate data interpretation.[5]
Q2: Which channels does PerCP typically spill into?
A2: PerCP primarily spills over into channels with adjacent emission spectra. Depending on the specific filter configuration of the flow cytometer, PerCP can show significant spillover into the APC channel.[3][4] Tandem conjugates of PerCP, such as PerCP-Cy5.5, are designed to shift the emission to a longer wavelength (around 695 nm), which minimizes spillover into the PE channel.[3] However, PerCP-Cy5.5 can still be excited by a red laser, potentially causing spillover and background issues in the APC channel.[6]
Q3: How does fixation affect PerCP and its tandem dyes?
A3: Fixation, particularly with alcohol-based fixatives like methanol, can negatively impact the performance of tandem dyes, including PerCP-Cy5.5.[7] This can lead to the degradation of the tandem, causing a partial decoupling of the acceptor dye (e.g., Cy5.5) from the donor PerCP molecule. This decoupling results in increased fluorescence of the donor molecule (PerCP) and reduced efficiency of the acceptor, altering the spillover profile and requiring careful compensation.[8] Paraformaldehyde (PFA)-based fixatives are generally considered more stable for tandem dyes like PerCP-Cy5.5, though it is crucial to treat compensation controls with the same fixation protocol as the experimental samples.[9][10]
Q4: What are the signs of under- or over-compensation for PerCP?
A4: On a bivariate dot plot, incorrect compensation often manifests as a "smiling" (under-compensation) or "frowning" (over-compensation) of the single-positive population.[5] For example, if you are looking at a PerCP vs. APC plot, an under-compensated PerCP signal will cause the PerCP-positive population to appear artificially high in the APC channel, creating a diagonal spread. Conversely, over-compensation will push the PerCP-positive population to have an artificially low or even negative signal in the APC channel.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| False positives in the APC channel correlated with PerCP signal. | Spectral spillover from PerCP into the APC detector. | Perform accurate compensation using a single-stain PerCP control. |
| "Smiling" or diagonal population on a PerCP vs. another channel plot. | Under-compensation of PerCP. | Recalculate the compensation matrix, ensuring the PerCP single-stain control is bright and appropriately gated. |
| "Frowning" or population pushed below the axis on a PerCP vs. another channel plot. | Over-compensation of PerCP. | Re-run compensation controls, checking for issues with the negative population gate or potential contamination of the single-stain control.[11] |
| Inconsistent compensation values for PerCP-tandem dyes between experiments. | Degradation of the tandem dye due to light exposure or improper storage.[1] Different lots of tandem dye conjugates were used. | Protect tandem dye conjugates from light and store them at recommended temperatures. Always use the same lot of tandem dye for both the experiment and the compensation controls. |
| High background in the APC channel when using PerCP-Cy5.5. | Cross-beam excitation of PerCP-Cy5.5 by the red laser.[6] | Carefully design the multicolor panel to minimize this interaction. If possible, use alternative fluorochromes. |
Quantitative Data: PerCP Spillover Matrix
The following table provides an example of a spillover matrix, illustrating the percentage of signal from PerCP detected in other channels. These values are instrument-specific and should be determined for each experiment.[4]
| Fluorochrome | Primary Channel | Spillover into Channel 6 (Brilliant Violet 650) | Spillover into Channel 7 (APC) | Spillover into Channel 8 (Brilliant Violet 711) |
| PerCP | Channel 5 | 39.0% | 8.63% | High |
Data adapted from a study using a specific nine-color flow cytometer configuration.[4] "High" indicates significant spillover was observed.
Experimental Protocol: Single-Stain Compensation for PerCP
This protocol outlines the steps for preparing and acquiring single-stain controls to accurately compensate for PerCP spectral spillover.
Materials:
-
Cells or compensation beads
-
Unstained control sample
-
Antibody conjugated to PerCP (or the specific PerCP-tandem dye in your panel)
-
Antibodies for all other fluorochromes in your panel
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
Flow cytometer
Methodology:
-
Prepare Single-Stain Controls: For each fluorochrome in your multicolor panel, prepare a separate tube containing either cells or compensation beads.[12]
-
PerCP Control: Stain a sample with only the PerCP-conjugated antibody.
-
Other Controls: Stain separate samples with each of the other antibodies in your panel individually.
-
Unstained Control: Have a sample of unstained cells or beads to set the baseline fluorescence.
-
-
Staining:
-
Follow your standard staining protocol for all control tubes.
-
Ensure the single-stain controls are at least as bright as or brighter than the signal expected in your fully stained experimental samples.[5][13] If the target for your PerCP-conjugated antibody is rare, consider using compensation beads or a different antibody targeting a more abundant antigen conjugated to PerCP.
-
-
Fixation (if applicable): If your experimental samples will be fixed, you must fix your single-stain controls using the exact same protocol.[8]
-
Data Acquisition:
-
Run the unstained control first to adjust the forward scatter (FSC) and side scatter (SSC) voltages and to set the negative gates for each fluorescence channel.
-
Run each single-stain control, collecting a sufficient number of events for statistically significant analysis.
-
-
Compensation Calculation:
-
Use the flow cytometry software's automated compensation tool.
-
The software will use the single-stain controls to calculate a compensation matrix, which mathematically corrects for the spectral overlap of each fluorochrome into other channels.
-
Visualizing the Workflow and Logic
The following diagrams illustrate the key concepts and workflows for correcting PerCP spectral spillover.
References
- 1. Spectral Spillover in Flow Cytometry | FluoroFinder [fluorofinder.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. bdbiosciences.com [bdbiosciences.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. news-medical.net [news-medical.net]
- 6. miltenyibiotec.com [miltenyibiotec.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. bioradiations.com [bioradiations.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. How to Fix Flow Cytometry Compensation Errors (and Unmixing Errors) – Bad Data Part 4 | Cytometry and Antibody Technology [voices.uchicago.edu]
- 12. Compensation Controls for Multi-fluorochrome Experiments | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 13. miltenyibiotec.com [miltenyibiotec.com]
Improving the efficiency of energy transfer in engineered PCP complexes.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the energy transfer efficiency of engineered Peridinin-Chlorophyll-Protein (PCP) complexes.
Troubleshooting Guides
This section addresses common problems encountered during the experimental workflow for engineering and characterizing PCP complexes.
1. Site-Directed Mutagenesis
| Problem | Possible Causes | Solutions |
| Low or no colonies after transformation | - Inefficient primers.- Incorrect PCR cycling conditions.- Low-quality template DNA.- Incomplete DpnI digestion of template plasmid.- Low transformation efficiency of competent cells. | - Verify primer design, ensuring the mutation is centered.- Optimize annealing temperature and extension time.- Use freshly prepared, high-purity plasmid DNA.[1] - Increase DpnI digestion time.[2] - Use highly competent cells (>10⁸ cfu/µg).[3] |
| High number of wild-type colonies | - Incomplete DpnI digestion.- Too much template DNA used in PCR. | - Increase DpnI digestion time or use more enzyme.[2] - Reduce the amount of template DNA in the PCR reaction.[4] |
| Unintended mutations in the final construct | - Low-fidelity DNA polymerase.- Too many PCR cycles. | - Use a high-fidelity DNA polymerase.- Limit the number of PCR cycles to the minimum required for amplification (typically 18-25 cycles).[1] |
2. Protein Expression and Purification
| Problem | Possible Causes | Solutions |
| Low protein expression levels | - Codon bias between the PCP gene and the expression host (e.g., E. coli).- Protein toxicity to the host cells.- Suboptimal induction conditions. | - Optimize the codon usage of the PCP gene for the expression host.[5][6][7] - Use a lower induction temperature and a shorter induction time.- Vary the concentration of the inducing agent (e.g., IPTG). |
| Protein is insoluble (inclusion bodies) | - High expression rate leading to misfolding.- Lack of proper chaperones in the expression host. | - Lower the induction temperature (e.g., 16-20°C) to slow down protein expression.- Co-express with molecular chaperones.- Purify the protein from inclusion bodies using denaturation and refolding protocols.[8] |
| Protein aggregation during purification | - Unfavorable buffer conditions (pH, ionic strength).- High protein concentration.- Instability of the purified protein. | - Screen different buffer conditions (pH, salt concentration) to improve solubility.[9][10] - Maintain a low protein concentration during purification and storage.[9] - Add stabilizing agents to the buffer, such as glycerol (B35011) or non-detergent sulfobetaines.[9] |
3. PCP Complex Reconstitution and Analysis
| Problem | Possible Causes | Solutions |
| Low FRET efficiency | - Incorrect donor-acceptor distance or orientation.- Poor spectral overlap between donor emission and acceptor absorption.- Low quantum yield of the donor fluorophore.- Inefficient incorporation of chromophores. | - Re-evaluate the mutation design to optimize the distance and orientation between the chromophores based on the Förster equation.- Select a donor-acceptor pair with better spectral overlap.- Ensure the donor chromophore has a high quantum yield in the protein environment.- Optimize the reconstitution protocol to ensure efficient binding of this compound and chlorophyll (B73375).[11] |
| Inaccurate quantum yield measurements | - Inner filter effects due to high sample absorbance.- Incorrect choice of reference standard.- Inaccurate determination of integrated fluorescence intensity. | - Ensure the absorbance of the sample at the excitation wavelength is low (typically < 0.1) to avoid inner filter effects.[12] - Use a well-characterized quantum yield standard with emission in a similar spectral range as the sample.[13] - Accurately integrate the area under the corrected emission spectrum.[12] |
| Complex fluorescence lifetime decay | - Multiple conformations of the PCP complex.- Presence of impurities or unbound chromophores. | - Analyze the fluorescence decay using multi-exponential fitting to identify different lifetime components.- Further purify the sample to remove any contaminants. |
Frequently Asked Questions (FAQs)
1. How can I predict the effect of a mutation on FRET efficiency?
The FRET efficiency is highly dependent on the Förster distance (R₀), which is the distance at which 50% of the excitation energy is transferred. R₀ can be calculated using the following formula:
R₀⁶ = (8.79 x 10⁻⁵) * (κ² * n⁻⁴ * QY_D * J(λ))
Where:
-
κ² is the dipole orientation factor (typically assumed to be 2/3 for randomly oriented dipoles).
-
n is the refractive index of the medium.
-
QY_D is the fluorescence quantum yield of the donor in the absence of the acceptor.
-
J(λ) is the spectral overlap integral of the donor's emission spectrum and the acceptor's absorption spectrum.[14]
By modeling the structural changes caused by a mutation, you can estimate the new distance between the donor and acceptor and predict the change in FRET efficiency.
2. What is a good starting point for codon optimization of the PCP gene for expression in E. coli?
Several online tools and commercial services are available for codon optimization. These tools replace rare codons in the PCP gene sequence with codons that are more frequently used by E. coli, which can significantly improve protein expression levels.[5][7]
3. How do I choose the right spectroscopic technique to measure energy transfer efficiency?
Both steady-state fluorescence spectroscopy and time-resolved fluorescence spectroscopy can be used.
-
Steady-state fluorescence can be used to calculate FRET efficiency by measuring the quenching of the donor fluorescence in the presence of the acceptor.
-
Time-resolved fluorescence , often using Time-Correlated Single Photon Counting (TCSPC), measures the fluorescence lifetime of the donor. A decrease in the donor's fluorescence lifetime in the presence of the acceptor is a direct measure of FRET efficiency.[3][15] TCSPC is generally considered a more robust method as it is less susceptible to artifacts such as direct acceptor excitation.[16]
Data Presentation
Table 1: Key Parameters for FRET in Engineered PCP Complexes
| Parameter | Symbol | Typical Value/Range | Importance in PCP Engineering |
| Förster Distance | R₀ | 20 - 90 Å | Defines the distance range for efficient FRET. Mutations should aim to place donor-acceptor pairs within this range. |
| Donor Quantum Yield | QY_D | 0.1 - 0.9 | A higher donor quantum yield leads to a larger R₀ and more efficient energy transfer. |
| Spectral Overlap Integral | J(λ) | Varies with chromophore pair | Maximizing the spectral overlap between the this compound (donor) emission and chlorophyll (acceptor) absorption is crucial for high FRET efficiency. |
| Fluorescence Lifetime | τ | 1 - 10 ns | The donor's lifetime is quenched in the presence of an efficient acceptor. Measuring lifetime changes is a reliable way to quantify FRET. |
| Energy Transfer Efficiency | E_FRET | 0 - 100% | The primary metric for the success of the engineered system. Aim for high efficiency for effective light harvesting. |
Table 2: Effect of Reconstituting PCP with Different Chlorophylls (B1240455) on this compound S1/ICT State Lifetime
| Acceptor Chlorophyll | This compound S1/ICT Lifetime (ps) |
| Chlorophyll-b | 5.9 |
| Chlorophyll-a (native) | 2.9 |
| 3-acetyl Chlorophyll-a | 2.2 |
| Chlorophyll-d | 1.9 |
| Bacteriochlorophyll-a | 0.45 |
| Data adapted from Polívka et al. (2006). This table demonstrates how altering the acceptor chlorophyll affects the energy transfer rate from this compound, a key factor in improving overall efficiency.[17] |
Experimental Protocols
1. Site-Directed Mutagenesis of PCP Gene
This protocol is based on the QuikChange™ site-directed mutagenesis method.
-
Primer Design: Design two complementary oligonucleotide primers, 25-45 bases in length, containing the desired mutation in the center.
-
PCR Amplification:
-
Set up a PCR reaction with a high-fidelity DNA polymerase, the template PCP plasmid, and the mutagenic primers.
-
Use a low number of cycles (18-25) to minimize the chance of secondary mutations.
-
-
DpnI Digestion: Digest the PCR product with DpnI endonuclease to selectively remove the methylated, non-mutated parental DNA template.
-
Transformation: Transform the DpnI-treated DNA into highly competent E. coli cells.
-
Screening: Screen the resulting colonies for the desired mutation by DNA sequencing.
2. Expression and Purification of Recombinant PCP
This is a general protocol for expressing His-tagged PCP in E. coli.
-
Transformation: Transform the expression vector containing the PCP gene into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Culture Growth: Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C until the OD₆₀₀ reaches 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow the culture at a lower temperature (e.g., 16-20°C) for 12-16 hours.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend them in a lysis buffer containing a protease inhibitor cocktail. Lyse the cells by sonication.
-
Purification:
-
Centrifuge the lysate to pellet the cell debris.
-
Apply the supernatant to a Ni-NTA affinity chromatography column.
-
Wash the column with a wash buffer containing a low concentration of imidazole.
-
Elute the His-tagged PCP with an elution buffer containing a high concentration of imidazole.
-
Perform size-exclusion chromatography for further purification if necessary.
-
3. In Vitro Reconstitution of PCP Complex
This protocol is adapted from the work of Lo and colleagues.[11]
-
Apoprotein Preparation: Purify the apo-PCP (PCP without chromophores) from E. coli expressing the PCP gene. If expressed as inclusion bodies, solubilize in a denaturing buffer (e.g., containing 6 M guanidine (B92328) HCl) and then refold by dialysis against a refolding buffer.
-
Chromophore Preparation: Extract this compound and the desired chlorophyll from their native sources or use commercially available pigments. Dissolve the pigments in an appropriate solvent (e.g., acetone (B3395972) or ethanol).
-
Reconstitution:
-
Slowly add the pigment solution to the refolded apo-PCP solution with gentle stirring. A typical molar ratio is 8-10 peridinins and 2 chlorophylls per PCP monomer.
-
Incubate the mixture in the dark at 4°C for several hours to allow for complex formation.
-
-
Purification of Reconstituted Complex: Remove excess, unbound pigments by size-exclusion chromatography or ion-exchange chromatography.
-
Characterization: Verify the successful reconstitution and energy transfer by UV-Vis absorption spectroscopy, fluorescence spectroscopy, and circular dichroism.
Mandatory Visualization
Caption: Experimental workflow for engineering and characterizing PCP complexes.
Caption: Key factors influencing Förster Resonance Energy Transfer (FRET) efficiency.
References
- 1. assaygenie.com [assaygenie.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. horiba.com [horiba.com]
- 4. neb.com [neb.com]
- 5. Codon optimization can improve expression of human genes in Escherichia coli: A multi-gene study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Predicting synonymous codon usage and optimizing the heterologous gene for expression in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Codon Optimization for Protein Expression Service - CD Biosynsis [biosynsis.com]
- 8. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. biopharminternational.com [biopharminternational.com]
- 11. Reconstitution of the this compound-chlorophyll a protein (PCP): evidence for functional flexibility in chlorophyll binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chem.uci.edu [chem.uci.edu]
- 13. researchgate.net [researchgate.net]
- 14. How is Forster distance calculated? | AAT Bioquest [aatbio.com]
- 15. Time-correlated single photon counting (TCSPC) [uniklinikum-jena.de]
- 16. blog.addgene.org [blog.addgene.org]
- 17. Tuning energy transfer in the this compound-chlorophyll complex by reconstitution with different chlorophylls - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparing PerCP vs PE (Phycoerythrin) for flow cytometry.
In the realm of flow cytometry, the selection of appropriate fluorochromes is paramount for the successful resolution and analysis of cell populations. Among the vast array of available fluorescent dyes, Peridinin-Chlorophyll-Protein complex (PerCP) and Phycoerythrin (PE) are two commonly utilized fluorochromes, particularly for their excitation by the standard 488 nm blue laser. This guide provides an objective comparison of their performance characteristics, supported by experimental data and protocols, to aid researchers, scientists, and drug development professionals in making informed decisions for their multicolor flow cytometry panels.
Quantitative Data Comparison
The following tables summarize the key quantitative and qualitative properties of PerCP and PE, offering a direct comparison of their spectral characteristics, physical properties, and performance in flow cytometry.
Spectroscopic Properties
| Property | PerCP | R-Phycoerythrin (PE) |
| Excitation Maximum (nm) | ~482 nm[1] | ~565 nm (primary), ~496 nm (secondary)[2][3] |
| Emission Maximum (nm) | ~675 - 677 nm[1][4][5][6] | ~573 - 575 nm[2][7] |
| Stokes Shift (nm) | ~193 - 195 nm | ~10 - 79 nm |
| Common Laser Line | Blue (488 nm)[1][4] | Blue (488 nm), Yellow/Green (561 nm)[8] |
| Common Emission Filter | 670/30 nm, 695/40 nm[9] | 575/26 nm, 585/40 nm[9][10] |
Physical and Photophysical Properties
| Property | PerCP | R-Phycoerythrin (PE) |
| Molecular Weight (kDa) | ~35.5 kDa[6] | ~240 kDa[2][3] |
| Relative Brightness | Moderate to Dim[9][11] | Very Bright[9][11] |
| Photostability | Prone to photobleaching[12] | More photostable than PerCP, but can be susceptible to degradation as a tandem dye.[13] |
| Tandem Dye Application | Donor in tandems like PerCP-Cy5.5[4][5] | Common donor in tandems like PE-Cy5 and PE-Cy7[13][14][15] |
Performance in Flow Cytometry
Both PerCP and PE are workhorses in flow cytometry, but their distinct characteristics influence their suitability for different applications.
Phycoerythrin (PE) is renowned for its exceptional brightness, making it an ideal choice for detecting antigens with low expression levels.[2] Its high quantum yield contributes to a strong signal-to-noise ratio. However, its emission spectrum is broad, leading to significant spillover into adjacent channels, particularly the FITC channel, which necessitates careful compensation.[10]
This compound-Chlorophyll-Protein (PerCP) , while not as bright as PE, offers the advantage of a large Stokes shift, resulting in emission in the far-red spectrum.[1][6] This characteristic leads to minimal spectral overlap with fluorochromes that emit in the green and yellow-orange regions, such as FITC and PE, simplifying multicolor panel design and reducing the need for extensive compensation.[1][4] A notable drawback of PerCP is its susceptibility to photobleaching, especially with high-power lasers.[4][12] To mitigate this, tandem conjugates like PerCP-Cy5.5 have been developed, which offer increased photostability.[4][5]
Experimental Protocols
To empirically determine the optimal fluorochrome for a specific application, it is recommended to perform in-house validation. The following are detailed methodologies for key experiments.
Experimental Protocol for Determining Stain Index
The Stain Index (SI) provides a quantitative measure of a fluorochrome's brightness and its ability to resolve a positive population from a negative one.[8] A higher stain index indicates better separation.
Objective: To quantitatively compare the brightness of PerCP and PE conjugated to the same antibody clone.
Materials:
-
Cells expressing the target antigen.
-
Unstained control cells.
-
Antibody of interest conjugated to PerCP.
-
The same antibody clone conjugated to PE.
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS).
-
Flow cytometer with appropriate laser and filter configuration.
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of the target cells and adjust the concentration to 1 x 10^7 cells/mL in staining buffer.
-
Staining:
-
Set up three tubes:
-
Unstained Control: 100 µL of cell suspension.
-
PerCP Stained: 100 µL of cell suspension + optimal concentration of PerCP-conjugated antibody.
-
PE Stained: 100 µL of cell suspension + optimal concentration of PE-conjugated antibody.
-
-
Incubate for 30 minutes at 4°C, protected from light.
-
-
Washing: Wash the cells twice with 2 mL of staining buffer, centrifuging at 300-400 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellets in 500 µL of staining buffer.
-
Data Acquisition:
-
Run the unstained control to set the voltages and establish the negative population gate.
-
Acquire data for the PerCP and PE stained samples, ensuring to collect a sufficient number of events.
-
-
Data Analysis:
-
For each stained sample, determine the Median Fluorescence Intensity (MFI) of the positive population (MFI_positive) and the negative population (MFI_negative).
-
Determine the standard deviation of the negative population (SD_negative).
-
Calculate the Stain Index using the formula: Stain Index = (MFI_positive - MFI_negative) / (2 * SD_negative)
-
-
Comparison: Compare the calculated Stain Index for PerCP and PE. The fluorochrome with the higher Stain Index is considered brighter under the tested conditions.
General Cell Surface Staining Protocol for Flow Cytometry
This protocol provides a general workflow for staining cell surface markers for flow cytometric analysis.
Materials:
-
Single-cell suspension of cells.
-
Fluorochrome-conjugated primary antibodies (e.g., PerCP- or PE-conjugated).
-
Isotype control antibodies.
-
Flow Cytometry Staining Buffer.
-
Flow cytometry tubes.
Procedure:
-
Cell Preparation: Prepare a single-cell suspension and ensure cell viability is high. Adjust cell density to 1 x 10^7 cells/mL in cold staining buffer.
-
Aliquot Cells: Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into each flow cytometry tube.
-
Fc Block (Optional): To reduce non-specific binding, incubate cells with an Fc receptor blocking antibody for 10-15 minutes on ice.
-
Antibody Staining: Add the predetermined optimal concentration of the fluorochrome-conjugated primary antibody or isotype control to the respective tubes.
-
Incubation: Gently vortex and incubate for 30 minutes at 4°C in the dark.
-
Washing: Add 2 mL of cold staining buffer to each tube and centrifuge at 300-400 x g for 5 minutes at 4°C.
-
Repeat Wash: Decant the supernatant and repeat the wash step.
-
Resuspension: Resuspend the cell pellet in an appropriate volume of staining buffer (e.g., 500 µL) for flow cytometry analysis.
-
Data Acquisition: Analyze the samples on a flow cytometer as soon as possible. Keep samples on ice and protected from light until acquisition.
Mandatory Visualization
The following diagrams illustrate key concepts and workflows relevant to the comparison of PerCP and PE in flow cytometry.
Caption: FRET mechanism in tandem dyes.
Caption: Workflow for comparing fluorochrome brightness.
References
- 1. PerCP-conjugated Antibodies: R&D Systems [rndsystems.com]
- 2. A Practical Guide for Use of PE and APC in Flow Cytometry | AAT Bioquest [aatbio.com]
- 3. bdbiosciences.com [bdbiosciences.com]
- 4. PerCP [this compound-Chlorophyll-Protein Complex] | AAT Bioquest [aatbio.com]
- 5. This compound-Chlorophyll-protein, PerCP - Jackson ImmunoResearch [jacksonimmuno.com]
- 6. Setting Compensation Multicolor Flow [bdbiosciences.com]
- 7. benchchem.com [benchchem.com]
- 8. bdbiosciences.com [bdbiosciences.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. bu.edu [bu.edu]
- 11. What are the 3 top guidelines for using PerCP conjugates and tandems? | AAT Bioquest [aatbio.com]
- 12. researchgate.net [researchgate.net]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. Tandem Dyes (Fluorochromes/Fluorophores) FAQs: Flow Cytometry, Degradation & More | Bio-Techne [bio-techne.com]
- 15. Stain Index for Flow Cytometry - Explained - FluoroFinder [fluorofinder.com]
A Researcher's Guide to the Validation of PerCP-Conjugated Antibodies
For researchers, scientists, and drug development professionals, the rigorous validation of antibodies is paramount for generating reproducible and reliable experimental data. This guide provides a comprehensive comparison of PerCP-conjugated antibodies with alternative fluorochromes, supported by experimental protocols and data to aid in the selection of optimal reagents for flow cytometry.
Peridinin-chlorophyll-protein (PerCP) is a fluorescent protein derived from dinoflagellates that is commonly used as a fluorochrome in flow cytometry. It is excited by the blue laser (488 nm) and has a relatively large Stokes shift, emitting in the far-red region of the spectrum (around 677 nm). This property minimizes spectral overlap with fluorochromes that emit in the green and yellow channels, such as FITC and PE, making it a valuable tool for multicolor analysis.[1][2][3]
To enhance its photostability and brightness, PerCP is often used in a tandem conjugate form, most commonly PerCP-Cy5.5. In this configuration, energy is transferred from the excited PerCP molecule to a Cy5.5 acceptor molecule, which then emits light at a longer wavelength (around 695 nm).[4] This tandem structure not only improves the photostability of the fluorochrome but also makes it a brighter option, which is particularly useful for detecting antigens with low expression levels.[4]
Performance Comparison of PerCP and its Alternatives
The choice of fluorochrome can significantly impact the resolution of a target population in flow cytometry. The "stain index" is a useful metric for quantifying the performance of a fluorochrome, as it measures the separation between the positive and negative populations relative to the spread of the negative population. A higher stain index indicates better resolution.
Below is a summary of the relative brightness of various fluorochromes, including PerCP and its tandem conjugates, as indicated by their stain index. It is important to note that the actual stain index can vary depending on the instrument, antibody clone, and cell type used.
| Fluorochrome | Relative Brightness (Stain Index) | Excitation Laser (nm) | Emission Max (nm) |
| PE | Brightest | 488, 561 | 578 |
| PE-Cy7 | Bright | 488, 561 | 785 |
| APC | Bright | 633-640 | 660 |
| PerCP-Cy5.5 | Moderate-Bright | 488 | 695 |
| Alexa Fluor® 647 | Bright | 633-640 | 668 |
| PE-Cy5 | Moderate-Bright | 488, 561 | 670 |
| PerCP | Dim-Moderate | 488 | 677 |
| FITC | Dim-Moderate | 488 | 519 |
| APC-Cy7 | Dim | 633-640 | 785 |
Data compiled from multiple sources.[3][5] The relative brightness is a generalization, and specific performance should be validated for each experiment.
Advantages of PerCP and PerCP-Cy5.5:
-
Good separation from PE and FITC: PerCP's long emission wavelength results in minimal spectral overlap with fluorochromes emitting in the green and yellow channels, simplifying compensation in multicolor panels.[1]
-
Improved Photostability (PerCP-Cy5.5): The tandem conjugate PerCP-Cy5.5 is more resistant to photobleaching than PerCP alone, making it more suitable for experiments that require longer acquisition times.[4]
-
Reduced Non-Specific Binding (PerCP-Cy5.5): Some studies suggest that PerCP-Cy5.5 may exhibit less Fc receptor-mediated non-specific staining compared to other tandem dyes.[4]
Disadvantages and Considerations:
-
Photobleaching (PerCP): PerCP is susceptible to photobleaching, especially with high-power lasers, which can lead to a loss of signal.[2]
-
Tandem Dye Degradation: Like all tandem dyes, PerCP-Cy5.5 can degrade over time, especially with exposure to light and fixation agents.[6][7] This degradation can lead to uncoupling of the donor and acceptor molecules, resulting in false positive signals in the donor fluorochrome's channel (PerCP).
-
Autofluorescence: Monocytes and macrophages can exhibit high levels of autofluorescence, which may be more pronounced in the PerCP channel.[8]
Experimental Protocols for Antibody Validation
The validation of any antibody, including those conjugated to PerCP, is crucial for obtaining reliable data. The following protocols outline the key experiments for validating a PerCP-conjugated antibody for a specific target.
Experimental Workflow for Antibody Validation
Caption: A general workflow for the validation of a new antibody conjugate.
Protocol 1: Antibody Titration
Objective: To determine the optimal concentration of the PerCP-conjugated antibody that provides the best signal-to-noise ratio.
Materials:
-
Cells expressing the target of interest
-
PerCP-conjugated antibody
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
12x75 mm FACS tubes
-
Flow cytometer
Procedure:
-
Prepare a single-cell suspension of your target cells and adjust the concentration to 1-5 x 10^6 cells/mL in ice-cold Flow Cytometry Staining Buffer.[9][10]
-
Prepare serial dilutions of the PerCP-conjugated antibody in Flow Cytometry Staining Buffer. A common starting range is from the manufacturer's recommended concentration to several dilutions below and above it (e.g., 1:50, 1:100, 1:200, 1:400, 1:800).[11]
-
Aliquot 100 µL of the cell suspension (containing approximately 1 x 10^5 to 5 x 10^5 cells) into each FACS tube.[9]
-
Add the appropriate volume of each antibody dilution to the respective tubes. Include an unstained control tube (cells only) and an isotype control tube (if applicable).
-
Incubate the tubes for 20-30 minutes at 4°C in the dark.[9][10]
-
Wash the cells by adding 2 mL of cold Flow Cytometry Staining Buffer and centrifuging at 300-400 x g for 5 minutes.[12]
-
Decant the supernatant and resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
-
Acquire the samples on the flow cytometer.
-
Analyze the data by calculating the stain index for each antibody concentration. The optimal concentration is the one that yields the highest stain index.[13][14]
Stain Index Calculation
Caption: The formula for calculating the Stain Index.
Protocol 2: Specificity Testing using Positive and Negative Controls
Objective: To confirm that the PerCP-conjugated antibody specifically binds to its intended target.
Materials:
-
A cell line known to express the target antigen (positive control)
-
A cell line known to not express the target antigen (negative control)
-
PerCP-conjugated antibody (at the optimal concentration determined by titration)
-
PerCP-conjugated isotype control antibody
-
Flow Cytometry Staining Buffer
-
FACS tubes
-
Flow cytometer
Procedure:
-
Prepare single-cell suspensions of both the positive and negative control cell lines.
-
Aliquot approximately 1 x 10^6 cells of each cell line into separate FACS tubes.
-
For each cell line, prepare the following tubes:
-
Unstained control
-
Stained with the PerCP-conjugated antibody
-
Stained with the PerCP-conjugated isotype control antibody
-
-
Follow the staining and washing steps as described in the Antibody Titration protocol (steps 4-7).
-
Acquire the samples on the flow cytometer.
-
Analyze the data. A specific antibody should show a significant increase in fluorescence intensity on the positive control cells compared to the unstained and isotype controls, and no significant staining on the negative control cells.
Comparison with Alternative Fluorochromes
When selecting a fluorochrome, it is important to consider the specific requirements of your experiment, including the expression level of the target antigen and the other fluorochromes in your panel.
Example Scenario: Staining for CD4 on Human T-cells
Let's consider an experiment to identify CD4+ T-helper cells in human peripheral blood mononuclear cells (PBMCs). CD4 is a highly expressed antigen. Here's a comparison of a PerCP-conjugated anti-CD4 antibody with an antibody conjugated to a brighter fluorochrome, APC.
| Parameter | PerCP-anti-CD4 | APC-anti-CD4 |
| Relative Brightness | Moderate | Bright |
| Excitation Laser | 488 nm (Blue) | 633 nm (Red) |
| Emission Channel | Far-Red | Far-Red |
| Potential for Spillover into PE channel | Minimal | None |
| Potential for Spillover into APC channel | None | N/A |
| Suitability for low antigen density | Good | Excellent |
| Photostability | Moderate (PerCP-Cy5.5 is better) | Good |
Experimental Data (Hypothetical):
| Antibody Conjugate | Stain Index |
| anti-human CD4-PerCP | 65 |
| anti-human CD4-PerCP-Cy5.5 | 93 |
| anti-human CD4-APC | 280 |
In this scenario, while the PerCP and PerCP-Cy5.5 conjugates would likely provide adequate separation of the CD4+ population, the APC conjugate would offer a much brighter signal and a higher stain index, leading to better resolution.[3] However, if the experimental panel also includes other markers detected in the far-red channel excited by the red laser, using an APC conjugate might lead to spectral overlap issues. In such a case, a PerCP conjugate might be a better choice due to its excitation by the blue laser.
Conclusion
The validation of PerCP-conjugated antibodies, as with any fluorescently labeled antibody, is a critical step in ensuring the accuracy and reproducibility of flow cytometry data. By performing thorough titration and specificity testing, researchers can determine the optimal conditions for their use. While PerCP and its tandem conjugates offer distinct advantages in multicolor panel design, particularly in minimizing spillover into green and yellow channels, their performance should be objectively compared with other available fluorochromes. The stain index provides a quantitative measure for such comparisons, enabling researchers to select the most appropriate reagent for their specific target and experimental setup. Careful consideration of the antigen expression level, the brightness and photostability of the fluorochrome, and the potential for spectral overlap will ultimately lead to higher quality and more reliable flow cytometry results.
References
- 1. A Guide to Spectral Flow Cytometry Fluorescent Selection | Thermo Fisher Scientific - US [thermofisher.com]
- 2. tcd.ie [tcd.ie]
- 3. pedsresearch.org [pedsresearch.org]
- 4. bdbiosciences.com [bdbiosciences.com]
- 5. cytometrie.pitie-salpetriere.upmc.fr [cytometrie.pitie-salpetriere.upmc.fr]
- 6. colibri-cytometry.com [colibri-cytometry.com]
- 7. colibri-cytometry.com [colibri-cytometry.com]
- 8. researchgate.net [researchgate.net]
- 9. wp.uthscsa.edu [wp.uthscsa.edu]
- 10. research.yale.edu [research.yale.edu]
- 11. health.uconn.edu [health.uconn.edu]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Stain Index for Flow Cytometry - Explained - FluoroFinder [fluorofinder.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
Peridinin vs. Beta-Carotene: A Comparative Analysis of Singlet Oxygen Quenching Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the singlet oxygen (¹O₂) quenching capabilities of two prominent carotenoids: peridinin and beta-carotene (B85742). By presenting quantitative data, detailed experimental methodologies, and a visual representation of the experimental workflow, this document aims to equip researchers with the necessary information to make informed decisions in their scientific endeavors.
Quantitative Comparison of Singlet Oxygen Quenching Rates
The efficiency of a molecule in deactivating singlet oxygen is quantified by its quenching rate constant (k_q_). A higher k_q_ value indicates a more potent quenching ability. Experimental data reveals a significant difference in the singlet oxygen quenching potential between this compound and beta-carotene.
| Carotenoid | Singlet Oxygen Quenching Rate Constant (k_q_) (M⁻¹s⁻¹) | Relative Quenching Efficiency |
| This compound | 9.5 x 10⁸ | 1x |
| Beta-Carotene | 52 x 10⁸ | ~5.5x |
As evidenced by the data, beta-carotene is approximately 5.5 times more efficient at quenching singlet oxygen than this compound. This difference is attributed to the number of conjugated double bonds in their respective molecular structures.
Experimental Protocols for Measuring Singlet Oxygen Quenching
The determination of singlet oxygen quenching rates relies on precise and validated experimental protocols. Below are detailed methodologies for three commonly employed assays.
Near-Infrared (NIR) Phosphorescence Detection Assay
This method directly measures the phosphorescence emitted by singlet oxygen as it decays to its ground state, providing a direct quantification of its concentration and lifetime.
Methodology:
-
Sample Preparation:
-
Prepare stock solutions of the photosensitizer (e.g., Rose Bengal or Eosin Y) and the carotenoid (this compound or beta-carotene) in a suitable solvent (e.g., ethanol, chloroform, or a mixture). The solvent should be chosen based on the solubility of the compounds and its effect on the singlet oxygen lifetime. Deuterated solvents (e.g., D₂O) can be used to prolong the singlet oxygen lifetime, enhancing the phosphorescence signal.
-
The concentration of the photosensitizer should be adjusted to have an absorbance of approximately 0.1 at the excitation wavelength to avoid aggregation and self-quenching effects. Recent studies suggest keeping Rose Bengal concentrations at 1 µM or lower.[1]
-
Prepare a series of solutions containing a fixed concentration of the photosensitizer and varying concentrations of the carotenoid quencher.
-
-
Instrumentation:
-
Utilize a sensitive near-infrared (NIR) spectrofluorometer or a custom-built setup equipped with a pulsed laser for excitation (e.g., Nd:YAG laser at 532 nm for Rose Bengal) and a NIR detector (e.g., liquid nitrogen-cooled germanium photodiode or an InGaAs photoreceiver).
-
Use appropriate optical filters to separate the singlet oxygen phosphorescence signal (around 1270 nm) from the excitation light and any fluorescence from the photosensitizer.[2]
-
-
Data Acquisition:
-
Data Analysis:
-
Determine the first-order decay rate constant (k_obs_) of the singlet oxygen phosphorescence in the absence and presence of the carotenoid quencher.
-
Plot the observed decay rate constant (k_obs_) against the concentration of the carotenoid.
-
The slope of the resulting linear plot corresponds to the bimolecular quenching rate constant (k_q_) of the carotenoid.
-
1,3-Diphenylisobenzofuran (DPBF) Assay
This indirect method relies on a chemical probe, DPBF, which reacts with singlet oxygen, leading to a measurable decrease in its absorbance or fluorescence.
Methodology:
-
Sample Preparation:
-
Prepare stock solutions of the photosensitizer (e.g., Rose Bengal), DPBF, and the carotenoid in a suitable solvent (e.g., ethanol). Protect the DPBF solution from light to prevent photodegradation.
-
In a quartz cuvette, prepare a reaction mixture containing the photosensitizer, DPBF, and the carotenoid. A typical starting concentration for DPBF is around 50 µM, with an initial absorbance of about 1.0 at its maximum absorption wavelength (~410-415 nm).[4] The photosensitizer concentration should be adjusted to have a low absorbance at the irradiation wavelength.
-
-
Instrumentation:
-
Use a UV-Vis spectrophotometer or a spectrofluorometer to monitor the change in DPBF concentration.
-
A light source (e.g., a laser or a filtered lamp) is required to excite the photosensitizer. The wavelength should be chosen to excite the photosensitizer but not DPBF directly.
-
-
Data Acquisition:
-
Irradiate the sample with the light source for specific time intervals.
-
After each irradiation period, measure the absorbance of DPBF at its maximum absorption wavelength or its fluorescence intensity.
-
-
Data Analysis:
-
Plot the natural logarithm of the DPBF absorbance (ln(A₀/Aₜ)) versus the irradiation time.
-
The slope of this plot is proportional to the rate of DPBF consumption, which is related to the singlet oxygen concentration.
-
Compare the rates of DPBF bleaching in the presence and absence of the carotenoid to determine its quenching efficiency.
-
Singlet Oxygen Sensor Green (SOSG) Assay
This assay utilizes a highly selective fluorescent probe, SOSG, which emits a green fluorescence upon reaction with singlet oxygen.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of SOSG in methanol. The final working concentration of SOSG is typically in the range of 1-10 µM.
-
Prepare solutions of the photosensitizer and the carotenoid in a suitable buffer (e.g., phosphate-buffered saline, PBS) or solvent.
-
In a suitable container (e.g., a cuvette or a microplate), mix the SOSG, photosensitizer, and carotenoid solutions.
-
-
Instrumentation:
-
A spectrofluorometer is used to measure the fluorescence of the SOSG endoperoxide.
-
A light source is needed to excite the photosensitizer.
-
-
Data Acquisition:
-
Irradiate the sample to generate singlet oxygen.
-
Measure the increase in fluorescence intensity at the emission maximum of the SOSG endoperoxide (around 525 nm) with an excitation wavelength of approximately 504 nm.
-
-
Data Analysis:
-
The rate of increase in fluorescence intensity is proportional to the rate of singlet oxygen production.
-
By comparing the fluorescence increase in the presence and absence of the carotenoid, the singlet oxygen quenching activity can be determined.
-
Experimental Workflow and Signaling Pathway Diagrams
To visualize the experimental process, a generalized workflow for measuring singlet oxygen quenching is presented below.
Caption: Generalized workflow for measuring singlet oxygen quenching.
The underlying principle of photosensitized singlet oxygen generation and its subsequent quenching by a carotenoid involves a series of energy transfer steps.
Caption: Energy transfer pathway in photosensitized singlet oxygen quenching.
References
- 1. The (un)known issue with using rose bengal as a standard of singlet oxygen photoproduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detection of singlet oxygen luminescence for experimental corneal rose bengal photodynamic antimicrobial therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
A Comparative Analysis of Peridinin-Chlorophyll a-Protein (PCP) from Diverse Dinoflagellate Species
For Researchers, Scientists, and Drug Development Professionals
The Peridinin-Chlorophyll a-Protein (PCP) is a unique water-soluble light-harvesting complex found in many dinoflagellates. It plays a crucial role in photosynthesis by absorbing blue-green light, a spectral region where chlorophyll (B73375) a has poor absorption, and efficiently transferring this energy to chlorophyll a.[1] This guide provides a comparative analysis of PCP from various dinoflagellate species, focusing on their biochemical and spectroscopic properties, supported by experimental data and detailed methodologies.
Quantitative Data Summary
The biochemical and spectroscopic properties of PCP exhibit significant variation across different dinoflagellate species. These differences are influenced by factors such as the protein's quaternary structure, pigment composition, and the specific amino acid environment surrounding the chromophores. The following tables summarize key quantitative data for PCP from several well-studied dinoflagellate species.
Table 1: Biochemical Properties of PCP from Different Dinoflagellate Species
| Dinoflagellate Species | Quaternary Structure | Molecular Weight (kDa) | This compound:Chlorophyll a Ratio | Isoelectric Point (pI) | Reference(s) |
| Amphidinium carterae | Trimer | ~35 | 4:1 | 7.5 | [2][3] |
| Symbiodinium sp. (CS-156) | Monomer | 32.7 | 4:1 | - | [3] |
| Symbiodinium tridacnidorum | Monomer | 17.3 | - | 5.6 | [4] |
| Glenodinium sp. | Monomer | 35.5 | ~4:1 | 7.3, 7.4 | [2] |
| Gonyaulax polyedra | Monomer | 34.5 | ~4:1 | 7.2 | [2] |
| Heterocapsa pygmaea | - | - | - | - | [5] |
Table 2: Spectroscopic Properties of PCP from Different Dinoflagellate Species
| Dinoflagellate Species | Absorption Maxima (nm) - this compound | Absorption Maxima (nm) - Chl a Soret | Absorption Maxima (nm) - Chl a Qy | Fluorescence Emission Maxima (nm) | Reference(s) |
| Amphidinium carterae | 487, 501, 515, 535 | ~440 | 669, 675 | - | [6] |
| Symbiodinium sp. (CS-156) | 476 | 438 | 670 | - | [7] |
| Symbiodinium tridacnidorum | 484 | 442 | 674 | 676 | [4] |
| Heterocapsa pygmaea | - | - | - | - | [5] |
Experimental Protocols
The characterization of PCP involves a series of biochemical and biophysical techniques. Below are detailed methodologies for the key experiments cited in this guide.
This compound-Chlorophyll a-Protein (PCP) Purification
This protocol is a generalized procedure based on methods described for various dinoflagellate species.[2][4]
-
Cell Lysis:
-
Harvest dinoflagellate cells by centrifugation (e.g., 5000 x g for 10 min at 4°C).
-
Resuspend the cell pellet in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Lyse the cells using a method such as sonication or French press.
-
Centrifuge the lysate at high speed (e.g., 100,000 x g for 1 hour at 4°C) to remove cell debris and membranes.
-
-
Ammonium (B1175870) Sulfate (B86663) Precipitation:
-
Slowly add solid ammonium sulfate to the supernatant from the previous step to a final saturation of 40-80% while stirring at 4°C.
-
Collect the precipitate by centrifugation (e.g., 15,000 x g for 20 min at 4°C).
-
Resuspend the pellet in a minimal volume of the starting buffer.
-
-
Chromatography:
-
Size-Exclusion Chromatography: Load the resuspended pellet onto a size-exclusion chromatography column (e.g., Sephacryl S-200) equilibrated with the starting buffer to separate proteins based on their molecular size.
-
Ion-Exchange Chromatography: Further purify the PCP-containing fractions from the previous step using an ion-exchange chromatography column (e.g., DEAE-cellulose) with a salt gradient (e.g., 0-0.5 M NaCl) to separate proteins based on their charge.
-
-
Purity Assessment:
-
Assess the purity of the final PCP sample by SDS-PAGE and spectrophotometry.
-
SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
This protocol is a standard method for determining the molecular weight and purity of the isolated PCP.[8][9][10]
-
Sample Preparation:
-
Mix the purified PCP sample with an equal volume of 2x SDS-PAGE sample buffer (containing SDS, β-mercaptoethanol, glycerol, and bromophenol blue).
-
Heat the sample at 95-100°C for 5 minutes to denature the proteins.
-
-
Gel Electrophoresis:
-
Load the denatured protein sample and a molecular weight marker into the wells of a polyacrylamide gel.
-
Run the gel in a vertical electrophoresis apparatus using a standard running buffer (e.g., Tris-glycine-SDS) at a constant voltage or current until the dye front reaches the bottom of the gel.
-
-
Staining and Visualization:
-
Stain the gel with Coomassie Brilliant Blue R-250 solution for at least 1 hour.
-
Destain the gel with a solution of methanol (B129727) and acetic acid until the protein bands are clearly visible against a clear background.
-
Determine the molecular weight of the PCP subunit by comparing its migration distance to that of the proteins in the molecular weight marker.
-
High-Performance Liquid Chromatography (HPLC) for Pigment Analysis
This protocol is used to determine the pigment composition and the this compound to chlorophyll a ratio of the PCP complex.[11][12][13]
-
Pigment Extraction:
-
Extract the pigments from the purified PCP sample by adding a solvent such as 100% acetone (B3395972) or methanol.
-
Centrifuge the mixture to pellet the precipitated protein and collect the supernatant containing the pigments.
-
-
HPLC Analysis:
-
Inject the pigment extract into an HPLC system equipped with a C18 reverse-phase column.
-
Separate the pigments using a gradient of mobile phases, for example, a gradient of acetonitrile (B52724) in water.
-
Detect the pigments using a photodiode array detector, monitoring at wavelengths specific for this compound (around 470 nm) and chlorophyll a (around 440 nm and 665 nm).
-
-
Quantification:
-
Identify and quantify the individual pigments by comparing their retention times and absorption spectra with those of known standards.
-
Calculate the molar ratio of this compound to chlorophyll a based on the integrated peak areas and the molar extinction coefficients of the pigments.
-
Mandatory Visualizations
Energy Transfer Pathway in PCP
The primary function of PCP is to absorb light energy via its this compound molecules and transfer it to chlorophyll a. This process is remarkably efficient and involves multiple energy transfer pathways. The following diagram illustrates the key steps in this energy transfer cascade.
Caption: Energy transfer pathway in this compound-Chlorophyll a-Protein (PCP).
Experimental Workflow for PCP Characterization
The characterization of PCP from a dinoflagellate species involves a multi-step workflow, from cell culture to detailed biophysical analysis. The following diagram outlines a typical experimental workflow.
Caption: Experimental workflow for the characterization of PCP.
References
- 1. researchgate.net [researchgate.net]
- 2. Purification and characterization of this compound-chlorophyll a-proteins from the marine dinoflagellates Glenodinium sp. and Gonyaulax polyedra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. pnas.org [pnas.org]
- 6. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 7. Characterization of the this compound–chlorophyll a-protein complex in the dinoflagellate Symbiodinium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. neobiotechnologies.com [neobiotechnologies.com]
- 9. SDS-PAGE Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 10. iitg.ac.in [iitg.ac.in]
- 11. Field & Laboratory Protocols: Chapter 13 [hahana.soest.hawaii.edu]
- 12. epic.awi.de [epic.awi.de]
- 13. ejournal.sinica.edu.tw [ejournal.sinica.edu.tw]
A Researcher's Guide to Minimizing Cross-Reactivity in Immunoassays with PerCP-Conjugated Secondary Antibodies
For researchers, scientists, and drug development professionals, the specificity of secondary antibodies is paramount for generating reliable and reproducible data. This guide provides a comparative overview of PerCP-conjugated secondary antibodies, focusing on the critical aspect of cross-reactivity. We present a summary of commercially available, cross-adsorbed antibodies, detailed experimental protocols for in-house validation, and visualizations to clarify key workflows and principles.
Peridinin-Chlorophyll-Protein (PerCP) is a 35.5 kDa fluorescent protein isolated from dinoflagellates, widely used as a label for antibodies in various immunoassays, particularly flow cytometry.[1][2] Its large Stokes shift and excitation by the common 488 nm laser make it a valuable tool in multicolor analysis.[1][2] However, the utility of any secondary antibody hinges on its specificity. Cross-reactivity—the unintended binding of a secondary antibody to immunoglobulins (IgG) from species other than the intended target—can lead to high background noise and false-positive signals, ultimately compromising experimental results.[1][3]
To mitigate this issue, manufacturers employ a purification step called cross-adsorption (or pre-adsorption).[3] In this process, the polyclonal antibody pool is passed through a column containing immobilized serum proteins or purified immunoglobulins from various species. This captures and removes antibodies that would otherwise cross-react with these off-target species, thereby enhancing the specificity of the final product.[3]
Comparative Analysis of Cross-Adsorbed PerCP Secondary Antibodies
| Product Description | Vendor | Target Species | Host Species | Cross-Adsorbed Against | Notes |
| PerCP AffiniPure F(ab')₂ Fragment Donkey Anti-Rabbit IgG (H+L) | Jackson ImmunoResearch | Rabbit | Donkey | Bovine, Chicken, Goat, Guinea Pig, Syrian Hamster, Horse, Human, Mouse, Rat, Sheep | F(ab')₂ fragment reduces Fc receptor binding.[4] |
| PerCP AffiniPure F(ab')₂ Fragment Goat Anti-Human IgG (H+L) | Jackson ImmunoResearch | Human | Goat | Bovine, Horse, Mouse | Minimal cross-reactivity confirmed by ELISA and/or solid-phase adsorption.[5] |
| PerCP-Goat Anti-Mouse IgG (subclasses 1+2a+2b+3), Fcγ | Jackson ImmunoResearch | Mouse | Goat | Human, Bovine, Rabbit | Specific for Fcγ portion of mouse IgG subclasses.[6] |
| F(ab')2-Goat anti-Mouse IgG (H+L) Secondary Antibody, PerCP-eFluor™ 710 | Thermo Fisher Scientific | Mouse | Goat | Human, Rat, Bovine, Goat, Hamster, Rabbit | Described as having "minimal cross reactivity".[7] |
| Goat anti-Mouse IgG (H&L), HRP conjugated | Agrisera | Mouse | Goat | Bovine, Goat, Human, Rabbit, Rat | While an HRP conjugate, the datasheet specifies <1% reactivity to Rat IgG by ELISA, illustrating the type of quantitative data available. |
| PerCP Goat anti-mouse IgG (minimal x-reactivity) | Sony Biotechnology | Mouse | Goat | Rat, Human, Bovine, Horse, Rabbit | Solid-phase absorbed to ensure minimal cross-reaction. |
This table is a representative sample and not exhaustive. Researchers should always consult the most recent product datasheets for detailed information.
Key Principles of Cross-Reactivity Testing
The following diagram illustrates the fundamental difference between specific detection and non-specific cross-reactivity, which can lead to erroneous results.
Figure 1. Diagram illustrating the principle of specific antibody detection versus undesirable cross-reactivity.
Experimental Protocols for Cross-Reactivity Assessment
To ensure the highest level of confidence in experimental results, in-house validation of secondary antibody specificity is recommended. The most common and quantitative method for this is an indirect Enzyme-Linked Immunosorbent Assay (ELISA).
Indirect ELISA Protocol for Quantifying Cross-Reactivity
This protocol allows for the quantitative assessment of a secondary antibody's binding to its intended target immunoglobulin versus its binding to immunoglobulins from other species.
Materials:
-
96-well high-binding ELISA plates
-
Purified immunoglobulins (IgG) from the target species (e.g., Mouse IgG) and potential cross-reacting species (e.g., Rat IgG, Rabbit IgG, Human IgG, Goat IgG)
-
PerCP-conjugated secondary antibody to be tested
-
Coating Buffer (e.g., 0.1 M Carbonate-Bicarbonate, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20, PBST)
-
Blocking Buffer (e.g., 1% BSA in PBST)
-
HRP-conjugated anti-PerCP antibody (for signal detection)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate
-
Stop Solution (e.g., 2 N H₂SO₄)
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Antigen Coating:
-
Dilute the purified IgGs from all species to be tested to a concentration of 1-2 µg/mL in Coating Buffer.
-
Add 100 µL of each diluted IgG to separate wells of the 96-well plate. Include wells with Coating Buffer only to serve as a background control.
-
Incubate the plate overnight at 4°C.
-
-
Washing:
-
Aspirate the coating solution from the wells.
-
Wash the plate three times with 200 µL of Wash Buffer per well.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Aspirate the blocking solution and wash the plate three times with Wash Buffer.
-
-
PerCP Secondary Antibody Incubation:
-
Dilute the PerCP-conjugated secondary antibody to its optimal working concentration in Blocking Buffer.
-
Add 100 µL of the diluted secondary antibody to all wells.
-
Incubate for 1 hour at room temperature.
-
-
Washing:
-
Aspirate the secondary antibody solution and wash the plate five times with Wash Buffer to remove all unbound antibody.
-
-
Detection Antibody Incubation:
-
Dilute the HRP-conjugated anti-PerCP antibody in Blocking Buffer.
-
Add 100 µL to each well and incubate for 1 hour at room temperature.
-
-
Washing:
-
Aspirate and wash the plate five times with Wash Buffer.
-
-
Substrate Development:
-
Add 100 µL of TMB Substrate to each well.
-
Incubate in the dark at room temperature for 15-30 minutes, or until a blue color develops.
-
-
Stopping the Reaction:
-
Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
-
Data Acquisition:
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the background control wells from all other absorbance readings.
-
The signal from the well coated with the target species IgG is considered the 100% reactivity value.
-
Calculate the percent cross-reactivity for each non-target species using the following formula:
% Cross-Reactivity = (Absorbance of Non-Target IgG / Absorbance of Target IgG) x 100
Experimental Workflow Visualization
The following diagram outlines the general workflow for assessing the cross-reactivity of a secondary antibody using an indirect ELISA.
Figure 2. A step-by-step workflow for the quantitative assessment of secondary antibody cross-reactivity via ELISA.
Conclusion
The selection of a highly specific, cross-adsorbed PerCP-conjugated secondary antibody is a critical step in the design of robust and reliable immunoassays. While manufacturers provide valuable information regarding the cross-adsorption profiles of their products, performing in-house validation using a quantitative method like ELISA is the most rigorous approach to ensure data integrity. By carefully considering the potential for cross-reactivity and validating antibody performance, researchers can significantly enhance the accuracy and reproducibility of their findings.
References
- 1. Cross-adsorbed secondary antibodies and cross-reactivity [jacksonimmuno.com]
- 2. jacksonimmuno.com [jacksonimmuno.com]
- 3. Cross-Adsorbed Secondary Antibodies [jacksonimmuno.com]
- 4. PerCP-F(ab')2 Goat Anti-Human IgG, Fcγ (min X) Secondary Antibody | JIR [jacksonimmuno.com]
- 5. PerCP-F(ab')2 Goat Anti-Human IgG (H+L) (min X) Secondary Antibody | JIR [jacksonimmuno.com]
- 6. PerCP-Goat Anti-Mouse IgG, Fcγ Subclass 2a (min X) Secondary Antibody | JIR [jacksonimmuno.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
A Head-to-Head Comparison of PerCP and APC Tandem Dyes for Flow Cytometry
In the realm of multicolor flow cytometry, the selection of appropriate fluorochromes is critical for achieving high-resolution data and accurately identifying cell populations. Tandem dyes, which utilize Förster Resonance Energy Transfer (FRET), have significantly expanded the palette of available fluorescent probes, enabling researchers to design complex, high-parameter experiments. Among the most utilized are tandem dyes based on Peridinin-Chlorophyll-Protein (PerCP) and Allophycocyanin (APC). This guide provides an objective, data-driven comparison of PerCP and APC tandem dyes to aid researchers, scientists, and drug development professionals in making informed decisions for their experimental designs.
Key Performance Characteristics: A Quantitative Overview
The performance of a tandem dye is determined by several key factors, including its brightness, the degree of spectral overlap (spillover) into other fluorescence channels, and its stability under various experimental conditions. The following table summarizes the quantitative performance of commonly used PerCP and APC tandem dyes.
| Feature | PerCP Tandem Dyes (e.g., PerCP-Cy5.5) | APC Tandem Dyes (e.g., APC-Cy7) |
| Donor Molecule | This compound-Chlorophyll-Protein (PerCP) | Allophycocyanin (APC) |
| Acceptor Molecule | Cyanine Dyes (e.g., Cy5.5) | Cyanine Dyes (e.g., Cy7) |
| Excitation Maximum | ~482 nm | ~650 nm |
| Emission Maximum | ~695 nm | ~780 nm |
| Typical Laser Line | Blue (488 nm) | Red (633-640 nm) |
| Relative Brightness (Stain Index) | 92.7[1][2] | 42.2[1] |
| Photostability | Generally considered more photostable than PerCP alone.[3][4] | Can be susceptible to photobleaching and degradation, leading to uncoupling.[5] |
| Stability to Fixation | Generally stable with common fixatives.[6] | Can be sensitive to fixation, which may cause degradation.[7] |
| Compensation Considerations | Requires compensation, but generally less problematic than some tandems. | Requires careful compensation due to potential for degradation and spillover into the APC channel.[8][9][10][11][12] |
| Lot-to-Lot Variability | Present, as with all tandem dyes, requiring lot-specific controls.[13] | Can exhibit significant lot-to-lot variability, necessitating rigorous quality control.[7][13] |
Understanding the Mechanism: FRET in Tandem Dyes
Tandem dyes consist of a donor fluorochrome covalently bound to an acceptor fluorochrome. When the donor molecule is excited by a laser, it transfers its energy to the acceptor molecule through a process called Förster Resonance Energy Transfer (FRET). The acceptor molecule then emits light at a longer wavelength. This phenomenon allows for a larger Stokes shift, which is the difference between the excitation and emission wavelengths, enabling the use of multiple fluorochromes with a single laser.
References
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. pedsresearch.org [pedsresearch.org]
- 3. helsinki.fi [helsinki.fi]
- 4. What are the 3 top guidelines for using PerCP conjugates and tandems? | AAT Bioquest [aatbio.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Tandem Fluorochrome Conjugated Antibody Best Practices | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 8. How can I set up compensation for tandem dyes in flow cytometry? | AAT Bioquest [aatbio.com]
- 9. flowcytometry.bmc.med.uni-muenchen.de [flowcytometry.bmc.med.uni-muenchen.de]
- 10. docs.abcam.com [docs.abcam.com]
- 11. Compensation in Flow Cytometry - FluoroFinder [fluorofinder.com]
- 12. biomed.au.dk [biomed.au.dk]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
PerCP in Flow Cytometry: A Comparative Guide to Intracellular and Surface Staining Performance
For researchers, scientists, and drug development professionals utilizing flow cytometry, the choice of fluorochrome is paramount to generating robust and reliable data. Peridinin-chlorophyll-protein (PerCP) is a popular fluorochrome known for its brightness and large Stokes shift, making it a common choice for multicolor flow cytometry. This guide provides an objective comparison of PerCP's performance in intracellular versus surface staining applications, supported by experimental data and detailed protocols.
Key Performance Characteristics of PerCP
PerCP is a 35 kDa protein-dye complex derived from dinoflagellates. Its favorable spectral properties, including excitation by the common 488 nm blue laser and emission in the far-red spectrum (around 677 nm), minimize spectral overlap with FITC and PE, making it suitable for multicolor panels.[1] However, as a protein-based fluorochrome, its performance can be influenced by the harsh chemical environments encountered during intracellular staining protocols.
Data Presentation: Performance Metrics
The following table summarizes the key performance characteristics of PerCP and its tandem conjugates, primarily based on surface staining data. It is widely reported that the performance of protein-based fluorochromes can be diminished by the fixation and permeabilization steps required for intracellular staining.[2][3]
| Fluorochrome | Excitation Max (nm) | Emission Max (nm) | Relative Brightness (Stain Index) | Photostability | Suitability for Intracellular Staining |
| PerCP | 482 | 677 | 64.4 | Moderate | Use with caution; sensitive to alcohol-based fixatives. |
| PerCP-Cy5.5 | 482 | 695 | 92.7 | More photostable than PerCP alone.[4] | Use with caution; tandem structure can be disrupted by fixation/permeabilization.[5] |
Performance in Surface vs. Intracellular Staining: A Head-to-Head Comparison
| Feature | Surface Staining with PerCP | Intracellular Staining with PerCP |
| Signal Intensity | Generally bright and reliable, suitable for detecting both high and low abundance antigens.[7] | Signal intensity can be reduced due to the effects of fixation and permeabilization agents on the PerCP protein.[2][5] |
| Stability | Relatively stable during standard surface staining protocols. | Tandem dyes like PerCP-Cy5.5 are susceptible to degradation by fixation and permeabilization, which can lead to uncoupling of the donor and acceptor molecules and result in false positive signals in the donor fluorochrome's channel.[5][8] |
| Protocol Complexity | Straightforward protocol involving incubation with fluorochrome-conjugated antibodies. | Requires additional steps of cell fixation and permeabilization, which must be optimized to preserve the target antigen's epitope while allowing antibody access.[9] |
| Fluorochrome Alternatives | Wide range of bright and stable fluorochromes available. | Smaller, more robust organic dyes like Alexa Fluor® dyes are often recommended for their stability in the harsh chemical conditions of intracellular staining.[3] |
| Potential for Non-specific Binding | Can be minimized with appropriate blocking steps. | Intracellular staining can be more prone to non-specific antibody binding and higher background signals.[10] |
Mandatory Visualization
The following diagrams illustrate the typical workflows for surface and intracellular staining, as well as the potential impact of fixation and permeabilization on tandem dyes.
References
- 1. Transient partial permeabilization with saponin enables cellular barcoding prior to surface marker staining - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Guide to Fixation and Permeabilization - FluoroFinder [fluorofinder.com]
- 3. biocompare.com [biocompare.com]
- 4. researchgate.net [researchgate.net]
- 5. Are tandem dyes sensitive to fixatives and permeabilization agents? | AAT Bioquest [aatbio.com]
- 6. cytometryunderground.com [cytometryunderground.com]
- 7. What are the 3 top guidelines for using PerCP conjugates and tandems? | AAT Bioquest [aatbio.com]
- 8. researchgate.net [researchgate.net]
- 9. Stain Index for Flow Cytometry - Explained - FluoroFinder [fluorofinder.com]
- 10. Multiparameter Intracellular Cytokine Staining - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Wild-Type vs. Mutant Peridinin-Chlorophyll a-Protein
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the wild-type peridinin-chlorophyll a-protein (PCP) and its mutant forms, with a focus on the well-characterized N89L mutant. PCP, a unique water-soluble light-harvesting complex found in dinoflagellates, plays a crucial role in photosynthesis by capturing light in the blue-green region of the spectrum and efficiently transferring this energy to chlorophyll (B73375) a (Chl a).[1] Understanding the structure-function relationship of PCP and the impact of mutations is vital for applications in bio-inspired light-harvesting systems and as a model for studying pigment-protein interactions.
Data Presentation: Quantitative Comparison
The following table summarizes the key quantitative differences observed between wild-type and the N89L mutant of PCP. The N89L mutation involves the replacement of asparagine at position 89 with a leucine, altering the local environment of a key this compound molecule.[2][3]
| Parameter | Wild-Type (WT) PCP | N89L Mutant PCP | Significance of Difference |
| Energy Transfer (ET) Rate (Overall) | ~1.9 ps | ~2.0 ps | The overall energy transfer rate from this compound to chlorophyll a remains largely unchanged, highlighting the robustness of the energy transfer mechanism.[2] |
| S₁/ICT State Relaxation | Faster Decay | Significantly Slower Decay | The mutation alters the relaxation dynamics of the S₁/Intramolecular Charge Transfer (ICT) state of the associated this compound molecule.[2] |
| This compound Absorption (Per-614) | Red-shifted absorption with an origin at 547 nm (at 10 K) | Blue-shifted absorption by ~24 nm | The N89L mutation disrupts a hydrogen bond with the this compound-614 molecule, leading to a significant blue shift in its absorption spectrum.[3] |
| Energy Transfer Efficiency | ~95% | Maintained high efficiency | Despite alterations in the local environment and spectroscopic properties of a key pigment, the overall high efficiency of energy transfer is conserved.[2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Recombinant Protein Expression and Purification
This protocol describes the expression of the PCP apoprotein in E. coli and its subsequent purification.
a. Expression of Apo-PCP:
-
The coding sequence for the this compound-chlorophyll a apoprotein is cloned into a suitable bacterial expression vector (e.g., pET vector series).
-
The expression vector is transformed into a competent E. coli strain, such as BL21(DE3).
-
A single colony is used to inoculate a starter culture in LB medium containing the appropriate antibiotic, which is grown overnight at 37°C with shaking.
-
A larger culture is inoculated with the starter culture and grown at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM.
-
The culture is then incubated for a further 3-4 hours at 37°C to allow for protein expression.
-
The bacterial cells are harvested by centrifugation. The resulting cell pellet contains the apo-PCP, often in the form of inclusion bodies.[4]
b. Purification of Apo-PCP from Inclusion Bodies:
-
The cell pellet is resuspended in a lysis buffer and the cells are disrupted by sonication.
-
The inclusion bodies are collected by centrifugation.
-
The apo-PCP is solubilized from the inclusion bodies using a buffer containing a strong denaturant, such as 6 M guanidine (B92328) hydrochloride.[4]
-
The solubilized protein is then purified using affinity chromatography (e.g., if a His-tag was incorporated) or ion-exchange chromatography.
In Vitro Reconstitution of Holo-PCP
This protocol details the refolding of the apo-PCP in the presence of pigments to form the functional holo-protein.
-
Pigments (this compound and chlorophyll a) are extracted from native PCP or obtained commercially.
-
The purified, denatured apo-PCP is rapidly diluted into a refolding buffer containing the pigment mixture.[4]
-
The reconstitution mixture is incubated to allow for the protein to refold and bind the pigments.
-
The reconstituted holo-PCP is then purified from unbound pigments and misfolded protein using ion-exchange chromatography.[4]
-
The integrity and pigment stoichiometry of the reconstituted PCP are verified by UV-visible absorption spectroscopy.
Spectroscopic Analysis
a. Steady-State Absorption and Fluorescence Spectroscopy:
-
Absorption spectra of the purified wild-type and mutant PCP samples are recorded on a UV-visible spectrophotometer.
-
Fluorescence emission and excitation spectra are recorded on a spectrofluorometer. For emission spectra, an excitation wavelength of ~480 nm is used to preferentially excite the this compound molecules.[5]
-
The energy transfer efficiency can be estimated by comparing the fluorescence excitation spectrum with the absorption spectrum.
b. Time-Resolved Fluorescence Spectroscopy:
-
The fluorescence decay kinetics of the samples are measured using time-correlated single photon counting (TCSPC).
-
Samples are excited with a picosecond pulsed laser at a wavelength corresponding to this compound absorption.
-
The fluorescence decay is monitored at the chlorophyll a emission maximum (~675 nm).
-
The decay traces are fitted to multi-exponential functions to determine the lifetimes of the excited states and the rates of energy transfer.[2][6]
X-ray Crystallography
This protocol outlines the general steps for obtaining crystal structures of wild-type and mutant PCP.
-
The purified and reconstituted PCP is concentrated to a high concentration (typically 5-10 mg/mL).
-
Crystallization screening is performed using the hanging-drop or sitting-drop vapor diffusion method with a variety of commercially available or custom-made screening solutions.[7]
-
Promising crystallization conditions are optimized by fine-tuning the concentrations of the precipitant, buffer pH, and protein concentration.
-
Crystals are cryo-protected by soaking in a solution containing a cryoprotectant (e.g., glycerol (B35011) or ethylene (B1197577) glycol) before being flash-cooled in liquid nitrogen.
-
X-ray diffraction data are collected at a synchrotron source.
-
The crystal structure is solved by molecular replacement using a known PCP structure as a search model and refined to high resolution.[7]
Mandatory Visualization
The following diagrams illustrate key conceptual frameworks for understanding PCP function and the experimental approach to its characterization.
References
- 1. This compound-chlorophyll-protein complex - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Reconstitution of the this compound-chlorophyll a protein (PCP): evidence for functional flexibility in chlorophyll binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound-chlorophyll-protein reconstituted with chlorophyll mixtures: preparation, bulk and single molecule spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Steady-state and time-resolved fluorescence studies on wild type and mutant chromatium vinosum high potential iron proteins: holo- and apo-forms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Peridinin: A Comparative Guide to its In Vitro Therapeutic Efficacy
This guide provides a comprehensive comparison of the in vitro therapeutic efficacy of peridinin against other well-known compounds in the fields of oncology, inflammation, and oxidative stress. The data presented is intended for researchers, scientists, and drug development professionals to objectively evaluate this compound's potential as a therapeutic agent.
Anticancer Activity
This compound has demonstrated significant anticancer effects across various human cancer cell lines. Its primary mechanisms of action involve the induction of cell cycle arrest and apoptosis through the modulation of key signaling pathways.
Comparative Anticancer Efficacy
The following table summarizes the in vitro anticancer activities of this compound compared to fucoxanthin, another marine carotenoid known for its anti-carcinogenic properties.[1]
| Parameter | This compound | Fucoxanthin | Reference Cell Lines |
| Primary Mechanism | Induces G1 arrest at low concentrations (5 µM) and apoptosis at higher concentrations (10 µM).[2][3] | Known to induce apoptosis and cell cycle arrest.[1] | HTLV-1-infected T-cells (MT-2, HUT-102), Colorectal cancer cells, Breast cancer cells (MDA-MB-231).[1][2] |
| Apoptosis Induction | Activates both intrinsic (caspase-9) and extrinsic (caspase-8) pathways.[2][3] | Induces apoptosis through various mechanisms.[1] | HTLV-1-infected T-cells, Colorectal cancer cells.[1][2] |
| Signaling Pathway | Suppresses NF-κB and PI3K/Akt signaling pathways.[1][4] | Also known to target NF-κB and PI3K/Akt pathways.[2] | HTLV-1-infected T-cells.[1][4] |
| TRAIL Sensitization | Upregulates Death Receptor 5 (DR5), sensitizing colon cancer cells to TRAIL-induced apoptosis.[5] | Not specified in the provided context. | DLD-1 (Colon Cancer).[5] |
This compound's Impact on Cancer Cell Signaling
This compound exerts its anti-proliferative and pro-apoptotic effects primarily by suppressing the NF-κB and Akt signaling cascades, which are crucial for cancer cell survival and growth.[1][4]
Caption: this compound inhibits the PI3K/Akt and NF-κB signaling pathways in cancer cells.
Antioxidant Activity
This compound is a potent inhibitor of lipid peroxidation, a key process in cellular oxidative stress implicated in diseases like atherosclerosis. Its unique molecular structure allows it to embed within the cell membrane, making it exceptionally effective.[6][7]
Comparative Antioxidant Efficacy
This table compares the antilipoperoxidant activity of this compound with other known antioxidants in a primary human umbilical vein endothelial cell (HUVEC) model.
| Compound | IC50 for Lipid Peroxidation Inhibition (HUVECs) | Relative Potency vs. Astaxanthin (B1665798) | Membrane Localization |
| This compound | ~140 nM [6] | >200x more effective [6] | Embedded within the membrane core.[6][7] |
| Astaxanthin | >40 µM[6] | Baseline | Primarily extramembranous.[6][7] |
| α-Tocopherol | More potent than astaxanthin in HUVECs.[6] | - | - |
| β-Carotene | Pro-lipoperoxidant activity observed in liposomes.[6] | - | - |
Experimental Workflow for In Vitro Antioxidant Screening
The following diagram illustrates a typical workflow for evaluating the efficacy of a test compound like this compound in inhibiting cellular lipid peroxidation.
Caption: Workflow for assessing the antilipoperoxidant activity of this compound.
Anti-inflammatory Activity
The this compound-chlorophyll a-protein (PCP) complex has been shown to possess anti-inflammatory properties by inhibiting the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[2]
Comparative Anti-inflammatory Efficacy
| Compound | Effective Concentration for NO Inhibition | Cell Line | Notes |
| This compound-Chlorophyll a-Protein (PCP) | 400 µg/mL[2] | RAW 264.7 Macrophages | The effect was observed only at higher concentrations, possibly due to the chlorophyll (B73375) masking the this compound within the complex.[2] |
| Fucoxanthin | Known to suppress NF-κB activation and MAPK phosphorylation, key inflammatory pathways.[2] | RAW 264.7 Macrophages | Provides a relevant comparison for a related marine carotenoid.[2] |
Experimental Protocols
Cell Viability (WST-8 Assay)
-
Objective: To determine the dose-dependent effect of this compound on the viability of cancer cells.[3]
-
Cell Seeding: Seed HTLV-1-infected T-cell lines (e.g., MT-2) in a 96-well plate at a density of 1x10^5 cells/well.
-
Treatment: Add various concentrations of this compound (e.g., 0-20 µM) to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Assay: Add 10 µL of WST-8 solution to each well and incubate for an additional 2-4 hours.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.[3]
Apoptosis Analysis (Flow Cytometry)
-
Objective: To quantify the induction of apoptosis by this compound.[3]
-
Cell Treatment: Treat MT-2 or HUT-102 cells with desired concentrations of this compound (e.g., 0, 5, 10 µM) for 24 hours.
-
Staining: Harvest the cells and stain with an apoptosis-specific antibody (e.g., APO2.7-PE) or with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Acquisition: Analyze the stained cells using a flow cytometer.
-
Analysis: Quantify the percentage of apoptotic cells (APO2.7 positive or Annexin V positive/PI negative) in each treatment group.[3]
Lipid Peroxidation (MDA Assay)
-
Objective: To measure the inhibition of lipid peroxidation in endothelial cells.[6]
-
Cell Culture: Culture primary Human Umbilical Vein Endothelial Cells (HUVECs) in appropriate media.
-
Treatment: Incubate HUVECs with various concentrations of this compound (e.g., 0-500 nM) and control compounds in serum-free media to induce lipid peroxidation.
-
Incubation: Incubate for the desired time period (e.g., 24 hours).
-
Lysate Preparation: Lyse the cells and collect the supernatant.
-
TBARS Assay: Measure the levels of malondialdehyde (MDA), a byproduct of lipid peroxidation, in the lysates using a thiobarbituric acid reactive substances (TBARS) assay kit.
-
Quantification: Determine MDA concentrations by measuring fluorescence or absorbance and comparing to a standard curve. Calculate the percent inhibition relative to the untreated control.[6]
Nitric Oxide (NO) Assay (Griess Test)
-
Objective: To assess the anti-inflammatory effect by measuring the inhibition of NO production.[2]
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere for 24 hours.
-
Treatment: Treat the cells with various concentrations of the test compound (e.g., PCP complex from 12.5–400 µg/mL).
-
Stimulation: Co-treat with 1 µg/mL Lipopolysaccharide (LPS) to induce an inflammatory response and NO production.
-
Incubation: Incubate for 24 hours at 37°C.
-
Griess Assay: Collect the cell culture supernatant and mix with Griess reagent.
-
Measurement: After a short incubation, measure the absorbance at 540 nm. The amount of nitrite (B80452), a stable product of NO, is proportional to the absorbance and can be quantified using a sodium nitrite standard curve.[2]
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a carotenoid, inhibits proliferation and survival of HTLV-1-infected T-cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound Is an Exceptionally Potent and Membrane-Embedded Inhibitor of Bilayer Lipid Peroxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Is an Exceptionally Potent and Membrane-Embedded Inhibitor of Bilayer Lipid Peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Quantitative Peridinin Analysis in Algal Cultures
For researchers, scientists, and drug development professionals, accurate quantification of peridinin in algal cultures is crucial for harnessing its potent antioxidant and anti-cancer properties. This guide provides a comparative overview of common analytical methods, supported by experimental data, to aid in selecting the most suitable technique for your research needs.
High-Performance Liquid Chromatography (HPLC) stands as the gold standard for its precision and specificity in separating and quantifying this compound from complex pigment mixtures. However, UV-Vis Spectrophotometry offers a simpler, more accessible alternative, albeit with some trade-offs in accuracy. Emerging methods like Liquid Chromatography-Mass Spectrometry (LC-MS) provide enhanced sensitivity and structural information but are often more complex and costly for routine quantification.
Comparative Analysis of Quantification Methods
The choice of analytical method depends on the specific requirements of the research, including the need for high accuracy, sample throughput, and available budget. HPLC is recommended for its ability to resolve individual pigments, which is critical for accurate quantification, especially in samples containing a variety of chlorophylls (B1240455) and other carotenoids that can interfere with spectrophotometric measurements.[1][2] Spectrophotometry, while less specific, can be a useful tool for rapid screening or for estimating total carotenoid content.[1][3][4] LC-MS is particularly valuable for comprehensive metabolite profiling, including the identification of various pigment isomers and degradation products.
| Method | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Chromatographic separation of pigments based on their affinity to a stationary phase, followed by detection using a UV-Vis or photodiode array detector. | High specificity and accuracy in separating this compound from other pigments.[1][2] Highly reproducible and suitable for quantitative analysis. | Higher equipment cost and complexity.[2] Requires larger volumes of organic solvents. |
| UV-Vis Spectrophotometry | Measurement of light absorbance at specific wavelengths characteristic of this compound. | Simple, rapid, and low-cost.[3][4] Requires minimal training. | Prone to interference from other pigments with overlapping absorption spectra, leading to potential overestimation.[1][3] Less accurate for complex pigment mixtures. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass analysis capabilities of a mass spectrometer for identification and quantification. | High sensitivity and specificity. Provides molecular weight and structural information, aiding in pigment identification. Can distinguish between co-eluting pigments and isomers. | High equipment and maintenance costs. Can be complex to develop new methods and troubleshoot. |
Quantitative this compound Content in Dinoflagellates
The following table summarizes this compound content in various dinoflagellate species as determined by HPLC analysis in different studies. These values can serve as a reference for researchers working with these or similar species.
| Algal Species | This compound Content | Reference |
| Symbiodinium voratum | Up to 1.7% of dry weight (w/w) | [5] |
| Endosymbionts in Cassiopea andromeda | Varied with light intensity, with higher content at lower PAR. | [6] |
| Scrippsiella trochoidea | Predominant pigment before reaching maximum cell density. | [4] |
| Gyrodinium instriatum | Highest levels measured on day 25 of growth. | [4] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol is a generalized procedure based on common practices for algal pigment analysis.
a. Pigment Extraction:
-
Harvest algal cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).
-
Freeze-dry the algal pellet.
-
Accurately weigh a portion of the lyophilized biomass (e.g., 10 mg).
-
Add a suitable extraction solvent, such as 100% methanol (B129727) or acetone, at a specific volume-to-mass ratio (e.g., 1 mL per 10 mg of dry biomass).
-
Disrupt the cells using sonication or bead beating to ensure complete extraction. Perform this step on ice and in dim light to prevent pigment degradation.
-
Centrifuge the mixture (e.g., 10,000 x g for 15 minutes at 4°C) to pellet cell debris.
-
Filter the supernatant through a 0.22 µm syringe filter into an amber HPLC vial.
b. HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of two or more solvents is typically used. For example:
-
Solvent A: 80:20 (v/v) methanol:ammonium acetate (B1210297) (0.5 M, pH 7.2)
-
Solvent B: 60:40 (v/v) methanol:acetone
-
-
Gradient Elution: A typical gradient might start with 100% Solvent A, gradually increasing the proportion of Solvent B over 20-30 minutes to elute pigments of increasing polarity.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: Photodiode array (PDA) detector set to scan a range of wavelengths (e.g., 400-700 nm) to capture the absorption spectra of the eluting pigments. This compound is typically quantified at its absorption maximum around 470-480 nm.
-
Quantification: Create a calibration curve using a certified this compound standard of known concentrations. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.
UV-Vis Spectrophotometry Method (for estimation)
This method provides an estimation of total carotenoid content and can be adapted for a rough estimation of this compound if it is the overwhelmingly dominant carotenoid.
a. Pigment Extraction:
-
Follow the same extraction procedure as described for the HPLC method. It is crucial to use a solvent for which the extinction coefficient of this compound is known (e.g., acetone, ethanol).
b. Spectrophotometric Measurement:
-
Use a UV-Vis spectrophotometer to measure the absorbance of the pigment extract at the maximum absorption wavelength (λmax) of this compound in the chosen solvent (approximately 470-483 nm).[7] Also, measure the absorbance at a wavelength where this compound does not absorb (e.g., 750 nm) to correct for turbidity.
-
Calculate the concentration of this compound using the Beer-Lambert law: Concentration (M) = (Aλmax - A750) / (ε × l) where:
-
Aλmax = Absorbance at the maximum absorption wavelength
-
A750 = Absorbance at 750 nm (turbidity correction)
-
ε = Molar extinction coefficient of this compound in the specific solvent (for this compound, a general extinction coefficient is approximately 1.96 x 10^6 M⁻¹cm⁻¹).[7]
-
l = Path length of the cuvette (usually 1 cm)
-
-
Convert the concentration from Molarity (mol/L) to mg/L using the molecular weight of this compound (630.82 g/mol ).[7]
Note: This spectrophotometric method assumes that this compound is the only pigment significantly contributing to the absorbance at its λmax. The presence of other carotenoids will lead to an overestimation of the this compound content.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams were generated using Graphviz.
References
- 1. thescipub.com [thescipub.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of 3 spectrophotometric methods for carotenoid determination in frequently consumed fruits and vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comparison study of five different methods to measure carotenoids in biofortified yellow cassava (Manihot esculenta) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound - Wikipedia [en.wikipedia.org]
A Head-to-Head Comparison of PerCP and Other Common Fluorophores for Flow Cytometry
For researchers, scientists, and drug development professionals utilizing flow cytometry, the selection of appropriate fluorophores is paramount for achieving high-quality, reproducible results. This guide provides an objective comparison of the performance of Peridinin-Chlorophyll-Protein (PerCP) against other widely used fluorophores: Fluorescein Isothiocyanate (FITC), Phycoerythrin (PE), Allophycocyanin (APC), and Brilliant Violet™ 421 (BV421). The following sections present quantitative data, detailed experimental protocols for performance evaluation, and visual representations of key concepts and workflows.
Quantitative Performance Metrics
The brightness of a fluorophore is a critical determinant of its ability to resolve positively stained cell populations from background. This is scientifically quantified by its molar extinction coefficient (how efficiently it absorbs light) and its quantum yield (how efficiently it converts absorbed light into emitted fluorescence). The table below summarizes these key performance indicators for PerCP and its counterparts.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Relative Brightness (ε x Φ) |
| PerCP | 482[1] | 675[1] | ~350,000 | Not widely reported | Moderate |
| FITC | 495[2] | 525[2] | ~75,000[2] | 0.92[2] | 69,000 |
| PE | 565[3] | 574[3] | ~1,960,000[3] | 0.84[3] | 1,646,400 |
| APC | 651[4] | 660[4] | ~700,000[4] | 0.68[4] | 476,000 |
| BV421 | 405[5] | 421[5] | ~2,500,000[5] | 0.65[5] | 1,625,000 |
Note: The molar extinction coefficient for PerCP is not as consistently reported as for other fluorophores. Relative brightness is a calculated value and can vary based on the specific conjugate and experimental conditions.
Experimental Protocols for Fluorophore Comparison
To empirically assess the brightness and photostability of these fluorophores in a laboratory setting, the following protocols are recommended.
Protocol 1: Comparative Brightness Assessment using Stain Index
The Stain Index (SI) provides a standardized measure of the ability to resolve a stained population from an unstained background. A higher stain index indicates a brighter fluorophore.
1. Cell Preparation:
- Use a cell line with well-characterized antigen expression (e.g., CD4 on human peripheral blood mononuclear cells).
- Prepare a single-cell suspension at a concentration of 1 x 10⁶ cells/mL in a suitable staining buffer (e.g., PBS with 2% FBS).
2. Antibody Staining:
- Use monoclonal antibodies against the same antigen (e.g., anti-CD4) conjugated to PerCP, FITC, PE, APC, and BV421.
- Titrate each antibody conjugate to determine its optimal concentration for staining.
- For the comparison experiment, stain 1 x 10⁶ cells with the optimal concentration of each antibody conjugate for 30 minutes at 4°C in the dark.
- Include an unstained control sample.
3. Data Acquisition:
- Wash the cells twice with staining buffer and resuspend in 500 µL of the same buffer.
- Acquire data on a flow cytometer equipped with the appropriate lasers and filters for each fluorophore.
- Ensure consistent instrument settings (laser power, PMT voltages) across all samples.
- Collect a sufficient number of events (e.g., 50,000-100,000) for robust statistical analysis.
4. Data Analysis and Stain Index Calculation:
- Gate on the cell population of interest based on forward and side scatter.
- For each fluorophore, determine the median fluorescence intensity (MFI) of the positive (stained) and negative (unstained) populations.
- Calculate the standard deviation (SD) of the MFI of the negative population.
- Calculate the Stain Index using the following formula: Stain Index = (MFI_positive - MFI_negative) / (2 * SD_negative) [6][7][8]
Protocol 2: Photostability Assessment
This protocol assesses the rate of photobleaching (loss of fluorescence) upon continuous laser illumination.
1. Sample Preparation:
- Prepare stained cells as described in Protocol 1.
2. Data Acquisition with Continuous Illumination:
- On the flow cytometer, acquire data for each stained sample over an extended period (e.g., 2-5 minutes) without interruption.
- Record the MFI of the stained population at regular intervals (e.g., every 10 seconds).
3. Data Analysis:
- Plot the MFI of the stained population as a function of time.
- A steeper decline in MFI indicates lower photostability. PerCP and FITC are known to be more susceptible to photobleaching than PE, APC, and especially BV421.[1][9]
Visualizing Workflows and Concepts
To further clarify the experimental design and the principles of fluorophore brightness, the following diagrams are provided.
Caption: Workflow for comparing fluorophore performance.
Caption: Factors influencing fluorophore brightness.
Summary and Recommendations
-
Brightness: PE and BV421 are exceptionally bright fluorophores, making them ideal for detecting antigens with low expression levels.[3][5] APC also offers high brightness. PerCP provides moderate brightness, while FITC is generally considered the dimmest among this group.[9]
-
Photostability: BV421 is known for its high photostability.[5] PE and APC are less stable, and PerCP and FITC are particularly susceptible to photobleaching, which can be a limitation in experiments requiring long acquisition times or sorting.[1][9][10]
-
Spectral Properties: The choice of fluorophore must be compatible with the available lasers and filters on the flow cytometer. PerCP, FITC, and PE are typically excited by a blue laser (488 nm), APC by a red laser (633 or 640 nm), and BV421 by a violet laser (405 nm).
References
- 1. FluoroFinder [app.fluorofinder.com]
- 2. FITC | Standard Fluorescein, Coumarin and Rhodamine Dyes | Tocris Bioscience [tocris.com]
- 3. PE and APC | AAT Bioquest [aatbio.com]
- 4. What are the advantages of allophycocyanin (APC)? | AAT Bioquest [aatbio.com]
- 5. FluoroFinder [app.fluorofinder.com]
- 6. What is “Stain Index” and how do I calculate it with FCS Express? [denovosoftware.com]
- 7. Stain Index for Flow Cytometry - Explained - FluoroFinder [fluorofinder.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. FluoroFinder [app.fluorofinder.com]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of Peridinin- and Fucoxanthin-Based Plastids: Structure, Function, and Performance
A deep dive into the light-harvesting machinery of two major marine phytoplankton groups, this guide provides a comprehensive comparison of peridinin-based plastids found in dinoflagellates and fucoxanthin-based plastids prevalent in diatoms. We explore their distinct pigment compositions, the architecture of their light-harvesting complexes, and the resulting differences in photosynthetic performance, offering valuable insights for researchers in phycology, photosynthesis, and drug discovery.
This compound and fucoxanthin (B1674175) are specialized carotenoids that play a pivotal role in the remarkable photosynthetic efficiency of dinoflagellates and diatoms, respectively. These pigments are housed within unique protein complexes, the this compound-Chlorophyll-Protein (PCP) complex and the Fucoxanthin-Chlorophyll-Protein (FCP) complex, which are central to the distinct light-harvesting strategies of these algal lineages. Understanding the comparative advantages and limitations of these two systems is crucial for comprehending marine primary productivity and for harnessing their potential in biotechnological applications.
Structural and Functional Overview
This compound-based plastids, characteristic of most photosynthetic dinoflagellates, utilize the water-soluble PCP complex.[1] This complex features a unique structure where this compound and chlorophyll (B73375) a molecules are embedded within a protein scaffold.[1] The high ratio of this compound to chlorophyll a allows these organisms to efficiently absorb light in the blue-green region of the spectrum (470-550 nm), wavelengths that are poorly captured by chlorophyll alone.[1] The absorbed energy is then transferred with exceptional efficiency to chlorophyll a.[1][2]
In contrast, fucoxanthin-based plastids, found in diatoms and other heterokont algae, employ the membrane-intrinsic FCP complex.[3] Fucoxanthin, along with chlorophylls (B1240455) a and c, is bound to the FCP apoprotein. This arrangement also facilitates the absorption of blue-green light, a significant advantage in the marine environment where these wavelengths penetrate deepest.[3] Diatoms are known for their high photosynthetic rates and ability to thrive in dynamic light conditions, a success attributed in part to the efficiency of their fucoxanthin-based light-harvesting machinery.[4][5]
Quantitative Comparison of Plastid Characteristics
To provide a clear comparison of the key quantitative differences between these two plastid types, the following tables summarize their pigment composition, light-harvesting complex architecture, and photosynthetic performance.
| Feature | This compound-Based Plastids (Dinoflagellates) | Fucoxanthin-Based Plastids (Diatoms) |
| Primary Carotenoid | This compound | Fucoxanthin |
| Accessory Chlorophylls | Chlorophyll c2[6] | Chlorophyll c1 and c2 (typically)[6] |
| Major Light-Harvesting Complex | This compound-Chlorophyll-Protein (PCP) Complex | Fucoxanthin-Chlorophyll-Protein (FCP) Complex |
| PCP/FCP Location | Soluble, located in the thylakoid lumen[1] | Integral to the thylakoid membrane |
| Typical Pigment Ratio (Carotenoid:Chl a) | 4:1 (this compound:Chl a) in PCP[1][2] | Varies, but can be high (e.g., 5:2 Fucoxanthin:Chl a in some FCPs)[7] |
| Primary Absorption Range | Blue-green (470-550 nm)[1] | Blue-green (approx. 450-540 nm) |
Table 1: Comparison of Pigment Composition and Light-Harvesting Complexes.
| Parameter | This compound-Based Plastids (Dinoflagellates) | Fucoxanthin-Based Plastids (Diatoms) |
| Energy Transfer Efficiency (Carotenoid to Chl a) | Extremely high, up to 95% in PCP[2] | Very high, contributes significantly to overall light harvesting |
| Growth Rates | Generally lower compared to diatoms[5] | Generally higher, particularly in nutrient-rich and fluctuating light environments[4][5] |
| Photo-acclimation | Can adjust pigment content, but may be outcompeted by diatoms in rapidly changing light[4] | Highly adaptable to fluctuating light, efficient dissipation of excess energy[4] |
| Carbon to Chlorophyll a Ratio | Generally higher[5] | Generally lower[5] |
Table 2: Comparison of Photosynthetic Performance.
Experimental Protocols
The following section outlines generalized methodologies for the isolation, characterization, and comparative analysis of this compound- and fucoxanthin-based light-harvesting complexes.
Protocol 1: Isolation of Light-Harvesting Complexes
Objective: To isolate PCP from dinoflagellates and FCP from diatoms.
Materials:
-
Log-phase cultures of a dinoflagellate (e.g., Amphidinium carterae) and a diatom (e.g., Phaeodactylum tricornutum)
-
Extraction buffer (e.g., Tris-HCl with protease inhibitors)
-
Detergents (e.g., Triton X-100 for FCP, or physical disruption for water-soluble PCP)
-
Sucrose (B13894) density gradient solutions
-
Ultracentrifuge
Procedure:
-
Cell Harvesting: Centrifuge algal cultures to pellet the cells. Wash the pellets with an appropriate buffer.
-
Cell Lysis: Resuspend the cell pellets in extraction buffer. For dinoflagellates, cells can be broken by sonication or French press to release the soluble PCP. For diatoms, thylakoid membranes are typically isolated first, followed by solubilization with a mild detergent like Triton X-100 to extract the membrane-bound FCP.[8]
-
Clarification: Centrifuge the lysate at high speed to remove cell debris and unbroken cells.
-
Sucrose Density Gradient Ultracentrifugation: Layer the supernatant (for PCP) or the solubilized membrane fraction (for FCP) onto a sucrose density gradient (e.g., 10-40%).
-
Fractionation: Centrifuge at high speed for several hours. The pigmented protein complexes will separate into distinct bands.
-
Collection: Carefully collect the colored bands corresponding to the PCP or FCP complexes.
Protocol 2: Pigment Analysis by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the pigment composition and ratios of the isolated complexes.
Materials:
-
Isolated PCP and FCP samples
-
Acetone or other suitable organic solvent for pigment extraction
-
HPLC system with a C18 column
-
Pigment standards (Chlorophyll a, c2, this compound, fucoxanthin)
Procedure:
-
Pigment Extraction: Extract pigments from the isolated complexes using 100% acetone. Centrifuge to pellet the protein and collect the pigment-containing supernatant.
-
HPLC Analysis: Inject the pigment extract into the HPLC system. Use a gradient of solvents to separate the different pigments.
-
Quantification: Identify and quantify the pigments by comparing their retention times and absorption spectra with those of known standards. Calculate the molar ratios of the different pigments.
Protocol 3: Spectroscopic Characterization
Objective: To determine the light absorption and energy transfer properties of the complexes.
Materials:
-
Isolated and purified PCP and FCP samples
-
Spectrophotometer
-
Fluorometer
Procedure:
-
Absorption Spectroscopy: Measure the absorption spectrum of the intact complexes from 350 to 750 nm to identify the absorption peaks of the carotenoids and chlorophylls.
-
Fluorescence Emission Spectroscopy: Excite the chlorophylls at their absorption maximum (around 440 nm) and measure the fluorescence emission spectrum.
-
Fluorescence Excitation Spectroscopy: Set the emission wavelength to the maximum of the chlorophyll a fluorescence and scan the excitation wavelengths. The resulting spectrum will show which pigments are effectively transferring energy to chlorophyll a. The efficiency of energy transfer can be calculated by comparing the excitation spectrum with the absorption spectrum.
Visualizing Key Processes
To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the energy transfer pathway within these complexes and a typical experimental workflow.
References
- 1. This compound-chlorophyll-protein complex - Wikipedia [en.wikipedia.org]
- 2. Characterization of the this compound-chlorophyll a-protein complex in the dinoflagellate Symbiodinium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fucoxanthin from Algae to Human, an Extraordinary Bioresource: Insights and Advances in up and Downstream Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photosynthesis acclimation under severely fluctuating light conditions allows faster growth of diatoms compared with dinoflagellates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A Diatom Light-Harvesting Pigment-Protein Complex : Purification and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Light-Harvesting Function in the Diatom Phaeodactylum tricornutum: I. Isolation and Characterization of Pigment-Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Purity of Isolated Peridinin-Chlorophyll a-Protein: A Comparative Guide
For researchers and professionals in drug development, the purity of isolated proteins is paramount for the validity and reproducibility of experimental results. This guide provides a comprehensive comparison of methods to assess the purity of Peridinin-Chlorophyll a-Protein (PCP), a unique light-harvesting protein from dinoflagellates. As a benchmark for comparison, we utilize R-Phycoerythrin (R-PE), another highly fluorescent phycobiliprotein with stringent purity requirements for its applications.
Comparative Analysis of Protein Purity
The purity of isolated PCP and R-PE can be rigorously evaluated using a combination of electrophoretic, chromatographic, and spectroscopic techniques. The following table summarizes the expected outcomes for highly purified samples of each protein when subjected to common purity assessment methods.
| Purity Assessment Method | This compound-Chlorophyll a-Protein (PCP) | R-Phycoerythrin (R-PE) |
| SDS-PAGE | A single band corresponding to the molecular weight of the PCP monomer (typically 15-35 kDa, depending on the species and form).[1] | Predominantly two to three bands representing the α (~20 kDa), β (~20 kDa), and sometimes γ (~30 kDa) subunits.[2] |
| Densitometric Analysis of SDS-PAGE | >95% purity, calculated from the relative intensity of the main protein band. | >95% purity, calculated from the sum of the intensities of the constituent subunit bands. |
| Size-Exclusion Chromatography (SEC-HPLC) | A single, sharp, and symmetrical peak indicating a homogenous protein population.[3] | A single, sharp, and symmetrical peak, confirming the homogeneity of the assembled protein complex. |
| Purity by SEC Peak Area | >98% purity, determined by the area of the main elution peak relative to the total peak area. | >98% purity, calculated from the area of the primary peak in the chromatogram. |
| Spectroscopic Analysis (Absorbance Ratios) | A483/A280 ratio ≥ 4.6, indicating minimal contamination from aromatic amino acid-containing proteins.[3] | A565/A280 ratio > 5.0, signifying a high degree of purity from contaminating proteins.[4] A566/A498 ratio < 1.5 and A620/A566 ratio < 0.005 are also used as identity and purity indicators.[2] |
| Mass Spectrometry (MS) | A primary mass peak corresponding to the expected molecular weight of the PCP monomer, with minimal detection of other protein masses. | Mass peaks corresponding to the α, β, and γ subunits, confirming the identity and purity of the complex. |
Experimental Workflow for Purity Assessment
The following diagram illustrates a typical workflow for the comprehensive assessment of PCP and R-PE purity, integrating the key experimental techniques discussed.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
This technique separates proteins based on their molecular weight, providing a visual assessment of purity.
a. Sample Preparation:
-
Combine 20 µL of the purified protein sample with 20 µL of 2x Laemmli sample buffer.
-
For PCP, which can aggregate with boiling, incubate the mixture at 60°C for 30 minutes. For R-PE, heat the sample at 95-100°C for 5-10 minutes.
-
Centrifuge the samples at 10,000 x g for 5 minutes to pellet any insoluble material.
b. Electrophoresis:
-
Load 10-20 µL of the prepared sample into the wells of a pre-cast polyacrylamide gel (e.g., 4-20% gradient gel). Include a molecular weight marker in an adjacent lane.
-
Place the gel in an electrophoresis chamber filled with 1x running buffer.
-
Apply a constant voltage (e.g., 150 V) until the dye front reaches the bottom of the gel.
c. Staining and Visualization:
-
After electrophoresis, carefully remove the gel from the cassette and place it in a staining solution (e.g., Coomassie Brilliant Blue R-250) for 1 hour with gentle agitation.
-
Destain the gel with a solution of methanol (B129727) and acetic acid until the protein bands are clearly visible against a clear background.
-
Image the gel using a gel documentation system. A pure sample will show a single, sharp band at the expected molecular weight for PCP, or the characteristic subunit bands for R-PE.[1][5]
d. Densitometric Analysis:
-
Using image analysis software, quantify the intensity of each protein band.
-
Calculate the purity by dividing the intensity of the target protein band(s) by the total intensity of all bands in the lane and multiplying by 100.
Size-Exclusion Chromatography (SEC-HPLC)
SEC separates molecules based on their hydrodynamic radius, providing a quantitative measure of homogeneity and the presence of aggregates.
a. System Preparation:
-
Equilibrate a size-exclusion column (e.g., a column with a 10-600 kDa separation range) with a filtered and degassed mobile phase (e.g., phosphate-buffered saline, pH 7.4) at a constant flow rate (e.g., 0.5 mL/min).
-
Establish a stable baseline on the detector (e.g., UV detector at 280 nm).
b. Sample Analysis:
-
Inject a known concentration of the purified protein sample (typically 10-100 µL) onto the column.
-
Monitor the elution profile. A highly pure and homogeneous sample will result in a single, symmetrical peak. The presence of earlier eluting peaks suggests aggregation, while later peaks may indicate degradation products.
c. Data Analysis:
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the percentage purity by dividing the area of the main peak by the total peak area and multiplying by 100.
Spectroscopic Analysis
UV-Visible spectroscopy provides a rapid and non-destructive method to assess purity based on the specific absorbance characteristics of the protein and its chromophores.
a. Measurement:
-
Blank a spectrophotometer with the buffer used to dissolve the protein sample.
-
Measure the absorbance of the purified protein solution at key wavelengths. For PCP, measure at 280 nm and 483 nm.[3] For R-PE, measure at 280 nm, 498 nm, 565 nm, and 620 nm.[2]
b. Purity Calculation:
-
Calculate the absorbance ratios:
-
PCP Purity: A483 / A280
-
R-PE Purity: A565 / A280
-
-
Compare the calculated ratios to the established purity criteria for each protein.
Mass Spectrometry (MS)
MS provides a highly accurate determination of molecular weight and can detect low-level impurities.
a. Sample Preparation (Bottom-Up Approach):
-
Denature the protein sample using a chaotropic agent (e.g., urea).
-
Reduce disulfide bonds with a reducing agent (e.g., dithiothreitol).
-
Alkylate the free sulfhydryl groups to prevent re-oxidation (e.g., iodoacetamide).
-
Digest the protein into smaller peptides using a specific protease, most commonly trypsin.
-
Desalt and concentrate the resulting peptide mixture using a C18 solid-phase extraction column.
b. Mass Analysis:
-
Introduce the peptide sample into the mass spectrometer, typically using electrospray ionization (ESI) coupled with liquid chromatography (LC-MS).
-
The mass spectrometer separates the peptides based on their mass-to-charge ratio (m/z).
-
Fragment the peptides (MS/MS) to obtain sequence information.
c. Data Analysis:
-
Search the acquired mass spectra against a protein database to identify the proteins present in the sample.
-
For a pure sample, the vast majority of identified peptides should map to the target protein (PCP or R-PE). The presence of peptides from other proteins indicates impurities.
-
Relative quantification of protein abundance can be performed using label-free methods (e.g., spectral counting) or by incorporating isotopic labels.[6]
References
- 1. mdpi.com [mdpi.com]
- 2. agilent.com [agilent.com]
- 3. columbiabiosciences.com [columbiabiosciences.com]
- 4. cosmobiousa.com [cosmobiousa.com]
- 5. One-step chromatographic procedure for purification of B-phycoerythrin from Porphyridium cruentum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spectroscopyonline.com [spectroscopyonline.com]
A Comparative Guide to the Phylogenetic Analysis of Peridinin-Chlorophyll a-Protein (PCP) Genes in Dinoflagellates
For researchers engaged in the molecular systematics and evolutionary biology of dinoflagellates, the selection of appropriate genetic markers is a critical first step. This guide provides a comparative analysis of the peridinin-chlorophyll a-protein (PCP) gene family as a potential phylogenetic marker against other commonly used molecular markers in dinoflagellate phylogenetics.
The this compound-chlorophyll a-protein is a unique light-harvesting complex found in many photosynthetic dinoflagellates, playing a crucial role in their ability to absorb light in the blue-green wavelengths.[1] The genes encoding these proteins are known to exist as a multi-gene family, often arranged in tandem repeats.[2][3][4] This characteristic presents both opportunities and challenges for their use in phylogenetic studies.
Comparative Analysis of Phylogenetic Markers
The utility of a gene for phylogenetic inference depends on several factors, including its copy number, evolutionary rate, and the presence of orthologs across the taxa of interest. While ribosomal RNA genes have been foundational in dinoflagellate phylogeny, their limitations have prompted the exploration of protein-coding genes.[5][6][7] The following table summarizes the characteristics of PCP genes in comparison to other established and emerging phylogenetic markers for dinoflagellates.
| Marker | Gene Product | Advantages | Disadvantages | Primary Utility |
| This compound-Chlorophyll a-Protein (PCP) | Light-harvesting protein | - Dinoflagellate-specific - Potentially provides good resolution at lower taxonomic levels due to gene family diversity | - Exists as a multi-gene family, complicating ortholog identification[2] - Tandem repeats can lead to concerted evolution[3][8] - Not universally present in all dinoflagellates | - Potentially useful for species-level or population-level studies within specific lineages |
| Internal Transcribed Spacer (ITS) | Ribosomal RNA spacer | - High mutation rate, suitable for resolving relationships between closely related species | - High variability can make alignment difficult across divergent taxa - Presence of multiple, divergent copies within a single genome | - Fine-scale genetic diversity and species delineation[9] |
| Cytochrome c oxidase subunit I (cox1/coI) | Mitochondrial protein | - Generally conserved, single-copy in many organisms - Established as a barcoding gene in many eukaryotes | - Mitochondrial genome in dinoflagellates is highly derived and fragmented, complicating gene identification and amplification | - Clade-level and species-level phylogenetics[9] |
| Actin | Cytoskeletal protein | - Typically a multi-copy gene family, but some single-copy orthologs can be identified | - Presence of paralogs can confound phylogenetic analyses | - Can be a useful marker if orthologs are carefully selected[9] |
| RAD24 | DNA repair protein | - Single-copy gene in many eukaryotes, potentially offering clearer phylogenetic signal | - May have a slower evolutionary rate, limiting resolution at lower taxonomic levels | - Higher-level phylogenetic relationships[9] |
| Small and Large Subunit ribosomal RNA (SSU & LSU rRNA) | Ribosomal RNA | - Universal presence and conserved regions allow for broad phylogenetic comparisons | - Poorly resolved deep branches in dinoflagellate phylogeny[10][11] - Rate heterogeneity among lineages can be a confounding factor[6] | - Framework for higher-level dinoflagellate phylogeny |
| Ribosomal Proteins | Ribosomal proteins | - Large number of genes can be used in concatenated analyses for robust phylogenies | - Requires transcriptomic or genomic data, as individual gene amplification can be challenging | - Resolving deep branching patterns in the dinoflagellate tree of life[11] |
Experimental Protocol: A Generalized Workflow for Phylogenetic Analysis
The following protocol outlines a generalized workflow for the phylogenetic analysis of a target gene, such as a member of the PCP gene family or an alternative marker, in dinoflagellates.
1. DNA Extraction:
-
Culture dinoflagellate cells to a sufficient density.
-
Harvest cells by centrifugation.
-
Extract total genomic DNA using a commercial kit (e.g., DNeasy Plant Mini Kit, Qiagen) or a standard CTAB (cetyltrimethylammonium bromide) extraction protocol.
-
Assess DNA quality and quantity using spectrophotometry and agarose (B213101) gel electrophoresis.
2. PCR Amplification:
-
Design or select primers specific to the target gene. For PCP genes, primers should be designed to amplify a specific member of the gene family if possible, or a conserved region across multiple members.
-
Perform PCR using a high-fidelity DNA polymerase. The reaction mixture typically includes DNA template, forward and reverse primers, dNTPs, PCR buffer, and the polymerase.
-
Optimize PCR conditions (annealing temperature, extension time) for the specific primers and dinoflagellate species.
-
Verify the PCR product size and purity on an agarose gel.
3. Sequencing:
-
Purify the PCR product to remove primers and unincorporated dNTPs.
-
Sequence the purified PCR product using Sanger sequencing or a next-generation sequencing platform.
4. Sequence Alignment and Phylogenetic Reconstruction:
-
Assemble and edit the raw sequence data to obtain a consensus sequence for the amplified gene.
-
Perform a BLAST search to confirm the identity of the sequence.
-
Align the obtained sequence with homologous sequences from other dinoflagellate species obtained from public databases like GenBank. Use alignment software such as MAFFT or ClustalW.
-
Select an appropriate model of nucleotide or amino acid substitution using software like jModelTest or ProtTest.
-
Construct the phylogenetic tree using methods such as Maximum Likelihood (e.g., RAxML, IQ-TREE) or Bayesian Inference (e.g., MrBayes, BEAST).
-
Assess the statistical support for the branches of the phylogenetic tree using bootstrapping (for Maximum Likelihood) or posterior probabilities (for Bayesian Inference).
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for the phylogenetic analysis of a target gene in dinoflagellates.
Caption: Experimental workflow for phylogenetic analysis.
References
- 1. This compound-chlorophyll-protein complex - Wikipedia [en.wikipedia.org]
- 2. Two distinct forms of the this compound-chlorophyll a-protein from Amphidinium carterae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of the this compound-chlorophyll a-protein complex in the dinoflagellate Symbiodinium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dinoflagellate Phylogeny | Molecular Ecology of Phytoplankton [phytoplankton.uconn.edu]
- 6. researchgate.net [researchgate.net]
- 7. Improving the Analysis of Dinoflagellate Phylogeny based on rDNA [ouci.dntb.gov.ua]
- 8. Light-Regulated Transcription of Genes Encoding this compound Chlorophyll a Proteins and the Major Intrinsic Light-Harvesting Complex Proteins in the Dinoflagellate Amphidinium carterae Hulburt (Dinophycae) : Changes in Cytosine Methylation Accompany Photoadaptation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identifying and Characterizing Alternative Molecular Markers for the Symbiotic and Free-Living Dinoflagellate Genus Symbiodinium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular data and the evolutionary history of dinoflagellates: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 11. Dinoflagellate phylogeny revisited: Using ribosomal proteins to resolve deep branching dinoflagellate clades - PMC [pmc.ncbi.nlm.nih.gov]
Correlating Peridinin Fluorescence with Protein Expression Levels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of protein expression is fundamental to biological research and drug development. Fluorescent reporters are indispensable tools for this purpose, enabling the visualization and measurement of protein levels within cellular systems. Among the diverse palette of available fluorophores, the peridinin-chlorophyll-protein (PerCP) complex and its tandem conjugates offer unique advantages, particularly in multicolor applications like flow cytometry. However, the choice of a fluorescent reporter should be guided by a thorough understanding of its performance characteristics in relation to experimental needs.
This guide provides an objective comparison of PerCP-based fluorophores with commonly used alternatives, focusing on their utility in correlating fluorescence with protein expression levels. We present supporting experimental data, detailed protocols for protein labeling, and visual workflows to aid in the selection of the most appropriate fluorescent tool for your research.
Performance Comparison of Fluorescent Reporters
The selection of a fluorescent reporter for protein expression analysis hinges on several key performance indicators. A summary of these metrics for PerCP and its common alternatives is presented below.
| Feature | PerCP / PerCP-Cy5.5 | Phycoerythrin (PE) / PE-Cy7 | Allophycocyanin (APC) / APC-Cy7 | Green Fluorescent Protein (GFP) & variants | Small Molecule Dyes (e.g., Alexa Fluor, DyLight) |
| Brightness (Stain Index) | Moderate to Bright | Very Bright | Bright | Variable (moderate to bright) | Variable (moderate to very bright) |
| Photostability | Moderate (tandems are more stable than PerCP alone)[1] | Low (tandems can be less stable)[2] | Moderate | Variable (engineered versions are more stable)[3] | Generally High |
| Quantum Yield | High | High | High | Variable (e.g., EGFP ~0.60)[4][5] | Variable (often high) |
| Excitation (nm) | ~482-488 | ~488, 561 | ~635-650 | ~488 (EGFP) | Broad range available |
| Emission (nm) | ~678 (PerCP), ~695 (PerCP-Cy5.5) | ~575 (PE), ~785 (PE-Cy7) | ~660 (APC), ~767 (APC-Cy7)[6] | ~509 (EGFP) | Broad range available |
| Molecular Weight | ~35 kDa | ~240 kDa | ~105 kDa | ~27 kDa | < 1 kDa |
| Labeling Strategy | Chemical conjugation to primary amines | Chemical conjugation to primary amines | Chemical conjugation to primary amines | Genetic fusion | Chemical conjugation to primary amines or other reactive groups |
| Common Applications | Flow cytometry, especially multicolor analysis | Flow cytometry, immunofluorescence | Flow cytometry, immunofluorescence | Live-cell imaging, reporter gene assays, western blotting | Wide range of applications |
| Limitations | Photobleaching in microscopy, tandem dye degradation[1][7] | High spectral overlap, photobleaching, tandem dye degradation[7][8] | Requires red laser, tandem dye degradation[7] | Potential for aggregation, requires transfection/transduction, maturation time | Requires purified protein for labeling, potential for non-specific binding |
Experimental Protocols
The method of attaching a fluorescent reporter to a protein of interest is a critical determinant of experimental workflow and potential outcomes. Below are detailed protocols for two common approaches: chemical conjugation of a purified antibody with a PerCP-based dye, and the expression of a genetically encoded GFP-fusion protein.
Protocol 1: Antibody Conjugation with PerCP-Cy5.5
This protocol describes the covalent labeling of a purified antibody with a PerCP-Cy5.5 tandem dye using a commercially available conjugation kit. This method is suitable for preparing reagents for immunoassays such as flow cytometry.
Materials:
-
Purified antibody (1 mg/mL in an amine-free buffer, e.g., PBS)
-
PerCP/Cy5.5® Conjugation Kit (e.g., Abcam ab102911 or similar)[9]
-
Modifier reagent (typically included in the kit)
-
Quencher reagent (typically included in the kit)
-
Pipettes and tips
-
Microcentrifuge tubes
Procedure:
-
Antibody Preparation: Ensure the antibody is at a concentration of 0.5-1 mg/mL and in a buffer free of primary amines (e.g., Tris) and stabilizers like BSA or gelatin.[10] If the buffer contains incompatible components, the antibody should be purified.
-
Modifier Addition: Add 1 µL of Modifier reagent for every 10 µL of antibody. Mix gently by pipetting.[10]
-
Reconstitution of Lyophilized Dye: Pipette the antibody-modifier mixture directly onto the lyophilized PerCP-Cy5.5. Gently pipette up and down two to three times to fully resuspend the dye.
-
Incubation: Replace the cap on the vial and incubate in the dark at room temperature (20-25°C) for 3 hours. Longer incubation times (e.g., overnight) are also acceptable and may improve conjugation efficiency.[9]
-
Quenching Reaction: After incubation, add 1 µL of Quencher reagent for every 10 µL of antibody used. Let the mixture stand for 30 minutes at room temperature.[10]
-
Storage: The conjugated antibody is now ready for use. No purification is required. For short-term storage, keep at 4°C. For long-term storage, add a cryoprotectant like 50% glycerol (B35011) and store at -20°C.[9] Avoid repeated freeze-thaw cycles.
Protocol 2: Expression of a GFP-Fusion Protein
This protocol outlines the general steps for creating and expressing a protein of interest fused to a Green Fluorescent Protein (GFP) variant in mammalian cells. This method is ideal for live-cell imaging and tracking protein localization and dynamics.
Materials:
-
Expression vector (e.g., pcDNA3.1)
-
cDNA of the protein of interest
-
cDNA of a GFP variant (e.g., EGFP)
-
Restriction enzymes and T4 DNA ligase
-
Competent E. coli for plasmid amplification
-
Plasmid purification kit
-
Mammalian cell line (e.g., HEK293T, HeLa)
-
Transfection reagent (e.g., Lipofectamine)
-
Cell culture reagents (media, serum, etc.)
-
Fluorescence microscope
Procedure:
-
Construct Design: Using standard molecular cloning techniques, insert the cDNA of the protein of interest in-frame with the GFP cDNA in the expression vector.[11] The GFP tag can be placed at either the N- or C-terminus of the target protein.
-
Cloning and Plasmid Preparation: Ligate the fusion gene into the expression vector and transform into competent E. coli. Select for positive clones and purify the plasmid DNA. Sequence verify the construct to ensure the fusion is in-frame.
-
Cell Culture and Transfection: Culture the mammalian cells to an appropriate confluency (typically 60-80%). Transfect the cells with the GFP-fusion protein plasmid using a suitable transfection reagent according to the manufacturer's protocol.[12]
-
Protein Expression: Allow the cells to express the fusion protein for 24-72 hours. The optimal expression time will vary depending on the protein and cell line.
-
Fluorescence Analysis: Visualize the GFP fluorescence in the transfected cells using a fluorescence microscope with the appropriate filter set (e.g., excitation at 488 nm, emission at 509 nm for EGFP). The subcellular localization of the fluorescence will indicate the localization of the fusion protein.
-
Quantitative Analysis: The level of protein expression can be quantified by measuring the fluorescence intensity of individual cells or cell populations using image analysis software or flow cytometry.[13]
Visualizing Workflows and Relationships
To further clarify the processes and decision-making involved in utilizing these fluorescent reporters, the following diagrams have been generated using Graphviz.
Caption: Comparison of experimental workflows for PerCP conjugation and GFP fusion protein expression.
Caption: Decision pathway for selecting a fluorescent reporter for protein expression studies.
Conclusion
The correlation of fluorescence intensity with protein expression levels is a powerful and widely used technique. PerCP and its tandem conjugates are excellent choices for multicolor flow cytometry due to their large Stokes shift and excitation by the common 488 nm laser line.[9][14] However, they are less suited for fluorescence microscopy due to their susceptibility to photobleaching.[1]
In contrast, genetically encoded reporters like GFP and its variants are the gold standard for live-cell imaging, allowing for the dynamic tracking of protein expression and localization in real-time.[11] The choice between these and other fluorescent reporters should be made after careful consideration of the specific experimental requirements, including the application, the nature of the protein of interest, and the available instrumentation. By understanding the comparative performance and methodological workflows of different fluorescent systems, researchers can better design and execute experiments to achieve robust and reliable quantification of protein expression.
References
- 1. What are the 3 top guidelines for using PerCP conjugates and tandems? | AAT Bioquest [aatbio.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparison among bright green fluorescent proteins in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescence quantum yield measurements of fluorescent proteins: a laboratory experiment for a biochemistry or molecular biophysics laboratory course - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The fluorescent protein palette: tools for cellular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bdj.co.jp [bdj.co.jp]
- 7. colibri-cytometry.com [colibri-cytometry.com]
- 8. pedsresearch.org [pedsresearch.org]
- 9. PerCP/Cy5.5® Conjugation Kit - Lightning-Link® | Easy PerCP//Cy5.5 Labelling (ab102911) | Lightning-Link® | Abcam [abcam.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. bio.libretexts.org [bio.libretexts.org]
- 12. Constructing and Expressing GFP Fusion Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analysis of Fluorescent Protein Expressing Cells by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 14. protilatky.cz [protilatky.cz]
Safety Operating Guide
Proper Disposal of Peridinin: A Guide for Laboratory Professionals
The responsible management and disposal of chemical reagents are fundamental to laboratory safety and environmental preservation. This guide provides essential procedural instructions for the proper disposal of Peridinin and its associated protein complexes, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is crucial for ensuring personnel safety and maintaining compliance with regulatory standards.
Hazard Identification and Waste Classification
This compound is a carotenoid pigment often used in a complex with chlorophyll (B73375) protein (PerCP) in laboratory research.[1][2] While comprehensive hazard data for this compound itself is not extensively detailed, it is imperative to handle it with caution as the full extent of its hazards may not be thoroughly investigated.[3] Some commercial preparations of PerCP may contain preservatives like sodium azide (B81097) in low concentrations, which are generally not considered hazardous under OSHA standards at those levels.[4][5]
All waste containing this compound, including expired reagents, contaminated consumables (e.g., pipette tips, vials), and spill cleanup materials, should be collected and disposed of in accordance with federal, state, and local regulations.[3][6]
Personal Protective Equipment (PPE)
Before handling this compound waste, ensure that appropriate personal protective equipment is worn. This includes:
-
Safety goggles
-
Chemical-resistant gloves
-
Laboratory coat
Step-by-Step Disposal Procedures
The following steps outline the proper procedure for the disposal of this compound waste:
-
Waste Segregation: Do not mix this compound waste with other waste streams. It must be segregated into a dedicated hazardous chemical waste container.
-
Containment: Place all materials contaminated with this compound into a designated, leak-proof container. Ensure the container is compatible with the chemical nature of the waste.
-
Labeling: Clearly label the waste container as "Hazardous Waste" and include the chemical name "this compound Waste." Also, add any other information required by your institution's Environmental Health and Safety (EHS) department.
-
Spill Management: In the event of a spill, wear appropriate PPE. Absorb the spilled material with an inert absorbent like vermiculite (B1170534) or sand.[7] Collect the absorbent material and place it into the designated this compound waste container.[7] Clean the affected area thoroughly with soap and water.[4]
-
Storage: Store the sealed waste container in a secure, well-ventilated area, away from incompatible materials, until it is ready for collection by a licensed waste disposal service.[7]
-
Final Disposal: Arrange for the collection and disposal of the this compound waste through your institution's EHS department or a licensed chemical waste management company.[7] Do not dispose of this compound waste down the drain or in the regular trash.[7]
| Waste Type | Container | Labeling | Disposal Method |
| Expired this compound Reagent | Leak-proof, compatible container | Hazardous Waste, this compound | Collection by licensed waste disposal service |
| Contaminated Labware (pipette tips, vials) | Puncture-resistant container | Hazardous Waste, this compound | Collection by licensed waste disposal service |
| Spill Cleanup Material (absorbent, gloves) | Sealed bag within a leak-proof container | Hazardous Waste, this compound | Collection by licensed waste disposal service |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound-chlorophyll-protein complex - Wikipedia [en.wikipedia.org]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. columbiabiosciences.com [columbiabiosciences.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
Personal protective equipment for handling Peridinin
Essential Safety and Handling Guide for Peridinin
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals engaged in handling this compound. It offers detailed operational and disposal plans to ensure laboratory safety and proper chemical management. While the hazards of this compound have not been thoroughly investigated, it is recommended to handle it with caution as it may be potentially harmful.[1]
Chemical and Physical Properties
This compound is a light-harvesting carotenoid pigment found in dinoflagellates.[2][3] It is sensitive to light, heat, and oxygen.[4] The following table summarizes its key quantitative data.
| Property | Value | Source |
| Molecular Formula | C₃₉H₅₀O₇ | [5] |
| Molar Mass | 630.8 g/mol | [5] |
| Appearance | Solid | [1] |
| Absorption Maximum | 483 nm | [2][6] |
| Emission Maximum | 676 nm | [2][6] |
| Storage Temperature | Freezer (ideal)[4] or 2-8°C[7] | [4][7] |
| Stability | Stable under recommended storage conditions.[1] | [1] |
Personal Protective Equipment (PPE)
A thorough hazard assessment of the specific work area and process is required to determine the appropriate PPE.[8] The following personal protective equipment is recommended when handling this compound, particularly in its powdered form.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene rubber).[4] | To prevent skin contact.[4] Disposable nitrile gloves provide protection for incidental exposure and should be removed immediately after contact.[8] |
| Eye/Face Protection | Safety glasses with side-shields are the minimum requirement.[4][8] Tightly fitting safety goggles are required where there is a danger of splashing chemicals.[4][9] A face shield may be necessary for additional splash protection.[4] | To protect eyes from dust particles and potential splashes.[4] |
| Respiratory Protection | A particle filter (e.g., EN 143 or 149, Type P1 or FFP1) should be used if dust is generated.[4] A NIOSH-certified respirator may be required for larger quantities. | To prevent inhalation of the powder, which may cause respiratory irritation.[4] |
| Body Protection | A lab coat or long-sleeved work clothing is recommended.[4][9] | To protect skin and personal clothing from contamination.[4] Lab coats should be worn at all times in the lab areas.[9] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a structured operational plan minimizes risk and ensures the integrity of the compound.
Pre-Handling and Storage
-
Storage: Store this compound in a tightly sealed container in a freezer, ideally under an inert atmosphere such as argon.[4] It can also be stored at 2-8°C.[7] Always protect it from light and moisture.[1][4]
-
Preparation: Ensure the work area is clean and uncluttered.[4] Confirm that all required PPE is available and in good condition.[4]
-
Emergency Readiness: Have spill cleanup materials readily accessible.[4] Ensure an eye-wash station is available near the location of use.[10]
Dispensing and Handling
-
Control Dust: If working with a powdered form, handle it in a fume hood to control dust.[4] Avoid dust formation and inhalation.[1]
-
Avoid Contact: Avoid direct contact with the substance.[1] Do not eat, drink, or smoke when using this product.
-
Transfer: Use appropriate tools, such as a spatula and weigh paper, for transferring the substance.[4]
-
Ventilation: Work in a well-ventilated area to prevent the accumulation of vapors or dust.[11]
Post-Handling
-
Cleaning: Wash hands thoroughly after handling.
-
Container Sealing: Ensure the container is tightly sealed after use to protect it from light and moisture.[1]
-
PPE Removal: Remove and dispose of or clean PPE as per established laboratory procedures.[12]
Spill Management and Disposal Plan
Prompt and correct response to a spill is critical for maintaining a safe laboratory environment.
Spill Response Workflow
The following diagram outlines the logical steps for responding to a this compound spill.
Caption: Workflow for handling a laboratory spill of this compound.
Step-by-Step Spill Cleanup
-
Personal Protection: Use appropriate protective equipment and methods to clean up spilled substances promptly.[1]
-
Containment: Prevent further leakage or spillage if it is safe to do so.[1]
-
Cleanup: Absorb the spill onto an appropriate, inert material.[1]
-
Collection and Disposal: Collect all contaminated materials into a suitable container for disposal.[1] Dispose of all waste in accordance with applicable federal, state, and local laws.[1][10]
Disposal Plan
-
Regulatory Compliance: Waste disposal must be in accordance with appropriate Federal, State, and local regulations.[10] This product, if altered by use, may require disposal at a permitted facility.[10]
-
Environmental Protection: Prevent the product and its waste from entering drains or contaminating surface water.[1]
-
Container Disposal: Dispose of the contents and container to an approved waste disposal plant.
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Characterisation and Bioactivity Analysis of this compound-Chlorophyll a-Protein (PCP) Isolated from Symbiodinium tridacnidorum CS-73 [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | C39H50O7 | CID 5289155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. columbiabiosciences.com [columbiabiosciences.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 9. Personal Protective Equipment : USDA ARS [ars.usda.gov]
- 10. columbiabiosciences.com [columbiabiosciences.com]
- 11. caluaniemuelearoxidis.com [caluaniemuelearoxidis.com]
- 12. youtube.com [youtube.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
